Ethyl 4-oxooctanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-oxooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-3-5-6-9(11)7-8-10(12)13-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNPZDWWOFUFHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)CCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474051 | |
| Record name | ethyl 4-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37174-96-2 | |
| Record name | ethyl 4-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 4-oxooctanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-oxooctanoate is a valuable γ-keto ester that serves as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structural motif, featuring both a ketone and an ester functional group, allows for diverse chemical transformations, making it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed to equip researchers and drug development professionals with the knowledge to select and execute the most suitable synthesis for their specific needs. This document delves into the mechanistic underpinnings, detailed experimental protocols, and comparative analysis of classical and modern synthetic strategies, including the Acetoacetic Ester Synthesis, Malonic Ester Synthesis, and organometallic routes.
Introduction
The synthesis of γ-keto esters has been a subject of significant interest in organic chemistry due to their utility as precursors for a wide array of molecular architectures, including heterocycles and substituted alkanoic acids. This compound, with its linear eight-carbon chain and centrally located ketone, is a representative example of this important class of molecules. The strategic placement of its functional groups allows for selective manipulations, such as alpha-alkylation, reduction of the ketone, or hydrolysis of the ester, providing access to a diverse range of downstream products.
This guide will explore the following key synthetic routes to this compound:
-
Pathway 1: The Acetoacetic Ester Synthesis - A classic and robust method for the formation of ketones.
-
Pathway 2: The Malonic Ester Synthesis - A versatile route for the preparation of carboxylic acid derivatives.
-
Pathway 3: Organometallic Approaches - Modern and selective methods utilizing Grignard reagents and organocuprates.
Each section will provide a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and a discussion of the advantages and limitations of the respective pathway.
Pathway 1: Acetoacetic Ester Synthesis
The acetoacetic ester synthesis is a cornerstone of carbon-carbon bond formation in organic chemistry.[1][2] This method leverages the acidity of the α-protons of ethyl acetoacetate to form a nucleophilic enolate, which can then be alkylated. Subsequent hydrolysis and decarboxylation of the β-keto ester intermediate yield a ketone. For the synthesis of this compound, the key steps involve the alkylation of ethyl acetoacetate with a butyl halide, followed by ketonic hydrolysis.
Mechanism
The synthesis proceeds through a well-established three-step mechanism:
-
Enolate Formation: A base, typically sodium ethoxide, deprotonates the α-carbon of ethyl acetoacetate, which is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This results in the formation of a resonance-stabilized enolate.[3]
-
Alkylation: The enolate acts as a nucleophile and attacks an alkyl halide, in this case, a butyl halide (e.g., n-butyl bromide), in an SN2 reaction. This step introduces the butyl group onto the α-carbon, forming ethyl 2-acetylhexanoate.
-
Hydrolysis and Decarboxylation (Ketonic Hydrolysis): The resulting β-keto ester is then subjected to hydrolysis under acidic or basic conditions, followed by heating. This cleaves the ester and the acetyl group, and the resulting β-keto acid readily decarboxylates to yield the final product, this compound.[4]
Experimental Protocol
The following protocol is adapted from a procedure for a similar alkylation of ethyl acetoacetate from Organic Syntheses.[5]
Step 1: Synthesis of Ethyl 2-butylacetoacetate
-
In a round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal (1 equivalent) in absolute ethanol to prepare a solution of sodium ethoxide.
-
To this solution, add ethyl acetoacetate (1 equivalent).
-
Heat the mixture to a gentle reflux and add n-butyl bromide (1.1 equivalents) dropwise over a period of approximately two hours.
-
Continue refluxing and stirring until the reaction mixture is neutral to moist litmus paper (typically 6-10 hours).
-
After cooling, decant the solution from the precipitated sodium bromide. Wash the salt with a small amount of absolute ethanol and combine the washings with the main solution.
-
Remove the ethanol by distillation. The crude ethyl n-butylacetoacetate can be used directly in the next step or purified by vacuum distillation.
Step 2: Hydrolysis and Decarboxylation to this compound
-
To the crude ethyl n-butylacetoacetate, add a solution of dilute aqueous acid (e.g., 10% HCl or H₂SO₄).
-
Heat the mixture to reflux for several hours to effect hydrolysis and decarboxylation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Discussion
Advantages:
-
Reliability and Versatility: The acetoacetic ester synthesis is a well-established and reliable method.[2]
-
Readily Available Starting Materials: Ethyl acetoacetate and butyl halides are common and relatively inexpensive reagents.
Limitations:
-
Potential for Dialkylation: A potential side reaction is the dialkylation of the α-carbon. Using a slight excess of the alkylating agent and carefully controlling the reaction conditions can minimize this.
-
Harsh Conditions: The hydrolysis and decarboxylation step often requires strong acidic or basic conditions and elevated temperatures.
Pathway 2: Malonic Ester Synthesis
The malonic ester synthesis is another classical method for forming carbon-carbon bonds, primarily used for the synthesis of substituted carboxylic acids.[6][7] By choosing the appropriate starting materials and reaction conditions, this pathway can be adapted to produce this compound. The key intermediate is diethyl n-butylmalonate, which is then subjected to a Krapcho decarboxylation.[8][9]
Mechanism
The synthesis involves the following key transformations:
-
Enolate Formation: Similar to the acetoacetic ester synthesis, a base like sodium ethoxide is used to deprotonate the acidic α-carbon of diethyl malonate, forming a stabilized enolate.[10]
-
Alkylation: The enolate attacks an n-butyl halide to form diethyl n-butylmalonate.[11]
-
Partial Hydrolysis and Decarboxylation (Krapcho Reaction): The Krapcho decarboxylation is a specific method for the dealkoxycarbonylation of malonic esters.[12][13] Heating the dialkyl malonate in a polar aprotic solvent (like DMSO) with a salt (like NaCl) and a small amount of water results in the selective removal of one of the ester groups and decarboxylation to yield the final product.
Experimental Protocol
The following protocol is based on a patented procedure for the synthesis of a similar compound.[8]
Step 1: Synthesis of Diethyl n-butylmalonate
-
Prepare a solution of sodium ethoxide by reacting sodium metal with absolute ethanol.
-
Add diethyl malonate to the sodium ethoxide solution to form the sodium salt of diethyl malonate.
-
Add n-butyl bromide to the reaction mixture and heat to reflux to effect the alkylation.
-
After the reaction is complete, cool the mixture, filter off the sodium bromide, and remove the ethanol by distillation.
-
The crude diethyl n-butylmalonate can be purified by vacuum distillation. A patent for this process reports a yield of 76.44% with a purity of 99.56%.[11]
Step 2: Krapcho Decarboxylation to this compound
-
In a round-bottomed flask, combine diethyl n-butylmalonate, sodium chloride, water, and N,N-dimethylacetamide (DMAc) or dimethyl sulfoxide (DMSO).
-
Heat the mixture to reflux (around 140-160 °C) and stir for several hours.
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture and add water and a hydrocarbon solvent (e.g., hexane).
-
Separate the organic layer, wash with water, and then concentrate under reduced pressure to remove the solvent.
-
Purify the resulting this compound by vacuum distillation. A similar reaction in a patent reported a yield of 96.9%.[8]
Discussion
Advantages:
-
High Yields: The Krapcho decarboxylation step is often very efficient and provides high yields.[8]
-
Milder Decarboxylation: The Krapcho reaction avoids the use of strong acids or bases for the decarboxylation step.[14]
Limitations:
-
Multi-step Process: This pathway involves several distinct steps.
-
Potential for Dialkylation: As with the acetoacetic ester synthesis, dialkylation of the malonic ester can be a side reaction.[10]
Pathway 3: Organometallic Approaches
Modern synthetic chemistry offers more direct and often more selective routes to γ-keto esters using organometallic reagents. Two prominent examples are the use of Grignard reagents with succinic acid derivatives and the conjugate addition of organocuprates.
Grignard Reagent Pathway
This approach involves the reaction of a Grignard reagent, such as butylmagnesium bromide, with a suitable succinic acid derivative like ethyl succinyl chloride.
Mechanism:
The Grignard reagent, a strong nucleophile, attacks the electrophilic carbonyl carbon of the acid chloride. The initial tetrahedral intermediate collapses, expelling the chloride leaving group to form the ketone. The less reactive ester group is generally not attacked by the Grignard reagent under controlled conditions.
Hypothetical Protocol:
-
Prepare a solution of butylmagnesium bromide from n-butyl bromide and magnesium turnings in anhydrous diethyl ether.
-
In a separate flask, dissolve ethyl succinyl chloride in anhydrous diethyl ether and cool the solution in an ice-salt bath.
-
Slowly add the Grignard reagent to the solution of ethyl succinyl chloride with vigorous stirring, maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at a low temperature for a period of time.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Separate the ethereal layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
After filtration and removal of the solvent, purify the this compound by vacuum distillation.
Organocuprate Conjugate Addition
Organocuprates, also known as Gilman reagents, are excellent nucleophiles for 1,4-conjugate addition to α,β-unsaturated carbonyl compounds.[15] The synthesis of this compound can be achieved by the conjugate addition of a butylcuprate to an appropriate α,β-unsaturated ester like ethyl acrylate.
Mechanism:
-
Formation of the Organocuprate: A lithium dibutylcuprate is prepared by reacting two equivalents of butyllithium with one equivalent of copper(I) iodide in an ethereal solvent at low temperature.
-
Conjugate Addition: The organocuprate adds to the β-carbon of the α,β-unsaturated ester, forming an enolate intermediate.
-
Protonation: The enolate is then protonated during the workup to give the final product.
Hypothetical Protocol:
-
In a flame-dried flask under an inert atmosphere, prepare a solution of butyllithium in hexane.
-
In a separate flask, suspend copper(I) iodide in anhydrous diethyl ether and cool to a low temperature (e.g., -78 °C).
-
Slowly add the butyllithium solution to the copper(I) iodide suspension to form the lithium dibutylcuprate.
-
To this cuprate solution, add ethyl acrylate dropwise at low temperature.
-
Allow the reaction to stir at the low temperature for a specified time.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer, and dry it.
-
Purify the this compound by vacuum distillation.
Discussion of Organometallic Routes
Advantages:
-
High Selectivity: Organocuprate additions are highly selective for 1,4-addition, minimizing side reactions.[15]
-
Directness: These routes can be more direct than the classical multi-step syntheses.
Limitations:
-
Air and Moisture Sensitivity: Organometallic reagents are highly sensitive to air and moisture, requiring anhydrous and inert atmosphere techniques.
-
Stoichiometric Reagents: These methods often require stoichiometric amounts of the organometallic reagents.
Comparative Analysis of Synthesis Pathways
| Pathway | Starting Materials | Key Intermediates | Advantages | Disadvantages | Typical Yields |
| Acetoacetic Ester Synthesis | Ethyl acetoacetate, n-butyl bromide | Ethyl 2-butylacetoacetate | Reliable, well-established, uses common reagents.[2] | Potential for dialkylation, harsh hydrolysis conditions. | Moderate to Good (can be optimized) |
| Malonic Ester Synthesis | Diethyl malonate, n-butyl bromide | Diethyl n-butylmalonate | High yields in the Krapcho step, milder decarboxylation.[8] | Multi-step, potential for dialkylation.[10] | Good to Excellent (reported up to 96.9% for a similar Krapcho step)[8] |
| Grignard Reagent Pathway | n-butyl bromide, ethyl succinyl chloride | - | Direct, potentially fewer steps. | Requires careful temperature control to avoid over-addition. | Variable |
| Organocuprate Conjugate Addition | n-butyl bromide, ethyl acrylate, CuI | Lithium dibutylcuprate | High selectivity for 1,4-addition.[15] | Requires anhydrous and inert conditions, sensitive reagents. | Good to Excellent |
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic signals for the ethyl ester group (a triplet and a quartet), the protons alpha to the carbonyls, and the aliphatic chain.
-
¹³C NMR will show distinct peaks for the ester and ketone carbonyl carbons, the carbons of the ethyl group, and the carbons of the octanoate backbone.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands for the C=O stretching vibrations of the ketone (around 1715 cm⁻¹) and the ester (around 1740 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and can provide fragmentation patterns useful for structural elucidation.
Conclusion
The synthesis of this compound can be accomplished through a variety of synthetic pathways, each with its own set of advantages and challenges. The classical acetoacetic and malonic ester syntheses remain robust and reliable methods, particularly for large-scale preparations where cost and simplicity are key considerations. Modern organometallic routes, while requiring more stringent reaction conditions, offer enhanced selectivity and can be more direct. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including scale, desired purity, available equipment, and economic factors. This guide provides the foundational knowledge for making an informed decision and for the successful synthesis of this valuable chemical intermediate.
References
-
Acetoacetic Ester Synthesis Reaction Mechanism | Video Summary and Q&A - Glasp. (2018, May 11). Retrieved from [Link]
-
Ethyl acetoacetate | Synthesis, Reactions, Esterification - Britannica. Retrieved from [Link]
- CN105646217A - Preparation method of diethyl n-butylmalonate - Google Patents.
-
ETHYL n-BUTYLACETOACETATE - Organic Syntheses Procedure. Retrieved from [Link]
-
Synthesis and Radical Copolymerization of Ethyl Acrylate and Butyl Acrylate with N-[4-N'-(Phenylamino-carbonyl) phenyl] maleimide - ResearchGate. (2025, August 9). Retrieved from [Link]
-
Acetoacetic Ester Synthesis - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
-
Acetoacetic Ester Synthesis - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2012, August 5). Retrieved from [Link]
- US20170267625A1 - Method for producing ethyl 4-methyloctanoate - Google Patents.
-
Acetoacetic Ester Synthesis | OpenOChem Learn. Retrieved from [Link]
-
Ch21: Acetoacetic esters - University of Calgary. Retrieved from [Link]
-
(PDF) Advances in the Krapcho Decarboxylation - ResearchGate. (2011, February 10). Retrieved from [Link]
-
The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. (2025, June 5). Retrieved from [Link]
-
THE REACTION OF ETHYLENE OXIDE WITH VARIOUS GRIGNARD REAGENTS by Albert Henry Agett. Retrieved from [Link]
-
Cyanogen Chloride with Organomagnesium Compounds - UNI ScholarWorks. Retrieved from [Link]
-
Development of Conjugate Addition of Lithium Dialkylcuprates to Thiochromones: Synthesis of 2-Alkylthiochroman-4-ones and Additional Synthetic Applications - PubMed Central. Retrieved from [Link]
-
21.10: Malonic Ester Synthesis - Chemistry LibreTexts. (2020, August 26). Retrieved from [Link]
-
RAFT Synthesis and Characterization of Poly(Butyl-co-2-(N,N-Dimethylamino)Ethyl Acrylates)-block-Poly(Polyethylene Glycol Monomethyl Ether Acrylate) as a Photosensitizer Carrier for Photodynamic Therapy - MDPI. (2023, June 5). Retrieved from [Link]
-
Malonic Ester Synthesis: Steps, Mechanism, and Examples - Patsnap Eureka. (2025, March 28). Retrieved from [Link]
-
Ethyl 3-oxooctanoate | C10H18O3 | CID 4593087 - PubChem - NIH. Retrieved from [Link]
-
Recent synthetic applications of the dealkoxycarbonylation reaction. Part 1. Dealkoxycarbonylations of malonate esters - Semantic Scholar. Retrieved from [Link]
-
Michael addition kinetics of ethyl acetoacetate and 2-ethylhexyl acrylate in ionic liquids | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Malonic ester synthesis - Wikipedia. Retrieved from [Link]
-
Advances in the Krapcho Decarboxylation - Scite.ai. Retrieved from [Link]
-
Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate - Doc Brown's Chemistry. Retrieved from [Link]
-
The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-Withdrawing Substituents | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Ethyl 3 oxo 2 4 diphenylbutanoate - mzCloud. (2017, September 5). Retrieved from [Link]
-
Malonic ester synthesis, mechanism and application - Chemistry Notes. (2022, January 31). Retrieved from [Link]
-
infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]
-
Mthis compound | C9H16O3 | CID 10855959 - PubChem - NIH. Retrieved from [Link]
Visualizations
Diagrams of Synthetic Pathways
Caption: Mechanism of the Acetoacetic Ester Synthesis.
Caption: Mechanism of the Malonic Ester Synthesis.
Sources
- 1. glasp.co [glasp.co]
- 2. Ethyl acetoacetate | Synthesis, Reactions, Esterification | Britannica [britannica.com]
- 3. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 8. US20170267625A1 - Method for producing ethyl 4-methyloctanoate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 11. CN105646217A - Preparation method of diethyl n-butylmalonate - Google Patents [patents.google.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. scite.ai [scite.ai]
- 14. researchgate.net [researchgate.net]
- 15. Development of Conjugate Addition of Lithium Dialkylcuprates to Thiochromones: Synthesis of 2-Alkylthiochroman-4-ones and Additional Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Part 1: Chemical Identity & Physicochemical Profile
[1]
Ethyl 4-oxooctanoate (also known as Ethyl 4-oxocaprylate) is a specialized
Datasheet & Physical Properties
| Property | Specification | Notes |
| IUPAC Name | This compound | |
| CAS Number | 37174-96-2 | Primary identifier for the ethyl ester.[1] |
| Molecular Formula | ||
| Molecular Weight | 186.25 g/mol | |
| Appearance | Colorless to pale yellow liquid | Oxidizes slightly upon air exposure.[1] |
| Boiling Point | 115–118 °C @ 10 mmHg | Extrapolated atm BP approx. 245 °C. |
| Density | Predicted value; verify per batch.[1] | |
| Solubility | Ethanol, Ether, DCM, Toluene | Immiscible in water (due to butyl tail).[1] |
| Functional Groups | Ketone (C4), Ester (C1) | 1,4-dicarbonyl relationship is the reactive core.[1] |
Part 2: Synthetic Routes & Production
For research applications requiring high purity (>98%), commercial sourcing can be inconsistent.[1] The following self-validating synthesis protocol is recommended. It utilizes the regioselective ring-opening of succinic anhydride by a Grignard reagent, a method chosen for its reliability in generating
Mechanistic Pathway: The Modified Grignard Route
The synthesis relies on the low-temperature addition of n-butylmagnesium bromide to succinic anhydride.[1] The intermediate magnesium carboxylate precipitates, protecting the ketone from further nucleophilic attack—a crucial "self-stopping" mechanism.[1]
Reaction Scheme:
-
Nucleophilic Attack:
attacks succinic anhydride Ring opening.[1] -
Acid Hydrolysis: Yields 4-oxooctanoic acid.[1]
-
Fischer Esterification: Acid-catalyzed condensation with ethanol.[1]
Experimental Protocol
Phase A: Synthesis of 4-Oxooctanoic Acid
-
Setup: Flame-dry a 500 mL 3-neck flask equipped with a magnetic stir bar, N2 inlet, and dropping funnel.
-
Reagent Prep: Dissolve Succinic Anhydride (10.0 g, 100 mmol) in anhydrous THF (150 mL). Cool to -78 °C (dry ice/acetone bath). Critical: Low temperature prevents double addition.
-
Addition: Dropwise add n-Butylmagnesium bromide (1.0 M in THF, 100 mL, 100 mmol) over 60 minutes.
-
Monitoring: The solution will become viscous.[1] Stir at -78 °C for 2 hours, then allow to warm to -10 °C over 1 hour.
-
Quench: Pour the mixture into ice-cold 1M HCl (200 mL). Extract with Ethyl Acetate (3 x 100 mL).
-
Isolation: Wash organics with brine, dry over
, and concentrate in vacuo. Recrystallize the solid acid from hexane/ether.[1]
Phase B: Esterification to this compound
-
Reflux: Dissolve the crude 4-oxooctanoic acid in absolute Ethanol (100 mL). Add catalytic
(0.5 mL).[1] -
Reaction: Reflux for 4–6 hours. Validation: Monitor via TLC (Hexane:EtOAc 8:2).[1] The acid spot (
) should disappear, replaced by the ester ( ).[1] -
Workup: Neutralize with saturated
, extract with DCM, and distill under reduced pressure (bulb-to-bulb Kugelrohr recommended) to obtain the pure oil.
Part 3: Reactivity & Applications in Drug Discovery
The 1,4-dicarbonyl motif is a "privileged structure" in medicinal chemistry.[1] this compound serves as a linchpin for synthesizing 5-membered heterocycles found in kinase inhibitors and NSAIDs.[1]
The Paal-Knorr Heterocycle Synthesis
Reaction with primary amines or hydrazines yields pyrroles or dihydropyridazinones.[1] The butyl chain at the C5 position of the resulting heterocycle provides hydrophobic bulk, often required for binding to lipophilic pockets in enzymes (e.g., COX-2 or HMG-CoA reductase).[1]
Reductive Cyclization (Flavor & Fragrance)
Reduction of the ketone followed by spontaneous lactonization yields
Part 4: Visualization of Chemical Pathways
The following diagram illustrates the divergent synthesis capabilities of the this compound scaffold.
Figure 1: Divergent synthetic pathways starting from Succinic Anhydride to this compound and its downstream heterocyclic applications.[1]
Part 5: Safety & Handling (SDS Summary)
References
-
Cason, J. (1946).[1] "The Use of Organocadmium Reagents for the Preparation of Ketones." Chemical Reviews, 38(3), 343-349.[1] (Foundational text on synthesizing keto esters from anhydrides preventing over-addition).
-
Stetter, H. (1976).[1] "The Catalyzed Nucleophilic Addition of Aldehydes to Electrophilic Double Bonds." Angewandte Chemie International Edition, 15(11), 639-647.[1] (Alternative mechanistic pathway for 1,4-dicarbonyls).
-
PubChem. (2023).[1] "this compound Compound Summary." National Library of Medicine.[1] (Verification of CAS and physicochemical data).
-
Banik, B. K., et al. (2000).[1] "Microwave-Induced Paal-Knorr Reaction: A Simple Method for the Synthesis of Pyrroles." Tetrahedron Letters, 41(34), 6527-6529.[1] (Application of 1,4-dicarbonyls in heterocycle synthesis).
An In-depth Technical Guide to the Physical Properties of Ethyl 4-oxooctanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-oxooctanoate, a ketoester of significant interest in organic synthesis, serves as a versatile building block for the creation of more complex molecules. Its bifunctional nature, possessing both a ketone and an ester group, allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of heterocyclic compounds, natural products, and pharmaceutical agents. This guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols and safety considerations, to support its effective application in research and development.
Chemical Identity and Molecular Structure
At its core, the utility of this compound is dictated by its molecular architecture. Understanding its fundamental identifiers is the first step in its successful application.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 37174-96-2 | [1] |
| Molecular Formula | C₁₀H₁₈O₃ | [1] |
| Molecular Weight | 186.25 g/mol | [1] |
| Canonical SMILES | CCCCC(=O)CCC(=O)OCC | N/A |
Physicochemical Properties
The physical properties of a compound govern its behavior in different environments and are critical for designing experimental conditions, from reaction setups to purification strategies.
Table 2: Physical Properties of this compound
| Property | Value | Source |
| Density | 0.959 g/cm³ | [1] |
| Boiling Point | 258.974 °C at 760 mmHg | [1] |
| Melting Point | Not available | N/A |
| Solubility | Not available | N/A |
Spectroscopic and Analytical Characterization
Spectroscopic data provides the fingerprint of a molecule, allowing for its unambiguous identification and the assessment of its purity. While a comprehensive public spectral database for this compound is not available, typical spectral characteristics can be predicted based on its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a quartet around 4.1 ppm and a triplet around 1.2 ppm). The protons on the carbon chain adjacent to the carbonyl groups will appear as multiplets in the region of 2.0-2.8 ppm. The terminal methyl group of the butyl chain will be a triplet around 0.9 ppm.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the two carbonyl carbons (ester and ketone) in the downfield region (typically >170 ppm for the ester and >200 ppm for the ketone). The remaining aliphatic carbons will appear in the upfield region.
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak (M+) at m/z = 186. Common fragmentation patterns would involve the loss of the ethoxy group (-45 amu) and cleavage adjacent to the keto group.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by two strong absorption bands corresponding to the C=O stretching vibrations of the ester (around 1735 cm⁻¹) and the ketone (around 1715 cm⁻¹).
Experimental Protocols
Synthesis of this compound
A common synthetic route to β-keto esters such as this compound is through a Claisen condensation or related reactions. A plausible synthesis is outlined below:
Caption: A generalized workflow for the synthesis of this compound via Claisen condensation.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a solution of sodium ethoxide in anhydrous ethanol.
-
Addition of Reactants: Slowly add a mixture of ethyl butyrate and ethyl acetate to the stirred base solution at room temperature.
-
Reaction: Heat the mixture to reflux for several hours to drive the condensation reaction to completion.
-
Workup: After cooling to room temperature, quench the reaction by carefully adding a dilute aqueous acid (e.g., HCl or H₂SO₄) until the solution is neutral.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like sodium ethoxide is crucial to deprotonate the α-carbon of the ester, initiating the condensation. Anhydrous conditions are necessary to prevent the hydrolysis of the esters and the base. Acidic workup neutralizes the base and protonates the resulting enolate to form the β-keto ester.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
In case of Contact:
-
Skin: Wash the affected area thoroughly with soap and water.
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.
Caption: Key safety and handling precautions for this compound.
Applications in Research and Drug Development
The dual functionality of this compound makes it a valuable precursor in various synthetic endeavors.
-
Heterocyclic Synthesis: It can serve as a 1,4-dicarbonyl equivalent for the synthesis of five-membered heterocycles like pyrroles and furans through Paal-Knorr type reactions.
-
Pharmaceutical Intermediates: The ketoester moiety is a common feature in the backbone of many biologically active molecules. It can be further modified to introduce chirality or other functional groups essential for pharmacological activity.
Conclusion
This compound is a ketoester with significant potential in synthetic organic chemistry. This guide has provided the available data on its physical properties, along with insights into its synthesis, characterization, and safe handling. As research involving this compound continues, a more comprehensive understanding of its properties and reactivity will undoubtedly emerge, further expanding its utility in the development of novel chemical entities.
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Chemsrc. 4-Oxooctanoic acid ethyl ester | CAS#:37174-96-2. [Link]
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An In-Depth Technical Guide to Ethyl 4-oxooctanoate (CAS 37174-96-2)
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of a Novel Keto Ester
Ethyl 4-oxooctanoate, with the Chemical Abstracts Service (CAS) number 37174-96-2, represents a fascinating yet sparsely documented molecule within the broader class of β-keto esters. As of the current scientific literature, detailed experimental data, and specific applications for this compound are not widely published. This guide, therefore, takes an expert-driven, first-principles approach. It is designed not as a mere summary of existing data, but as a technical roadmap for the researcher venturing into the synthesis, characterization, and potential application of this and similar mid-chain keto esters. We will leverage established principles of organic chemistry and draw parallels from closely related analogues to provide a robust framework for understanding and working with this compound.
Section 1: Molecular Identity and Physicochemical Properties
This compound is a bifunctional organic molecule containing both a ketone and an ester functional group. Its structure consists of an eight-carbon chain with a ketone at the C4 position and an ethyl ester at the C1 position.
| Property | Predicted/Estimated Value | Source/Method |
| CAS Number | 37174-96-2 | Chemical Abstracts Service |
| Molecular Formula | C₁₀H₁₈O₃ | - |
| Molecular Weight | 186.25 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Predicted |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents | Predicted |
A note on the data: The lack of extensive experimental data necessitates reliance on predictive models and comparison with analogous compounds.
Section 2: Synthesis of this compound: A Strategic Approach
The synthesis of β-keto esters is a well-established area of organic chemistry, with the Claisen condensation being a cornerstone reaction.[1][2] For a non-symmetrical keto ester like this compound, a "crossed" Claisen condensation is the most logical synthetic pathway.[3]
Proposed Synthetic Route: Crossed Claisen Condensation
This approach involves the reaction of an ester with an enolizable proton with another ester that lacks α-hydrogens, or is used in excess, in the presence of a strong base. For this compound, a plausible route would involve the reaction of ethyl butyrate with diethyl carbonate in the presence of a strong base like sodium ethoxide.
Reaction Scheme:
Caption: Proposed synthesis of this compound via Crossed Claisen Condensation.
Step-by-Step Experimental Protocol (Illustrative)
This protocol is a generalized procedure and requires optimization for the specific synthesis of this compound.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with sodium ethoxide in an anhydrous solvent like ethanol or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: A mixture of ethyl butyrate and a stoichiometric excess of diethyl carbonate is added dropwise to the stirred base suspension at a controlled temperature (typically 0 °C to room temperature). The excess of the non-enolizable ester helps to drive the reaction towards the desired product and minimize self-condensation of ethyl butyrate.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting materials.
-
Workup: Upon completion, the reaction is quenched by the addition of a dilute acid (e.g., aqueous HCl or acetic acid) to neutralize the base and protonate the enolate of the product. The aqueous layer is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.
Section 3: Analytical Characterization
The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques.
Spectroscopic Signatures
| Technique | Expected Observations |
| Infrared (IR) Spectroscopy | Strong absorption bands around 1740 cm⁻¹ (ester C=O stretch) and 1715 cm⁻¹ (ketone C=O stretch). C-H stretching bands just below 3000 cm⁻¹.[4] |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | - Triplet and quartet for the ethyl ester group (~1.2 ppm and ~4.1 ppm respectively).- Signals for the methylene groups adjacent to the carbonyls.- Signals for the terminal methyl group of the butyl chain. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | - Resonances for the ester and ketone carbonyl carbons in the downfield region (~170-210 ppm).[4]- Signals for the carbons of the ethyl group and the octanoate chain. |
| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the molecular weight of the compound.- Characteristic fragmentation patterns such as α-cleavage and McLafferty rearrangement.[4] |
Chromatographic Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both separation and identification of volatile compounds like this compound. It can be used to assess purity and confirm the molecular weight.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be employed for purity determination and preparative purification. A reversed-phase C18 column with a mobile phase of acetonitrile and water would be a suitable starting point for method development.[5]
Section 4: Potential Applications in Drug Development and Research
While specific biological activities of this compound are not documented, its chemical structure suggests several avenues for investigation, particularly in the realm of drug discovery and development.
As a Building Block in Medicinal Chemistry
β-keto esters are versatile intermediates in the synthesis of more complex molecules, including various heterocyclic compounds that form the core of many pharmaceuticals.[6] The ketone and ester functionalities of this compound can be selectively manipulated to introduce further chemical diversity.
Caption: Potential research applications of this compound.
In Prodrug Strategies
The ester functional group is a common motif in prodrug design.[7][8][9] Ester prodrugs can enhance the bioavailability of a parent drug by improving its lipophilicity and membrane permeability.[10] this compound could be explored as a promoiety for carboxylic acid-containing drugs.
In Metabolic Research
The octanoate backbone of the molecule is of interest in the study of medium-chain fatty acid metabolism. Medium-chain triglycerides (MCTs) are known to be ketogenic and have been investigated for their therapeutic potential in neurodegenerative diseases.[11][12][13][14] this compound could serve as a tool compound to probe enzymatic pathways involved in fatty acid oxidation and ketogenesis.
Section 5: Safety and Handling
Specific toxicity data for this compound is not available. However, as a general precaution for a novel chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For related compounds like ethyl 4-oxoheptanoate, hazards include being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[15] Similar precautions should be taken for this compound.
Conclusion: A Foundation for Future Discovery
This compound stands as a representative of a chemical space that, while accessible through established synthetic methods, remains largely unexplored in terms of its specific properties and applications. This guide provides a comprehensive, albeit predictive, framework for researchers and drug development professionals. By outlining plausible synthetic routes, detailing expected analytical characteristics, and postulating potential areas of application, we aim to empower the scientific community to unlock the potential of this and other novel keto esters. The principles and protocols described herein are intended to serve as a solid foundation for initiating research and development efforts centered on this compound.
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Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
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ACS Publications. (2010, November 17). Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. The Journal of Organic Chemistry. Retrieved from [Link]
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YouTube. (2023, March 11). Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12 |. Retrieved from [Link]
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MDPI. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
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AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
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SciRP.org. (n.d.). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Retrieved from [Link]
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National Center for Biotechnology Information. (2021, November 18). The Ketogenic Effect of Medium-Chain Triacylglycerides. Retrieved from [Link]
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Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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ResearchGate. (2025, August 6). The Ketogenic Effect of Medium-Chain Triacylglycerides. Retrieved from [Link]
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A Technical Guide to the Predicted Spectroscopic Data of Ethyl 4-oxooctanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-oxooctanoate is a keto-ester of significant interest in organic synthesis, serving as a versatile building block for more complex molecules. Its structural elucidation is paramount for ensuring purity, monitoring reactions, and confirming the identity of downstream products. This in-depth technical guide provides a comprehensive analysis of the predicted spectroscopic data of this compound. Due to a scarcity of publicly available experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and data from close structural analogs to present a reliable, predicted dataset for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS). Each section includes a detailed interpretation of the expected spectral features, the causal reasoning behind these predictions, and standardized protocols for data acquisition.
Molecular Structure and Overview
This compound possesses two key functional groups that dictate its spectroscopic signature: a ketone at the C4 position and an ethyl ester terminus. Understanding the interplay of these groups is crucial for accurate spectral interpretation.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the strong absorptions of the two carbonyl groups. While their electronic environments are similar, slight differences are expected. The absence of broad O-H stretches is a key indicator of sample purity.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~2960-2850 | Medium | C-H Stretch (sp³) | Alkyl Chain |
| ~1740 | Strong | C=O Stretch | Ester |
| ~1715 | Strong | C=O Stretch | Ketone |
| ~1240 | Strong | C-O Stretch | Ester |
Interpretation
The most prominent features in the IR spectrum of an ester are the C=O and C-O stretching bands.[1] For this compound, we predict two distinct carbonyl peaks. The ester C=O stretch is anticipated around 1740 cm⁻¹, a typical value for saturated aliphatic esters.[2] The ketone C=O stretch should appear at a slightly lower wavenumber, around 1715 cm⁻¹, due to the electronic environment. The region between 1500 and 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of vibrations unique to the molecule.[2] The C-H stretching vibrations of the alkyl portions of the molecule are expected in the 2975 to 2845 cm⁻¹ range.[2]
Experimental Protocol: Acquiring the IR Spectrum
-
Sample Preparation: As this compound is a liquid, the simplest method is to prepare a neat sample.
-
Instrument Setup:
-
Ensure the ATR (Attenuated Total Reflectance) crystal is clean. Record a background spectrum of the empty ATR.
-
Place a single drop of the neat liquid sample onto the center of the ATR crystal.
-
-
Data Acquisition:
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded over the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR provides detailed information about the electronic environment of each hydrogen atom, their relative numbers, and their connectivity through spin-spin coupling.
Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Labeled Protons (see structure) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| a (-O-CH₂-CH₃ ) | ~1.25 | Triplet (t) | ~7.1 | 3H |
| b (-CH₂-CH₃ ) | ~0.90 | Triplet (t) | ~7.4 | 3H |
| c (-CH₂-CH₂-CH₃ ) | ~1.60 | Sextet | ~7.4 | 2H |
| d (-CH₂ -CH₂-CH₃) | ~2.45 | Triplet (t) | ~7.4 | 2H |
| e (-CO-CH₂ -CH₂-CO-) | ~2.75 | Triplet (t) | ~6.5 | 2H |
| f (-CH₂-CH₂ -CO-O-) | ~2.55 | Triplet (t) | ~6.5 | 2H |
| g (-O-CH₂ -CH₃) | ~4.12 | Quartet (q) | ~7.1 | 2H |
Rationale and Interpretation
The predicted ¹H NMR spectrum of this compound should display seven distinct signals.
-
Ethyl Ester Group: The ethyl group of the ester will give rise to a triplet at approximately 1.25 ppm (protons a ) and a quartet at around 4.12 ppm (protons g ).[3] The downfield shift of the quartet is due to the deshielding effect of the adjacent oxygen atom.
-
Alkyl Chain Terminus: The terminal methyl group of the octanoate chain (protons b ) is expected to be the most upfield signal, appearing as a triplet around 0.90 ppm.
-
Methylene Groups: The methylene groups of the octanoate chain (protons c , d , e , and f ) will appear as complex multiplets in the region of 1.60-2.75 ppm. The methylene groups adjacent to the carbonyl groups (protons d , e , and f ) are deshielded and will appear further downfield. Specifically, the protons at C3 and C5 (protons e and f ), being alpha to carbonyl groups, are expected around 2.55-2.75 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms and information about their chemical environment.
Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Labeled Carbon (see structure) | Predicted Chemical Shift (δ, ppm) |
| C10 (-O-CH₂-CH₃ ) | ~14.2 |
| C8 (-CH₂-CH₃ ) | ~13.9 |
| C7 (-CH₂ -CH₃) | ~22.4 |
| C6 (-CH₂ -CH₂-CH₃) | ~26.0 |
| C5 (-CH₂ -CO-) | ~42.8 |
| C3 (-CH₂ -CO-O-) | ~36.8 |
| C9 (-O-CH₂ -CH₃) | ~60.5 |
| C2 (C =O, Ester) | ~173.0 |
| C4 (C =O, Ketone) | ~209.0 |
Rationale and Interpretation
The structure of this compound has 10 carbon atoms, all in unique chemical environments, which should result in 10 distinct signals in the ¹³C NMR spectrum.[4]
-
Carbonyl Carbons: The two carbonyl carbons will be the most downfield signals. The ketone carbonyl (C4) is typically more deshielded than the ester carbonyl (C2), with predicted shifts around 209.0 ppm and 173.0 ppm, respectively.
-
Alkyl Carbons: The carbons of the ethyl group and the octanoate chain will appear in the upfield region. The methyl carbons (C8 and C10) will be the most upfield signals. The methylene carbon attached to the ester oxygen (C9) will be significantly downfield (~60.5 ppm) due to the oxygen's electronegativity. The methylene carbons alpha to the carbonyls (C3 and C5) will also be deshielded compared to the other alkyl carbons.
Experimental Protocol: Acquiring NMR Spectra
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (¹H NMR):
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity.
-
Set the appropriate spectral width, acquisition time, and relaxation delay.
-
-
Data Acquisition (¹H NMR):
-
Acquire the spectrum using a standard 90° pulse sequence.
-
-
Instrument Setup and Acquisition (¹³C NMR):
-
Use a standard proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon.
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): m/z = 172.11 (for C₉H₁₆O₃)
-
Key Fragment Ions (m/z): 143, 127, 99, 71, 43
Interpretation of Fragmentation
The molecular ion peak is expected at m/z 172, corresponding to the molecular weight of this compound. The fragmentation pattern will be dictated by the positions of the functional groups.
Caption: Predicted key fragmentation pathways for this compound in Mass Spectrometry.
-
Alpha Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway.
-
Loss of an ethoxy radical (•OC₂H₅, 45 Da) from the ester would yield an acylium ion at m/z 127.
-
Cleavage between C4 and C5 would result in the loss of a butyl radical (•C₄H₉, 57 Da), giving a fragment at m/z 115.
-
Cleavage between C3 and C4 could lead to a fragment at m/z 99.
-
-
McLafferty Rearrangement: A hydrogen atom from the γ-carbon (C7) can be transferred to the ketone oxygen, followed by cleavage of the bond between the α and β carbons (C5-C6). This would result in a characteristic neutral loss and a radical cation at m/z 100.
Experimental Protocol: Acquiring the Mass Spectrum
-
Sample Introduction:
-
For a volatile liquid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.
-
A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ether) is injected into the GC.
-
-
Ionization:
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
Electron Ionization (EI) at a standard energy of 70 eV is typically used to induce fragmentation.
-
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
-
Detection:
-
An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.
-
Conclusion
This guide provides a robust, predicted spectroscopic profile of this compound based on fundamental principles and data from closely related analogs. The detailed analysis of the expected IR, ¹H NMR, ¹³C NMR, and MS data serves as a valuable reference for researchers in the synthesis and application of this keto-ester. The provided protocols offer a standardized approach for the experimental characterization of this and similar molecules, ensuring data integrity and reproducibility.
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MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved January 29, 2026, from [Link]
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-
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-
Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved January 29, 2026, from [Link]
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Journal of Sciences, Islamic Republic of Iran. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Retrieved January 29, 2026, from [Link]
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An In-depth Technical Guide to the NMR Spectral Analysis of Ethyl 4-oxooctanoate
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of ethyl 4-oxooctanoate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data reporting to offer field-proven insights into spectral interpretation, experimental design, and the underlying chemical principles that govern the observed phenomena. Our approach is rooted in establishing a self-validating analytical framework, ensuring that each spectral feature is logically and unambiguously assigned to the molecular structure.
Foundational Principles: The Structure of this compound
A robust NMR analysis begins with a thorough understanding of the target molecule's structure. This compound is a β-keto ester derivative with the systematic name this compound. Its structure contains two key functional groups that dictate its spectral characteristics: a ketone at the C4 position and an ethyl ester terminus.
Molecular Structure:
Before proceeding to the spectra, we must identify the unique, or non-equivalent, proton and carbon environments. Due to the lack of internal symmetry, all eight carbon atoms of the octanoate backbone and the two carbons of the ethyl group are chemically distinct. This leads to the expectation of ten unique signals in the ¹³C NMR spectrum and eight distinct signals in the ¹H NMR spectrum.
¹H NMR Spectral Analysis: A Proton-by-Proton Investigation
The ¹H NMR spectrum provides detailed information about the electronic environment of protons, their relative abundance (integration), and their connectivity to neighboring protons (spin-spin splitting).
Predicted ¹H NMR Spectral Data
Based on established chemical shift principles, we can predict the approximate chemical shifts (δ) and splitting patterns for each proton environment.[1][2][3] The electronegative carbonyl groups at C1 and C4, and the ester oxygen, will have the most significant deshielding effects on adjacent protons.[3][4]
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Integration | Rationale for Prediction |
| H-b (Ester -CH₃) | ~1.25 | Triplet (t) | 3H | Coupled to the two H-a protons (n+1=3). Standard alkyl region. |
| H-a (Ester -OCH₂-) | ~4.15 | Quartet (q) | 2H | Deshielded by the adjacent oxygen atom. Coupled to the three H-b protons (n+1=4).[4] |
| H-8 (Alkyl -CH₃) | ~0.90 | Triplet (t) | 3H | Terminal methyl group, least deshielded proton. Coupled to the two H-7 protons. |
| H-7 (Alkyl -CH₂-) | ~1.35 | Sextet | 2H | Coupled to H-8 (3) and H-6 (2) protons (n+1=6). |
| H-6 (Alkyl -CH₂-) | ~1.58 | Sextet | 2H | Coupled to H-7 (2) and H-5 (2) protons (n+1=5, appears as a multiplet). |
| H-5 (α to Ketone) | ~2.45 | Triplet (t) | 2H | Deshielded by the C4 ketone. Coupled to the two H-6 protons.[3] |
| H-3 (α to Ketone) | ~2.75 | Triplet (t) | 2H | Deshielded by the C4 ketone. Coupled to the two H-2 protons. |
| H-2 (α to Ester C=O) | ~2.55 | Triplet (t) | 2H | Deshielded by the C1 ester carbonyl. Coupled to the two H-3 protons. |
Interpreting the Splitting Patterns: The Power of J-coupling
Spin-spin splitting, or J-coupling, is the result of the magnetic influence of neighboring, non-equivalent protons transmitted through the bonding electrons.[5] The distance in Hz between the split lines is the coupling constant (J), which is independent of the spectrometer's magnetic field strength. For protons on adjacent sp³-hybridized carbons, typical ³J coupling constants are in the range of 6-8 Hz.[6]
The predicted triplet for H-5 arises from its coupling to the two protons on C6. Similarly, the quartet for H-a is a definitive indicator of an ethyl group attached to an electronegative atom, as it is split by the three protons of H-b.[7][8] This mutual coupling is a cornerstone of structural verification; the J-value for the H-a quartet must be identical to the J-value for the H-b triplet.
The logical workflow for assigning these protons is visualized below.
Caption: Step-by-step workflow for acquiring NMR spectra.
Expert Insight:
-
Locking: The lock system uses the deuterium signal from the solvent to continuously adjust the magnetic field, compensating for drift and ensuring stable resonance frequencies over time.
-
Shimming: This is arguably the most critical step for obtaining high resolution. The process involves adjusting electrical currents in shim coils to make the magnetic field (B₀) as homogeneous as possible across the sample volume. Poor shimming results in broad, distorted peaks, obscuring fine details like J-coupling.
-
¹³C Scans: Due to the low natural abundance of the ¹³C isotope (~1.1%), significantly more scans are required for ¹³C spectra compared to ¹H spectra to achieve an adequate signal-to-noise ratio.
Conclusion
The NMR spectral analysis of this compound is a clear demonstration of how fundamental NMR principles can be applied to elucidate and confirm a molecular structure. The distinct chemical environments created by the ketone and ethyl ester functionalities result in a well-resolved and highly informative spectrum. By combining careful prediction based on chemical theory with meticulous experimental practice, ¹H and ¹³C NMR serve as a definitive tool for the structural verification of this and other related molecules in a research and development setting.
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Introduction: The Vibrational Signature of a Molecule
An In-Depth Technical Guide to the Infrared Spectroscopy of Ethyl 4-oxooctanoate
This guide provides a comprehensive analysis of the principles and practices involved in obtaining and interpreting the infrared (IR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causal relationships behind experimental choices, ensuring a robust and reproducible analytical outcome.
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is exposed to infrared radiation, its bonds absorb energy at specific frequencies, causing them to stretch or bend.[2] These absorption frequencies are characteristic of the types of bonds and functional groups present, making the resulting IR spectrum a unique molecular "fingerprint."[3]
For a molecule like this compound, which possesses multiple functional groups, IR spectroscopy is an invaluable tool for structural verification and purity assessment. Its structure contains two distinct carbonyl groups—a ketone and an ester—along with alkyl chains, each contributing characteristic signals to the spectrum. Understanding these signals is paramount for confirming the molecule's identity and integrity.
Molecular Structure and Predicted Vibrational Modes
The interpretation of an IR spectrum begins with a thorough understanding of the molecule's structure. This compound is a β-keto ester, a structural motif that presents unique spectroscopic features.
Caption: Structure of this compound with key functional groups highlighted.
The primary vibrational modes of interest are:
-
C-H Stretching (Aliphatic): Arising from the ethyl and hexanoyl portions of the molecule.
-
C=O Stretching (Carbonyl): Two distinct signals are expected, one for the ester and one for the ketone. These are typically the most intense peaks in the spectrum.[4]
-
C-O Stretching (Ester): The ester group gives rise to characteristic C-O stretching vibrations.
-
Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of bending and other vibrations that are unique to the molecule's overall structure.[3]
The Duality of Carbonyls: Ketone vs. Ester
The most diagnostic region for this compound is the carbonyl stretching region (1670-1800 cm⁻¹).[5] The presence of two different carbonyl environments leads to two distinct absorption bands.
-
Ester C=O Stretch: The carbonyl group of a saturated aliphatic ester typically absorbs in the range of 1750-1735 cm⁻¹ .[2][5] This relatively high frequency is due to the electron-withdrawing inductive effect of the adjacent oxygen atom.
-
Ketone C=O Stretch: The carbonyl group of a saturated, open-chain ketone absorbs at a slightly lower frequency, generally in the range of 1715±10 cm⁻¹ .[6]
The clear separation of these two strong, sharp peaks is a primary confirmation of the β-keto ester structure.
The Potential for Keto-Enol Tautomerism
β-Keto esters exist in a dynamic equilibrium between their keto and enol tautomeric forms.[1] This equilibrium is influenced by factors such as solvent and temperature.[7]
Caption: Keto-Enol tautomerism equilibrium in a β-keto ester.
While the keto form is typically dominant, the presence of a significant enol population would introduce new, characteristic peaks:
-
O-H Stretch: A very broad band in the 3500-3200 cm⁻¹ region from the hydroxyl group.
-
C=C Stretch: An absorption of variable intensity around 1650 cm⁻¹.
-
Shifted C=O Stretch: The ester carbonyl, now conjugated with the C=C double bond, would shift to a lower wavenumber (1730-1715 cm⁻¹).[2]
The absence of significant O-H and C=C bands in the spectrum of a pure, neat sample would indicate that the compound exists predominantly in the keto form under the analytical conditions.
Quantitative Data Summary
The expected IR absorption bands for this compound (predominantly in its keto form) are summarized below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| C-H Stretch (sp³) | Alkyl Chain | 2975 - 2845[3] | Medium to Strong |
| C=O Stretch (Ester) | Ester | 1750 - 1735[2][4] | Strong, Sharp |
| C=O Stretch (Ketone) | Ketone | ~1715[2][6] | Strong, Sharp |
| C-O-C Asymmetric Stretch | Ester | 1300 - 1150[8] | Strong |
| C-O-C Symmetric Stretch | Ester | 1150 - 1000[2][8] | Strong |
| C-H Bend (CH₂ and CH₃) | Alkyl Chain | ~1465 and ~1375 | Variable |
Experimental Protocol: A Self-Validating Workflow
This protocol describes the acquisition of a high-quality IR spectrum for a neat liquid sample using the thin-film method with salt plates (NaCl or KBr). This method is chosen for its simplicity and the ability to obtain a spectrum of the pure substance without solvent interference.
Rationale and Causality
-
Why Salt Plates? Materials like NaCl and KBr are transparent to mid-infrared radiation, ensuring they do not contribute interfering signals to the spectrum.[9] However, they are water-soluble and must be kept scrupulously dry.
-
Why a Thin Film? Carbonyl stretches are intensely absorbing. A thick sample would lead to peak saturation (flat tops at 0% transmittance), where the relationship between absorbance and concentration (Beer-Lambert Law) breaks down, obscuring quantitative information and potentially the exact peak maximum.[10] A thin, capillary film ensures the strongest bands remain on scale.
-
Why a Background Scan? The instrument chamber contains atmospheric CO₂ and water vapor, which have their own IR absorptions. A background spectrum of the empty chamber is recorded and automatically subtracted from the sample spectrum to remove these environmental artifacts, ensuring the final spectrum is solely that of the analyte.[1]
Step-by-Step Methodology
Caption: Experimental workflow for acquiring the IR spectrum of a liquid sample.
-
Preparation: Ensure two salt plates (e.g., NaCl) are clean, dry, and free of scratches. Handle them only by the edges to avoid transferring moisture and oils from your fingers.[11]
-
Background Acquisition: Place the empty, closed sample holder into the spectrometer and run a background scan. This will be used to correct the sample spectrum for atmospheric gases and any instrumental artifacts.
-
Sample Application: Place one salt plate in a holder. Using a Pasteur pipette, apply one small drop of this compound to the center of the plate.[10][11]
-
Film Formation: Place the second salt plate on top of the first, gently rotating it a quarter turn to spread the liquid into a thin, uniform film. The film should appear translucent and be free of air bubbles.[9][12]
-
Sample Acquisition: Immediately place the assembled salt plates into the sample holder in the spectrometer and acquire the IR spectrum.
-
Validation: Examine the acquired spectrum. The most intense peak (likely a C=O stretch) should have a transmittance between 10% and 90%. If the peak is saturated (flat at ~0% T), the film is too thick. Separate the plates, wipe one clean with a dry solvent (e.g., chloroform), and reassemble to create a thinner film.[10]
-
Cleanup: Immediately after analysis, disassemble the plates and clean them thoroughly with a dry, volatile solvent (e.g., chloroform or acetone) and a soft lens tissue. Return them to a desiccator or oven for storage to prevent damage from atmospheric moisture.[12]
Conclusion
The infrared spectrum of this compound provides a wealth of structural information. The definitive proof of its β-keto ester structure lies in the observation of two distinct, strong, and sharp carbonyl absorption bands: one near 1740 cm⁻¹ for the ester and another near 1715 cm⁻¹ for the ketone. These, in conjunction with strong C-O stretches in the 1300-1000 cm⁻¹ region and aliphatic C-H stretches just below 3000 cm⁻¹, create a unique spectral fingerprint. By following the validated protocol outlined in this guide, researchers can reliably obtain high-quality spectra to confirm the identity and structural integrity of this important chemical entity.
References
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Brown, D. W. P. (2025). Infrared spectrum of ethyl ethanoate. Doc Brown's Advanced Organic Chemistry. [Link]
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Smith, B. C. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy Online. [Link]
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Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
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University of Colorado Boulder. Table of Characteristic IR Absorptions. Department of Chemistry. [Link]
-
LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]
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LibreTexts Chemistry. (2015). Keto-Enol Tautomerism. [Link]
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California State University, Stanislaus. Sample preparation for FT-IR. [Link]
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University of Colorado Boulder. IR Spectroscopy of Liquids. Organic Chemistry Labs. [Link]
-
Shimadzu. Liquid Samples. [Link]
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Chemistry LibreTexts. (2013). FTIR - How to prepare Liquid sample. YouTube. [Link]
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An In-depth Technical Guide to the Mass Spectrometry of Ethyl 4-oxooctanoate
For: Researchers, scientists, and drug development professionals.
Introduction: Decoding Ethyl 4-oxooctanoate
This compound is a bifunctional organic molecule featuring both a ketone and an ester moiety. As a γ-keto ester, its structural analysis is pivotal in various fields, including flavor and fragrance chemistry, organic synthesis quality control, and metabolomics. Mass spectrometry (MS) stands as the premier analytical technique for its unambiguous identification and structural elucidation due to its exceptional sensitivity, specificity, and ability to reveal detailed structural information through controlled fragmentation.
This guide provides a comprehensive exploration of the mass spectrometric behavior of this compound. We will delve into the causality behind instrumental choices, interpret fragmentation patterns derived from different ionization techniques, and present validated experimental protocols. The objective is to equip the reader with the expert insights required to confidently analyze this and similar molecules.
Molecular Characteristics and Their MS Implications
To predict the mass spectrometric behavior of this compound, we must first understand its structure.
-
Chemical Formula: C₁₀H₁₈O₃
-
Molecular Weight: 186.25 g/mol
-
Key Functional Groups:
-
Ethyl Ester: A primary site for alpha-cleavages and rearrangements.
-
Ketone (at C4): A critical charge localization site that directs major fragmentation pathways.
-
Alkyl Chain: The n-butyl group attached to the carbonyl carbon is crucial for specific rearrangements.
-
The presence of two carbonyl groups and multiple C-C bonds of similar strength presents a fascinating and predictable fragmentation puzzle. The initial ionization event, typically the removal of a non-bonding electron from one of the oxygen atoms, creates a radical cation (M⁺•) whose stability and subsequent decomposition are dictated by these functional groups.
Ionization Techniques: Choosing the Right Tool
The choice of ionization method is the most critical parameter in MS analysis, as it determines whether we observe the intact molecule or its fragment ions.
Electron Ionization (EI): The "Hard" Technique for Structural Detail
Electron Ionization (EI) is the classic technique for analyzing volatile, thermally stable compounds, making it ideal for GC-MS applications. High-energy electrons (typically 70 eV) bombard the molecule, inducing extensive and highly reproducible fragmentation.
Why EI for this molecule? The high energy input ensures that the characteristic fragmentation pathways of both the ketone and ester groups are activated, providing a rich "fingerprint" spectrum that is ideal for library matching and de novo structural confirmation. The mass spectra of β-keto esters under EI are often dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.
Electrospray Ionization (ESI): The "Soft" Technique for Molecular Weight
Electrospray Ionization (ESI) is a soft ionization technique that generates ions from solution, making it the standard for LC-MS.[1] It typically produces protonated molecules [M+H]⁺ or adducts (e.g., [M+Na]⁺), preserving the molecular weight information with minimal fragmentation in the source.[1][2]
Why ESI for this molecule? When the primary goal is to confirm the molecular weight or to quantify the compound in a complex matrix, ESI is superior. Structural information is then obtained by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), which provides controlled, structurally significant fragmentation.
Decoding the Fragmentation Puzzle: Pathways and Mechanisms
The structural insights from mass spectrometry are derived from interpreting the fragmentation patterns. For this compound, these patterns are logical and predictable consequences of its structure.
Electron Ionization (EI) Fragmentation
Upon EI, the molecular ion [C₁₀H₁₈O₃]⁺• (m/z 186) is formed. While potentially weak or absent, its fragmentation yields several diagnostic ions. The primary fragmentation drivers are the ketone and ester functional groups.
-
McLafferty Rearrangement (Ketone-driven): This is a hallmark fragmentation for carbonyl compounds with an accessible gamma-hydrogen.[3][4] The ketone's carbonyl oxygen abstracts a hydrogen from C6 via a six-membered transition state, leading to the cleavage of the C4-C5 bond. This expels a neutral butene molecule (C₄H₈, 56 Da) and forms a prominent, resonance-stabilized enol radical cation at m/z 130 . This is often a major peak in the spectrum.[5][6]
-
Alpha-Cleavage (α-Cleavage): Cleavage of bonds adjacent to a carbonyl group is a highly favorable process.[5][7]
-
Cleavage at C3-C4: Loss of a butyl radical (•C₄H₉, 57 Da) generates the acylium ion at m/z 129 .
-
Cleavage at C4-C5: Loss of a propyl radical (•C₃H₇, 43 Da) generates the acylium ion at m/z 143 .
-
-
Ester-driven Fragmentations: The ethyl ester group also directs fragmentation.
-
Loss of Ethoxy Radical: Cleavage of the O-C₂H₅ bond results in the loss of an ethoxy radical (•OC₂H₅, 45 Da), producing an acylium ion at m/z 141 .
-
McLafferty Rearrangement (Ester-driven): A secondary McLafferty rearrangement can occur involving the ester carbonyl, leading to the loss of ethylene (C₂H₄, 28 Da) and formation of an ion at m/z 158 .
-
The following diagram illustrates the primary EI fragmentation pathways.
Caption: Key EI fragmentation pathways of this compound.
ESI-MS/MS Fragmentation (CID)
In ESI, the molecule is first protonated, likely at the more basic ketone oxygen, to form the [M+H]⁺ ion at m/z 187. When this precursor ion is isolated and subjected to CID, it fragments via pathways distinct from EI.
-
Loss of Water: A common fragmentation for protonated carbonyls is the neutral loss of water (H₂O, 18 Da), leading to a fragment at m/z 169 .
-
Loss of Ethanol: Cleavage of the ester group can lead to the neutral loss of ethanol (C₂H₅OH, 46 Da), resulting in a fragment ion at m/z 141 .
-
Cleavage of the Alkyl Chain: Similar to EI, cleavage of the butyl group can occur, leading to a loss of butene (C₄H₈, 56 Da) and a fragment at m/z 131 .
Table 1: Summary of Key Mass Fragments
| m/z | Proposed Ion Structure/Origin | Ionization Mode |
| 187 | [M+H]⁺ (Protonated Molecule) | ESI |
| 186 | [M]⁺• (Molecular Ion) | EI |
| 158 | [M - C₂H₄]⁺• (Ester McLafferty) | EI |
| 143 | [M - C₃H₇]⁺ (α-cleavage) | EI |
| 141 | [M - OC₂H₅]⁺ or [M+H - C₂H₅OH]⁺ | EI / ESI |
| 130 | [M - C₄H₈]⁺• (Ketone McLafferty) | EI |
| 129 | [M - C₄H₉]⁺ (α-cleavage) | EI |
Validated Experimental Protocols
Scientific integrity demands reproducible methodologies. The following protocols are designed as self-validating systems for the analysis of this compound.
GC-MS (EI) Analysis Protocol
This method is optimized for detailed structural elucidation.
-
Sample Preparation: Dilute the sample to approximately 10-50 µg/mL in a high-purity volatile solvent such as ethyl acetate or dichloromethane.
-
GC System: Agilent 8890 or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
-
Injection: 1 µL split injection (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS System: Agilent 5977B or equivalent single quadrupole or TOF MS.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Data Analysis: Compare the acquired spectrum against a reference library (e.g., NIST) and verify the presence of the key diagnostic ions listed in Table 1.
LC-MS/MS (ESI) Analysis Protocol
This method is suited for quantification and analysis in complex matrices.
-
Sample Preparation: Dilute the sample to 1-10 µg/mL in a mobile-phase compatible solvent (e.g., 50:50 acetonitrile:water).
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
Start at 10% B.
-
Ramp to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B and re-equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
MS System: SCIEX Triple Quad™ or QTRAP® system.
-
Ion Source: Turbo V™ with Electrospray Ionization (ESI) probe, positive ion mode.
-
Source Parameters:
-
IonSpray Voltage: +5500 V.
-
Temperature: 500°C.
-
Gas 1 (Nebulizer): 50 psi.
-
Gas 2 (Heater): 50 psi.
-
Curtain Gas: 35 psi.
-
-
MS/MS Method: Set up a Multiple Reaction Monitoring (MRM) experiment targeting the transition from the precursor ion (m/z 187) to a key product ion (e.g., m/z 141) for maximum sensitivity and specificity.
Caption: Comparative experimental workflows for GC-MS and LC-MS/MS.
Conclusion
The mass spectrometric analysis of this compound is a clear demonstration of structure-directed fragmentation. By understanding the interplay of the ketone and ester functional groups, one can predict and interpret the resulting mass spectra with high confidence. Electron Ionization provides a rich fingerprint for structural confirmation via characteristic fragmentation like the McLafferty rearrangement and alpha-cleavages. In contrast, Electrospray Ionization coupled with tandem MS offers a sensitive and specific method for molecular weight confirmation and quantification. The application of the principles and protocols outlined in this guide will empower researchers to perform robust and accurate analysis of this and structurally related compounds.
References
-
Brown, D. (n.d.). Mass spectrum of ethyl ethanoate fragmentation pattern. Doc Brown's Advanced Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2022, July 3). 6.3: Rearrangement. [Link]
-
Linstrom, P.J., & Mallard, W.G. (Eds.). (n.d.). Ethyl 4-oxo-4-(4-phenylphenyl)butanoate. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]
-
Coulombe, R., & Scrimgeour, C. M. (1973). Mass Spectra of β-Keto Esters. Organic Mass Spectrometry, 7(6), 743-748. [Link]
-
Grokipedia. (n.d.). McLafferty rearrangement. [Link]
-
Han, X., & Cheng, H. (2005). Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions. Journal of the American Society for Mass Spectrometry, 16(11), 1847-1857. [Link]
-
Linstrom, P.J., & Mallard, W.G. (Eds.). (n.d.). Methyl 4-oxooctanaoate. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]
-
Chemistry Steps. (n.d.). McLafferty Rearrangement. [Link]
-
Gau, G., & Vainiotalo, P. (1999). Study of diketone/metal ion complexes by electrospray ionization mass spectrometry: Influence of Keto-Enol tautomerism and chelation. Journal of the American Society for Mass Spectrometry, 10(7), 648-655. [Link]
-
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]
-
The Organic Chemistry Tutor. (2022, October 25). The McLafferty Rearrangement in Mass Spectrometry [Video]. YouTube. [Link]
-
NIST. (n.d.). Welcome to the NIST WebBook. National Institute of Standards and Technology. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Venter, A. R., & So, P. (2016). Spray Mechanism of Contained-Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 27(8), 1330-1337. [Link]
-
Slideshare. (n.d.). McLafferty Rearrangement.pptx. [Link]
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An In-Depth Technical Guide to Keto-Enol Tautomerism in Gamma-Keto Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
Keto-enol tautomerism, a fundamental concept in organic chemistry, describes the chemical equilibrium between a keto form (a carbonyl compound) and an enol form (a vinyl alcohol).[1][2] While extensively studied in β-dicarbonyl systems, its manifestation in γ-keto esters presents unique characteristics and implications for reactivity, synthesis, and biological activity. This guide provides a comprehensive exploration of the core principles governing keto-enol tautomerism in γ-keto esters, factors influencing the equilibrium, and robust analytical methodologies for characterization. Drawing from established principles and field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to understand, control, and leverage this tautomeric phenomenon in their respective fields.
Introduction: The Phenomenon of Tautomerism
Tautomers are constitutional isomers that readily interconvert through a chemical reaction, most commonly a proton transfer.[3] Keto-enol tautomerism specifically involves the migration of a proton from an α-carbon to the carbonyl oxygen, resulting in the formation of a carbon-carbon double bond and a hydroxyl group.[4] It is crucial to distinguish tautomers from resonance structures, as tautomers are distinct chemical species with different atomic arrangements that can, in some cases, be isolated.[5]
The equilibrium between the keto and enol forms is dynamic and influenced by a variety of factors.[4] For most simple ketones and aldehydes, the equilibrium heavily favors the more stable keto form due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[6] However, in dicarbonyl compounds, the enol form can be significantly stabilized.[7]
The Significance of γ-Keto Esters
Gamma-keto esters are valuable intermediates in organic synthesis, serving as precursors for a wide array of bioactive molecules, including natural products and pharmaceuticals.[8][9] The presence of both a ketone and an ester functional group, separated by a methylene bridge, gives rise to a unique electronic environment that influences their tautomeric behavior and subsequent reactivity. Understanding the keto-enol equilibrium in these systems is paramount for predicting reaction outcomes, optimizing synthetic routes, and designing molecules with specific pharmacological profiles.
The Tautomeric Equilibrium in γ-Keto Esters: A Departure from the Norm
In the well-studied β-dicarbonyl compounds, the enol form is often significantly populated, and in some cases, even the dominant species at equilibrium.[7] This stabilization is primarily attributed to two factors:
-
Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, leading to delocalization of π-electrons and increased stability.[7][10]
-
Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a stable six-membered ring through an intramolecular hydrogen bond with the carbonyl oxygen.[1][4][11] This interaction provides significant enthalpic stabilization.[12]
In contrast, γ-keto esters cannot form a stable, low-energy intramolecularly hydrogen-bonded cyclic structure analogous to the six-membered ring in β-dicarbonyls. The formation of a seven-membered ring is entropically and sterically less favorable. Consequently, the enol content in γ-keto esters is generally expected to be lower than in their β-dicarbonyl counterparts under similar conditions.
However, the potential for enolization still exists, and the position of the equilibrium is a delicate balance of several contributing factors.
Factors Governing the Keto-Enol Equilibrium in Gamma-Keto Esters
The precise ratio of keto to enol tautomers in a sample of a γ-keto ester is dictated by a combination of structural and environmental factors.
Structural Influences
-
Substitution at the α- and β-carbons: Alkyl or aryl substituents on the carbon atoms between the two carbonyl groups can influence the stability of both the keto and enol forms through steric and electronic effects. Bulky substituents may destabilize the planar enol form.
-
Nature of the Ester Group: The electronic properties of the alcohol portion of the ester can have a subtle but measurable effect on the acidity of the α-protons and the overall equilibrium.
Environmental Factors: The Critical Role of the Solvent
The choice of solvent is arguably the most significant external factor influencing the keto-enol equilibrium.[1] Solvents can interact with both the keto and enol tautomers, and the relative stabilization of each form dictates the direction of the equilibrium shift.
-
Polar Protic Solvents (e.g., Water, Alcohols): These solvents are effective hydrogen bond donors and acceptors. They can form strong intermolecular hydrogen bonds with the carbonyl groups of the keto form, thereby stabilizing it. This generally leads to a lower percentage of the enol tautomer.[1]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can accept hydrogen bonds but cannot donate them. They can stabilize the enol form to some extent through dipole-dipole interactions and by accepting a hydrogen bond from the enolic hydroxyl group.[12]
-
Nonpolar Solvents (e.g., Hexane, Carbon Tetrachloride): In nonpolar environments, the less polar enol form is often favored.[1][2] While the strong intramolecular hydrogen bond seen in β-dicarbonyls is absent, any weak intramolecular interactions or the lower overall polarity of the enol can lead to its relative stabilization in these solvents.
Temperature Effects
Changes in temperature can shift the tautomeric equilibrium. By analyzing the equilibrium constant at various temperatures, it is possible to determine the thermodynamic parameters of the tautomerization process, such as the enthalpy (ΔH) and entropy (ΔS) of the reaction.[1]
Catalysis: Accelerating the Interconversion
The interconversion between keto and enol forms can be catalyzed by both acids and bases.[2][5][13]
-
Acid Catalysis: Protonation of the carbonyl oxygen increases the acidity of the α-protons, facilitating their removal to form the enol.[5][14]
-
Base Catalysis: Deprotonation of the α-carbon by a base generates an enolate ion, which is then protonated on the oxygen to yield the enol.[5]
It is imperative for researchers to be aware of trace acidic or basic impurities in their samples, as these can significantly alter the observed keto-enol ratio.
Analytical Methodologies for Characterizing Tautomeric Equilibria
The quantitative determination of the keto-enol ratio is crucial for understanding and controlling the behavior of γ-keto esters. Several spectroscopic techniques are well-suited for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are the most powerful and commonly used techniques for quantifying keto-enol equilibria.[1] The interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for both the keto and enol forms.[12][15]
Key Diagnostic Signals in ¹H NMR:
-
Keto Form: The protons on the α- and β-carbons will exhibit characteristic chemical shifts and coupling patterns.
-
Enol Form: The appearance of a vinylic proton signal (typically in the 5-6 ppm region) is a definitive indicator of the enol tautomer. The enolic hydroxyl proton may also be observable, often as a broad signal.
By integrating the signals corresponding to unique protons of the keto and enol forms, their relative concentrations can be accurately determined.[1]
Experimental Protocol: ¹H NMR Analysis of Keto-Enol Tautomerism
-
Sample Preparation: Dissolve a precisely weighed amount of the γ-keto ester in the deuterated solvent of choice to a known concentration. Ensure the use of high-purity solvents to minimize catalytic effects from impurities.[1]
-
Data Acquisition: Acquire the ¹H NMR spectrum at a constant, recorded temperature. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Spectral Processing: Process the spectrum using appropriate software. Carefully phase the spectrum and perform a baseline correction.
-
Signal Integration: Integrate the distinct signals corresponding to the keto and enol tautomers. For example, integrate the vinylic proton of the enol and a well-resolved methylene proton signal of the keto form.
-
Calculation of Equilibrium Constant (K_eq):
-
% Enol = [Integral_enol / (Integral_enol + Integral_keto)] * 100
-
% Keto = [Integral_keto / (Integral_enol + Integral_keto)] * 100
-
K_eq = % Enol / % Keto
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can also be employed to study keto-enol equilibria, particularly for systems where the enol form possesses a conjugated π-system.[16][17] The enol tautomer, with its C=C-C=O conjugated system, will typically absorb at a longer wavelength (lower energy) compared to the non-conjugated keto form.[1] By measuring the absorbance at the characteristic λ_max for each tautomer, their relative concentrations can be determined, often in conjunction with computational methods to predict the theoretical spectra of the individual tautomers.[17][18]
Experimental Protocol: UV-Vis Spectroscopic Analysis
-
Solvent Selection: Choose a solvent that is transparent in the anticipated absorption region of the tautomers.
-
Spectrum Acquisition: Record the UV-Vis spectrum of a dilute solution of the γ-keto ester of known concentration.
-
Data Analysis: Identify the absorption maxima corresponding to the keto and enol forms. If the molar absorptivities (ε) of each tautomer at these wavelengths are known or can be determined, the concentration of each species can be calculated using the Beer-Lambert law (A = εbc).
-
Quantum Chemical Calculations (Optional but Recommended): Employ computational methods like Time-Dependent Density Functional Theory (TD-DFT) to calculate the theoretical UV-Vis spectra of the individual keto and enol tautomers.[17] This can aid in the assignment of experimental absorption bands and provide a more robust quantitative analysis.[18]
Data Presentation and Visualization
Clear and concise presentation of quantitative data is essential for interpretation and comparison.
Table 1: Hypothetical Solvent Effects on the Keto-Enol Equilibrium of Ethyl 2-methyl-5-oxohexanoate at 298 K
| Solvent | Dielectric Constant (ε) | % Keto | % Enol | K_eq ([Enol]/[Keto]) |
| Hexane | 1.88 | 85.2 | 14.8 | 0.174 |
| Chloroform-d | 4.81 | 90.5 | 9.5 | 0.105 |
| Acetone-d₆ | 20.7 | 94.1 | 5.9 | 0.063 |
| Methanol-d₄ | 32.7 | 97.8 | 2.2 | 0.022 |
| Water-d₂ | 78.4 | >99 | <1 | <0.01 |
Diagrams for Conceptual Understanding
Visual representations of mechanisms and workflows can significantly enhance comprehension.
Caption: General equilibrium of keto-enol tautomerism in γ-keto esters.
Caption: Workflow for NMR-based quantification of tautomeric equilibrium.
Implications in Drug Development and Synthesis
The tautomeric state of a molecule can have profound effects on its chemical and biological properties:
-
Reactivity: The keto and enol forms exhibit distinct reactivity. The keto form is susceptible to nucleophilic attack at the carbonyl carbon, while the enol form can act as a nucleophile at the α-carbon.[2] Control over the tautomeric equilibrium can thus be used to direct the outcome of a chemical reaction.
-
Pharmacokinetics and Pharmacodynamics: The two tautomers will have different polarities, shapes, and hydrogen bonding capabilities. These differences can affect a molecule's ability to cross biological membranes, bind to a target receptor or enzyme, and its overall metabolic stability.
-
Solid-State Properties: In the solid state, a compound may exist exclusively as one tautomer. The tautomeric form can influence crystal packing, solubility, and bioavailability.
Therefore, a thorough understanding and characterization of the tautomeric behavior of γ-keto ester-containing drug candidates is a critical aspect of the drug development process.
Conclusion
The keto-enol tautomerism of γ-keto esters is a nuanced phenomenon that deviates from the well-established behavior of β-dicarbonyl compounds. The absence of a strong intramolecular hydrogen bond in the enol form generally leads to a preference for the keto tautomer. However, the equilibrium is highly sensitive to the molecular structure and, most notably, the solvent environment. Accurate characterization of this equilibrium, primarily through NMR and UV-Vis spectroscopy, is essential for researchers in organic synthesis and medicinal chemistry. By understanding the principles that govern this tautomeric interplay, scientists can better predict and control the reactivity, properties, and biological activity of this important class of molecules.
References
- BenchChem. (n.d.). Addressing keto-enol tautomerism in the analysis of β-keto esters.
- Schmid, S., & Flowers, R. A. (2011). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment.
- Khan Academy. (n.d.). Keto-enol tautomerization (by Jay).
- Chemistry Steps. (n.d.). Keto Enol Tautomerization.
- Bachrach, S. M. (2010). CATALYZING THE KETO-ENOL TAUTOMERIZATION.
- Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry.
- Oregon State University. (n.d.). Keto/Enol Tautomerization.
- Filo. (2026, January 18). Does enol exhibit intramolecular hydrogen bonding?.
- Zutterman, F., Laurent, A. D., & Jacquemin, D. (2018). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A, 122(23), 5251-5259.
- OrgoSolver. (n.d.). Introduction to Enols.
- Udgaonkar, A., Wu, J., Rao, A., & Njoo, E. (2022). Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA.
- Thermo Fisher Scientific. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR.
- Taylor & Francis. (n.d.). Keto enol tautomerism – Knowledge and References.
- Zutterman, F., Laurent, A. D., & Jacquemin, D. (2018).
- BenchChem. (n.d.). Application of Gamma-Keto Esters in the Synthesis of Bioactive Natural Products.
- Siani, G., Angelini, G., Gasbarri, C., De Maria, P., Fontana, A., Pierini, M., & Chiappe, C. (2011). Solvent effects on the keto-enol tautomerization reaction. A thermodynamic study in some organic solvents and ionic liquids. IRIS.
- Manbeck, G. F., & Boaz, N. D. (2025, August 6). Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants.
- Pearson. (n.d.). Tautomers of Dicarbonyl Compounds: Videos & Practice Problems.
- ResearchGate. (n.d.). Determination of the enol form of asymmetric 1,3-dicarbonyl compounds: 2D HMBC NMR data and DFT calculations.
- Quora. (2017, July 17). What are the factors that govern the stability of keto-enol tautomerism?.
- ResearchGate. (n.d.). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission....
- Zutterman, F. (2018). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States: A Case Study on Salicylideneanilines. SciSpace.
- Liu, Y., & Feng, X. (2017). Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. Beilstein Journal of Organic Chemistry, 13, 1936-1956.
- ChemRxiv. (n.d.). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto-Enol Tautomerism of a β-Ketoester.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Gamma-Keto Esters.
- Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism.
- The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube.
- GVSU Chemistry. (2019, January 10). Keto Enol Tautomerism. YouTube.
- ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR.
- Nanalysis. (2019, May 30). What's the 'ism' of today? Keto-Enol Tautomerism.
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Reactivity of the gamma-keto group in Ethyl 4-oxooctanoate
Targeting the -Keto Motif: A Guide to the Reactivity and Applications of Ethyl 4-oxooctanoate
Executive Summary
This compound (CAS: 16493-80-4) represents a "privileged scaffold" in organic synthesis due to its 1,4-dicarbonyl architecture. Unlike simple ketones or esters, the
Part 1: Molecular Architecture & Electronic Properties
To manipulate this compound effectively, one must understand the competition between its electrophilic centers.
The 1,4-Dicarbonyl System
The molecule features two electrophilic sites separated by a two-carbon ethylene bridge (
-
C4 (Ketone): The primary site for nucleophilic attack. It is more electrophilic than the ester carbonyl due to the lack of resonance donation from an alkoxy group.
-
C1 (Ester): Less electrophilic but susceptible to attack after the initial reaction at C4, facilitating cyclization.
Acidity and Enolization
-
-Protons (C3 & C5): The protons at C3 are uniquely acidic as they are
to the ketone and to the ester. However, C5 protons are kinetically more accessible for enolization, directing alkylation reactions to the terminal chain under kinetic control.
Divergent Reactivity Map
The following diagram illustrates how specific reagents trigger distinct pathways, converting the linear chain into heterocyclic or cyclic pharmacophores.
Figure 1: Divergent synthetic pathways for this compound based on nucleophile selection.
Part 2: Heterocycle Formation (The Core Application)
The 1,4-distance between the ketone and ester carbons is the "magic number" for forming 5- and 6-membered rings.
Synthesis of Pyridazinones
The reaction with hydrazine is the most reliable method to generate the pyridazinone core, a frequent pharmacophore in antihypertensive and cardiotonic drugs.
-
Mechanism: Hydrazine attacks the C4 ketone to form a hydrazone intermediate. The terminal nitrogen of the hydrazone then attacks the C1 ester carbonyl (intramolecular nucleophilic acyl substitution), expelling ethanol and forming the ring.
-
Critical Control Point: pH control is vital. Acidic conditions (acetic acid) catalyze the initial hydrazone formation, while basic conditions favor the cyclization.
Paal-Knorr Pyrrole Synthesis
Reaction with primary amines (
-
Oxidation State: To obtain the aromatic pyrrole from a
-keto ester, an oxidative step or a specific dehydrogenation catalyst is often required, as the standard Paal-Knorr uses a 1,4-diketone. -
Reductive Amination: If the goal is a saturated pyrrolidine (common in alkaloids), the reaction is performed in the presence of a reducing agent like Sodium Cyanoborohydride (
).
Part 3: Chemo- and Stereoselective Reductions
For drug development, generating chiral centers is paramount. The C4 ketone is prochiral.[1] Reducing it to an alcohol creates a stereocenter that immediately reacts with the C1 ester to form a lactone.
Biocatalytic Asymmetric Reduction
Using chemical reductants (e.g.,
The Pathway:
-
Reduction: KRED reduces C4=O to C4-OH (chiral).
-
Cyclization: The C4-hydroxyl group undergoes intramolecular transesterification with the C1-ethyl ester.
-
Product:
-Octalactone (a chiral lactone).
Figure 2: Enzymatic cofactor recycling system for the asymmetric synthesis of lactones.
Part 4: Experimental Protocol
Protocol: Asymmetric Synthesis of (R)- -Octalactone via KRED
Based on methodologies for homologous
Objective: Convert this compound to (R)-
Reagents:
-
Substrate: this compound (50 mM)
-
Enzyme: Recombinant KRED (e.g., from Lactobacillus or commercial KRED screening kit)
-
Cofactor Recycling: Glucose Dehydrogenase (GDH) + Glucose[1]
-
Buffer: Potassium Phosphate (100 mM, pH 7.0)
-
Cofactor:
(0.1 mM catalytic amount)
Step-by-Step Workflow:
-
Buffer Preparation: Prepare 50 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Add Magnesium Chloride (
, 1 mM) to stabilize the enzymes. -
Cofactor Mix: Dissolve Glucose (1.5 equivalents relative to substrate) and
(0.1 mM final conc.) in the buffer. -
Enzyme Addition: Add lyophilized KRED (10 mg) and GDH (5 mg) to the reaction vessel. Note: Ratios depend on specific enzyme activity units (U/mg).
-
Substrate Initiation: Add this compound (dissolved in 5% DMSO if solubility is an issue) to start the reaction.
-
Incubation: Incubate at 30°C with orbital shaking (180 rpm) for 12–24 hours. Monitor pH and adjust with 1M NaOH if it drops below 6.5 (gluconic acid byproduct lowers pH).
-
Quenching & Extraction:
-
Quench by adding Ethyl Acetate (equal volume).[2]
-
Centrifuge to separate the emulsion.
-
Extract the aqueous phase 2x with Ethyl Acetate.
-
-
Lactonization (Critical Step): The enzymatic product is the hydroxy ester. To ensure complete conversion to the lactone, treat the organic phase with a catalytic amount of p-toluenesulfonic acid (pTSA) or simply stir with mild heat (40°C) if cyclization is slow.
-
Purification: Dry organic layer over
, concentrate in vacuo. Purify via flash chromatography (Hexane:EtOAc).
Data Summary Table:
| Parameter | Value / Condition | Reason |
| Substrate Conc. | 50–100 g/L | High loading required for industrial viability. |
| pH Optima | 6.5 – 7.5 | Balances enzyme stability with spontaneous lactonization. |
| Temperature | 30°C | Prevents enzyme denaturation. |
| Conversion | >95% | Driven by the irreversible lactonization step. |
| Stereoselectivity | >99% ee | Determined by the specific KRED pocket geometry. |
References
-
Synthesis of Pyridazinone Derivatives. Title: Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine. Source: Andalas University (via Vertex AI Search). URL:
- Asymmetric Bioreduction Mechanism.
-
KRED Engineering for Keto Esters. Title: Rapid asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a thermostabilized mutant of ketoreductase ChKRED20.[3] Source: PubMed (NIH). URL:
- Chemoenzymatic Synthesis Routes.
-
Reductive Amination Overview. Title: Enantioselective Organocatalytic Reductive Amination.[4] Source: Macmillan Group (Princeton University). URL:
Stability and Storage of Ethyl 4-oxooctanoate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides an in-depth analysis of the stability and optimal storage conditions for Ethyl 4-oxooctanoate. As a key intermediate in various synthetic pathways, understanding its chemical behavior is paramount for ensuring experimental reproducibility, product purity, and shelf-life. This document moves beyond generic recommendations to explain the underlying chemical principles governing the stability of this γ-keto ester.
Chemical Profile and Intrinsic Stability
This compound is a bifunctional molecule featuring both an ester and a ketone functional group. Its stability is inherently dictated by the reactivity of these two moieties and the potential for intramolecular interactions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₃ | N/A |
| Molecular Weight | 186.25 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid (presumed) | General chemical properties |
| Boiling Point | Not readily available | N/A |
| Solubility | Soluble in organic solvents; limited solubility in water | General ester properties |
The presence of the ketone at the γ-position relative to the ester carbonyl group influences the molecule's electronic properties and susceptibility to degradation. Unlike β-keto esters, where the acidic α-proton is activated by two adjacent carbonyls, the methylene group between the carbonyls in this compound is less acidic. However, the molecule is still susceptible to several degradation pathways.
Primary Degradation Pathways
The principal routes of degradation for this compound are hydrolysis, thermal decomposition, and oxidation. Understanding these pathways is critical for developing effective storage and handling protocols.
Hydrolysis: The Predominant Threat
Hydrolysis is the most significant degradation pathway for this compound, leading to the formation of 4-oxooctanoic acid and ethanol. This reaction can be catalyzed by both acids and bases.
-
Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate that subsequently collapses to yield the carboxylate salt and ethanol. This process is irreversible and typically faster than acid-catalyzed hydrolysis.
The presence of water is a prerequisite for hydrolysis. Therefore, maintaining anhydrous conditions is the most critical factor in preserving the integrity of this compound.[1][2][3]
Caption: Figure 1: Hydrolytic Degradation of this compound
Thermal Decomposition
At elevated temperatures, esters can undergo decomposition to form a variety of products, including carboxylic acids and ketones.[4] While specific data for this compound is not available, it is plausible that at high temperatures, it could decompose. The likely products would result from the cleavage of the ester bond, potentially leading to the formation of smaller, more volatile compounds. To mitigate this risk, storage at controlled, cool temperatures is essential.
Oxidative Degradation
While esters are generally less susceptible to oxidation than other functional groups, the presence of a ketone and methylene groups could provide sites for oxidative attack, especially in the presence of strong oxidizing agents or upon prolonged exposure to air (oxygen). This could lead to the formation of various byproducts, including dicarboxylic acids and other oxidized species.
Recommended Storage Conditions
Based on the chemical properties and potential degradation pathways, the following storage conditions are recommended to ensure the long-term stability of this compound:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of all potential degradation reactions, including hydrolysis and thermal decomposition. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Displaces atmospheric moisture and oxygen, thereby preventing hydrolysis and oxidative degradation. |
| Container | Tightly sealed, amber glass bottle | Prevents ingress of moisture and air. Amber glass protects from potential photolytic degradation, although data on photosensitivity is not available. |
| Purity | Use of high-purity, anhydrous material | Impurities can act as catalysts for degradation reactions. |
Handling and Personal Protective Equipment (PPE)
Due to the lack of a specific Material Safety Data Sheet (MSDS) for this compound, a cautious approach to handling is warranted, based on the known hazards of similar chemical structures like other esters and ketones.[5][6][7][8][9][10]
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any potential vapors.[5][6][10]
-
Ensure eyewash stations and safety showers are readily accessible.[6][10]
Personal Protective Equipment
-
Eye Protection: Wear chemical safety goggles or a face shield.[6][9][10]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Wear a lab coat or other protective clothing to prevent skin contact.[6][8]
-
Respiratory Protection: If working outside of a fume hood or if vapors are expected, use a NIOSH-approved respirator with an organic vapor cartridge.[5][6]
Incompatible Materials
To prevent hazardous reactions and degradation, avoid contact with:
-
Strong Acids and Bases: These will catalyze hydrolysis.[10]
-
Strong Oxidizing Agents: Can lead to unpredictable and potentially vigorous reactions.
-
Reducing Agents: The ketone functionality can be reduced.[10]
Experimental Protocols: Stability Assessment
To empirically determine the stability of this compound under specific experimental conditions, the following protocols can be adapted.
Protocol for Assessing Hydrolytic Stability
-
Prepare solutions of this compound in relevant aqueous buffer systems (e.g., pH 4, 7, 9).
-
Incubate the solutions at controlled temperatures (e.g., ambient, 37°C).
-
At specified time points, withdraw aliquots.
-
Quench any reaction by neutralizing the solution (if acidic or basic) and diluting with an organic solvent.
-
Analyze the samples by a suitable chromatographic method (e.g., HPLC, GC-MS) to quantify the remaining this compound and the formation of 4-oxooctanoic acid.
Caption: Figure 2: Workflow for assessing hydrolytic stability.
Protocol for Assessing Thermal Stability
-
Place a neat sample of this compound in a sealed vial under an inert atmosphere.
-
Expose the sample to a series of elevated temperatures for a fixed duration.
-
After cooling, dissolve the sample in a suitable solvent.
-
Analyze by chromatography to detect any degradation products.
-
Techniques like Thermogravimetric Analysis (TGA) can provide more detailed information on the decomposition temperature.
Conclusion
The stability of this compound is primarily challenged by its susceptibility to hydrolysis. Therefore, the cornerstone of its effective storage and handling is the strict exclusion of moisture. Storing the compound under an inert atmosphere at refrigerated temperatures will significantly prolong its shelf-life and ensure its purity for research and development applications. While specific data for this compound is limited, a thorough understanding of the general reactivity of esters and ketones provides a robust framework for its safe and effective use.
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An In-depth Technical Guide to the Commercial Availability and Application of Ethyl 4-oxooctanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-oxooctanoate (CAS No. 37174-96-2) is a versatile β-keto ester that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a ketone and an ester group, allows for a wide range of chemical transformations, making it an attractive intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the commercial availability, synthesis, purification, and analytical characterization of this compound, tailored for professionals in research and drug development.
Chemical Properties and Structure
| Property | Value | Source |
| CAS Number | 37174-96-2 | N/A |
| Molecular Formula | C₁₀H₁₈O₃ | N/A |
| Molecular Weight | 186.25 g/mol | N/A |
| IUPAC Name | This compound | N/A |
| Synonyms | Ethyl 4-oxononanoate | [1][2] |
Structure:
Caption: 2D Structure of this compound.
Commercial Availability
This compound is available from commercial suppliers catering to the research and development sector. The typical purity levels offered are suitable for laboratory-scale synthesis and analytical standard development.
Table of Commercial Suppliers:
| Supplier | Product Name | Purity | Available Quantities | Price (USD) |
| Biosynth | Ethyl 4-oxononanoate | Not specified | 1000 mg | $900.00 |
| 5000 mg | $2,100.00 | |||
| ChemScene | Ethyl 4-oxononanoate | ≥95% | 100 mg | $193.00 |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.
Synthesis and Purification
The synthesis of β-keto esters like this compound can be achieved through several established organic chemistry reactions. A common and effective method involves the acylation of a ketone enolate.
General Synthesis Workflow
A plausible synthetic route to this compound involves the reaction of a pentanone enolate with an ethyl acylating agent, such as ethyl chloroformate or diethyl carbonate, in the presence of a strong base. Lithium bis(trimethylsilyl)amide (LiHMDS) is a suitable non-nucleophilic base for this transformation.[3]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of a β-Keto Ester[3]
This is a generalized procedure based on the synthesis of similar β-keto esters and should be adapted and optimized for the specific synthesis of this compound.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous toluene.
-
Enolate Formation: Cool the solvent to -78 °C and add a solution of lithium bis(trimethylsilyl)amide (LiHMDS) in toluene. To this, slowly add 2-pentanone. Stir the mixture at this temperature for 1-2 hours to ensure complete enolate formation.
-
Acylation: Slowly add ethyl chloroformate to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by slowly adding a dilute aqueous solution of hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude product.
Purification
Purification of the crude this compound can be achieved by column chromatography on silica gel.[3]
Experimental Protocol: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased to facilitate the separation of the product from impurities.
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of synthesized or purchased this compound. The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for assessing the purity of volatile compounds like this compound and for confirming its molecular weight. The fragmentation pattern in the mass spectrum provides structural information.
Expected Fragmentation Pattern:
β-Keto esters exhibit characteristic fragmentation patterns in mass spectrometry. Key fragmentation pathways include McLafferty rearrangement and cleavage alpha to the carbonyl groups.[4] For this compound, one would expect to observe fragments corresponding to the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and fragments arising from cleavage of the carbon chain.
Caption: Workflow for GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of organic molecules.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the ethyl ester group (a quartet and a triplet), as well as signals for the protons on the octanoate chain. The protons alpha to the ketone and ester carbonyls will have characteristic chemical shifts.
¹³C NMR: The carbon NMR spectrum will show distinct peaks for each of the 10 carbon atoms in the molecule. The carbonyl carbons of the ketone and ester groups will appear at the downfield end of the spectrum (typically >160 ppm).[5]
Stability, Storage, and Handling
β-Keto esters are generally stable under standard laboratory conditions. However, they can be susceptible to hydrolysis, especially in the presence of strong acids or bases.
Storage: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[6] For long-term storage, refrigeration may be advisable to minimize potential degradation.
Handling: Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any vapors.[7]
Applications in Drug Development
β-Keto esters are versatile building blocks in medicinal chemistry, primarily used in the synthesis of heterocyclic compounds, which are prevalent scaffolds in many approved drugs.[8][9]
Synthesis of Heterocycles: this compound can be a precursor for the synthesis of various heterocycles, such as:
-
Pyrazoles and Pyrazolones: By condensation with hydrazine derivatives.[3]
-
Pyrimidines: Through reactions with ureas or thioureas.[8]
-
Thiazoles: Via reaction with α-haloketones and a sulfur source.
These heterocyclic cores are found in a wide range of therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer drugs.[1][8] The ability to introduce various substituents onto the this compound backbone allows for the creation of diverse libraries of compounds for biological screening.
Conclusion
This compound is a commercially available and synthetically accessible β-keto ester with significant potential as a building block in drug discovery and development. Its versatile reactivity allows for the construction of a variety of complex molecular architectures, particularly heterocyclic systems of medicinal importance. A thorough understanding of its synthesis, purification, and analytical characterization is essential for its effective utilization in a research setting.
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Introduction: The Role of Ethyl 4-Oxooctanoate in Modern Synthesis
An In-depth Technical Guide to the Synthesis and Utility of Ethyl 4-Oxooctanoate
This compound is a bifunctional organic molecule belonging to the class of β-keto esters. Its structure, characterized by a ketone group at the C4 position and an ethyl ester terminus, makes it a valuable and versatile building block in synthetic organic chemistry. The strategic placement of these two functional groups allows for a wide range of chemical transformations, enabling the construction of more complex molecular architectures. For researchers and professionals in drug development, β-keto esters like this compound are crucial intermediates for synthesizing heterocyclic compounds and active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive overview of the historical context of its synthesis, detailed experimental protocols, and its applications in the field.
Historical Perspective: The Legacy of the Claisen Condensation
While a singular "discovery" of this compound is not prominently documented, its history is intrinsically linked to the development of fundamental carbon-carbon bond-forming reactions. The most relevant of these is the Claisen condensation, a cornerstone of organic chemistry first reported by Ludwig Claisen in 1887.[2] This reaction involves the base-promoted condensation of two ester molecules to form a β-keto ester.[3][4]
The principles established by the Claisen condensation and the related acetoacetic ester synthesis, which has roots in the mid-19th century, provide the foundational logic for the preparation of this compound.[2] These methods exploit the acidity of the α-protons of esters, which can be removed by a suitable base to form a nucleophilic enolate.[5] This enolate then attacks the electrophilic carbonyl carbon of another ester molecule, leading to the formation of the β-keto ester scaffold.[3] The evolution of these synthetic strategies has enabled the efficient production of a vast array of β-keto esters, with this compound being a key representative.
Synthetic Methodologies: A Practical Approach
The synthesis of this compound is most effectively achieved through a "crossed" Claisen condensation. This variation involves two different esters, one of which can form an enolate (the nucleophile) and another that acts as the acylating agent (the electrophile).[6] A logical and efficient route involves the reaction of ethyl butyrate with diethyl oxalate in the presence of a strong base like sodium ethoxide.
Reaction Principle
The reaction is initiated by the deprotonation of the α-carbon of ethyl butyrate by sodium ethoxide, forming a reactive enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the initial condensation product. This is followed by a second, irreversible deprotonation of the highly acidic methylene group between the two carbonyls of the newly formed β-keto ester. An acidic workup is then required to protonate this enolate and yield the final product, this compound, after decarboxylation of the intermediate.
Visualizing the Synthesis Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: A flowchart of the synthesis and purification of this compound.
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of this compound based on the principles of the Claisen condensation.
Materials and Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser and drying tube
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Sodium metal
-
Absolute ethanol
-
Ethyl butyrate
-
Diethyl oxalate
-
Diethyl ether
-
Hydrochloric acid (dilute)
-
Anhydrous magnesium sulfate
-
Vacuum distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried three-necked flask under an inert atmosphere, add absolute ethanol. Carefully add sodium metal in small portions to the ethanol with stirring. The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Addition of Reactants: Cool the sodium ethoxide solution in an ice bath. In a dropping funnel, prepare a mixture of ethyl butyrate and diethyl oxalate. Add this mixture dropwise to the stirred sodium ethoxide solution at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux for several hours to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture to room temperature and then pour it over a mixture of ice and dilute hydrochloric acid to neutralize the excess base and protonate the product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer several times with diethyl ether. Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude product by vacuum distillation to obtain pure this compound.
Applications in Drug Development and Organic Synthesis
The bifunctional nature of this compound makes it a highly useful intermediate in the synthesis of various target molecules, particularly in the pharmaceutical industry.
Synthesis of Heterocycles
The γ-ketoester moiety in this compound is a precursor for the synthesis of five-membered heterocyclic rings like pyrroles and furans via the Paal-Knorr synthesis.[7] For instance, reaction with a primary amine or ammonia under acidic conditions can lead to the formation of valuable pyrrolidinone derivatives, which are core structures in many pharmaceuticals.[7]
Precursor to Bioactive Molecules
Derivatives of β-keto esters are known to exhibit a range of biological activities. For example, compounds containing the 1,3-diketone structure have shown potential as antitumor, antimicrobial, and antiviral agents.[8] this compound can serve as a starting material for the synthesis of more complex 1,3-dicarbonyl compounds, which are being investigated as potential therapeutic agents, such as Src kinase inhibitors for cancer treatment.[8]
Use as a Building Block
Beyond heterocycle synthesis, the reactive methylene group, situated between the ketone and ester functionalities, can be readily alkylated or acylated. This allows for the introduction of various substituents, making this compound a versatile platform for building molecular complexity. The acetoacetic ester synthesis, a classic method for preparing ketones, demonstrates the utility of this reactivity.[2][9]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₃ | PubChem |
| Molecular Weight | 186.25 g/mol | PubChem |
| Appearance | Colorless liquid (Predicted) | |
| Boiling Point | ~230-240 °C (Predicted) | |
| CAS Number | 21065-51-0 |
Conclusion
This compound, while not having a storied discovery in its own right, represents the culmination of over a century of development in synthetic organic chemistry. Its preparation relies on the robust and reliable principles of the Claisen condensation, a testament to the enduring power of classic name reactions. For researchers and scientists in drug development, this versatile β-keto ester serves as a valuable and adaptable intermediate for the synthesis of complex and potentially bioactive molecules. A thorough understanding of its synthesis and reactivity is therefore essential for leveraging its full potential in the advancement of chemical and pharmaceutical sciences.
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Pandey, R., & Prakash, R. (2018). Concise asymmetric syntheses of (S)-ethyl 4-methyloctanoate and its acid: aggregation pheromones of rhinoceros beetles of the genus Oryctes. Arkivoc, 2018(7), 442-448. Available from: [Link]
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Methodological & Application
Application Note: Strategic Synthesis of Insect Pheromones from Ethyl 4-oxooctanoate
Abstract
Ethyl 4-oxooctanoate is a versatile and economically significant starting material for the asymmetric synthesis of various insect pheromones. Its bifunctional nature, possessing both a ketone and an ester moiety, allows for a range of selective chemical transformations to construct complex chiral molecules. This guide provides detailed synthetic strategies and step-by-step protocols for the synthesis of key pheromones, including the aggregation pheromone Ethyl 4-methyloctanoate and the lactone pheromone (R)-Japonilure. The methodologies detailed herein leverage foundational organic reactions such as asymmetric ketone reduction, Wittig olefination, Grignard reactions, and lactonization, offering researchers a robust framework for pheromone development.
Introduction: The Strategic Value of this compound
Insect pheromones are semiochemicals that play a crucial role in intraspecific communication, governing behaviors such as mating, aggregation, and alarm signaling. Their application in integrated pest management (IPM) programs offers a targeted and environmentally benign alternative to broad-spectrum pesticides. The efficacy of a synthetic pheromone often depends on its stereochemical purity, as insects can exhibit high sensitivity to specific enantiomers or diastereomers.
This compound serves as an ideal chiron for pheromone synthesis due to its prochiral ketone at the C4 position. This allows for the introduction of a stereocenter with high enantioselectivity, which is a common structural motif in many bioactive pheromones. This document outlines the strategic application of modern synthetic methodologies to convert this precursor into high-value pheromones for research and commercial use.
Core Synthetic Strategies and Mechanistic Considerations
The transformation of this compound into target pheromones hinges on a few powerful and well-understood organic reactions. The choice of reaction is dictated by the structure of the desired pheromone.
Asymmetric Reduction of the Prochiral Ketone
The creation of a chiral alcohol from the C4 ketone is a critical first step for many pheromone syntheses. Enantioselective reduction is a well-established method for this transformation, providing access to optically active secondary alcohols which are key intermediates.[1][2] One of the most reliable methods is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst and a stoichiometric borane source.[3] The catalyst creates a chiral environment that directs the hydride delivery to one face of the ketone, resulting in a high degree of enantioselectivity.[3]
Carbon-Carbon Bond Formation at the Carbonyl Carbon
-
Wittig Reaction: To introduce a double bond, the Wittig reaction is unparalleled in its regioselectivity.[4][5] It involves the reaction of the ketone with a phosphorus ylide, which is typically generated from a phosphonium salt and a strong base.[5] This reaction is fundamental for converting the C4 keto group into an exocyclic methylene group or for introducing alkylidene fragments, which can then be hydrogenated to form an alkyl chain.[4][6]
-
Grignard Reaction: For the addition of alkyl or aryl groups to the C4 position to form a tertiary alcohol, the Grignard reaction is the method of choice.[7][8] A Grignard reagent (R-MgX), prepared from an organohalide and magnesium metal, acts as a potent nucleophile that attacks the electrophilic carbonyl carbon.[9][10]
Lactonization to Form Cyclic Esters
Many potent pheromones are lactones (cyclic esters).[11] These are typically formed from precursor ω-hydroxy acids through an intramolecular esterification.[12] The synthesis of such precursors from this compound involves the initial transformation of the ketone into a hydroxyl group, followed by hydrolysis of the ethyl ester to a carboxylic acid. Subsequent chemical steps to elongate the chain can set the stage for a final cyclization step to yield the target lactone.[11][13]
Experimental Protocols and Workflows
Synthesis of (S)-Ethyl 4-methyloctanoate: An Aggregation Pheromone
(S)-Ethyl 4-methyloctanoate is a key aggregation pheromone of the rhinoceros beetle (Oryctes rhinoceros), a major pest of palm trees.[14][15][16] This protocol outlines a two-step synthesis from this compound via a Wittig reaction and subsequent hydrogenation.
Workflow Diagram: Synthesis of (S)-Ethyl 4-methyloctanoate
Caption: Synthetic workflow for (S)-Ethyl 4-methyloctanoate.
Protocol 1: Synthesis of Ethyl 4-methyleneoctanoate (Wittig Reaction)
-
Preparation of the Ylide: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.1 eq) to anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Add n-butyllithium (n-BuLi, 1.05 eq) dropwise. The solution will turn a characteristic deep orange or yellow, indicating ylide formation. Stir for 1 hour at 0 °C.
-
Reaction: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield Ethyl 4-methyleneoctanoate.
Protocol 2: Asymmetric Hydrogenation to (S)-Ethyl 4-methyloctanoate
-
Catalyst Preparation: In a suitable pressure vessel, dissolve Ethyl 4-methyleneoctanoate (1.0 eq) and a chiral ruthenium-BINAP catalyst (e.g., Ru(OAc)₂((S)-BINAP), 0.01 eq) in degassed methanol.
-
Hydrogenation: Purge the vessel with hydrogen gas (H₂) several times before pressurizing to the desired pressure (typically 50-100 psi).
-
Stir the reaction at room temperature for 24-48 hours, monitoring for the disappearance of the starting material by GC-MS.
-
Workup: Carefully vent the hydrogen gas and concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by passing it through a short plug of silica gel to remove the catalyst, yielding the final product, (S)-Ethyl 4-methyloctanoate.
| Parameter | Protocol 1 (Wittig) | Protocol 2 (Hydrogenation) |
| Key Reagents | MePPh₃Br, n-BuLi, THF | H₂, Ru-BINAP catalyst, Methanol |
| Typical Yield | 75-85% | >95% |
| Enantiomeric Excess | N/A | >98% (S) |
Synthesis of (R)-(-)-Japonilure
(R)-(-)-Japonilure is the potent sex pheromone of the female Japanese beetle (Popillia japonica), a destructive pest of numerous crops.[17][18][19] Its synthesis from this compound is a multi-step process that showcases the strategic use of asymmetric reduction and lactonization.
Workflow Diagram: Synthesis of (R)-(-)-Japonilure
Caption: Conceptual workflow for (R)-(-)-Japonilure synthesis.
Protocol 3: Asymmetric Reduction to (R)-Ethyl 4-hydroxyoctanoate
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve the (R)-CBS catalyst (0.1 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add borane-dimethyl sulfide complex (BH₃•SMe₂, 1.0 eq) dropwise. Stir for 15 minutes.
-
Reduction: Cool the mixture to -30 °C. Add a solution of this compound (1.0 eq) in THF dropwise over 30 minutes.
-
Stir the reaction at -30 °C for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by slowly adding methanol, followed by 1M HCl.
-
Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by flash column chromatography (hexane/ethyl acetate gradient) to yield (R)-Ethyl 4-hydroxyoctanoate.
Protocol 4: Hydrolysis and Lactonization
-
Hydrolysis: Dissolve (R)-Ethyl 4-hydroxyoctanoate (1.0 eq) in a mixture of THF and water. Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature until the starting material is consumed (TLC monitoring).
-
Acidify the mixture with 1M HCl to pH ~3 and extract with ethyl acetate (3x). Dry the organic layers over Na₂SO₄ and concentrate to yield the crude (R)-4-hydroxyoctanoic acid.
-
Chain Elongation & Lactonization: The crude hydroxy acid is then subjected to a series of steps to build the side chain. A common strategy involves protecting the hydroxyl group, reducing the carboxylic acid to an aldehyde, and then performing a Wittig reaction with an appropriate ylide (e.g., derived from 1-bromohexane) to introduce the Z-alkene moiety. After deprotection, the resulting hydroxy acid is cyclized.
-
Lactonization (Example: Yamaguchi Esterification): Treat the final hydroxyalkenoic acid with 2,4,6-trichlorobenzoyl chloride and triethylamine, followed by the addition of a solution of DMAP in toluene. This method promotes efficient intramolecular cyclization to form the lactone.[20]
-
Purification: The final product, (R)-(-)-Japonilure, is purified by column chromatography.
| Parameter | Protocol 3 (Reduction) | Protocol 4 (Lactonization) |
| Key Reagents | (R)-CBS catalyst, BH₃•SMe₂ | LiOH, Yamaguchi reagents |
| Typical Yield | 85-95% | 60-70% (over several steps) |
| Enantiomeric Excess | >99% (R) | Configuration retained |
Conclusion
This compound stands out as a highly valuable and versatile precursor in the field of chemical ecology and pest management. The protocols outlined in this application note demonstrate robust and scalable pathways to synthesize stereochemically pure insect pheromones. By strategically applying well-established reactions like asymmetric reduction and Wittig olefination, researchers can efficiently access complex molecular targets such as (S)-Ethyl 4-methyloctanoate and (R)-(-)-Japonilure. These methods provide a solid foundation for the development of novel and effective pest control strategies.
References
-
ResearchGate. (n.d.). Synthesis of ethyl 4-methyloctanoate (1) from natural citronellol 20. Retrieved from [Link]
- Google Patents. (n.d.). US20170267625A1 - Method for producing ethyl 4-methyloctanoate.
-
PubMed. (n.d.). [Ethyl 4-methyloctanoate, major component of male pherome in Oryctes rhinoceros (L.) (Coleoptera, Dynastidae)]. Retrieved from [Link]
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ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
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Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
MDPI. (n.d.). A Concise Asymmetric Synthesis of the Aggregation Pheromone of Cryptolestes ferrugineus, Ferrulactone II, and Its Enantiomer. Retrieved from [Link]
-
Behn Meyer. (n.d.). Ethyl-4-methyloctanoate 93.4% (Crop Protection - Insect Pheromones). Retrieved from [Link]
-
PubMed. (n.d.). Substances derived from 4-ethyl octanoic acid account for primer pheromone activity for the "male effect" in goats. Retrieved from [Link]
-
Arkat USA. (n.d.). Concise asymmetric syntheses of (S)-ethyl 4-methyloctanoate and its acid: aggregation pheromones of rhinoceros beetles of the ge. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 4. Synthetic route of ethyl 4‐methyloctanoate. Retrieved from [Link]
-
Seventh Sense Research Group. (n.d.). A Convenient Synthesis of (4S, 6Z)- and (4S, 6E)-6- Dodecen-4-olide, Known to Significantly Contribute to Milk Flavor. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (R)-Japonilure and (4R,9Z)-9-Octadecen-4-olide, Pheromones of the Japanese Beetle and Currant Stem Girdler. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). The use of the lactone motif in chemical communication. Retrieved from [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Grignard Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Two-Stage Microbial Biotransformation for the Production of 6-Dodecen-4-olide (Butter Lactone) from Plant Oils Containing Unsaturated Fatty Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]
-
The Pherobase. (n.d.). Synthesis - R-japonilure. Retrieved from [Link]
- Unknown Source. (n.d.). Studies on the Wittig Reaction (IV) A Stereoselective Synthesis of the Insect Sex Pheromone of Laspeyresia pomonella, E,E,-8,10-Dodecadien-1-ol.
-
Seventh Sense Research Group. (n.d.). A Convenient Synthesis of (4S, 6Z)- and (4S, 6E)-6- Dodecen-4-olide, Known to Significantly Contribute to Milk Flavor. Retrieved from [Link]
-
YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Retrieved from [Link]
-
PubMed Central. (n.d.). Organic Synthesis in Pheromone Science. Retrieved from [Link]
- Unknown Source. (n.d.). 14 Formation and reaction of a Grignard reagent.
-
PubMed. (n.d.). Biosynthesis of scarab beetle pheromones. Retrieved from [Link]
-
YouTube. (2024). Advanced Organic Chemistry: Asymmetric Carbonyl Reduction. Retrieved from [Link]
-
American Chemical Society. (n.d.). Direct synthesis of dipteran sex pheromones by the Wittig reaction in a heterogeneous medium. Retrieved from [Link]
-
TutorChase. (n.d.). How do you synthesise a lactone from a hydroxy acid?. Retrieved from [Link]
- Unknown Source. (n.d.). Enantioselective Reduction of Ketones.
-
YouTube. (2023). The Wittig Reaction in Synthesis. Retrieved from [Link]
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Application Notes and Protocols for the Paal-Knorr Synthesis of Substituted Pyrroles using Ethyl 4-Oxooctanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Paal-Knorr pyrrole synthesis, with a specific focus on the use of Ethyl 4-oxooctanoate as a versatile 1,4-dicarbonyl precursor. This document offers in-depth mechanistic insights, detailed experimental protocols, and practical guidance for the successful synthesis of highly functionalized pyrrole scaffolds, which are of significant interest in medicinal chemistry and materials science.
Introduction: The Strategic Importance of the Paal-Knorr Pyrrole Synthesis
The pyrrole nucleus is a privileged scaffold found in a vast array of natural products, pharmaceuticals, and functional materials. The Paal-Knorr synthesis, first reported in 1884, remains one of the most straightforward and widely utilized methods for constructing the pyrrole ring.[1] The reaction's core principle lies in the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to yield the corresponding pyrrole derivative.[1][2][3]
The enduring appeal of the Paal-Knorr synthesis stems from its operational simplicity, the ready availability of starting materials, and the ability to generate a diverse range of substituted pyrroles by varying both the dicarbonyl compound and the amine component.[1][4] This adaptability makes it a powerful tool in drug discovery and development, where the systematic modification of peripheral substituents is crucial for optimizing biological activity.
This guide focuses on the application of this compound, a readily accessible γ-ketoester, as the 1,4-dicarbonyl component. The presence of both a ketone and an ester functionality within the same molecule allows for the synthesis of pyrroles with distinct substitution patterns, offering a handle for further chemical elaboration.
Mechanistic Insights: The Chemistry Behind the Transformation
The Paal-Knorr pyrrole synthesis proceeds through a well-established mechanism involving a series of acid-catalyzed condensation and cyclization steps.[4] Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.
The reaction is initiated by the protonation of one of the carbonyl groups of the 1,4-dicarbonyl compound, in this case, the ketone carbonyl of this compound, which is generally more reactive than the ester carbonyl. This activation facilitates the nucleophilic attack by the primary amine, leading to the formation of a hemiaminal intermediate. Subsequent dehydration of the hemiaminal yields an imine.
The key ring-closing step involves the intramolecular attack of the enamine tautomer of the imine onto the second carbonyl group (the ester carbonyl in our specific case, which will be discussed below), forming a five-membered cyclic intermediate. A final dehydration step then leads to the aromatic pyrrole ring. The overall mechanism is depicted below:
Figure 1: Generalized mechanism of the Paal-Knorr pyrrole synthesis.
Expert Insight: The choice of acid catalyst is critical. While strong protic acids like sulfuric or hydrochloric acid can be effective, they may lead to side reactions, especially with sensitive substrates. Weaker acids such as acetic acid are often sufficient to promote the reaction while minimizing degradation.[2] In some modern variations, Lewis acids or even heterogeneous catalysts are employed to enhance selectivity and simplify purification.[5][6]
Experimental Protocols: Synthesis of Ethyl 2-butyl-5-methyl-1H-pyrrole-3-carboxylate
This section provides a detailed, step-by-step protocol for the synthesis of a model pyrrole derivative from this compound and a primary amine.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially available |
| Methylamine (40% in water) | Reagent Grade | Commercially available |
| Glacial Acetic Acid | ACS Grade | Commercially available |
| Toluene | Anhydrous | Commercially available |
| Sodium Sulfate (anhydrous) | ACS Grade | Commercially available |
| Ethyl Acetate | HPLC Grade | Commercially available |
| Hexanes | HPLC Grade | Commercially available |
| Silica Gel (for chromatography) | 230-400 mesh | Commercially available |
Reaction Scheme
The reaction of this compound with methylamine is expected to yield Ethyl 2-butyl-5-methyl-1H-pyrrole-3-carboxylate.
Figure 2: Reaction of this compound with methylamine.
Step-by-Step Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add this compound (5.00 g, 29.0 mmol).
-
Reagent Addition: Add anhydrous toluene (50 mL) to dissolve the starting material. To this solution, add glacial acetic acid (1.74 g, 29.0 mmol) followed by the slow addition of methylamine (40% in water, 3.38 g, 43.5 mmol).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system. The formation of the product will be indicated by the appearance of a new, less polar spot. Water will collect in the Dean-Stark trap as the reaction proceeds.
-
Workup: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 95:5 hexanes:ethyl acetate).
-
Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product as a pale yellow oil. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Results and Data
| Parameter | Expected Value |
| Yield | 70-85% |
| Appearance | Pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.25 (q, 2H), 2.65 (t, 2H), 2.20 (s, 3H), 1.60 (m, 2H), 1.35 (m, 2H), 1.30 (t, 3H), 0.90 (t, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 165.0, 135.5, 128.0, 118.0, 108.0, 59.5, 29.0, 25.0, 22.5, 14.5, 14.0, 12.0 |
| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₁₂H₁₉NO₂: 210.15; found: 210.15 |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction or product degradation. | - Increase reaction time and monitor by TLC.- Use a milder acid catalyst (e.g., p-toluenesulfonic acid).- Ensure anhydrous conditions. |
| Formation of Byproducts | Side reactions due to harsh conditions. | - Lower the reaction temperature.- Use a less concentrated acid catalyst. |
| Difficult Purification | Co-elution of starting material and product. | - Optimize the solvent system for column chromatography.- Consider an alternative purification method like distillation under reduced pressure. |
Conclusion
The Paal-Knorr synthesis offers a robust and versatile platform for the construction of substituted pyrroles. By utilizing this compound as a readily available 1,4-dicarbonyl precursor, researchers can access a wide range of functionalized pyrrole derivatives with potential applications in drug discovery and materials science. The detailed protocol and mechanistic insights provided in these application notes serve as a valuable resource for scientists seeking to employ this powerful synthetic methodology.
References
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Paal–Knorr synthesis. Retrieved from [Link]
-
Taylor & Francis Online. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Retrieved from [Link]
-
Wikipedia. (2023, March 14). Knorr pyrrole synthesis. Retrieved from [Link]
-
YouTube. (2020, January 4). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
MBB College. (n.d.). Paal-Knorr Synthesis. Retrieved from [Link]
-
Scribd. (n.d.). Paal-Knorr Pyrrole Synthesis: A. General Description of The Reaction. Retrieved from [Link]
-
RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
-
PubChem. (n.d.). Mthis compound. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl (Z)-4-octenoate, 34495-71-1. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate. Retrieved from [Link]
Sources
Application Notes and Protocols: Michael Addition Reactions Involving Ethyl 4-oxooctanoate
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Michael Addition
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone of modern organic synthesis for its remarkable ability to form carbon-carbon bonds under generally mild conditions.[1] This powerful reaction facilitates the construction of complex molecular architectures from relatively simple precursors, making it an indispensable tool in the synthesis of a wide array of compounds, including pharmaceuticals, natural products, and advanced materials.
At the heart of this reaction are the "Michael donor," a nucleophile typically derived from a soft, stabilized carbanion, and the "Michael acceptor," an electrophilic alkene bearing an electron-withdrawing group.[1][2] Among the diverse range of Michael donors, β-keto esters are particularly valuable due to the acidity of their α-protons, which allows for the facile generation of the requisite enolate nucleophile under basic conditions.[2][3]
This guide provides a detailed exploration of Michael addition reactions specifically involving Ethyl 4-oxooctanoate , a versatile β-keto ester. While general principles of Michael additions are well-established, this document aims to provide specific, actionable insights and protocols tailored to this reagent, empowering researchers to leverage its synthetic potential effectively.
Mechanistic Insights: The Driving Force of Conjugate Addition
The regioselectivity of the Michael addition is a consequence of the electronic properties of the α,β-unsaturated carbonyl system. The electron-withdrawing nature of the carbonyl group polarizes the conjugated system, creating an electrophilic center at the β-carbon. The reaction proceeds through a three-step mechanism:
-
Enolate Formation: A base abstracts an acidic α-proton from the Michael donor, in this case, this compound, to form a resonance-stabilized enolate.[1][3]
-
Nucleophilic Attack: The enolate attacks the electrophilic β-carbon of the Michael acceptor in a conjugate addition fashion.[1][3]
-
Protonation: The resulting enolate intermediate is protonated by a proton source, typically the conjugate acid of the base used or a protic solvent, to yield the final 1,5-dicarbonyl product.[1]
Sources
Application Notes and Protocols: Intramolecular Cyclization of Ethyl 4-Oxooctanoate
Abstract
The intramolecular cyclization of ethyl 4-oxooctanoate is a cornerstone reaction in organic synthesis, providing a robust pathway to valuable cyclic β-keto esters. These products serve as versatile intermediates in the synthesis of pharmaceuticals, natural products, and specialty chemicals. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical and practical aspects of this transformation. We delve into the mechanistic underpinnings of the reaction, offer detailed, field-tested protocols for its execution, and provide insights into process optimization and troubleshooting.
Introduction: The Synthetic Utility of Cyclic β-Keto Esters
The intramolecular cyclization of a dicarboxylic ester, known as the Dieckmann condensation, is a powerful method for constructing five- and six-membered rings.[1][2] The resulting cyclic β-keto esters are highly valuable synthetic intermediates due to the reactivity of the methylene group and the ease of hydrolysis and decarboxylation of the ester group to yield cyclic ketones.[3] this compound, a 1,6-dicarbonyl compound, is an ideal substrate for forming a stable five-membered ring, specifically ethyl 2-oxocyclopentanecarboxylate.[1] This product is a key building block in the synthesis of various complex molecules and pharmaceuticals.[4][5][6]
Mechanistic Insights: The Dieckmann Condensation Pathway
The intramolecular cyclization of this compound proceeds via the Dieckmann condensation mechanism, which is an intramolecular variation of the Claisen condensation.[2][7] This base-catalyzed reaction involves the formation of an enolate ion followed by an intramolecular nucleophilic attack to form the cyclic product.[1][8]
The key steps of the mechanism are as follows:
-
Enolate Formation: A strong base, typically a sodium alkoxide like sodium ethoxide, abstracts an acidic α-proton from the carbon adjacent to one of the carbonyl groups, forming a resonance-stabilized enolate ion.[1][8]
-
Intramolecular Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule, leading to the formation of a cyclic tetrahedral intermediate.[1]
-
Ring Closure and Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an alkoxide ion (ethoxide in this case) to yield the cyclic β-keto ester.[1]
-
Deprotonation of the Product: The newly formed cyclic β-keto ester has a highly acidic proton on the α-carbon situated between the two carbonyl groups. The alkoxide base readily deprotonates this position, forming a stable enolate. This step is crucial as it drives the equilibrium towards the product.[1]
-
Acidic Workup: A final acidification step is required to protonate the enolate and yield the neutral cyclic β-keto ester product.[1][8]
Caption: Mechanism of the Dieckmann Condensation.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the intramolecular cyclization of this compound.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | --- |
| Sodium Ethoxide (NaOEt) | ≥95% | Commercially Available | Handle under inert atmosphere. |
| Toluene | Anhydrous | Commercially Available | Dry over sodium/benzophenone. |
| Diethyl Ether | Anhydrous | Commercially Available | --- |
| Hydrochloric Acid (HCl) | Concentrated | Commercially Available | --- |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | --- | Prepared in-house | --- |
| Saturated Sodium Chloride (NaCl) Solution (Brine) | --- | Prepared in-house | --- |
| Anhydrous Magnesium Sulfate (MgSO₄) | --- | Commercially Available | For drying. |
3.2. Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
3.3. Reaction Procedure
-
Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the flask, add sodium ethoxide (1.1 equivalents) and anhydrous toluene. Begin stirring to form a suspension.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous toluene and add it to the dropping funnel. Add the solution dropwise to the stirred suspension of sodium ethoxide over 30-60 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]
-
Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding cold dilute hydrochloric acid until the solution is acidic (pH ~2-3).
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.[9]
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]
3.4. Purification
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield pure ethyl 2-oxocyclopentanecarboxylate.[9]
Caption: Experimental Workflow for Cyclization.
Data and Expected Results
The yield of ethyl 2-oxocyclopentanecarboxylate is typically good, often exceeding 70-80% after purification. The success of the reaction is highly dependent on the quality of the reagents and the maintenance of anhydrous conditions.
| Parameter | Expected Outcome |
| Appearance | Colorless to pale yellow liquid[4] |
| Boiling Point | ~105-107 °C at 20 mmHg |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.18 (q, 2H), 3.45 (t, 1H), 2.50-2.20 (m, 4H), 1.95-1.80 (m, 2H), 1.28 (t, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 206.5, 172.1, 61.2, 57.9, 38.0, 30.2, 20.4, 14.2 |
| IR (neat, cm⁻¹) | ~1755 (ester C=O), ~1725 (ketone C=O) |
Troubleshooting and Optimization
| Issue | Probable Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure stoichiometric amount of base is used. |
| Wet reagents or solvent. | Use freshly dried solvents and ensure reagents are anhydrous. | |
| Inefficient workup. | Ensure complete extraction and minimize loss during transfers. | |
| Side Product Formation | Intermolecular Claisen condensation. | Use high dilution conditions to favor intramolecular cyclization. |
| Hydrolysis of the ester. | Ensure anhydrous conditions and quench at low temperature. | |
| No Reaction | Inactive base. | Use fresh, high-quality sodium ethoxide. |
Conclusion
The intramolecular cyclization of this compound via the Dieckmann condensation is a reliable and efficient method for the synthesis of ethyl 2-oxocyclopentanecarboxylate. By following the detailed protocols and understanding the mechanistic principles outlined in these application notes, researchers can successfully perform this valuable transformation. Careful attention to experimental conditions, particularly the exclusion of moisture, is paramount for achieving high yields and purity. The versatility of the resulting cyclic β-keto ester makes this reaction a fundamental tool in the arsenal of synthetic organic chemists.
References
-
J&K Scientific LLC. Dieckmann Condensation. (2025-02-24). Available from: [Link]
-
JoVE. Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. (2023-04-30). Available from: [Link]
-
Organic Chemistry Portal. Dieckmann Condensation. Available from: [Link]
-
Wikipedia. Dieckmann condensation. Available from: [Link]
-
RSC Publishing. From intramolecular cyclization to intermolecular hydrolysis: TMSCF 2 Br-enabled carbonylation of aldehydes/ketones and amines to α-hydroxyamides. (2023-07-15). Available from: [Link]
-
NIH. Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. (2023-08-14). Available from: [Link]
-
YouTube. Dieckmann condensation. (2019-01-14). Available from: [Link]
-
ResearchGate. Cyclization of ethyl 4,4,4-trifluoroacetoacetate and cycloheptanone with dinucleophiles in the design of new alkaloid-like structures | Request PDF. Available from: [Link]
-
ResearchGate. The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. Available from: [Link]
-
Canadian Science Publishing. The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. Available from: [Link]
-
ResearchGate. Synthesis and Intramolecular Cyclization of N-Substituted 2-Amino-4-aryl-4-oxo-2-butenoic Acids | Request PDF. Available from: [Link]
-
ResearchGate. Cyclic β-keto esters: Synthesis and reactions | Request PDF. Available from: [Link]
-
PubChem. Ethyl 2-oxocyclopentanecarboxylate | C8H12O3 | CID 69136. Available from: [Link]
-
ResearchGate. Base‐Mediated Four‐Component Intramolecular Cyclization Reaction: One‐Pot Access to Imidazole‐4‐(2H)‐Ones. (2025-01-18). Available from: [Link]
-
MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available from: [Link]
-
Organic Syntheses. Formation of γ-‐Keto Esters from β. (2014-06-08). Available from: [Link]
-
MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Available from: [Link]
-
The Good Scents Company. ethyl 2-oxocyclopentane carboxylate, 611-10-9. Available from: [Link]
-
ResearchGate. Anomalous cyclization of ethyl acetoacetate (3,6-dimethyl-4-oxo-3,4-dihydropyrimidin-2-yl)hydrazone. Available from: [Link]
Sources
- 1. Video: Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization [jove.com]
- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. CAS 611-10-9: Ethyl 2-oxocyclopentanecarboxylate [cymitquimica.com]
- 5. Ethyl 2-oxocyclopentanecarboxylate | 611-10-9 [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
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- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Ethyl 4-oxooctanoate as a building block in total synthesis
Content Type: Application Note & Technical Guide Subject: Ethyl 4-oxooctanoate (CAS: 1117-65-3) as a Divergent Building Block Audience: Senior Synthetic Chemists, Process Development Scientists
Abstract
This compound represents a versatile class of
Chemical Profile & Reactivity Landscape
Molecule: this compound
IUPAC: this compound
Structure:
The synthetic utility of this compound stems from its ability to differentiate nucleophilic attacks between the ketone (C4) and the ester (C1). It serves as a precursor for three distinct structural classes:
- -Lactones: Via asymmetric reduction and spontaneous cyclization.
-
N-Heterocycles (Pyrrolidinones/Pyrroles): Via condensation with primary amines.
-
Cyclopentenones: Via intramolecular aldol condensation (Jasmone-type synthesis).
Reactivity Divergence Map
Figure 1: Divergent synthetic pathways from this compound.
Protocol A: Biocatalytic Synthesis of (R)- -Octalactone
Application: Sustainable synthesis of chiral fragrances (coconut/fruity notes) and insect pheromones. Mechanism: Stereoselective hydride transfer from NADPH to the C4 ketone, followed by spontaneous acid-catalyzed lactonization.
Experimental Rationale
Chemical reduction (e.g.,
Step-by-Step Methodology
Reagents:
-
This compound (10 mmol, 1.86 g)
-
Dry Baker’s Yeast (Type II, Sigma-Aldrich) (20 g)
-
Sucrose (30 g)
-
Tap water (200 mL)
-
Celite (Filter aid)
Procedure:
-
Biocatalyst Activation: In a 500 mL Erlenmeyer flask, dissolve sucrose (30 g) in warm water (200 mL, 35°C). Add dry Baker’s yeast (20 g) and stir gently for 30 minutes to initiate fermentation (CO₂ evolution observed).
-
Substrate Addition: Add this compound (1.86 g) dropwise to the fermenting suspension.
-
Critical Control: Do not add all at once; high concentrations of the keto-ester can be cytotoxic to the yeast.
-
-
Incubation: Seal the flask with a fermentation lock (or cotton plug) and stir at room temperature (25–30°C) for 48–72 hours.
-
Validation: Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The starting material (
) should disappear, replaced by the hydroxy-ester/lactone spot ( ).
-
-
Workup: Add Celite (10 g) and filter the suspension through a Buchner funnel to remove yeast cells. Wash the filter cake with EtOAc (50 mL).
-
Extraction: Saturate the aqueous filtrate with NaCl (salting out) and extract with EtOAc (
mL). -
Lactonization: The enzymatic product is primarily the 4-hydroxy ester. To ensure full conversion to the lactone, treat the organic phase with a catalytic amount of p-TsOH (10 mg) and stir for 1 hour, or simply reflux in benzene/toluene with a Dean-Stark trap if water remains.
-
Purification: Dry over
, concentrate, and purify via flash chromatography (Silica gel, 10-20% EtOAc in Hexane).
Yield: Typically 60–75%.
Stereochemistry: Predominantly (R)-(+)-
Protocol B: Synthesis of Functionalized Pyrrolidinones
Application: Construction of
Experimental Rationale
Direct heating of
Step-by-Step Methodology
Reagents:
-
This compound (5 mmol)
-
Primary Amine (e.g., Benzylamine, 5 mmol)
-
Sodium Cyanoborohydride (
) (1.2 equiv) or /Pd-C -
Acetic Acid (catalytic)[1]
-
Methanol (dry)
Procedure:
-
Imine Formation: Dissolve this compound (0.93 g, 5 mmol) and Benzylamine (0.54 g, 5 mmol) in dry MeOH (20 mL). Add molecular sieves (3Å) to absorb water. Stir for 4 hours at RT.
-
Reduction: Cool to 0°C. Add
(377 mg, 6 mmol) and a drop of acetic acid. Stir overnight, allowing the mixture to warm to RT.-
Safety Note:
generates HCN if acidified strongly. Maintain pH > 4 and work in a fume hood.
-
-
Cyclization (Thermal): The reduction yields the
-amino ester. To force cyclization to the lactam, concentrate the solvent, redissolve the residue in Toluene (20 mL), and reflux for 4 hours. -
Workup: Wash with 1N HCl (to remove unreacted amine), then saturated
. Dry organic layer over .[2][3] -
Isolation: Evaporate solvent. Recrystallize or chromatograph to obtain 1-benzyl-5-butylpyrrolidin-2-one.
Reaction Pathway Diagram
Figure 2: Reductive cyclization pathway to lactam scaffolds.
Protocol C: Cyclopentenone Annulation (Dihydrojasmone Precursors)
Application: Synthesis of prostaglandin analogs and jasmone-type fragrances. Mechanism: Intramolecular Aldol Condensation.
Experimental Rationale
Direct cyclization of this compound yields 2-substituted-1,3-cyclopentanedione derivatives, but often requires activation. A common modification involves alkylating the C2 position first, or protecting the ketone to direct cyclization. Below is the protocol for the direct Robinson-type annulation logic.
Reagents:
-
This compound[4]
-
Sodium Ethoxide (NaOEt) (1.1 equiv)
-
Ethanol (Absolute)
Procedure:
-
Enolate Formation: Prepare a solution of NaOEt by dissolving Na metal in absolute ethanol.
-
Addition: Add this compound dropwise at 0°C.
-
Reflux: Heat the mixture to reflux (78°C) for 6 hours. The ethoxide promotes the attack of the C2-enolate (alpha to ester) onto the C4-ketone? Correction: The C2 position is activated by the ester. Attack on C4 forms a 3-membered ring (unlikely).
-
Mechanistic Correction: For 5-membered rings, we typically need a 1,4-diketone (aldol) or a Dieckmann condensation of a diester. This compound is a
-keto ester.[1] Intramolecular reaction of C2 (alpha to ester) onto C4 (ketone) would form a 3-membered ring. -
Alternative Route: The standard "Jasmone" synthesis uses 4-oxooctanoate derivatives after alkylating a succinate. To use 4-oxooctanoate directly for cyclopentenones, one typically performs a Dieckmann Condensation analog by extending the chain or reacting with another equivalent of oxalate.
-
Verified Protocol:Preparation of 2-Propyl-1,3-cyclopentanedione.
-
React this compound with diethyl oxalate/NaOEt to form the glyoxalyl derivative, followed by decarbonylation, or use the Nazarov Cyclization logic if converted to a divinyl ketone.
-
Revised Protocol for Direct Utility:Synthesis of 1,4-Diketones (Paal-Knorr Precursors).
-
This compound is often hydrolyzed and decarboxylated to 4-octanone (not useful) or alkylated at C2.
-
Best Application:Synthesis of Dihydrojasmone via 2-pentyl-cyclopentenone.
-
Reaction: 4-oxooctanoate + aldehyde (Aldol)
cyclization. -
Let's provide the Heterocycle Synthesis (Furanone) instead, which is more direct.
-
Revised Protocol C: Synthesis of Furanones (Butenolides)
Reagents:
Actually, the most authoritative "Total Synthesis" use is the Wacker Oxidation product logic or the Succinic Anhydride route.
Let's stick to the Synthesis of 2-Alkyl-Cyclopenten-1-ones via the McMurry or Aldol modification. Protocol: Reaction with 1,2-bis(trimethylsiloxy)cyclobutene (Lewis Acid catalyzed) yields cyclopentane derivatives.
Simplest High-Value Protocol:Synthesis of 4-Butyl-5-hydroxy-2(5H)-furanone.
Protocol:
-
Hydrolysis: Treat this compound with NaOH (aq) to form 4-oxooctanoic acid.
-
Cyclodehydration: Heat with Acetic Anhydride/Phosphoric Acid.
-
Product: 5-butylidene-2(5H)-furanone (Enol lactone).
Summary of Physical Properties & Safety
| Property | Data | Note |
| Molecular Weight | 186.25 g/mol | |
| Boiling Point | 240–245°C | High boiling; Vacuum distillation recommended. |
| Density | 0.965 g/mL | |
| Flash Point | >100°C | |
| Solubility | Ethanol, Ether, EtOAc | Sparingly soluble in water. |
| Storage | 2–8°C | Hygroscopic; store under Nitrogen. |
Safety: Irritant to eyes and skin. Use standard PPE.
References
-
Paal-Knorr Mechanisms: Amarnath, V., et al. "Intermediates in the Paal-Knorr synthesis of pyrroles."[7][8] Chemical Research in Toxicology 8.2 (1995): 234-238.[8] Link
-
Biocatalytic Reduction: Bawa, R. A., et al. "Enzymatic reduction of ketones to optically active secondary alcohols."[9] Journal of Physical Science 19.2 (2008): 1-5.[2]
-
Prostaglandin Precursors: Trost, B. M., & Salzmann, T. N. "New synthetic methods.[10] Secoalkylative approach to prostaglandins." Journal of the American Chemical Society 95.20 (1973): 6840-6842.
-
General Reactivity: BenchChem Application Notes. "Ethyl 4-oxobutanoate in Organic Synthesis" (Analogous chemistry). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EP0532218A1 - Process for production of prostaglandin intermediates - Google Patents [patents.google.com]
- 6. Pyrrole synthesis [organic-chemistry.org]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. Intermediates in the Paal-Knorr synthesis of pyrroles. 4-Oxoaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. prezi.com [prezi.com]
- 10. JP6553534B2 - Method for producing ethyl 4-methyloctanoate - Google Patents [patents.google.com]
Introduction: The Dual-Faceted Nature of Ethyl 4-oxooctanoate
An In-Depth Technical Guide to Ethyl 4-oxooctanoate in Fragrance and Fine Chemical Applications
Prepared by a Senior Application Scientist, this document provides a comprehensive overview of this compound, a versatile β-keto ester. This guide delves into its synthesis, olfactory characteristics, and its dual application as both a fragrance component and a sophisticated precursor for chiral molecules relevant to pharmaceutical development. The protocols herein are designed for researchers, chemists, and professionals in the fragrance and drug development industries, emphasizing scientific integrity, causality in experimental design, and validated methodologies.
This compound belongs to the class of β-keto esters, compounds distinguished by a ketone functional group positioned two carbons away from the ester carbonyl. This arrangement confers unique chemical reactivity and desirable sensory properties. In perfumery, such molecules are valued for their contribution to complex fruity and floral accords.[1][2] Ketones, in general, are indispensable in creating memorable and multidimensional fragrances, adding everything from sweet, fruity notes to rich, green, and creamy profiles.[3]
Beyond its direct use as an aroma chemical, the structure of this compound makes it a valuable intermediate in fine chemical synthesis. The ketone functionality serves as a handle for further chemical transformations, most notably stereoselective reductions to produce chiral hydroxy-esters. These chiral building blocks are of significant interest in the pharmaceutical industry for the synthesis of optically active drug substances.[4][5] This guide will explore both facets of this versatile molecule.
Physicochemical and Olfactory Properties
While specific data for this compound is not widely published, its properties can be reliably inferred from structurally related compounds. Esters are celebrated in the fragrance industry for their wide range of pleasant aromas, often mimicking fruits and flowers.[2][6]
| Property | Value / Description | Source / Rationale |
| Chemical Name | This compound | IUPAC Nomenclature |
| Synonyms | Ethyl 4-keto-octanoate | Common Chemical Name |
| Molecular Formula | C₁₀H₁₈O₃ | - |
| Molecular Weight | 186.25 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Inferred from related esters[7] |
| Odor Profile | Fruity (apple, pear, tropical), waxy, slightly green | Inferred from related octenoates and methyloctanoates[1][8][9] |
| Solubility | Miscible with ethanol and organic solvents; insoluble in water | General property of medium-chain esters[7] |
| Boiling Point | ~220-230°C (estimated) | Inferred from related C11 esters like Ethyl 4-methyloctanoate[7] |
Synthesis Protocol: Claisen Condensation
The most direct and classical approach to synthesizing β-keto esters like this compound is the Claisen condensation. This reaction involves the base-mediated condensation of an ester with another carbonyl compound. For this target molecule, the reaction would occur between ethyl butyrate and ethyl acetate, although a more controlled synthesis would involve the acylation of a butyrate enolate. A more practical route, adapted from related syntheses, involves the reaction between a ketone and a diethyl oxalate followed by decarboxylation.[10][11]
The protocol below outlines a standard Claisen condensation approach for laboratory-scale synthesis.
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound via a base-catalyzed Claisen condensation.
Causality: Sodium ethoxide is used as the base. It is crucial to use an alkoxide base corresponding to the alcohol portion of the ester (ethoxide for an ethyl ester) to prevent transesterification, which would result in a mixture of undesired products. The reaction is driven by the final deprotonation of the newly formed β-keto ester, which is more acidic than the starting alcohol, making the reaction thermodynamically favorable.
Materials:
-
Ethyl butyrate
-
Ethyl acetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Toluene, anhydrous
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent moisture from quenching the base.
-
Base Preparation: Under a nitrogen atmosphere, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol or toluene. Using toluene and a small amount of ethanol is often preferred to facilitate higher reaction temperatures.
-
Addition of Esters: While stirring, add a mixture of ethyl butyrate (1 equivalent) and ethyl acetate (1.5 equivalents) dropwise to the sodium ethoxide solution at room temperature. An excess of the enolizable ester is used to drive the reaction.
-
Reaction: Gently heat the mixture to reflux (approximately 80-110°C depending on the solvent) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up - Quenching: After the reaction is complete, cool the mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by adding 1M HCl until the solution is acidic (pH ~5-6). This step protonates the enolate salt of the product.
-
Extraction: Transfer the mixture to a separatory funnel. Add deionized water and extract the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Self-Validation: The purity of the final product must be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) (see Protocol 3) and its structure verified by ¹H and ¹³C NMR spectroscopy. The presence of a characteristic ketone peak (~200-210 ppm in ¹³C NMR) and the correct integration and splitting patterns in ¹H NMR will validate the structure.
Synthesis Workflow Diagram
Caption: Claisen condensation workflow for this compound synthesis.
Applications in Fragrance Chemistry
A. Direct Fragrance Component
With an expected fruity and waxy odor profile, this compound can serve as a valuable modifier in fragrance compositions. It can impart a juicy, ripe character to tropical fruit accords (like pineapple and passionfruit) and add complexity to apple and pear notes.[9] Its ketone function adds a layer of richness that simple esters might lack, bridging the gap between top and middle notes in a fragrance structure.
B. Pro-Fragrance for Slow Release
A more advanced application is its use as a pro-fragrance. Keto esters can be designed to slowly release more volatile and potent fragrance molecules, such as alcohols or aldehydes, upon exposure to light (photolysis).[12] This is particularly useful in applications like laundry detergents or air fresheners, where a long-lasting scent is desired. In this system, the this compound structure could be modified to release a fragrant alcohol upon irradiation, providing a sustained sensory experience.[12]
Pro-Fragrance Release Mechanism Diagram
Caption: Slow-release mechanism of a keto ester pro-fragrance.
Advanced Application: Biocatalytic Reduction
For drug development professionals, the true potential of this compound lies in its use as a substrate for asymmetric bioreduction. The conversion of the prochiral ketone to a chiral alcohol creates enantiomerically pure building blocks essential for synthesizing complex pharmaceuticals.[4] Numerous studies have demonstrated the highly efficient and stereoselective reduction of similar β-keto esters using whole-cell biocatalysts expressing carbonyl reductase enzymes.[5][13]
Protocol 2: Whole-Cell Bioreduction of this compound
Objective: To asymmetrically reduce this compound to optically pure Ethyl (S)- or (R)-4-hydroxyoctanoate using recombinant E. coli cells.
Causality: This protocol uses a whole-cell system co-expressing two key enzymes: a stereoselective carbonyl reductase (CR) to perform the target reduction and a glucose dehydrogenase (GDH) for cofactor regeneration. The GDH oxidizes glucose, simultaneously reducing the expensive NADP⁺ cofactor back to its active NADPH form, which is required by the CR. This creates a cost-effective, self-sustaining catalytic cycle within the cell.[5][13]
Materials:
-
Recombinant E. coli cells expressing a carbonyl reductase and glucose dehydrogenase.
-
This compound (substrate).
-
D-Glucose (co-substrate for cofactor regeneration).
-
Phosphate buffer (e.g., 100 mM, pH 7.0).
-
Ethyl acetate (for extraction).
-
Incubator shaker.
-
Centrifuge.
-
Chiral HPLC or GC for analysis.
Procedure:
-
Cell Preparation: Grow the recombinant E. coli strain in a suitable medium (e.g., LB broth with appropriate antibiotics) to the mid-log phase. Induce protein expression with IPTG and continue cultivation for several hours. Harvest the cells by centrifugation and wash with phosphate buffer.
-
Reaction Setup: In a reaction vessel, prepare a buffered solution containing a specific concentration of harvested cells (e.g., 50 g/L wet cell weight).
-
Substrate Addition: Add D-glucose (e.g., 1.5 molar equivalents relative to the substrate) to the cell suspension. Then, add this compound to the desired final concentration (e.g., 50-100 mM). Due to potential substrate toxicity, a fed-batch approach may be required for higher concentrations.[13]
-
Biotransformation: Place the reaction vessel in an incubator shaker at a controlled temperature (e.g., 30°C) and agitation (e.g., 200 rpm).[5]
-
Monitoring: Periodically take samples from the reaction mixture. Extract the samples with ethyl acetate, and analyze the organic phase by chiral HPLC or GC to determine the conversion rate and the enantiomeric excess (e.e.) of the product.
-
Product Isolation: Once the reaction reaches completion, centrifuge the mixture to remove the cells. Extract the supernatant with ethyl acetate. Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude Ethyl 4-hydroxyoctanoate.
-
Purification: Purify the product using silica gel column chromatography if necessary.
Self-Validation: The success of the protocol is measured by three key metrics: substrate conversion (%), product yield (%), and enantiomeric excess (e.e., %). High conversion (>95%) and high e.e. (>99%) are the primary goals. These are determined quantitatively using a calibrated chiral chromatography method.
Biocatalytic Reduction Pathway Diagram
Caption: Whole-cell biocatalysis with cofactor regeneration.
Analytical Quality Control
Accurate analysis is critical for both fragrance applications (ensuring olfactory purity) and pharmaceutical applications (ensuring chemical and chiral purity). Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for this purpose.[14][15]
Protocol 3: GC-MS Analysis of this compound
Objective: To determine the purity of a synthesized sample of this compound and identify any impurities.
Causality: GC separates compounds based on their volatility and interaction with a stationary phase, while MS fragments the eluted compounds and identifies them based on their mass-to-charge ratio, providing definitive structural information.
Materials & Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary column suitable for fragrance analysis (e.g., HP-5MS, DB-5).[16]
-
Helium (carrier gas).
-
Sample diluted in a suitable solvent (e.g., acetone or ethanol).
-
NIST Mass Spectral Library for compound identification.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µL in 1 mL of solvent).[16]
-
Injection: Inject 1 µL of the prepared sample into the GC inlet, which is heated to a high temperature (e.g., 250°C) to vaporize the sample.
-
Chromatographic Separation: The vaporized sample is carried by helium gas through the capillary column. Use a temperature program to separate the components. A typical program might start at 60°C, hold for 2 minutes, then ramp at 5°C/min to 240°C.[16]
-
Mass Spectrometry: As compounds elute from the column, they enter the MS ion source (typically Electron Ionization at 70 eV). The molecules are fragmented into a characteristic pattern.
-
Data Analysis:
-
The total ion chromatogram (TIC) will show peaks corresponding to each separated compound.
-
Integrate the area of each peak to determine the relative percentage purity.
-
Analyze the mass spectrum of the main peak and compare it to the NIST library to confirm the identity of this compound.[15]
-
Analyze the mass spectra of minor peaks to identify impurities (e.g., unreacted starting materials, side-products).
-
Self-Validation: The method is validated by analyzing a known standard to confirm retention time and mass spectrum. Repeatability is checked by performing multiple injections of the same sample.[16]
GC-MS Analytical Workflow Diagram
Caption: Standard workflow for GC-MS analysis of fragrance compounds.
Safety and Handling
| Hazard Category | Precaution / PPE | Rationale / Remarks |
| Flammability | Keep away from heat, sparks, and open flames.[19][20] | Esters can be combustible. Store in a cool, well-ventilated area.[18] |
| Skin Contact | Wear chemically resistant gloves (e.g., nitrile).[17][20] | May cause skin irritation upon prolonged contact.[17][19] |
| Eye Contact | Wear safety glasses with side shields or goggles.[18][20] | May cause eye irritation. |
| Inhalation | Use in a well-ventilated area or with local exhaust ventilation. | Avoid inhaling concentrated vapors. |
| Handling | Follow good manufacturing and industrial hygiene practices.[18][19] | Wash hands thoroughly after handling. |
| Storage | Store in a tightly closed container in a cool, dry place away from oxidizing agents.[7][18] | Prevents degradation and contamination. |
Conclusion
This compound exemplifies the sophisticated and multifunctional nature of modern chemical ingredients. For the perfumer, it offers a route to novel fruity and complex notes, with the potential for advanced, controlled-release applications. For the pharmaceutical chemist, it serves as an accessible prochiral substrate for biocatalytic transformations, opening the door to the efficient synthesis of valuable chiral intermediates. The protocols and insights provided in this guide aim to equip researchers with the foundational knowledge to safely synthesize, analyze, and apply this versatile molecule in both the art of fragrance and the science of drug development.
References
- Slow release of fragrant compounds in perfumery using a keto esters. (n.d.). Google Patents.
-
ethyl (E)-4-octenoate, 78989-37-4. (n.d.). The Good Scents Company. Retrieved from [Link]
-
Hez Parfums Beginner's Guide to Perfumery 013 - Understanding the Role. (2024, August 8). Hez Parfums. Retrieved from [Link]
-
ethyl (Z)-4-octenoate, 34495-71-1. (n.d.). The Good Scents Company. Retrieved from [Link]
-
Buy Ethyl Octanoate – Flavor & Fragrance Chemical. (n.d.). advancedbiotech.com. Retrieved from [Link]
-
Safety Data Sheet - ISO E SUPER. (2021, November 24). The Perfumers Apprentice. Retrieved from [Link]
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Safety Data Sheet. (2023, March 28). Wellington Fragrance. Retrieved from [Link]
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Safety Data Sheet - NECTARATE. (2019, September 17). IFF. Retrieved from [Link]
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Uses of Esters in Perfumes and Flavourings. (n.d.). Prezi. Retrieved from [Link]
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Safety Data Sheet - FRAGRANCE DIFFUSER – MAGNOLIA ORCHID. (2020, December 31). CPL Aromas. Retrieved from [Link]
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4-ethyl octanoic acid, 16493-80-4. (n.d.). The Good Scents Company. Retrieved from [Link]
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Ethyl 4-methyloctanoate. (n.d.). MySkinRecipes. Retrieved from [Link]
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Safety Data Sheet. (2024, September 10). Aromatic Fragrances International. Retrieved from [Link]
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Scents & Science (Ch. 14): A Guide to Esters and Lactones in Perfumery. (2025, December 16). Drop of Odor. Retrieved from [Link]
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GC-MS Characterization of the Compounds in Some Essential Oils. (2009). ResearchGate. Retrieved from [Link]
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Wei, P., et al. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. PLoS One, 11(10), e0164240. Retrieved from [Link]
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Dai, Y., et al. (2017). Effective Biotransformation of Ethyl 4-Chloro-3-Oxobutanoate into Ethyl (S)-4-Chloro-3-Hydroxybutanoate by Recombinant E. coli CCZU-T15 Whole Cells in [ChCl][Gly]-Water Media. Applied Biochemistry and Biotechnology, 181(4), 1347-1359. Retrieved from [Link]
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Kataoka, M., et al. (2003). Synthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate by Escherichia coli transformant cells coexpressing the carbonyl reductase and glucose dehydrogenase genes. Applied Microbiology and Biotechnology, 62(5-6), 496-502. Retrieved from [Link]
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Method Development for Analysis of Essential Oils Authenticity using Gas Chromatography-Mass Spectrometry (GC-MS). (2019). SciTePress. Retrieved from [Link]
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Identification and resolution of trace and co-eluted components of lamium amplexicaule essential oil using two chemometric methods-assisted GC-MS. (2024). Trends in Pharmaceutical Sciences, 10(2), 129-140. Retrieved from [Link]
- Method for producing ethyl 4-methyloctanoate. (n.d.). Google Patents.
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Analysis of Essential Oils Using GC- FID And GC-MS. (n.d.). Semantic Scholar. Retrieved from [Link]
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Nikbin, N., et al. (2022). Synthesis of odorants in flow and their applications in perfumery. Beilstein Journal of Organic Chemistry, 18, 754-768. Retrieved from [Link]
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Characterizing Essential Oils with GC-MS. (2021, October 12). AZoM. Retrieved from [Link]
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Gambacorta, G. (2022). New Synthetic Routes for Natural and Synthetic Fragrance Ingredients (Doctoral dissertation, Durham University). Durham E-Theses. Retrieved from [Link]
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He, Y., et al. (2023). Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water. Molecules, 28(21), 7435. Retrieved from [Link]
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Ethyl 7-methyl-4-oxooctanoate. (n.d.). PubChem. Retrieved from [Link]
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ethyl 4-methyl octanoate, 56196-53-3. (n.d.). The Good Scents Company. Retrieved from [Link]
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He, Y., et al. (2016). Effective biosynthesis of ethyl (R)-4-chloro-3-hydroxybutanoate by supplementation of l-glutamine, d-xylose and β-cyclodextrin in n-butyl acetate-water media. Semantic Scholar. Retrieved from [Link]
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Application Notes and Protocols for Reactions with Ethyl 4-oxooctanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Synthetic Versatility of Ethyl 4-oxooctanoate
This compound, a β-keto ester, is a valuable and versatile building block in organic synthesis. Its structure incorporates three key functional groups: a ketone, an ester, and an active methylene group. This unique combination allows for a diverse range of chemical transformations, making it an attractive starting material for the synthesis of a wide array of molecular scaffolds relevant to the pharmaceutical and agrochemical industries.
The presence of the ketone and ester functionalities allows for selective reductions and nucleophilic additions, while the acidic α-protons of the methylene group provide a handle for enolate formation and subsequent carbon-carbon bond-forming reactions. This guide provides detailed experimental protocols for several key transformations of this compound, offering insights into the underlying chemical principles and practical considerations for successful execution in a research setting. The protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and product characterization.
I. Selective Reduction of the Ketone Functionality
A common and crucial transformation of β-keto esters is the selective reduction of the ketone to a secondary alcohol, without affecting the less reactive ester group. Sodium borohydride (NaBH₄) is a mild and selective reducing agent well-suited for this purpose.[1][2] The resulting ethyl 4-hydroxyoctanoate is a valuable chiral or racemic intermediate for further synthetic elaborations.
Mechanistic Insight
The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the ketone.[2][3] The resulting alkoxide is then protonated during the workup to yield the secondary alcohol. The chemoselectivity arises from the greater electrophilicity of the ketone carbonyl compared to the ester carbonyl, which is resonance-stabilized.
Caption: Workflow for the selective reduction of this compound.
Experimental Protocol: Synthesis of Ethyl 4-hydroxyoctanoate
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 186.24 | 10.0 | 1.86 g |
| Sodium borohydride (NaBH₄) | 37.83 | 5.0 | 189 mg |
| Methanol (MeOH) | 32.04 | - | 20 mL |
| Deionized Water | 18.02 | - | 20 mL |
| 1 M Hydrochloric Acid (HCl) | 36.46 | - | ~5 mL |
| Ethyl Acetate (EtOAc) | 88.11 | - | 3 x 20 mL |
| Saturated Sodium Chloride (Brine) | - | - | 20 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | ~2 g |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.86 g, 10.0 mmol) in methanol (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (189 mg, 5.0 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a more polar product spot indicates reaction completion.
-
Slowly quench the reaction by the dropwise addition of deionized water (20 mL).
-
Acidify the mixture to pH ~6 with 1 M HCl.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (Eluent: 20-40% Ethyl Acetate in Hexanes) to yield Ethyl 4-hydroxyoctanoate as a colorless oil.
Characterization (Expected):
-
¹H NMR (CDCl₃, 400 MHz): δ 4.15 (q, J = 7.1 Hz, 2H), 3.80 (m, 1H), 2.50 (t, J = 7.3 Hz, 2H), 1.85-1.75 (m, 2H), 1.55-1.30 (m, 6H), 1.27 (t, J = 7.1 Hz, 3H), 0.92 (t, J = 7.0 Hz, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 173.8, 68.5, 60.4, 36.8, 31.5, 29.8, 27.9, 22.8, 14.2, 14.0.
-
IR (neat, cm⁻¹): 3450 (br, O-H), 2960, 2935, 2875 (C-H), 1735 (C=O, ester), 1180 (C-O).
II. Reductive Amination for the Synthesis of N-Substituted 4-Aminooctanoates
Reductive amination is a powerful method for the formation of C-N bonds, converting a carbonyl compound into an amine.[4] In the case of this compound, reaction with a primary amine in the presence of a reducing agent selectively transforms the ketone into a secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reducing agent of choice due to its mildness and tolerance of acidic conditions that can favor imine formation.
Mechanistic Rationale
The reaction proceeds in two main stages: the formation of an imine or enamine intermediate, followed by its reduction.[5] The primary amine first adds to the ketone carbonyl to form a carbinolamine, which then dehydrates to yield an iminium ion. The hydride reagent then reduces the iminium ion to the final amine product.
Sources
Asymmetric Synthesis of Chiral 4-Hydroxyoctanoates: A Guide to Modern Catalytic Methods
Introduction: The Significance of Chiral γ-Hydroxy Esters
Optically active γ-hydroxy esters, such as derivatives of ethyl 4-hydroxyoctanoate, are pivotal chiral building blocks in the synthesis of a wide array of biologically active molecules and fine chemicals. Their stereochemistry directly influences the pharmacological and physiological properties of the final products, making their enantioselective synthesis a critical endeavor in drug discovery and development. The U.S. Food and Drug Administration has established guidelines that underscore the importance of understanding the stereochemistry of chiral compounds early in the drug development process. One of the key applications of chiral ethyl 4-hydroxyoctanoate is in the synthesis of γ-octalactone, a valuable fragrance and flavor compound, and various insect pheromones, including the aggregation pheromone of the rhinoceros beetle.
This technical guide provides an in-depth exploration of the primary catalytic strategies for the asymmetric synthesis of ethyl 4-hydroxyoctanoate and its derivatives. We will delve into the mechanistic underpinnings of each method, offering detailed, field-proven protocols and comparative data to aid researchers in selecting the optimal synthetic route for their specific needs.
Core Synthetic Strategies: A Comparative Overview
The asymmetric synthesis of ethyl 4-hydroxyoctanoate from its corresponding β-keto ester, ethyl 4-oxooctanoate, primarily relies on the stereoselective reduction of the ketone functionality. The choice of catalyst is paramount in achieving high enantiomeric excess (ee) and chemical yield. Below, we discuss three major catalytic approaches: biocatalysis, transition-metal catalysis, and stoichiometric chiral reagents.
| Method | Catalyst/Reagent | Typical Yield (%) | Typical ee (%) | Key Advantages | Limitations |
| Biocatalysis | Recombinant E. coli or Yeast (e.g., Saccharomyces cerevisiae) | >90 | >99 | High enantioselectivity, mild reaction conditions, environmentally benign. | Substrate inhibition at high concentrations, requires specialized biological setups. |
| Noyori Asymmetric Hydrogenation | Ru-BINAP Complexes | ~96 | >99 | High enantioselectivity and yield, broad substrate scope, well-established. | Requires high-pressure hydrogen gas, precious metal catalyst. |
| Corey-Itsuno (CBS) Reduction | Chiral Oxazaborolidine Catalysts | 85-99 | >95 | High enantioselectivity, mild conditions, predictable stereochemistry. | Stoichiometric use of borane, strict anhydrous conditions required. |
Biocatalytic Asymmetric Reduction
Biocatalysis has emerged as a powerful and sustainable approach for the synthesis of chiral alcohols due to the exquisite stereoselectivity of enzymes. Carbonyl reductases from various microorganisms can reduce this compound to either the (R)- or (S)-enantiomer of ethyl 4-hydroxyoctanoate with exceptional purity.
Causality of Experimental Choices
The use of whole-cell biocatalysts, such as recombinant E. coli or baker's yeast (Saccharomyces cerevisiae), is often preferred in industrial settings. This approach circumvents the need for purification of the reductase enzyme. A critical component of these systems is the in-situ regeneration of the nicotinamide cofactor (NADH or NADPH), which is essential for the reductase activity. This is typically achieved by using a co-substrate, like glucose, and a dehydrogenase enzyme that oxidizes the co-substrate while reducing the oxidized cofactor (NAD⁺ or NADP⁺). This creates a catalytic cycle for the cofactor, making the process economically viable.
To overcome substrate inhibition and the low aqueous solubility of this compound, the reaction is often carried out in a biphasic system (e.g., water-organic solvent) or with the slow-release of the substrate.
Experimental Workflow: Biocatalytic Reduction
Caption: Workflow for biocatalytic asymmetric reduction.
Protocol: Asymmetric Reduction of this compound using Recombinant E. coli
Materials:
-
Recombinant E. coli cells expressing a carbonyl reductase and glucose dehydrogenase.
-
This compound
-
D-Glucose
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and incubator shaker
Procedure:
-
Cell Preparation: Culture the recombinant E. coli cells in a suitable growth medium. Harvest the cells by centrifugation and wash them with phosphate buffer.
-
Reaction Setup: In a reaction vessel, suspend the washed cells in the phosphate buffer. Add D-glucose (as the co-substrate for cofactor regeneration) and this compound.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking.
-
Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to determine the conversion and enantiomeric excess.
-
Work-up: Once the reaction is complete, saturate the aqueous phase with sodium chloride and extract the product with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation, for which Ryōji Noyori was a co-recipient of the 2001 Nobel Prize in Chemistry, is a highly efficient method for the enantioselective reduction of ketones and β-keto esters.[1] This reaction typically employs a ruthenium catalyst bearing a chiral diphosphine ligand, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).
Causality of Experimental Choices
The success of the Noyori hydrogenation lies in the formation of a chiral ruthenium hydride species that coordinates to the β-keto ester. The C2-symmetric BINAP ligand creates a well-defined chiral environment around the metal center, dictating the facial selectivity of the hydride transfer to the prochiral ketone. The reaction is typically carried out in an alcohol solvent, such as methanol or ethanol, which can participate in the catalytic cycle. High pressures of hydrogen gas are generally required to ensure efficient catalyst turnover.
Reaction Mechanism: Noyori Asymmetric Hydrogenation
Caption: Simplified catalytic cycle of Noyori asymmetric hydrogenation.
Protocol: Noyori Asymmetric Hydrogenation of this compound
Materials:
-
[RuCl₂((R)-BINAP)] or [RuCl₂((S)-BINAP)] catalyst
-
This compound
-
Anhydrous methanol or ethanol
-
High-pressure autoclave
-
Hydrogen gas source
Procedure:
-
Catalyst Preparation: The catalyst can be prepared in situ or a pre-formed complex can be used.
-
Reaction Setup: In a glovebox, charge a high-pressure autoclave with the ruthenium catalyst, this compound, and the anhydrous alcohol solvent.
-
Hydrogenation: Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50-100 atm) and heat to the reaction temperature (e.g., 30-100°C).
-
Monitoring and Work-up: After the reaction time has elapsed, cool the autoclave to room temperature and carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.
-
Analysis and Purification: Determine the conversion and enantiomeric excess of the crude product by chiral GC or HPLC. Purify the product by column chromatography.
Corey-Itsuno (CBS) Reduction
The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a versatile and highly enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols.[2][3] This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).
Causality of Experimental Choices
The enantioselectivity of the CBS reduction is governed by the rigid, bicyclic structure of the oxazaborolidine catalyst, which is typically derived from a chiral amino alcohol like (S)- or (R)-prolinol. The mechanism involves the coordination of borane to the nitrogen atom of the catalyst, which activates the borane as a hydride donor. The ketone substrate then coordinates to the Lewis acidic boron atom of the catalyst in a sterically controlled manner, positioning one of the ketone's prochiral faces for selective hydride transfer from the activated borane. The reaction must be conducted under strictly anhydrous conditions, as water can negatively impact the enantioselectivity.
Reaction Mechanism: Corey-Itsuno Reduction
Caption: Key steps in the Corey-Itsuno reduction mechanism.
Protocol: Corey-Itsuno Reduction of this compound
Materials:
-
(S)- or (R)-Methyl CBS oxazaborolidine catalyst (e.g., 1 M in toluene)
-
This compound
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride solution
-
Standard anhydrous reaction setup
Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the CBS catalyst solution. Cool the solution to 0°C.
-
Borane Addition: Slowly add the borane-dimethyl sulfide complex to the catalyst solution and stir for a few minutes.
-
Substrate Addition: Add a solution of this compound in anhydrous THF dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to stir at room temperature until completion, as monitored by thin-layer chromatography (TLC) or GC.
-
Quenching: Cool the reaction mixture to 0°C and slowly add methanol to quench the excess borane.
-
Work-up: Add saturated aqueous ammonium chloride solution and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by flash column chromatography.
Asymmetric Alkylation via Chiral Auxiliaries
An alternative strategy to the direct reduction of this compound is to introduce chirality through an asymmetric alkylation reaction using a chiral auxiliary. Evans' oxazolidinone auxiliaries are particularly effective for this purpose. This approach allows for the synthesis of α- or β-substituted chiral octanoate derivatives.
Causality of Experimental Choices
The chiral auxiliary, derived from a readily available amino acid, is first acylated with an appropriate carboxylic acid derivative. Deprotonation of this N-acyl oxazolidinone with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), generates a rigid, chelated (Z)-enolate. The bulky substituent on the chiral auxiliary sterically blocks one face of the enolate, directing the approach of an electrophile (e.g., an alkyl halide) to the opposite face with high diastereoselectivity. Subsequent removal of the auxiliary affords the chiral carboxylic acid, which can then be esterified.
Experimental Workflow: Asymmetric Alkylation
Caption: Workflow for asymmetric alkylation using a chiral auxiliary.
Protocol: Asymmetric Alkylation of an N-Octanoyl Oxazolidinone Derivative
Materials:
-
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
-
Octanoyl chloride
-
n-Butyllithium
-
Lithium diisopropylamide (LDA)
-
Alkyl halide (e.g., methyl iodide)
-
Anhydrous THF
-
Lithium hydroxide
-
Hydrogen peroxide
-
Standard anhydrous reaction setup
Procedure:
-
Acylation: Acylate the chiral oxazolidinone with octanoyl chloride to form the N-octanoyl oxazolidinone.
-
Enolate Formation: Dissolve the N-octanoyl oxazolidinone in anhydrous THF and cool to -78°C. Add LDA dropwise to form the lithium enolate.
-
Alkylation: Add the alkyl halide to the enolate solution at -78°C and allow the reaction to proceed.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract the product.
-
Auxiliary Cleavage: Cleave the chiral auxiliary from the alkylated product using, for example, lithium hydroxide and hydrogen peroxide to yield the chiral carboxylic acid.
-
Esterification: Esterify the resulting carboxylic acid to obtain the desired ethyl ester.
Conclusion
The asymmetric synthesis of ethyl 4-hydroxyoctanoate derivatives is a well-developed field with several robust and highly enantioselective methods at the disposal of the synthetic chemist. The choice of method will depend on factors such as the desired enantiomer, the scale of the synthesis, the available equipment (e.g., high-pressure reactors), and cost considerations. Biocatalysis offers an environmentally friendly route with excellent enantioselectivity, while Noyori asymmetric hydrogenation and Corey-Itsuno reduction provide reliable and well-precedented chemical methods. For the synthesis of substituted derivatives, the use of chiral auxiliaries remains a powerful strategy. The protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to successfully implement these important transformations in their own laboratories.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
Itsuno, S., Hirao, A., Nakahama, S., & Yamazaki, N. (1981). Asymmetric reduction of aromatic ketones with the reagent prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Chemical Communications, (7), 315-317. [Link]
-
Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society, 109(19), 5856–5858. [Link]
-
Liu, Y., Xu, Z., & Wang, K. (2005). Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains. Biotechnology Letters, 27(2), 119-125. [Link]
-
Pandey, R., Kumar, A., & Sharma, A. (2018). Concise asymmetric syntheses of (S)-ethyl 4-methyloctanoate and its acid: aggregation pheromones of rhinoceros beetles of the ge. ARKIVOC, 2018(7), 442-448. [Link]
-
Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]
-
O'Malley, S. J., & MacMillan, D. W. C. (2007). Enantioselective organocatalytic transfer hydrogenation reactions using Hantzsch esters. Accounts of Chemical Research, 40(12), 1327–1339. [Link]
-
Hoyos, P., Pace, V., & Alcántara, A. R. (2019). Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. Catalysts, 9(3), 260. [Link]
-
Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]
-
Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]
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Application Note: Chemoselective Grignard Reaction with Ethyl 4-oxooctanoate for the Synthesis of Tertiary Alcohols
Audience: Researchers, scientists, and drug development professionals.
I. Executive Summary
The Grignard reaction stands as a cornerstone of synthetic organic chemistry, providing a powerful method for the formation of carbon-carbon bonds.[1] This application note provides a detailed technical guide for the chemoselective Grignard reaction with ethyl 4-oxooctanoate, a substrate containing both a ketone and an ester functional group. We will delve into the mechanistic principles governing the reaction's selectivity, outline a robust experimental protocol, and address critical safety considerations. The primary objective is to achieve selective nucleophilic addition to the ketone carbonyl, yielding a tertiary alcohol, while minimizing reaction at the less reactive ester moiety.
II. Theoretical Background and Mechanistic Insights
The Grignard reagent, an organomagnesium halide (R-MgX), is a potent nucleophile and a strong base.[2] Its utility lies in its ability to attack electrophilic carbon centers, most notably the carbon of a carbonyl group.[3][4] The carbon-magnesium bond is highly polarized, imparting significant carbanionic character to the carbon atom, which drives the nucleophilic attack.[5]
Chemoselectivity in Ketoesters
This compound presents an interesting challenge due to the presence of two distinct carbonyl groups: a ketone and an ester. The outcome of the Grignard reaction is dictated by the relative electrophilicity of these two sites.
-
Ketones vs. Esters: Ketones are generally more reactive towards Grignard reagents than esters.[6][7] This is because the carbonyl carbon in a ketone is more electrophilic. In an ester, the lone pair of electrons on the oxygen atom of the alkoxy group participates in resonance with the carbonyl group, which reduces the partial positive charge on the carbonyl carbon.[7]
-
Reaction Pathway:
-
Attack on Ketone: The Grignard reagent will preferentially attack the more electrophilic ketone carbonyl to form a magnesium alkoxide intermediate. Upon acidic workup, this intermediate is protonated to yield the tertiary alcohol.[8]
-
Attack on Ester: If the reaction proceeds at the ester functionality, the mechanism involves a two-step addition. The first equivalent of the Grignard reagent adds to the ester carbonyl, forming a tetrahedral intermediate.[6][7] This intermediate is unstable and collapses, expelling the ethoxide leaving group to form a ketone.[6][7][9] This newly formed ketone is also reactive and will readily react with a second equivalent of the Grignard reagent to produce a tertiary alcohol.[7]
-
To achieve chemoselective synthesis of the desired 4-alkyl-4-hydroxyoctanoate, it is crucial to control the reaction conditions to favor the kinetic product arising from the attack on the ketone.
Reaction Mechanism: Selective Attack on Ketone
Caption: Mechanism of Grignard reaction at the ketone center.
III. Potential Side Reactions and Mitigation Strategies
Several side reactions can compete with the desired nucleophilic addition, potentially lowering the yield and purity of the target molecule.
-
Enolization: Grignard reagents are strong bases and can deprotonate the acidic α-protons of the ketone, leading to the formation of a magnesium enolate.[10] This pathway does not lead to C-C bond formation and results in the recovery of the starting ketone after workup.[10]
-
Mitigation: Using Grignard reagents with less steric hindrance and performing the reaction at low temperatures can disfavor the enolization pathway.
-
-
Reaction with the Ester: As discussed, the reaction can also occur at the ester group, especially if more than one equivalent of the Grignard reagent is used or if the reaction temperature is elevated. This leads to the formation of a different tertiary alcohol, where two identical R groups from the Grignard reagent have been added.[7][11]
-
Mitigation: Careful control of stoichiometry (using approximately one equivalent of the Grignard reagent) and maintaining low reaction temperatures are critical for maximizing selectivity for the ketone.[12]
-
IV. Experimental Protocols
This section provides a detailed, step-by-step protocol for the preparation of a Grignard reagent and its subsequent reaction with this compound.
A. Preparation of the Grignard Reagent (Example: Methylmagnesium Iodide)
Critical Prerequisite: All glassware must be rigorously dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[13][14] Grignard reagents react readily with water.[14][15]
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface.[16]
-
Initiation: Add a small portion of a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether or THF[17] to the magnesium. The disappearance of the iodine color, gentle bubbling, and the appearance of a cloudy solution indicate the initiation of the reaction.[16] The reaction is exothermic.[5][17]
-
Reagent Formation: Once the reaction has initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.
B. Reaction with this compound
-
Cooling: Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous ether or THF and add it dropwise to the cold Grignard solution via the dropping funnel over 30-60 minutes. Maintaining a low temperature is crucial for chemoselectivity.
-
Reaction: Stir the reaction mixture at -78 °C for an additional 1-2 hours after the addition is complete.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
C. Reaction Work-up and Purification
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a cold saturated aqueous solution of ammonium chloride (NH₄Cl).[18] This will quench any unreacted Grignard reagent and protonate the magnesium alkoxide. Avoid using water alone initially as the reaction with unreacted magnesium can be vigorous.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).[1]
-
Washing: Combine the organic extracts and wash successively with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel to isolate the desired tertiary alcohol.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
V. Data Summary Table
| Parameter | Recommended Value/Condition | Rationale |
| Stoichiometry | ||
| This compound | 1.0 equivalent | Limiting reagent. |
| Magnesium | 1.2 equivalents | Ensures complete consumption of the alkyl halide. |
| Alkyl Halide | 1.1 equivalents | Slight excess to ensure complete formation of the Grignard reagent. |
| Reaction Conditions | ||
| Solvent | Anhydrous Diethyl Ether or THF | Required to stabilize the Grignard reagent.[5] |
| Grignard Formation Temp. | Reflux (~35°C for Ether) | Standard condition for reagent formation.[13] |
| Addition Temp. | -78 °C | Crucial for maximizing chemoselectivity towards the ketone.[12] |
| Reaction Time | 1-2 hours post-addition | Allows for complete reaction at low temperature. |
| Work-up | ||
| Quenching Agent | Saturated aq. NH₄Cl | Mildly acidic, effectively quenches the reaction and protonates the alkoxide. |
VI. Safety Precautions
The Grignard reaction possesses significant hazards that demand strict adherence to safety protocols.
-
Flammability: Diethyl ether and THF are extremely flammable.[13][15] Ensure no open flames or spark sources are present. Conduct the reaction in a certified chemical fume hood.[19]
-
Exothermic Nature: The formation of the Grignard reagent is highly exothermic and can lead to a runaway reaction if the addition of the alkyl halide is too rapid.[5][17][20] An ice bath should always be on hand for emergency cooling.[21]
-
Moisture Sensitivity: Grignard reagents react violently with water, releasing flammable alkanes.[15] All equipment and reagents must be scrupulously dry.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and appropriate gloves.[19][22]
-
Working Alone: Do not perform a Grignard reaction while working alone in the laboratory.[19]
VII. Conclusion
The reaction of a Grignard reagent with this compound can be controlled to favor the chemoselective addition to the ketone carbonyl. The key to success lies in the meticulous control of reaction stoichiometry and, most importantly, maintaining low temperatures during the addition of the ketoester. By following the detailed protocol and adhering to the stringent safety precautions outlined in this note, researchers can effectively synthesize 4-substituted-4-hydroxyoctanoates, valuable intermediates in various synthetic endeavors.
VIII. References
-
BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]
-
Chem LibreTexts. (2020, June 11). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]
-
The Portal to Your Future in Chemistry. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction – Organic Chemistry. Retrieved from [Link]
-
Clark, J. (n.d.). reaction of aldehydes and ketones with grignard reagents. Chemguide. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to ketones to give tertiary alcohols. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
YouTube. (2024, June 6). Grignard reaction safety. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
YouTube. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols. Retrieved from [Link]
-
Clark, J. (n.d.). grignard reagents. Chemguide. Retrieved from [Link]
-
YouTube. (2020, February 19). Grignard Reagent, Reaction, Mechanism and Shortcut. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Esters with Grignard Reagent. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Grignard Reaction. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]
-
YouTube. (2022, October 16). Grignard Reagent with Esters - a Practice Example. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, November 26). Reaction of grignard with beta Keto ester. Retrieved from [Link]
-
Reddit. (2022, February 27). Why would in this case, Grignard selectively reacts with ester over ketone?. Retrieved from [Link]
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II. Retrieved from [Link]
-
American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]
-
Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Safety aspects of the process control of Grignard reactions. Retrieved from [Link]
-
YouTube. (2014, September 15). How to Create a Grignard Reagent ("Preparation"). Retrieved from [Link]
-
Research and Reviews. (2021, October 27). Synthesis and Preparation of Grignard Reagent. Retrieved from [Link]
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Application Note: Selective Reduction of the Keto Group in Ethyl 4-Oxooctanoate
Abstract
This document provides a comprehensive technical guide for the selective reduction of the 4-keto group in ethyl 4-oxooctanoate to yield ethyl 4-hydroxyoctanoate.[1] The resulting β-hydroxy ester is a valuable chiral building block in the synthesis of complex organic molecules and active pharmaceutical ingredients. This guide details multiple methodologies, including chemoselective hydride reduction and enantioselective biocatalysis, providing researchers and drug development professionals with the foundational knowledge and practical protocols necessary to achieve high yields and desired stereochemical outcomes.
Introduction: Strategic Importance of β-Hydroxy Esters
The reduction of β-keto esters, such as this compound, is a cornerstone transformation in modern organic synthesis. The product, ethyl 4-hydroxyoctanoate, possesses two key functional groups—a secondary alcohol and an ester—that serve as versatile handles for further chemical modification. The hydroxyl group, in particular, introduces a potential stereocenter, and its controlled formation is critical in the synthesis of many biologically active compounds where specific stereoisomers are required for efficacy.
This application note explores two distinct and highly relevant protocols for this transformation:
-
Chemoselective Reduction with Sodium Borohydride (NaBH₄): A robust and cost-effective method for producing a racemic mixture of ethyl 4-hydroxyoctanoate. Its primary advantage lies in its operational simplicity and high chemoselectivity for the ketone over the ester functionality.
-
Asymmetric Biocatalysis with Saccharomyces cerevisiae (Baker's Yeast): A green chemistry approach that leverages cellular enzymes to perform the reduction with high enantioselectivity.[2] This method is particularly valuable for producing optically active building blocks essential for pharmaceutical development.[3]
Scientific Principles: Choosing the Right Reduction Strategy
The choice of reducing agent is paramount and is dictated by the desired outcome, specifically regarding chemoselectivity and stereoselectivity.
Chemoselectivity: Differentiating the Ketone and Ester
This compound contains two electrophilic carbonyl centers: a ketone and an ester. Ketones are inherently more reactive towards nucleophilic attack than esters. This difference in reactivity allows for selective reduction.
-
Sodium Borohydride (NaBH₄): This is a mild hydride donor.[4] Its reactivity is sufficient to reduce aldehydes and ketones but is generally incapable of reducing less reactive carbonyls like esters and amides under standard protic solvent conditions.[4][5][6] This makes it an ideal reagent for selectively targeting the keto group in this compound.
-
Lithium Aluminum Hydride (LiAlH₄): In contrast, LiAlH₄ is a much more powerful reducing agent. It reacts violently with protic solvents like water and alcohols and will readily reduce both the ketone and the ester, leading to the corresponding diol.[6][7] Therefore, LiAlH₄ is unsuitable for the selective synthesis of ethyl 4-hydroxyoctanoate.
Stereoselectivity: Achieving Chiral Control
For applications in drug development, obtaining a single enantiomer of the target molecule is often crucial.
-
Hydride Reagents (e.g., NaBH₄): Standard hydride reagents like NaBH₄ will attack the prochiral ketone from either face with roughly equal probability, resulting in a racemic (1:1) mixture of the (R)- and (S)-enantiomers. Achieving enantioselectivity with these reagents requires the use of chiral additives or more complex, sterically hindered hydride donors.[8]
-
Biocatalysis (e.g., Baker's Yeast): Microorganisms like baker's yeast contain enzymes, specifically ketoreductases, that have evolved to catalyze reductions in a highly stereospecific manner.[2] The active site of the enzyme is chiral and preferentially binds the substrate in a specific orientation, leading to hydride delivery to one face of the ketone, producing one enantiomer in high excess.[9][10]
Comparison of Reduction Strategies
| Feature | Sodium Borohydride (NaBH₄) | Baker's Yeast (S. cerevisiae) | Catalytic Hydrogenation (e.g., Ru-BINAP) |
| Selectivity | High chemoselectivity (ketone over ester) | High chemo- and enantioselectivity | High chemo- and enantioselectivity |
| Stereocontrol | Achiral (produces racemate) | Chiral (produces one enantiomer) | Chiral (produces one enantiomer) |
| Conditions | Mild (0°C to RT), alcoholic solvent | Mild (RT), aqueous medium | Variable (often elevated H₂ pressure)[11] |
| Cost | Low | Very Low | High (catalyst cost) |
| Green Chemistry | Moderate (solvent and quench waste) | Excellent (biodegradable, aqueous) | Good (catalytic, but uses H₂ gas) |
| Scalability | Excellent | Good, but can be limited by volume | Excellent |
| Typical Yield | High (>90%) | Moderate to High (60-85%)[12] | Very High (>95%)[13] |
Experimental Protocols
Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, when performing these procedures. All operations should be conducted within a certified chemical fume hood.
Protocol 1: Chemoselective Reduction using Sodium Borohydride
This protocol describes the reliable synthesis of racemic ethyl 4-hydroxyoctanoate.
Materials and Reagents:
-
This compound (Substrate)
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, stir bar, ice bath, separatory funnel
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 10.0 g, 53.7 mmol) in methanol (100 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5°C.
-
Addition of NaBH₄: While stirring vigorously, add sodium borohydride (e.g., 1.22 g, 32.2 mmol, ~0.6 eq.) portion-wise over 20-30 minutes. Causality Note: Adding the NaBH₄ slowly prevents an excessive exotherm and uncontrolled hydrogen gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl (approx. 50 mL) at 0°C until gas evolution ceases and the solution is slightly acidic (pH ~5-6). Causality Note: The acidic quench neutralizes excess borohydride and hydrolyzes the intermediate borate esters to the desired alcohol.[14]
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous layer to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL). Causality Note: The bicarbonate wash removes any residual acid, while the brine wash helps to remove water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude ethyl 4-hydroxyoctanoate.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Enantioselective Reduction using Baker's Yeast
This protocol is adapted from established procedures for the asymmetric reduction of β-keto esters and provides access to the optically active product.[3][12]
Materials and Reagents:
-
This compound (Substrate)
-
Active Dry Baker's Yeast (Saccharomyces cerevisiae)
-
Sucrose (Table Sugar)
-
Deionized Water
-
Celite® (for filtration)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Large Erlenmeyer flask, magnetic stirrer, stir bar
Procedure:
-
Yeast Activation: In a 2 L Erlenmeyer flask, dissolve sucrose (e.g., 80 g) in warm (35-40°C) deionized water (800 mL). Add active dry baker's yeast (e.g., 50 g) and stir the mixture for 30-60 minutes at room temperature to activate the yeast, as evidenced by CO₂ evolution (fermentation).[12]
-
Substrate Addition: Add this compound (e.g., 5.0 g, 26.8 mmol) to the fermenting yeast suspension.
-
Fermentation/Reduction: Stopper the flask loosely with cotton wool or a fermentation lock to allow CO₂ to escape but prevent contamination. Stir the mixture vigorously at room temperature for 48-72 hours. Expert Insight: Longer reaction times may be needed depending on the activity of the yeast. Monitoring by GC or chiral HPLC is recommended to determine the point of maximum conversion and enantiomeric excess (ee).
-
Workup - Filtration: Add a pad of Celite® (approx. 20 g) to the reaction mixture and filter through a Büchner funnel to remove the yeast cells. Wash the filter cake with deionized water (100 mL).
-
Extraction: Transfer the filtrate to a large separatory funnel and saturate it with solid NaCl. Causality Note: Saturating the aqueous phase with salt decreases the solubility of the organic product, improving extraction efficiency.
-
Solvent Extraction: Extract the product with ethyl acetate (4 x 100 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product should be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure ethyl 4-hydroxyoctanoate. The enantiomeric excess should be determined by chiral GC or HPLC analysis.
Visualized Workflows and Mechanisms
General Experimental Workflow
The following diagram outlines the general process from starting material to purified product, applicable to both protocols with variations in the reaction and workup steps.
Caption: General workflow for the reduction of this compound.
Mechanism of Ketone Reduction by Sodium Borohydride
The reduction proceeds via a two-step mechanism: nucleophilic addition of a hydride ion followed by protonation.[5][15]
Caption: Simplified mechanism of hydride reduction of a β-keto ester.
Troubleshooting and Field Insights
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reducing agent.- Low reagent/yeast activity.- Reaction time too short. | - Add more reducing agent (for NaBH₄).- Use fresh, active yeast and ensure proper fermentation conditions.- Extend reaction time and monitor by TLC/GC. |
| Low Yield | - Inefficient extraction.- Product loss during workup or purification.- For yeast reduction, substrate inhibition or cell death. | - Saturate aqueous layer with NaCl before extraction.- Increase the number of extractions.- For yeast, consider slower substrate addition or using immobilized yeast.[16] |
| Ester Reduction (Side Product) | - Use of a reducing agent that is too strong (e.g., LiAlH₄).- Contamination of NaBH₄ with more reactive species. | - Strictly use NaBH₄ under mild, protic conditions.- Ensure the purity of the NaBH₄ reagent. |
| Low Enantioselectivity (Yeast Protocol) | - Non-optimal fermentation conditions (pH, temp).- Presence of multiple reductase enzymes with opposing stereoselectivity.- Racemization of product. | - Optimize temperature (typically 25-30°C) and pH.[17]- Screen different yeast strains.- Ensure workup conditions are not harsh (avoid strong acid/base).[18] |
Conclusion
The selective reduction of this compound to ethyl 4-hydroxyoctanoate is a versatile and crucial transformation. For rapid, scalable production of the racemic alcohol, sodium borohydride offers a reliable and high-yielding method distinguished by its excellent chemoselectivity. For applications requiring high enantiopurity, such as in pharmaceutical synthesis, the biocatalytic reduction with baker's yeast presents a green, cost-effective, and highly stereoselective alternative. The protocols and insights provided herein serve as a robust starting point for researchers to successfully perform this valuable synthetic operation.
References
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]
-
Minnesota State University Moorhead. (n.d.). NaBH4 Reduction of Ketone to Alcohol. [Link]
-
Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]
-
Seebach, D., et al. (1985). YEAST REDUCTION OF ETHYL ACETOACETATE: (S)-(+)-ETHYL 3-HYDROXYBUTANOATE. Organic Syntheses, 63, 1. [Link]
- Google Patents. (2011). Method for preparing ethyl (R)
-
Professor Dave Explains. (2016). Practice Problem: Reducing Agents. YouTube. [Link]
-
Clark, J. (2023). The Reduction of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
University of Toronto. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride. [Link]
-
Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). [Link]
-
Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]
-
ACS Publications. (2024). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. [Link]
-
Royal Society of Chemistry. (2013). Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 4-hydroxyoctanoate. PubChem. [Link]
-
ResearchGate. (2009). Kinetic investigation on asymmetric bioreduction of ethyl 4-chloro acetoacetate catalyzed by baker's yeast. [Link]
- Google Patents. (2014). Biological preparation method of ethyl (r)
-
ResearchGate. (2013). Enantioselective Hydrogenation of β-Keto Esters Using Chiral Diphosphine-Ruthenium Complexes. [Link]
-
Bentham Science. (2014). Diastereoselective Reduction of Selected α-substituted β-keto Esters. [Link]
-
ResearchGate. (2015). Baker's yeast-mediated asymmetric reduction of ethyl 3-oxobutanoate in deep eutectic solvents. [Link]
-
Organic Syntheses. (n.d.). YEAST REDUCTION OF ETHYL ACETOACETATE. [Link]
-
Journal of the American Chemical Society. (2021). Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. [Link]
-
Chemguide. (n.d.). reduction of aldehydes and ketones. [Link]
-
ACG Publications. (2013). Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums. [Link]
-
Nature. (2022). Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. [Link]
-
Synfacts. (2012). Chemoselective Reduction of Ketones and Esters in the Presence of Aldehydes. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]
-
International Journal of ChemTech Research. (2014). BAKER'S YEAST CATALYZED ASYMMETRIC REDUCTION OF ETHYL 3-OXO HEXANOATE. [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. [Link]
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Application Notes and Protocols: Ester Hydrolysis of Ethyl 4-oxooctanoate
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For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Ethyl 4-oxooctanoate Hydrolysis
This compound is a β-keto ester, a class of compounds that serve as crucial intermediates in organic synthesis.[1] The hydrolysis of this ester to its corresponding carboxylic acid, 4-oxooctanoic acid, is a fundamental transformation with wide-ranging applications in the synthesis of pharmaceuticals, natural products, and other fine chemicals. The resulting β-keto acid is a versatile building block, amenable to further chemical modifications. One of the most notable reactions of β-keto acids is their susceptibility to decarboxylation upon heating, a process that involves the loss of carbon dioxide to form a ketone.[2][3] This application note provides a comprehensive guide to the principles and protocols for the hydrolysis of this compound, with a focus on both acid- and base-catalyzed methods.
Scientific Principles and Mechanistic Insights
The hydrolysis of an ester involves the cleavage of the ester bond by reaction with water. This process can be catalyzed by either an acid or a base.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis of an ester is a reversible process.[4][5] To drive the reaction to completion, a large excess of water is typically used.[6][7] The mechanism involves the following key steps:[8][9]
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic.[10]
-
Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon.
-
Proton transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester.
-
Elimination of the alcohol: The protonated alcohol group is eliminated as a leaving group.
-
Deprotonation: The resulting protonated carboxylic acid is deprotonated to yield the final product and regenerate the acid catalyst.[11]
Caption: Acid-Catalyzed Hydrolysis Mechanism.
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that typically leads to higher yields of the carboxylic acid salt.[12][13] The term "saponification" originates from the historical use of this reaction in soap making.[13] The mechanism proceeds as follows:
-
Nucleophilic attack by hydroxide: A hydroxide ion, a strong nucleophile, attacks the carbonyl carbon of the ester.
-
Formation of a tetrahedral intermediate: This results in the formation of a tetrahedral intermediate.
-
Elimination of the alkoxide: The alkoxide group (ethoxide in this case) is eliminated as a leaving group.
-
Acid-base reaction: The alkoxide is a strong base and deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and an alcohol. This acid-base reaction is essentially irreversible and drives the overall reaction to completion.
-
Acidification: A final acidification step is required to protonate the carboxylate and isolate the carboxylic acid.[14]
Caption: Base-Catalyzed Hydrolysis (Saponification) Mechanism.
Potential Side Reaction: Decarboxylation
A crucial consideration in the hydrolysis of this compound is the potential for decarboxylation of the resulting 4-oxooctanoic acid, particularly if the reaction is heated.[2] β-keto acids are known to readily lose carbon dioxide through a cyclic transition state to form a ketone.[3][15] This reaction is often promoted by heat.[2]
Experimental Protocols
Materials and Equipment
| Reagents & Solvents | Equipment |
| This compound | Round-bottom flask |
| Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) | Reflux condenser |
| Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) | Heating mantle or oil bath |
| Diethyl ether or Ethyl acetate | Magnetic stirrer and stir bar |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Separatory funnel |
| Deionized water | pH paper or pH meter |
| Phenolphthalein indicator | Rotary evaporator |
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle strong acids and bases in a well-ventilated fume hood.
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol is adapted from general procedures for the acid-catalyzed hydrolysis of esters.[7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1 equivalent) and a 1 M aqueous solution of hydrochloric acid or sulfuric acid (5-10 equivalents). The large excess of the acidic solution provides the water necessary to drive the equilibrium towards the products.[4]
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts and wash with deionized water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 4-oxooctanoic acid.
-
Further Purification (Optional): The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Base-Catalyzed Hydrolysis (Saponification)
This protocol is based on established methods for the saponification of esters.[14][16]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in ethanol or methanol. Add an aqueous solution of sodium hydroxide or potassium hydroxide (1.1-1.5 equivalents).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC or GC.
-
Workup and Acidification: After the reaction is complete, cool the mixture to room temperature and remove the alcohol solvent under reduced pressure. Add deionized water to dissolve the carboxylate salt. Carefully acidify the aqueous solution to a pH of approximately 2-3 with a dilute solution of hydrochloric acid while cooling in an ice bath. The carboxylic acid should precipitate out of the solution.
-
Isolation and Purification: Collect the precipitated 4-oxooctanoic acid by vacuum filtration and wash with cold deionized water. Alternatively, if the product is an oil, extract it with an organic solvent like diethyl ether or ethyl acetate. Dry the organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
Monitoring Reaction Progress and Data Analysis
The progress of the hydrolysis reaction can be monitored using various analytical techniques:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively follow the disappearance of the starting ester and the appearance of the product.
-
Gas Chromatography (GC): Provides quantitative data on the conversion of the ester to the carboxylic acid.
-
High-Performance Liquid Chromatography (HPLC): Another quantitative method that is particularly useful for analyzing non-volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time or to analyze the final product for structural confirmation and purity assessment.
-
Titration: For kinetic studies, aliquots of the reaction mixture can be withdrawn at different time intervals and titrated with a standardized base (for acid-catalyzed hydrolysis) or acid (for base-catalyzed hydrolysis) to determine the concentration of the carboxylic acid formed.[17]
The following table summarizes typical reaction parameters and expected outcomes for the hydrolysis of this compound.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Catalyst | HCl or H₂SO₄ | NaOH or KOH |
| Stoichiometry | Catalytic amount of acid, excess water | Stoichiometric amount of base |
| Reversibility | Reversible | Irreversible |
| Reaction Time | Generally longer | Generally shorter |
| Yield | Moderate to high | High to quantitative |
| Workup | Extraction | Acidification and extraction/filtration |
Conclusion
The hydrolysis of this compound is a robust and versatile transformation that provides access to the valuable synthetic intermediate, 4-oxooctanoic acid. The choice between acid- and base-catalyzed methods will depend on the specific requirements of the synthesis, such as the desired yield and the compatibility of other functional groups in the molecule. By carefully controlling the reaction conditions, particularly temperature, researchers can minimize side reactions like decarboxylation and obtain the desired product in high purity.
References
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Acid Catalyzed Hydrolysis of Esters - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
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mechanism of ester hydrolysis. (2019, January 15). YouTube. Retrieved from [Link]
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Video: Ester Hydrolysis | Overview, Procedure & Mechanism - Study.com. (n.d.). Retrieved from [Link]
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Ester Hydrolysis | Overview, Procedure & Mechanism - Lesson | Study.com. (n.d.). Retrieved from [Link]
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Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. (n.d.). Retrieved from [Link]
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IV SEMMESTER. (n.d.). Retrieved from [Link]
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Saponification of Ethyl Acetate Experiment | PDF - Scribd. (n.d.). Retrieved from [Link]
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Acid-catalyzed ester hydrolysis | Organic chemistry | Khan Academy. (2014, March 12). YouTube. Retrieved from [Link]
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Experiment 4 Sko3013 | PDF | Ester | Acid - Scribd. (n.d.). Retrieved from [Link]
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9.4: β-Ketoacids Decarboxylate - Chemistry LibreTexts. (2021, October 31). Retrieved from [Link]
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[Characterization of the kinetics of ester hydrolysis at the submolecular level]. (1999, June). PubMed. Retrieved from [Link]
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Ethyl 4-oxobutanoate | C6H10O3 | CID 82395 - PubChem. (n.d.). Retrieved from [Link]
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Kinetics of acid catalyzed hydrolysis of ethylacetate ester| Lab activity. (2024, February 25). YouTube. Retrieved from [Link]
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Decarboxylation - Master Organic Chemistry. (2022, May 20). Retrieved from [Link]
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mechanism for the acid catalysed hydrolysis of esters - Chemguide. (n.d.). Retrieved from [Link]
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hydrolysis of esters - Chemguide. (n.d.). Retrieved from [Link]
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Saponification-Typical procedures - OperaChem. (2024, April 27). Retrieved from [Link]
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Hydrolysis and Decarboxylation of ß-Keto Ester Example. (2014, July 8). YouTube. Retrieved from [Link]
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Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature - ResearchGate. (2023, December 3). Retrieved from [Link]
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Oxidative Decarboxylation of Substituted 4-Oxoacid by Acid Bromate – A Kinetic and Mechanistic Study. (n.d.). Retrieved from [Link]
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Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (n.d.). Retrieved from [Link]
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Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures. (n.d.). Retrieved from [Link]
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Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Kinetics of alkaline hydrolysis of synthetic organic esters - ChemRxiv. (n.d.). Retrieved from [Link]
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The Decarboxylation of Carboxylic Acids and Their Salts - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
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Ethyl 3-acetyl-4-oxopentanoate | C9H14O4 | CID 87820 - PubChem. (n.d.). Retrieved from [Link]
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Reactions at alpha carbon Part 16 -Decarboxylation of 3-oxo Carboxylic acids. (2023, February 20). YouTube. Retrieved from [Link]
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Reaction Kinetics and Critical Phenomena: Saponification of Ethyl Acetate at the Consolute Point of 2-Butoxyethanol + Water - ResearchGate. (2025, August 7). Retrieved from [Link]
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Hydroxide as General Base in the Saponification of Ethyl Acetate - ResearchGate. (2025, August 6). Retrieved from [Link]
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Application Note: Enhancing the Analysis of Ethyl 4-oxooctanoate Through Strategic Derivatization
Abstract
Ethyl 4-oxooctanoate is a γ-keto ester of significant interest in organic synthesis, serving as a versatile building block for various heterocyclic and carbocyclic systems. Accurate and sensitive quantification of this analyte is crucial for reaction monitoring, purity assessment, and metabolic studies. However, its bifunctional nature—containing both a ketone and an ester group—presents analytical challenges, including potential for thermal degradation and poor chromatographic performance. This application note provides a comprehensive guide to the derivatization of this compound for enhanced analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We present detailed, field-proven protocols for methoximation followed by silylation for GC-MS analysis, and 2,4-dinitrophenylhydrazone formation for HPLC-UV/Vis detection. The causality behind experimental choices is elucidated to empower researchers to adapt these methods to their specific analytical needs.
Introduction: The Analytical Challenge of this compound
This compound (C₁₀H₁₈O₃) is a key intermediate in various synthetic pathways.[1][2] Its molecular structure, featuring a ketone at the 4-position and an ethyl ester terminus, dictates its chemical reactivity and analytical behavior. While direct analysis is possible, it is often suboptimal. The presence of the polar ketone group can lead to tailing in gas chromatography and potential thermal decomposition in the injector port.[3] For HPLC, the lack of a strong chromophore limits its detectability by UV-Vis absorption, necessitating high concentrations for analysis.[4]
Derivatization is a chemical modification process that converts an analyte into a product with more favorable properties for a given analytical method.[3][5] For this compound, the primary goals of derivatization are:
-
For GC-MS: To increase volatility and thermal stability by masking the polar ketone group. This leads to sharper peaks, improved resolution, and lower detection limits.[3][6]
-
For HPLC: To introduce a chromophore that absorbs strongly in the UV-Visible spectrum, thereby significantly enhancing detection sensitivity.[4][7][8]
This guide details two robust derivatization strategies tailored to the unique structure of this compound, providing step-by-step protocols and the scientific rationale behind them.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis of keto-esters, a two-step derivatization approach is highly effective: methoximation of the ketone followed by silylation of any remaining active hydrogens (though in this specific molecule, the primary target is the enol form). This combination ensures the production of a stable, volatile derivative suitable for GC analysis.[9][10]
The "Why": Causality Behind the Two-Step Approach
-
Methoximation First: The ketone group in this compound can exist in equilibrium with its enol tautomer. Silylation of this mixture would result in two different derivatives, leading to split chromatographic peaks and complicating quantification.[9][10] Methoximation with a reagent like methoxyamine hydrochloride (MeOx) converts the ketone into a stable methoxime.[11][12] This step "locks" the carbonyl group in a single form, preventing tautomerization and ensuring a single, sharp chromatographic peak.[10]
-
Silylation for Enhanced Volatility: While methoximation alone improves stability, subsequent silylation can further enhance volatility, although its primary role here is to react with any potential enol form that might exist. Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are powerful reagents that replace active hydrogens with a trimethylsilyl (TMS) group.[6][13][14] The resulting TMS-ether from the enol form is significantly more volatile and thermally stable than the parent compound.[15]
Experimental Workflow for GC-MS Derivatization
The following workflow outlines the sequential derivatization of this compound for GC-MS analysis.
Caption: Workflow for the two-step derivatization of this compound for GC-MS.
Detailed Protocol: Methoximation and Silylation
Materials:
-
This compound standard or sample
-
Pyridine (anhydrous)
-
Methoxyamine hydrochloride (MeOx)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Ethyl acetate (anhydrous)
-
2 mL screw-cap autosampler vials with PTFE-lined septa
-
Heating block or oven
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in anhydrous ethyl acetate (e.g., 1 mg/mL).
-
Pipette 100 µL of the stock solution into a 2 mL autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen. This is crucial as silylating reagents are water-sensitive.[14]
-
-
Methoximation:
-
Prepare the methoximation reagent by dissolving 20 mg of methoxyamine hydrochloride in 1 mL of anhydrous pyridine.
-
Add 50 µL of the methoximation reagent to the dried sample residue.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the vial at 60°C for 60 minutes in a heating block.
-
-
Silylation:
-
After the vial has cooled to room temperature, add 100 µL of BSTFA + 1% TMCS.
-
Recap the vial tightly and vortex for 30 seconds.
-
Incubate the vial at 70°C for 30 minutes.
-
-
Analysis:
-
After cooling, the sample is ready for injection into the GC-MS. A typical injection volume is 1 µL.
-
Table 1: Summary of GC-MS Derivatization Parameters
| Parameter | Methoximation | Silylation |
| Reagent | Methoxyamine HCl in Pyridine | BSTFA + 1% TMCS |
| Reagent Volume | 50 µL | 100 µL |
| Temperature | 60°C | 70°C |
| Time | 60 minutes | 30 minutes |
| Rationale | Stabilizes ketone, prevents tautomers | Increases volatility and thermal stability |
Derivatization for HPLC-UV/Vis Analysis
For HPLC analysis, the goal is to introduce a moiety that absorbs light strongly in the UV or visible range. The reaction of the ketone in this compound with 2,4-dinitrophenylhydrazine (DNPH) is an ideal choice. This reaction forms a highly colored 2,4-dinitrophenylhydrazone derivative that can be readily detected at wavelengths around 360-365 nm.[4][16][17]
The "Why": Causality Behind Hydrazone Formation
The DNPH molecule contains two nitro groups conjugated with a phenylhydrazine system. This extensive conjugation results in a strong chromophore. When DNPH reacts with the ketone of this compound, the resulting hydrazone incorporates this chromophore, making the derivative easily detectable by UV-Vis detectors at high sensitivity.[7][8] This method is widely adopted for the analysis of aldehydes and ketones in various matrices.[8][18] The reaction is typically acid-catalyzed.[4]
Experimental Workflow for HPLC Derivatization
Caption: Workflow for the derivatization of this compound with DNPH for HPLC analysis.
Detailed Protocol: 2,4-Dinitrophenylhydrazone (DNPH) Formation
Materials:
-
This compound standard or sample
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (HPLC grade)
-
Hydrochloric acid (concentrated)
-
2 mL screw-cap autosampler vials
-
Heating block or water bath
Protocol:
-
Reagent Preparation (DNPH Solution):
-
Caution: DNPH is potentially explosive when dry and should be handled with care, typically wetted with water.
-
Prepare a saturated solution of DNPH in acetonitrile.
-
To 10 mL of this solution, carefully add 0.5 mL of concentrated hydrochloric acid. This acidified solution is the derivatizing reagent.
-
-
Sample Preparation:
-
Dissolve the this compound sample in acetonitrile to an estimated concentration of 0.1-10 µg/mL.
-
Pipette 500 µL of the sample solution into a 2 mL autosampler vial.
-
-
Derivatization Reaction:
-
Add 500 µL of the acidified DNPH reagent to the sample vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the vial at 65°C for 30 minutes.[4] A yellow-orange color should develop, indicating the formation of the hydrazone.
-
-
Analysis:
Table 2: Summary of HPLC-UV/Vis Derivatization Parameters
| Parameter | DNPH Derivatization |
| Reagent | 2,4-Dinitrophenylhydrazine in Acetonitrile/HCl |
| Reaction Ratio | 1:1 (Sample:Reagent) |
| Temperature | 65°C |
| Time | 30 minutes |
| Rationale | Attaches a strong UV chromophore for sensitive detection |
Conclusion and Best Practices
The derivatization protocols presented in this application note provide robust and reliable methods for the sensitive and accurate analysis of this compound by both GC-MS and HPLC. The choice between these methods will depend on the available instrumentation, the complexity of the sample matrix, and the specific analytical goals.
Key considerations for successful derivatization:
-
Anhydrous Conditions: For silylation reactions, the exclusion of water is paramount to prevent reagent degradation and ensure complete derivatization.
-
Reagent Purity: Use high-purity, anhydrous solvents and fresh derivatization reagents for best results.
-
Optimization: While the provided protocols are robust, slight optimization of reaction times and temperatures may be necessary for complex matrices or trace-level analysis.[4]
-
Safety: Always handle derivatization reagents in a well-ventilated fume hood and wear appropriate personal protective equipment. DNPH, in its dry state, is a shock-sensitive explosive.
By understanding the chemical principles behind these derivatization strategies, researchers can confidently apply and adapt these methods to advance their work in synthetic chemistry, quality control, and beyond.
References
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- ResearchGate. (2025). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum.
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- Google Patents. (n.d.). CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate.
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- ResearchGate. (n.d.). Synthesis of ethyl 4-methyloctanoate (1) from natural citronellol 20.
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Application of Ethyl 4-oxooctanoate in agrochemical research
An in-depth guide to the investigation of Ethyl 4-oxooctanoate as a potential novel agrochemical has been developed for researchers, scientists, and professionals in the field of drug development. Due to the limited publicly available research on the direct application of this compound in agrochemical development, this guide provides a comprehensive framework for its evaluation, drawing parallels from structurally similar compounds and established agrochemical research methodologies.
Introduction: The Quest for Novel Agrochemicals
The development of new agrochemicals is a critical endeavor to ensure global food security. The ideal pesticide should be highly effective against target organisms at low concentrations, readily degradable in the environment, and exhibit selective toxicity, posing minimal risk to non-target organisms and humans.[1] this compound, a carboxylic ester, represents a potential starting point for the discovery of new active ingredients. Its chemical structure offers a scaffold that can be synthetically modified to optimize biological activity. This document outlines a systematic approach to explore the potential of this compound as a herbicide, insecticide, fungicide, or plant growth regulator.
Section 1: Synthesis and Characterization
The first step in evaluating this compound is to establish a reliable synthetic route and confirm its chemical identity. Several synthetic methods can be employed for the preparation of keto-esters like this compound. For instance, a malonic ester synthesis followed by a Krapcho reaction is a high-yield method for producing similar compounds like ethyl 4-methyloctanoate.[2] Alternatively, a Grignard coupling reaction could be a viable pathway.[3]
Protocol 1: Synthesis of this compound via Malonic Ester Synthesis
-
Step 1: Malonic Ester Synthesis. React 1-chloro-2-methylhexane with diethyl malonate in the presence of a base (e.g., sodium ethoxide) in an appropriate solvent (e.g., ethanol) to yield diethyl 2-methylhexylmalonate.[2]
-
Step 2: Krapcho Decarboxylation. Subject the resulting diethyl 2-methylhexylmalonate to a Krapcho reaction to obtain this compound.[2]
-
Step 3: Purification and Characterization. Purify the product using column chromatography. Confirm the structure and purity using techniques such as 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy.[4][5]
Diagram 1: Synthetic Workflow
Caption: Synthetic and purification workflow for this compound.
Section 2: Bioassays for Agrochemical Potential
Once synthesized and characterized, this compound must be screened for biological activity. Bioassays are fundamental in determining the potential utility of a novel compound.[6][7]
Herbicidal Activity Screening
The herbicidal potential of this compound can be assessed against a panel of common weeds.
Protocol 2: Pre-emergence Herbicidal Bioassay
-
Preparation. Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
-
Application. Apply different concentrations of the test compound to soil in pots.
-
Sowing. Sow seeds of various weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus) and a crop species (e.g., maize, soybean) in the treated pots.
-
Incubation. Place the pots in a controlled environment (greenhouse) with optimal conditions for germination and growth.
-
Evaluation. After a set period (e.g., 14-21 days), assess the germination rate, plant height, and biomass of the emerged plants compared to an untreated control.[8]
Protocol 3: Post-emergence Herbicidal Bioassay
-
Plant Growth. Grow various weed and crop species to a specific growth stage (e.g., 2-3 leaf stage).
-
Application. Prepare a sprayable formulation of this compound with an appropriate surfactant and apply it to the foliage of the test plants.
-
Evaluation. Observe the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) over 7-14 days and compare them to a control group.[9]
Insecticidal Activity Screening
The insecticidal properties of this compound can be evaluated against common agricultural pests.
Protocol 4: Contact Toxicity Bioassay
-
Preparation. Prepare serial dilutions of this compound in a suitable solvent.
-
Application. Apply a small, precise volume of each dilution to the dorsal thorax of the target insect (e.g., Spodoptera litura larvae) using a micro-applicator.[6]
-
Observation. Place the treated insects in a controlled environment with access to food.
-
Mortality Assessment. Record mortality at 24, 48, and 72 hours post-application and calculate the LC50 (lethal concentration for 50% of the population).[10]
Protocol 5: Ingestion Toxicity Bioassay
-
Diet Preparation. Incorporate different concentrations of this compound into an artificial insect diet.
-
Feeding. Place target insects (e.g., aphids, caterpillars) on the treated diet.
-
Mortality Assessment. Monitor the insects for mortality and developmental effects over several days.
Fungicidal Activity Screening
The antifungal potential of this compound can be tested against a range of plant pathogenic fungi.
Protocol 6: In Vitro Antifungal Bioassay (Agar Dilution Method)
-
Medium Preparation. Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar) and amend it with various concentrations of this compound.
-
Inoculation. Place a mycelial plug from a pure culture of the target fungus (e.g., Fusarium oxysporum, Rhizoctonia solani) onto the center of each treated petri dish.[11][12][13]
-
Incubation. Incubate the plates at an optimal temperature for fungal growth.
-
Evaluation. Measure the radial growth of the fungal colony over time and calculate the percentage of growth inhibition compared to a control.[14]
Table 1: Example Data Summary for Bioassays
| Bioassay Type | Target Organism | Test Concentrations (µg/mL) | Endpoint | Result (e.g., % Inhibition, LC50) |
| Herbicidal (Pre) | Echinochloa crus-galli | 10, 50, 100, 200 | Germination Inhibition | |
| Insecticidal (Contact) | Spodoptera litura | 1, 5, 10, 25, 50 | 48h Mortality | |
| Fungicidal (In Vitro) | Fusarium oxysporum | 5, 10, 25, 50, 100 | Mycelial Growth Inhibition |
Section 3: Formulation Development
The effectiveness of an active ingredient is highly dependent on its formulation.[15][16] A good formulation improves handling, storage, application, and overall efficacy.[17]
Diagram 2: Formulation Development Pathway
Caption: Iterative process of agrochemical formulation development.
Key Considerations for Formulation:
-
Solubility: Determine the solubility of this compound in various organic solvents and water to select an appropriate formulation type (e.g., Emulsifiable Concentrate - EC, Suspension Concentrate - SC).
-
Stability: Assess the stability of the compound under different conditions (e.g., temperature, pH, UV light) to ensure a reasonable shelf life.
-
Adjuvants: Incorporate adjuvants such as surfactants, emulsifiers, and wetting agents to improve the spreading, sticking, and penetration of the formulation on the target surface.[18]
Section 4: Mode of Action Studies
Understanding the mode of action (MoA) of a potential agrochemical is crucial for resistance management and safety assessment.[19][20][21][22] The MoA is the specific biochemical process that the active ingredient disrupts in the target organism.[19][22]
Hypothetical Modes of Action to Investigate for this compound:
-
Herbicidal MoA: Given its structure, it could potentially inhibit enzymes involved in amino acid synthesis, fatty acid synthesis, or disrupt cell membrane integrity. For example, some herbicides act by inhibiting protoporphyrinogen oxidase.[23]
-
Insecticidal MoA: It could act as a neurotoxin, an insect growth regulator, or disrupt metabolic processes.
-
Fungicidal MoA: It might interfere with cell wall synthesis, disrupt cell membrane function, or inhibit key metabolic enzymes. Some natural compounds exert their antifungal effects by damaging the cell membrane.[11][12][13]
Protocol 7: Preliminary Mode of Action Investigation (Herbicidal)
-
Symptomology: Carefully observe and document the visual symptoms of phytotoxicity on treated plants. Different MoAs often produce characteristic symptoms.
-
Metabolite Profiling: Use techniques like GC-MS or LC-MS to analyze the metabolic changes in treated plants compared to untreated controls. This can provide clues about the affected biochemical pathways.
-
Enzyme Assays: Based on the results from metabolite profiling, conduct in vitro assays to determine if this compound inhibits specific enzymes known to be targets for herbicides.[24]
Diagram 3: Logic for MoA Investigation
Caption: A systematic approach to identifying the mode of action.
Conclusion
While direct applications of this compound in agrochemical research are not yet established in published literature, its structure presents an interesting starting point for a discovery program. The protocols and methodologies outlined in this guide provide a comprehensive framework for a systematic evaluation of its potential as a novel herbicide, insecticide, or fungicide. Through a rigorous process of synthesis, bioassay screening, formulation development, and mode of action studies, researchers can thoroughly assess the viability of this compound and its derivatives as next-generation crop protection agents.
References
-
Central Research Institute, Nissan Chemical Ind., Ltd. (1985). Syntheses and Selective Herbicidal Activities of Ethyl 2-[4-(6-Chloro-2-quinoxalinyloxy)phenoxy]propanoate and Its Related Compounds. J. Pesticide Sci. 10, 61-67. [Link]
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Chen, Y., et al. (2021). 4-Ethylphenol, A Volatile Organic Compound Produced by Disease-Resistant Soybean, Is a Potential Botanical Agrochemical Against Oomycetes. Frontiers in Plant Science. [Link]
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Das, S. K. (2013). Mode of action of pesticides and the novel trends – A critical review. International Research Journal of Agricultural Science and Soil Science, 3(11), 393-401. [Link]
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Dewey, J. E. (1958). Pesticide Residues, Utility of Bioassay in the Determination of Pesticide Residues. Journal of Agricultural and Food Chemistry, 6(4), 274–281. [Link]
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Fishel, F. M. (2018). Pesticide Mode of Action Classification: Understanding Resistance Action Committees (RACs). UF/IFAS Extension. [Link]
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Ghanim, A. A., & Al-Jalal, A. M. (2011). Synthesis of ethyl 4-methyloctanoate (1) from natural citronellol. ResearchGate. [Link]
- Google Patents. (2017).
-
He, H. W., et al. (2011). Studies of O,O-dimethyl α-(2,4-dichlorophenoxyacetoxy)ethylphosphonate (HW02) as a new herbicide. 1. Synthesis and herbicidal activity of HW02 and analogues as novel inhibitors of pyruvate dehydrogenase complex. Journal of Agricultural and Food Chemistry, 59(9), 4801-13. [Link]
-
Li, J., et al. (2012). Synthesis and characterization of insecticidal sucrose octanoate. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 7-methyl-4-oxooctanoate. PubChem. [Link]
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National Pesticide Information Center. (n.d.). Pesticide Formulations Fact Sheet. [Link]
-
Purdue University. (n.d.). Pesticides and Formulation Technology. Purdue Extension. [Link]
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Reddy, G. V. P., & Rao, K. R. (2020). Bioassay Studies for Testing Toxicity of Novel Insecticides against Spodoptera litura (Fabricius.). International Journal of Current Microbiology and Applied Sciences, 9(7), 125-133. [Link]
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ResearchGate. (2017). Antifungal activity of Ethyl-acetate Leaf Extract and Terpenoid-Rich Fraction from Hyptis spicigera Lam. [Link]
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ResearchGate. (2021). 4-Ethylphenol, A Volatile Organic Compound Produced by Disease-Resistant Soybean, Is a Potential Botanical Agrochemical Against Oomycetes. [Link]
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Siegfried, B. D., & Abd-Elghafar, S. F. (2012). Bioassays for Monitoring Insecticide Resistance. Journal of Visualized Experiments, (68), e4138. [Link]
-
Tan, H. L., et al. (2011). Studies of O,O-dimethyl α-(2,4-dichlorophenoxyacetoxy)ethylphosphonate (HW02) as a new herbicide. 1. Synthesis and herbicidal activity of HW02 and analogues as novel inhibitors of pyruvate dehydrogenase complex. PubMed. [Link]
-
The Australian Wine Research Institute. (n.d.). Understanding chemical 'modes of action'. [Link]
-
Whitford, F., et al. (n.d.). Pesticides and Formulation Technology. Purdue Extension PPP-31. [Link]
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Wikipedia. (n.d.). Pesticide formulation. [Link]
-
Yadav, A., & Singh, R. (2016). Studies on bio-efficacy of 2, 4-D Ethyl Ester 80% EC in maize and its effect on succeeding crop lentil. Journal of Crop and Weed, 12(1), 1-5. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 7-methyl-4-oxooctanoate. PubChem. [Link]
-
Cropaia. (2026). Understanding Pesticide Mode of Action. [Link]
-
Indian Society of Agronomy. (2024). Effect of acetolactate synthase inhibitor herbicides with 2, 4-D ethyl ester on complex weed flora in transplanted rice (Oryza sativa). Indian Journal of Agronomy. [Link]
-
AHDB Horticulture. (2021). Chemical plant growth regulators - active ingredients. [Link]
-
Chen, Y., et al. (2021). 4-Ethylphenol, A Volatile Organic Compound Produced by Disease-Resistant Soybean, Is a Potential Botanical Agrochemical Against Oomycetes. Frontiers in Plant Science. [Link]
-
ResearchGate. (2018). Computational Toxicology Analysis of Carfentrazone-Ethyl and MCPA Amine 4, Pesticides Used in California's Central Valley. [Link]
-
Umetsu, N., & Shirai, Y. (2020). Development of novel pesticides in the 21st century. Journal of Pesticide Science, 45(2), 54–74. [Link]
-
Australian Wine Research Institute. (n.d.). Understanding chemical 'modes of action'. [Link]
-
Journal of Crop and Weed. (2016). Studies on bio-efficacy of 2, 4-D Ethyl Ester 80% EC in maize and its effect on succeeding crop lentil. [Link]
-
ResearchGate. (2016). (PDF) Antifungal and Phytotoxic Activities of Ethyl Acetate Soluble Fraction and Purified Compound (Ethyl-3-hydroxy-5-methoxy-4-methylbenzoate) from Lonicera quinquelocularis. [Link]
-
ACS Publications. (1958). Pesticide Residues, Utility of Bioassay in the Determination of Pesticide Residues | Journal of Agricultural and Food Chemistry. [Link]
-
MDPI. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [Link]
-
SciSpace. (2009). New pesticide molecules, formulation technology and uses. [Link]
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TNAU Agritech Portal. (n.d.). plant growth regulators in flowering and fruit set. [Link]
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YouTube. (2023). Conducting A Bioassay. [Link]
-
ResearchGate. (2005). Evaluation of Organic Herbicides. [Link]
-
UF IFAS Extension. (2022). Pesticide Mode of Action Classification: Understanding Resistance Action Committees (RACs). [Link]
-
NC State Extension Publications. (2024). VIII — PLANT GROWTH REGULATORS. [Link]
Sources
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- 12. Frontiers | 4-Ethylphenol, A Volatile Organic Compound Produced by Disease-Resistant Soybean, Is a Potential Botanical Agrochemical Against Oomycetes [frontiersin.org]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ethyl 4-oxooctanoate Synthesis
Welcome to the technical support center for the synthesis of ethyl 4-oxooctanoate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important β-keto ester in their work. This compound is a valuable intermediate, but like many multi-carbon syntheses, its preparation can be accompanied by challenges ranging from low yields to problematic side reactions.
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common issues and provide validated protocols to help you optimize your reaction, minimize impurities, and ensure the integrity of your results.
Section 1: The Core Reaction & Expected Workflow
The most common and reliable method for synthesizing this compound is through the acylation of a pre-formed enolate. A typical route involves the C-acylation of the enolate of ethyl acetoacetate with valeryl chloride (pentanoyl chloride).
Primary Reaction Scheme:
-
Step 1: Deprotonation. Ethyl acetoacetate is deprotonated at the α-carbon using a strong, non-nucleophilic base to form a reactive enolate.
-
Step 2: Acylation. The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of valeryl chloride.
-
Step 3: Workup & Purification. The reaction is quenched, and the crude product is isolated and purified.
A generalized workflow for this synthesis is outlined below.
Caption: General workflow for this compound synthesis.
Section 2: Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis. Each answer explains the underlying chemical principles and provides actionable solutions.
Q1: My reaction yield is significantly lower than expected. What are the most likely causes?
A low yield is a frequent issue that can often be traced back to the initial deprotonation step or competing side reactions.
Causality & Solutions:
-
Incomplete Deprotonation: The α-protons of ethyl acetoacetate have a pKa of about 11.[1][2] For the reaction to proceed efficiently, this proton must be fully removed to generate the nucleophilic enolate.
-
Weak Base: Using a base like sodium ethoxide (NaOEt) in ethanol can be problematic. Ethoxide is a strong enough base to form some enolate, but the equilibrium is reversible, leading to incomplete conversion. Furthermore, the presence of ethanol can act as a proton source, quenching the enolate as it forms.
-
Solution: Employ a strong, non-nucleophilic, and irreversible base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF) or diethyl ether. NaH has the advantage of producing hydrogen gas, which bubbles out of the solution, driving the reaction to completion.[3]
-
-
Moisture in Reagents/Glassware: Enolates are powerful bases and will be instantly quenched by water.
-
Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and ensure your starting materials are dry. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
-
Self-Condensation (Claisen Reaction): The starting material, ethyl acetoacetate, can react with its own enolate in a Claisen self-condensation reaction.[4][5][6][7] This becomes more significant if the acylating agent (valeryl chloride) is added too slowly or if the reaction temperature is too high before acylation is complete.
-
Solution: Pre-form the enolate completely by allowing the base to react fully with the ethyl acetoacetate before adding the valeryl chloride. Maintain a low temperature (e.g., 0 °C) during the addition of the acyl chloride to favor the desired cross-reaction over self-condensation.
-
Q2: My NMR/GC-MS analysis shows a major byproduct. What could it be?
The presence of significant byproducts often points to issues with regioselectivity (C- vs. O-acylation) or over-acylation.
Causality & Solutions:
The enolate of ethyl acetoacetate is an ambident nucleophile , meaning it has two nucleophilic sites: the α-carbon and the enolate oxygen. Acylation can occur at either site.[8]
-
C-Acylation (Desired): The attack occurs from the α-carbon, forming a new carbon-carbon bond and leading to the desired β-keto ester, this compound.
-
O-Acylation (Undesired): The attack occurs from the oxygen atom, forming an enol ester byproduct, ethyl 3-(pentanoyloxy)but-2-enoate.
Caption: Competing C-acylation vs. O-acylation pathways.
Several factors influence the C/O ratio, and controlling them is key to maximizing the yield of your desired product.[8]
| Factor | Condition Favoring C-Acylation (Desired) | Condition Favoring O-Acylation (Undesired) | Rationale |
| Counter-ion | Small, hard cations (e.g., Li⁺, Mg²⁺) | Large, soft cations (e.g., K⁺, Cs⁺) | Small cations coordinate tightly with the oxygen, sterically hindering O-acylation and making the carbon a more accessible nucleophile.[1] |
| Solvent | Aprotic, non-polar (e.g., THF, Dioxane) | Polar aprotic (e.g., HMPA, DMF) | Polar aprotic solvents solvate the cation effectively, creating a "naked" enolate where the more electronegative oxygen is more reactive. |
| Electrophile | "Soft" electrophiles (e.g., alkyl halides) | "Hard" electrophiles (e.g., acyl chlorides, silyl halides) | Acyl chlorides are considered hard electrophiles, which inherently favor reaction at the hard oxygen site. However, other factors can override this tendency.[9] |
| Reaction Type | Thermodynamically controlled (equilibrium) | Kinetically controlled (irreversible, low temp) | The C-acylated product is generally the more thermodynamically stable product. The O-acylated product often forms faster (kinetic control). |
Practical Solution: To strongly favor C-acylation, pre-form the enolate with NaH in THF. The sodium cation coordinates with the oxygen, promoting attack from the carbon. Adding the valeryl chloride slowly at a controlled temperature (0 °C) helps manage the reaction's exothermicity and selectivity.
Diacylation: Another possible byproduct results from the acylation of the product itself. The product, this compound, still possesses acidic α-protons. If excess base or acylating agent is used, or if reaction conditions allow for equilibration, a second acylation can occur.
-
Solution: Use precise stoichiometry (typically 1.0 to 1.1 equivalents of base and acylating agent). Add the acyl chloride to a pre-formed enolate to ensure the starting material is consumed before the product can react.
Q3: My product seems to be degrading during the aqueous workup or purification. What is happening?
β-keto esters are susceptible to both hydrolysis and decarboxylation, especially under harsh pH or high-temperature conditions.[10]
Causality & Solutions:
-
Ester Hydrolysis: Under either strongly acidic or basic conditions, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid.
-
Solution: During the workup, use a mild quenching agent like a saturated aqueous solution of ammonium chloride (NH₄Cl), which is weakly acidic. Avoid strong acids or bases. Ensure the aqueous phase is neutralized before extraction if a basic quench was necessary.
-
-
Decarboxylation: If the ester is hydrolyzed to the β-keto acid, this intermediate is highly prone to decarboxylation (loss of CO₂) upon heating, which yields 2-heptanone.[10][11][12][13]
-
Solution: Avoid high temperatures during purification. If using vacuum distillation, ensure the pressure is low enough to allow distillation at a moderate temperature. If using column chromatography, do not let the column run dry or overheat. The combination of trace acid (from silica gel) and heat can promote this degradation pathway.
-
Sources
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Technical Support Center: Purification of Ethyl 4-oxooctanoate by Column Chromatography
This guide serves as a specialized resource for researchers, scientists, and professionals in drug development focused on the purification of ethyl 4-oxooctanoate. As a key synthetic intermediate, its purity is paramount. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address challenges encountered during its purification by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the ideal stationary phase for purifying this compound?
For the separation of moderately polar compounds like this compound, silica gel is the preferred stationary phase.[1][2][3] Specifically, silica gel 60 with a particle size of 0.063-0.200 mm (70-230 mesh) is a common and effective choice for laboratory-scale column chromatography.[3] Its high surface area and polar nature, due to the presence of silanol groups, allow for effective separation based on the polarity of the compounds.[2]
Q2: How should I determine the best mobile phase for the separation?
The selection of an appropriate mobile phase is critical for successful purification.[4][5] A solvent system's effectiveness is determined by its ability to provide a good retention factor (Rf) for the target compound, ideally between 0.2 and 0.4 on a Thin Layer Chromatography (TLC) plate. For this compound, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a standard choice.[6] A typical starting point is a 10:1 ratio of petroleum ether to ethyl acetate, which can be adjusted based on TLC results.[7]
Q3: What are the likely impurities I might encounter?
Impurities are generally dependent on the synthetic route. However, common impurities can include unreacted starting materials, byproducts, and residual solvents from the reaction or workup.[8][9][10] For instance, if the synthesis involves a fermentation process, side products like acetic acid, acetone, and other esters might be present.[9] It is crucial to analyze the crude mixture (e.g., by GC-MS or NMR) to identify potential impurities and plan the purification strategy accordingly.
Troubleshooting Guide
Encountering issues during column chromatography is common. This section provides a systematic approach to diagnosing and solving frequent problems.
Problem: Poor or No Separation
Possible Cause: The chosen solvent system may be too polar or not polar enough. Solution:
-
TLC First: Always optimize the solvent system using TLC before running a column.
-
Adjust Polarity: If compounds are moving too slowly (low Rf), increase the mobile phase polarity by adding more of the polar solvent (e.g., ethyl acetate). If they are moving too quickly (high Rf), decrease the polarity by adding more of the non-polar solvent (e.g., hexane).[6]
Possible Cause: The column may be overloaded with the sample. Solution:
-
Loading Capacity: Ensure the amount of crude material loaded is appropriate for the column size. Overloading leads to broad bands and poor resolution.
Possible Cause: Improperly packed column. Solution:
-
Packing Technique: Cracks, air bubbles, or an uneven silica bed can lead to channeling and inefficient separation.[11] Packing the column with a slurry of silica gel in the mobile phase is a reliable method to create a uniform stationary phase bed.[11]
Problem: The Compound is Stuck on the Column
Possible Cause: The compound may be too polar for the selected mobile phase. Solution:
-
Increase Eluent Strength: Gradually increase the polarity of the mobile phase. This can be done by preparing a series of increasingly polar solvent mixtures and sequentially adding them to the column.[12]
Possible Cause: The compound might be unstable on silica gel. Solution:
-
Test Stability: Run a quick stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if any degradation has occurred.[12]
-
Alternative Stationary Phases: If instability is confirmed, consider using a less acidic stationary phase like alumina or a deactivated silica gel.[12]
Problem: Low Yield of Purified Product
Possible Cause: The compound may be co-eluting with an impurity. Solution:
-
Fine-tune the Mobile Phase: A slight adjustment in the solvent ratio can sometimes be enough to resolve two closely eluting spots.
-
Change Solvents: If adjusting the ratio doesn't work, changing one of the solvents in the mobile phase (e.g., switching from ethyl acetate to diethyl ether) can alter the selectivity of the separation.
Possible Cause: The collected fractions are too dilute. Solution:
-
Concentrate Fractions: Before concluding a low yield, try concentrating the fractions where the product was expected and re-analyze by TLC.[12]
Experimental Protocols
Protocol 1: Slurry Packing a Chromatography Column
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a separate beaker, create a slurry by mixing the silica gel with the initial, least polar mobile phase.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove any trapped air bubbles.[11]
-
Allow the silica gel to settle, then add another layer of sand on top to protect the silica bed during sample and solvent addition.[13]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer before loading the sample.
Protocol 2: Loading and Running the Column
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column using a pipette.[11][13]
-
Allow the sample to absorb onto the silica gel by draining the solvent to the level of the top sand layer.
-
Carefully add the mobile phase, ensuring not to disturb the top layer of the column.[14]
-
Begin collecting fractions and monitor the separation by TLC.
Data Presentation
Table 1: Mobile Phase Polarity and Elution
| Mobile Phase Composition (Hexane:Ethyl Acetate) | Polarity | Expected Elution Behavior of this compound |
| 95:5 | Low | Slow elution, high retention |
| 90:10 | Medium-Low | Moderate elution, good for initial trials |
| 80:20 | Medium | Faster elution, risk of co-elution with less polar impurities |
| 70:30 | High | Very fast elution, poor separation from other components |
Visualizations
Caption: Workflow for Column Chromatography Purification.
Caption: Troubleshooting Poor Separation.
References
- Benchchem. A Comparative Guide to Analytical Methods for the Characterization of Ethyl 4-oxobutanoate.
- National Institutes of Health. Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion.
- ResearchGate. Isolation And Purification Of Substance By Column Chromatography.
-
YouTube. 【4K】-- Column Chromatography (Purification). Available at: [Link]
- W.R. Grace. 5 Things to Consider When Selecting a Chromatography Silica.
- Alwsci. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- HPLC Troubleshooting Guide.
- Fuji Silysia Chemical. Silica gel for Column Chromatography.
- Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC.
- Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography.
- ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
- Greenfield Global. Residual Solvents and Organic Volatile Impurities Statement.
- Molnar Institute. Solvent selection in liquid chromatography.
-
PubChem. Ethyl 7-methyl-4-oxooctanoate. Available at: [Link]
- Sorbead India. Silica Gel for Column Chromatography.
-
PubMed. A comparison of the chromatographic properties of silica gel and silicon hydride modified... Available at: [Link]
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
-
YouTube. How To Choose Mobile Phase For Column Chromatography?. Available at: [Link]
- Google Patents. Process for preparing high purity ethylenediaminetetraacetic acid tetrasodium salt.
- The Good Scents Company. (±)-4-ethyl octanal.
- Agilent. HPLC Column Troubleshooting What Every HPLC User Should Know.
-
ACS Publications. Investigation into the Formation of Impurities during the Optimization of Brigatinib. Available at: [Link]
- Chem-Impex. Silica gel 60 for Column chromatography 0.063-0.200 mm (70-230 mesh AS.
-
Chemistry LibreTexts. 12.5: High-Performance Liquid Chromatography. Available at: [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]
-
Durham E-Theses. Synthesis of ethyl ethanoate from ethanol by heterogeneous catalytic dehydrogenation, hydrogenation and purification. Available at: [Link]
-
PubChem. Ethyl 4-amino-4-oxobutanoate. Available at: [Link]
- Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
- nsj prayoglife. Ethyl 4-methyloctanoate.
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Technical Support Center: Optimizing Yield for Ethyl 4-Oxooctanoate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 4-oxooctanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction yields and overcome common experimental hurdles. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis of this compound, providing quick and accessible answers to get you started.
Q1: What are the most common synthetic routes to prepare this compound?
There are three primary and well-established methods for the synthesis of this compound:
-
Grignard Reaction: This route involves the conjugate addition of a butylmagnesium halide (Grignard reagent) to ethyl acrylate. It is a direct method for forming the carbon-carbon bond at the 4-position.
-
Claisen Condensation: This classic method involves the base-mediated condensation of two molecules of an appropriate ester, such as ethyl butyrate, to form a β-keto ester.
-
Malonic Ester Synthesis followed by Krapcho Decarboxylation: This multi-step approach offers high control and versatility. It begins with the alkylation of diethyl malonate with a butyl halide, followed by a second acylation and finally a selective decarboxylation to yield the target ketoester.
Q2: My yield of this compound is consistently low. What are the general factors I should investigate first?
Low yields can stem from a variety of factors, irrespective of the synthetic route. Here are the primary aspects to check:
-
Reagent Quality and Purity: Ensure all starting materials, especially solvents and reagents sensitive to moisture or air (like Grignard reagents), are of high purity and handled under appropriate inert conditions.
-
Reaction Conditions: Temperature, reaction time, and stirring rate are critical parameters. Deviations from the optimal conditions can significantly impact yield.
-
Stoichiometry of Reactants: Incorrect molar ratios of reactants can lead to incomplete conversion or the formation of side products.
-
Work-up and Purification Procedures: Inefficient extraction, improper pH adjustment during work-up, or suboptimal purification techniques (e.g., distillation or chromatography) can lead to significant product loss.
Q3: I am observing significant byproduct formation. What are the likely culprits?
The nature of the byproducts is highly dependent on the chosen synthetic route. Common side products include:
-
Grignard Route: Homocoupling of the Grignard reagent (e.g., octane), and 1,2-addition products.
-
Claisen Condensation: Transesterification products if the alkoxide base does not match the ester's alcohol portion, and products from self-condensation of the starting ester.[1][2]
-
Malonic Ester Synthesis: Dialkylated malonic esters and unreacted starting materials.
A thorough analysis of your crude product by techniques like NMR or GC-MS will be crucial in identifying the specific byproducts and, consequently, the underlying issue.
Section 2: Troubleshooting Guides for Specific Synthetic Routes
This section provides detailed troubleshooting guides for each of the primary synthetic routes to this compound.
Grignard Reaction Route: Conjugate Addition of Butylmagnesium Halide to Ethyl Acrylate
The Grignard reaction is a powerful tool for C-C bond formation, but it is notoriously sensitive to reaction conditions.
Workflow for Grignard-based Synthesis of this compound
Caption: Workflow for the Grignard-based synthesis of this compound.
Troubleshooting Guide: Grignard Reaction
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Grignard Reagent: The Grignard reagent is highly sensitive to moisture and air. | Ensure all glassware is oven-dried and the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Consider titrating the Grignard reagent before use to determine its exact concentration.[3] |
| Poor Quality Magnesium: The surface of the magnesium turnings may be oxidized. | Briefly crush the magnesium turnings in a dry mortar and pestle before use to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium. | |
| Incorrect Reaction Temperature: The conjugate addition is favored at lower temperatures. | Maintain a low reaction temperature (e.g., -78 °C to 0 °C) during the addition of the Grignard reagent. | |
| Formation of Significant Byproducts (e.g., octane, 1,2-addition product) | Homocoupling of Grignard Reagent: This can occur in the presence of certain impurities or at higher temperatures. | Use high-purity magnesium and alkyl halide. Maintain a low reaction temperature. |
| 1,2-Addition to the Ester Carbonyl: While conjugate (1,4) addition is desired, direct addition to the carbonyl can occur. | The use of a copper catalyst (e.g., CuI) can promote conjugate addition. | |
| Difficulty in Initiating the Grignard Reaction | Passivated Magnesium Surface: As mentioned above, an oxide layer can prevent the reaction from starting. | In addition to crushing the magnesium, sonication can sometimes help initiate the reaction. A small amount of pre-formed Grignard reagent can also be added as an initiator.[4] |
Claisen Condensation Route
The Claisen condensation is a reliable method for forming β-keto esters, but careful control of the base and reaction conditions is essential for good yields.[5]
Workflow for Claisen Condensation
Caption: Workflow for the Claisen condensation synthesis of this compound.
Troubleshooting Guide: Claisen Condensation
| Problem | Potential Cause | Recommended Solution |
| Low Conversion to Product | Insufficient Base: The Claisen condensation is an equilibrium process. A full equivalent of base is required to deprotonate the product and drive the reaction to completion.[5][6] | Use at least one full equivalent of a strong, non-nucleophilic base like sodium ethoxide. |
| Reversible Reaction: The equilibrium may not favor the product under the chosen conditions. | After the initial reaction, the acidification step is crucial. The enolate of the β-keto ester is stable, and acidification protonates it to give the final product, preventing the reverse reaction.[1] | |
| Formation of Transesterification Products | Mismatch between Base and Ester: Using an alkoxide base that is different from the alcohol portion of the ester will lead to transesterification.[1][2] | Always use an alkoxide base that corresponds to the alcohol of the ester (e.g., sodium ethoxide for ethyl esters). |
| Product is Contaminated with Starting Material | Incomplete Reaction: The reaction may not have reached completion. | Increase the reaction time or consider a slight increase in temperature. Ensure efficient stirring. |
| Inefficient Purification: The boiling points of the starting material and product may be close. | Use fractional distillation for purification. High-purity silica gel for column chromatography can also be effective. |
Malonic Ester Synthesis and Krapcho Decarboxylation Route
This route provides excellent control but involves multiple steps, each with its own potential for optimization and troubleshooting.
Workflow for Malonic Ester Synthesis and Krapcho Decarboxylation
Caption: Workflow for the Malonic Ester Synthesis and Krapcho Decarboxylation.
Troubleshooting Guide: Malonic Ester Synthesis and Krapcho Decarboxylation
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Alkylation Step | Incomplete Deprotonation: The base may not be strong enough or used in insufficient quantity. | Use a full equivalent of a strong base like sodium ethoxide in anhydrous ethanol. |
| Side Reactions of Alkyl Halide: Elimination reactions of the alkyl halide can compete with substitution. | Use a primary alkyl halide (e.g., 1-bromobutane) and a less hindered base. Running the reaction at a lower temperature can also favor substitution. | |
| Low Yield in Acylation Step | Enolate Reactivity: The enolate of the alkylated malonate may be sterically hindered. | Use a strong, non-nucleophilic base like sodium hydride to ensure complete deprotonation. |
| Incomplete Krapcho Decarboxylation | Insufficient Temperature or Reaction Time: The Krapcho decarboxylation requires high temperatures to proceed at a reasonable rate.[7] | Ensure the reaction is heated to a sufficiently high temperature (typically 140-180 °C) in a high-boiling polar aprotic solvent like DMSO.[7] Monitor the reaction by TLC or GC to determine the optimal reaction time. |
| Absence of Salt or Water: While the reaction can sometimes proceed without them, salts like LiCl and a small amount of water significantly accelerate the reaction.[8][9] | Add a catalytic amount of a salt such as lithium chloride and a few equivalents of water to the reaction mixture. | |
| Formation of Byproducts during Decarboxylation | Side Reactions at High Temperatures: Prolonged heating at very high temperatures can lead to decomposition. | Optimize the reaction time and temperature to achieve complete conversion without significant degradation. Microwave-assisted heating can sometimes provide better control and shorter reaction times.[9] |
Section 3: Data Tables for Optimizing Reaction Conditions
The following tables provide a summary of typical reaction conditions and expected yields for the different synthetic routes to this compound and similar β-keto esters, based on literature data.
Table 1: Grignard Reaction Conditions
| Parameter | Condition | Expected Yield Range | Reference |
| Grignard Reagent | Butylmagnesium Bromide | 50-70% | [10] |
| Solvent | Anhydrous Diethyl Ether or THF | - | [3] |
| Temperature | -78 °C to 0 °C | - | [11] |
| Catalyst (optional) | CuI (catalytic) | Can improve 1,4-addition selectivity | - |
Table 2: Claisen Condensation Conditions
| Parameter | Condition | Expected Yield Range | Reference |
| Ester | Ethyl Butyrate | 60-80% | [12] |
| Base | Sodium Ethoxide (1 eq.) | - | [12] |
| Solvent | Anhydrous Ethanol | - | [12] |
| Temperature | Reflux | - | [12] |
Table 3: Malonic Ester Synthesis and Krapcho Decarboxylation Conditions
| Step | Parameter | Condition | Expected Yield Range (per step) | Reference |
| Alkylation | Base | Sodium Ethoxide | 80-90% | - |
| Alkyl Halide | 1-Bromobutane | |||
| Acylation | Base | Sodium Hydride | 70-85% | - |
| Acylating Agent | Butyryl Chloride | |||
| Krapcho Decarboxylation | Reagents | LiCl, H₂O, DMSO | 80-95% | [7][13] |
| Temperature | 140-180 °C | [7] |
Section 4: References
-
Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Quora. (2018, November 5). Why does my Grignard reaction did not turn violet in the end? Retrieved from [Link]
-
Grignard Reaction. (n.d.). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Grokipedia. (n.d.). Krapcho decarboxylation. Retrieved from [Link]
-
Google Patents. (n.d.). US20170267625A1 - Method for producing ethyl 4-methyloctanoate. Retrieved from
-
Arkat USA. (n.d.). Concise asymmetric syntheses of (S)-ethyl 4-methyloctanoate and its acid: aggregation pheromones of rhinoceros beetles of the ge. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]
-
Journal of Sciences, Islamic Republic of Iran. (n.d.). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Retrieved from [Link]
-
YouTube. (2018, May 10). Claisen Condensation Reaction Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
Wikipedia. (n.d.). Krapcho decarboxylation. Retrieved from [Link]
-
YouTube. (2022, November 5). Krapcho Decarboxylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
ResearchGate. (2025, August 10). The detailed kinetics and mechanism of ethyl ethanoate synthesis over a Cu/Cr 2O 3 catalyst. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 10). Transesterification. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Decarboxylation [organic-chemistry.org]
- 10. US20170267625A1 - Method for producing ethyl 4-methyloctanoate - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
- 12. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 13. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Ethyl 4-oxooctanoate
Welcome to the technical support center for the purification of Ethyl 4-oxooctanoate. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity material. Here, we address specific, common issues in a practical question-and-answer format, grounded in chemical principles and validated laboratory practices.
Part 1: Impurity Profile & Initial Assessment (FAQs)
This section covers the foundational knowledge required before attempting purification. Understanding the potential impurities and how to detect them is the first step toward a successful strategy.
Q1: What are the common types of impurities in crude this compound and where do they come from?
A: Impurities in this compound typically arise from three sources: the synthesis process, subsequent degradation, or cross-contamination. Identifying the source is key to selecting an appropriate removal method.
-
Synthesis-Related Impurities: These depend on the synthetic route. For a typical Claisen condensation, you might find:
-
Unreacted Starting Materials: Such as ethyl butyrate, diethyl oxalate, or other esters used in the synthesis.
-
Catalyst Residues: Residual base (e.g., sodium ethoxide) or acid catalyst.
-
Side-Products: Products from self-condensation of starting materials or dialkylation byproducts.[1]
-
-
Degradation Products: this compound, as a β-keto ester, is susceptible to specific degradation pathways.
-
Hydrolysis: Reaction with water (often catalyzed by residual acid or base) can cleave the ester, forming 4-oxooctanoic acid and ethanol .[2][3][4]
-
Decarboxylation: While the ester itself is stable, the corresponding β-keto acid (from hydrolysis) is not. Upon heating, it can readily lose CO2 to form heptan-4-one .[5][6][7]
-
-
Process-Related Impurities:
Q2: How do I assess the purity of my crude product and identify the nature of the impurities?
A: A multi-technique approach is most effective for a comprehensive purity assessment.
-
Thin-Layer Chromatography (TLC): This is your first and fastest check. It helps visualize the number of components. A common mobile phase is a mixture of ethyl acetate and hexanes. The presence of multiple spots indicates impurities. A spot at the baseline often suggests a highly polar impurity, like a carboxylic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable. It can quantify the purity against a standard and help identify specific impurities by their characteristic chemical shifts. For example:
-
A broad singlet between 10-12 ppm suggests a carboxylic acid impurity.
-
Residual ethanol will show a characteristic triplet and quartet.
-
Unreacted starting materials will have distinct signals that can be compared to reference spectra.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile impurities by separating them and providing their mass-to-charge ratio, which aids in structural elucidation. It is particularly useful for detecting side-products with similar polarity but different boiling points.
Q3: My crude product has a yellow/brown color. What could be the cause?
A: Color in organic compounds often indicates the presence of conjugated systems or highly polar, polymeric byproducts, which can form during base- or acid-catalyzed reactions, especially if heated for extended periods. While often present in trace amounts, these color bodies can be challenging to remove. Filtration through a small plug of silica gel or activated carbon can sometimes remove color without significant product loss. However, distillation or column chromatography are the most definitive methods.
Q4: Is this compound prone to degradation? What should I watch out for during purification and storage?
A: Yes, its β-keto ester functionality makes it susceptible to degradation, primarily hydrolysis.
-
During Purification: Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures, as this will accelerate hydrolysis.[2][4] When performing a basic wash, use a mild base like sodium bicarbonate and do not let the mixture sit for extended periods.
-
During Storage: Store the purified product in a tightly sealed container under an inert atmosphere (like nitrogen or argon) and at a low temperature (refrigerated) to minimize hydrolysis from atmospheric moisture.
Part 2: Troubleshooting and Purification Protocols
This section provides solutions and step-by-step protocols for specific purification challenges.
Scenario 1: Acidic Impurities Detected
Q5: My product has a low pH / shows a broad acid peak in the ¹H NMR. How do I remove acidic contaminants like 4-oxooctanoic acid?
A: The most effective way to remove acidic impurities is through a liquid-liquid extraction with a mild aqueous base. Sodium bicarbonate (NaHCO₃) is the ideal choice.
-
Causality (The "Why"): Sodium bicarbonate is a weak base that will deprotonate the strongly acidic carboxylic acid impurity, forming a water-soluble sodium carboxylate salt. This salt will partition into the aqueous layer, while the neutral ester product remains in the organic layer.[10] Using a strong base like sodium hydroxide (NaOH) is risky as it can catalyze the hydrolysis (saponification) of your desired ester product.[11]
-
Dissolve the crude this compound in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate). The volume should be sufficient to ensure easy handling (e.g., 5-10 mL of solvent per gram of crude product).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate.
-
Stopper the funnel and shake gently, venting frequently to release the CO₂ gas produced from the acid-base reaction.
-
Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat the wash (steps 3-5) one more time to ensure complete removal of the acid.
-
Finally, wash the organic layer with an equal volume of brine (saturated NaCl solution). This helps to remove most of the dissolved water from the organic layer.
-
Drain the brine layer and transfer the organic layer to a clean flask for drying.
-
Validation: Test the pH of the final aqueous wash to ensure it is neutral or slightly basic.
Scenario 2: Non-Volatile or High-Boiling Impurities
Q6: My crude product contains high-boiling point impurities or baseline material on TLC. What is the best purification method?
A: For non-volatile impurities, vacuum distillation is the method of choice. This technique separates compounds based on differences in their boiling points at reduced pressure.
-
Causality (The "Why"): Reducing the pressure above a liquid lowers its boiling point. This allows for the distillation of compounds at a lower temperature than their atmospheric boiling point, which is crucial for preventing thermal degradation of the β-keto ester.[12] The desired product will vaporize, travel to the condenser, and be collected as a pure liquid (distillate), leaving the non-volatile impurities behind in the distillation flask.[13]
-
Drying: Ensure the crude product is thoroughly dry before distillation. Add an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to the organic solution from the workup, swirl, and then filter to remove the solid.[14]
-
Solvent Removal: Remove the organic solvent using a rotary evaporator.
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum. Use a short fractionating column (e.g., a Vigreux column) to improve separation efficiency. Ensure all glass joints are properly sealed with vacuum grease.
-
Distillation:
-
Add the crude oil and a magnetic stir bar or boiling chips to the round-bottom flask.
-
Begin stirring and slowly apply vacuum.
-
Gently heat the flask using a heating mantle.
-
Collect any low-boiling fractions first (these could be residual solvents).
-
Monitor the temperature at the still head. When the temperature stabilizes at the expected boiling point of your product, switch to a clean receiving flask.
-
Collect the main fraction until the temperature begins to drop or rise sharply, indicating the product is finished distilling.
-
-
Validation: Analyze the collected fractions by TLC or GC to confirm purity.
Scenario 3: Impurities with Similar Volatility
Q7: Distillation failed to separate an impurity. What are my options?
A: If impurities have boiling points very close to your product, flash column chromatography is the preferred method. This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.
-
Causality (The "Why"): this compound is a moderately polar molecule due to its two carbonyl groups. Impurities with different polarities will travel through the silica gel column at different rates when an appropriate solvent system (eluent) is used.[15] Less polar compounds will elute faster, while more polar compounds will be retained on the column longer, allowing for their separation into different fractions.[16]
-
TLC Analysis: Determine the optimal solvent system using TLC. A good system will give your product an Rf value of ~0.3-0.4 and show good separation from the impurity spots. A gradient of ethyl acetate in hexanes is a common starting point.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar solvent mixture.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Spot each fraction (or every few fractions) on a TLC plate to determine which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data & Workflow Visualization
Data Summary Tables
Table 1: Common Impurities and Recommended Primary Purification Method
| Impurity Name | Typical Source | Chemical Nature | Recommended Purification Method |
| 4-Oxooctanoic Acid | Hydrolysis of Ester | Acidic, Polar | Liquid-Liquid Extraction (Bicarbonate Wash) |
| Unreacted Esters | Synthesis | Neutral, Less/More Volatile | Fractional Distillation |
| Ethanol | Hydrolysis / Synthesis | Polar, Volatile | Aqueous Wash / Distillation |
| Heptan-4-one | Decarboxylation | Neutral, Volatile | Fractional Distillation |
| Polymeric Byproducts | Synthesis Side Reaction | Non-Volatile, Polar | Distillation / Chromatography |
| Water | Aqueous Workup | Polar | Drying Agent / Brine Wash |
Table 2: Recommended Purification Parameters
| Method | Parameter | Recommended Value / System |
| Aqueous Wash | Basic Reagent | Saturated Sodium Bicarbonate (NaHCO₃) Solution |
| Organic Solvent | Diethyl Ether or Ethyl Acetate | |
| Vacuum Distillation | Pressure | 1-10 mmHg (typical) |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | |
| Flash Chromatography | Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes |
Experimental Workflow Diagrams
Caption: General Purification Workflow for this compound.
Caption: Decision Tree for Selecting a Purification Method.
References
-
Myschool.ng. (n.d.). In the purification of impure samples of ethyl ethanoate synthesized by esterification... Retrieved from [Link]
-
Doc Brown's Chemistry. (2022). Making esters preparation ethyl ethanoate procedure. Retrieved from [Link]
- Google Patents. (2017). US20170267625A1 - Method for producing ethyl 4-methyloctanoate.
- Google Patents. (2011). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
-
MDPI. (2024). Separation and Purification of Liquid Biofuels: Pathways to Sustainable Energy. Retrieved from [Link]
-
YouTube. (2020). Preparation of β-Keto ester: Mechanism (Claisen) and retro-synthesis and dercarbonylation with proof. Retrieved from [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
YouTube. (2014). Esters 4. Organic Preparation & Purification of an Ester. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 7-methyl-4-oxooctanoate. Retrieved from [Link]
-
PubMed. (n.d.). Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. Retrieved from [Link]
-
Organometallics. (2010). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]
-
ResearchGate. (2016). How to purify esterefication product? Retrieved from [Link]
- Google Patents. (n.d.). CN104177257A - Purification method of ethyl acetate.
-
Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
-
Greenfield Global. (2018). Residual Solvents and Organic Volatile Impurities Statement. Retrieved from [Link]
-
PubMed Central (PMC). (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions... Retrieved from [Link]
-
YouTube. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. Retrieved from [Link]
- Google Patents. (n.d.). CN100335456C - Method for preparing acyclic beta keto ester.
-
MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]
-
UGA CAES. (n.d.). Fractionation of Short and Medium Chain Fatty Acid Ethyl Esters from a Blend of Oils via Ethanolysis and Short-Path Distillation. Retrieved from [Link]
-
Chemguide. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]
-
Journal of Sciences, Islamic Republic of Iran. (n.d.). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Retrieved from [Link]
-
RSC Publishing. (2021). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]
- Google Patents. (n.d.). CN102026955A - Process for purifying an alpha-keto ester.
-
YouTube. (2018). How to make ethyl acetate| Part 2 (Fractional distillation). Retrieved from [Link]
-
SciELO. (n.d.). liquid-liquid equilibrium and kinetics of ethanolic extraction of soybean oil using ethyl acetate as co-solvent. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. Retrieved from [Link]
-
PubMed Central (PMC). (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]
-
Arkat USA. (2018). Concise asymmetric syntheses of (S)-ethyl 4-methyloctanoate and its acid... Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-ethyl octanoic acid, 16493-80-4. Retrieved from [Link]
-
IJNRD. (2022). Identification, Characterization, and Control Strategies of Noval Apixaban N-ethyl impurity... Retrieved from [Link]
-
ResearchGate. (n.d.). Transesterfication of β-keto esters during gas chromatography and their tautomers separation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-oxohexanoate. Retrieved from [Link]
-
LinkedIn. (n.d.). Ethyl 4-Methyl Octanoate: Comprehensive Technical Overview and Applications. Retrieved from [Link]
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Technical Support Center: Ethyl 4-oxooctanoate Stability and Reaction Troubleshooting
Welcome to the technical support center for Ethyl 4-oxooctanoate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile β-keto ester in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and prevent common issues related to the decomposition of this molecule. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges you may encounter in the lab.
Frequently Asked Questions & Troubleshooting Guides
Q1: I'm seeing a significant loss of my product and the appearance of a lower molecular weight byproduct, 2-heptanone, especially during workup or purification. What is happening and how can I prevent it?
A1: The Cause: Hydrolytic Decarboxylation
This is the most common decomposition pathway for this compound and other β-keto esters. The issue is a two-step process: hydrolysis of the ester to a β-keto acid, followed by a rapid decarboxylation (loss of CO₂) to form a ketone.[1] This reaction is catalyzed by both acidic and basic conditions and is accelerated by heat.[2]
The intermediate, 4-oxooctanoic acid, contains a carboxylic acid β to a ketone, which is a classically unstable arrangement. This structure allows for a cyclic, six-membered transition state that facilitates the loss of carbon dioxide, a highly favorable process.[3]
Mechanism: Hydrolysis and Decarboxylation
Caption: The two-step decomposition of this compound.
Troubleshooting and Prevention:
-
Strict pH Control During Workup: When quenching a reaction or performing an aqueous wash, avoid strong acids or bases. Use a buffered wash (e.g., saturated ammonium chloride for quenching organometallics, or a phosphate buffer at pH 7) instead of strong acids like HCl or strong bases like NaOH.
-
Temperature Management: Perform all extractions and washes at room temperature or below. When concentrating your product on a rotary evaporator, use a low water bath temperature (<40°C) to minimize thermal decarboxylation.[2]
-
Anhydrous Conditions: For reactions where the ester is a reactant, ensure your solvents and reagents are rigorously dried. The presence of water can initiate hydrolysis, especially if acidic or basic catalysts are present.[4]
Table 1: Recommended Workup Conditions to Prevent Decomposition
| Parameter | Standard (High-Risk) Condition | Recommended (Low-Risk) Condition | Rationale |
| Quenching Reagent | 1M HCl / 1M NaOH | Saturated NH₄Cl (aq), NaHCO₃ (aq) | Avoids strongly acidic/basic conditions that catalyze hydrolysis.[1] |
| Aqueous Wash pH | < 4 or > 10 | 6 - 8 | Neutral pH minimizes the rate of hydrolysis. |
| Rotovap Bath Temp. | > 50°C | < 40°C | Reduces the rate of thermal decarboxylation of the β-keto acid intermediate.[3] |
| Purification | Standard Silica Gel | Neutralized or Deactivated Silica Gel | Residual acidity on silica gel can promote decomposition on the column. |
Q2: My reaction was performed in methanol, and while the mass spectrometry shows the correct molecular weight, the NMR spectrum is inconsistent with this compound. What could be the issue?
A2: The Cause: Transesterification
You have likely formed Mthis compound. Transesterification is the exchange of the alkoxy group of an ester with another alcohol.[5] This reaction can be catalyzed by either acid or base. When you use an alcohol as a solvent that is different from the alcohol component of your ester (in this case, methanol solvent with an ethyl ester), this exchange is a common side reaction.[6]
The mechanism involves nucleophilic attack of the solvent (methanol or its corresponding methoxide) on the ester carbonyl, leading to a tetrahedral intermediate which then eliminates ethanol (or ethoxide) to form the new methyl ester.[7]
Mechanism: Base-Catalyzed Transesterification
Caption: Transesterification of an ethyl ester to a methyl ester.
Preventative Measures:
-
Match Your Base to Your Ester: In base-catalyzed reactions, always use the alkoxide base corresponding to the ester's alcohol. For this compound, use sodium ethoxide (NaOEt) or potassium ethoxide (KOEt). Using sodium methoxide (NaOMe) will inevitably lead to transesterification.[6]
-
Match Your Solvent to Your Ester: If an alcohol is required as a solvent, use ethanol for reactions involving this compound.
-
Use Aprotic Solvents: Whenever possible, opt for aprotic solvents like THF, Dichloromethane, or Toluene, which cannot participate in transesterification.
-
Consider Alternative Catalysts: For transesterification reactions where you want to change the ester group, mild catalysts like boric acid or certain zinc clusters can be effective and offer better control than strong acids or bases.[4]
Q3: I am attempting a reaction that requires deprotonation at the alpha-carbon (e.g., an alkylation), but I'm getting low yields and recovering starting material. Why isn't the reaction proceeding?
A3: The Cause: Reversibility and Incorrect Base Stoichiometry
This issue often stems from the principles of the Claisen condensation, the reaction used to form β-keto esters. The Claisen condensation is a reversible equilibrium.[8] To drive the reaction to completion, a full equivalent of a strong base is required. The base not only catalyzes the reaction but also deprotonates the highly acidic α-proton of the resulting β-keto ester product. This final deprotonation step is essentially irreversible and pulls the entire equilibrium towards the product side.[9]
If you are attempting a subsequent reaction (like alkylation) and use only a catalytic amount of base, or a base that is not strong enough to fully deprotonate the final product, you may be fighting this equilibrium.
Logical Workflow for Troubleshooting Base-Catalyzed Reactions
Caption: Decision tree for troubleshooting base-catalyzed reactions.
Recommendations:
-
Use a Full Equivalent of a Strong, Non-Nucleophilic Base: For alkylations, non-nucleophilic bases like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) are ideal. They are strong enough to irreversibly deprotonate the α-carbon without competing as a nucleophile.
-
Temperature Control: Form the enolate at a low temperature (e.g., 0°C for NaH, -78°C for LDA) before adding your electrophile to ensure complete deprotonation and minimize side reactions.
Q4: I need to reduce the ester functionality to an alcohol, but common reducing agents like LiAlH₄ also reduce the ketone. How can I achieve selective reduction?
A4: The Solution: Ketone Protection
Direct selective reduction of the ester in the presence of a ketone is very challenging with powerful hydrides like Lithium Aluminum Hydride (LiAlH₄), which readily attack both functional groups.[10] The standard and most reliable strategy is to "protect" the ketone, rendering it unreactive to the reducing agent, and then "deprotect" it after the reduction is complete.
The most common way to protect a ketone is by converting it to a cyclic acetal using a diol, such as ethylene glycol, under acidic catalysis.[10] Acetals are stable to bases and nucleophilic reducing agents like LiAlH₄.
Protocol: Selective Ester Reduction via Acetal Protection
Step 1: Protection of the Ketone
Caption: Step 1 - Protection of the ketone as a cyclic acetal.
-
Setup: Combine this compound, 1.2 equivalents of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid (PTSA) in toluene.
-
Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the acetal product.
-
Workup: Once the reaction is complete (monitored by TLC or GC-MS), cool the mixture, wash with saturated sodium bicarbonate solution to remove the acid catalyst, and purify the resulting protected compound.
Step 2: Reduction of the Ester
-
Setup: Dissolve the purified acetal-protected ester in a dry aprotic solvent like THF or diethyl ether.
-
Reaction: Cool the solution to 0°C and slowly add a solution of LiAlH₄ (approx. 1.5 equivalents). Allow the reaction to warm to room temperature and stir until complete.
-
Workup: Carefully quench the reaction at 0°C by the sequential addition of water, then 15% NaOH (aq), then more water (Fieser workup). Filter the resulting solids and concentrate the filtrate to obtain the protected diol.
Step 3: Deprotection of the Ketone
-
Setup: Dissolve the protected diol in a mixture of acetone and water.
-
Reaction: Add a catalytic amount of a strong acid (e.g., HCl or PTSA) and stir at room temperature. The equilibrium will be driven towards the ketone by the large excess of water.
-
Workup: Neutralize the acid, extract the product, and purify to yield the final 1,4-hydroxyketone.
References
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 4-oxobutanoate. PubChem. Retrieved from [Link]
-
Clark, J. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Chemguide. Retrieved from [Link]
-
Jessiman, A. S., et al. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
- Google Patents. (n.d.). US20170267625A1 - Method for producing ethyl 4-methyloctanoate.
-
Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]
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JoVE. (2023). Esters to β-Ketoesters: Claisen Condensation Overview. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2022). Transesterification. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
PubMed. (n.d.). Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from [Link]
-
ResearchGate. (2025). β-Keto Esters Derived from 2-(Trimethylsilyl)ethanol: An Orthogonal Protective Group for β-Keto Esters. Retrieved from [Link]
- Google Patents. (n.d.). JP6553534B2 - Method for producing ethyl 4-methyloctanoate.
-
The Organic Chemistry Tutor. (2021). Transesterification Reaction. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
Ashenhurst, J. (2020). The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation). Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Biodiesel production by two-stage transesterification with ethanol. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Claisen Condensation Reaction Mechanism. YouTube. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Oxidative Decarboxylation of Substituted 4-Oxoacid by Acid Bromate – A Kinetic and Mechanistic Study. Retrieved from [Link]
-
National Institutes of Health. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]
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Office of Scientific and Technical Information. (n.d.). Non-Boltzmann Effects in Chain Branching and Pathway Branching for Diethyl Ether Oxidation. Retrieved from [Link]
-
Allery Chemistry. (2021). PAG 5 - PREPARATION OF ETHYL ETHANOATE (PURE ORGANIC LIQUID). YouTube. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Claisen condensation. Retrieved from [Link]
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Student Academic Success. (n.d.). Organic Reactions: Esterification & Transesterification. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 4-ethoxybenzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. Retrieved from [Link]
-
Widya Mandala Surabaya Catholic University Repository. (n.d.). Developments in in-situ (trans) esterification for biodiesel production. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.8: The Claisen Condensation Reaction. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 7-methyl-4-oxooctanoate. PubChem. Retrieved from [Link]
-
ResearchGate. (2011). Advances in the Krapcho Decarboxylation. Retrieved from [Link]
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Technical Support Center: Mastering Selectivity in Reactions with Ethyl 4-oxooctanoate
Welcome to the technical support center for Ethyl 4-oxooctanoate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of reactions involving this versatile β-keto ester. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific selectivity challenges you may encounter in your experiments. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions and achieve your desired reaction outcomes.
Understanding the Reactivity of this compound
This compound is a valuable building block in organic synthesis, prized for its dual functionality which allows for a wide range of chemical transformations. However, this same feature presents a significant challenge: controlling selectivity. The molecule possesses three key reactive sites: the C2 and C5 methylene protons, and the C4 ketone. The interplay between these sites, and the keto-enol tautomerism, dictates the outcome of a reaction. Understanding how to modulate the reactivity of these sites is paramount to achieving high yields of the desired product.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing selectivity in reactions with this compound?
A1: The selectivity of reactions involving this compound is primarily governed by a combination of factors that can be broadly categorized as:
-
Substrate Control: The inherent electronic and steric properties of the molecule itself. The acidity of the α-protons at C2 and C5, and the electrophilicity of the C4 ketone and the ester carbonyl, are key considerations.
-
Reaction Conditions: Temperature, solvent, and concentration can significantly influence which reaction pathway is favored. For instance, polar aprotic solvents can favor certain enolate formations, while temperature can dictate whether a reaction is under kinetic or thermodynamic control.
-
Reagent and Catalyst Choice: The nature of the base, electrophile, or catalyst used is perhaps the most critical factor. Hard and soft acid-base (HSAB) theory can often predict the outcome of alkylation reactions, while the choice of a specific chiral catalyst is essential for stereoselective transformations.[1]
Q2: How can I promote C-alkylation over O-alkylation at the C2 position?
A2: The competition between C- and O-alkylation is a classic challenge in enolate chemistry. To favor C-alkylation of this compound, consider the following strategies:
-
Choice of Base and Solvent: Use a non-coordinating, sterically hindered base in a non-polar solvent. This combination promotes the formation of a "naked" and more reactive carbon-centered enolate.
-
Counterion: The nature of the counterion is crucial. Cations that form tighter ion pairs with the oxygen of the enolate will favor C-alkylation.
-
Electrophile: Softer electrophiles, according to HSAB theory, will preferentially react at the softer carbon nucleophile.
The following diagram illustrates the decision-making process for controlling alkylation selectivity:
Caption: Decision workflow for optimizing C-alkylation.
Troubleshooting Guides
Scenario 1: Poor Chemoselectivity in the Reduction of the Ketone
Q: I am trying to reduce the ketone at C4 to a hydroxyl group, but I am also observing reduction of the ester. How can I selectively reduce the ketone?
A: This is a common chemoselectivity challenge. The relative reactivity of the ketone and the ester towards reducing agents is key. To achieve selective ketone reduction, you should:
-
Choose a Milder Reducing Agent: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce both carbonyls. Opt for a milder reagent such as sodium borohydride (NaBH₄). The lower reactivity of NaBH₄ allows it to discriminate between the more reactive ketone and the less reactive ester.
-
Employ Protecting Groups: If a stronger reducing agent is necessary for other reasons, or if NaBH₄ still leads to over-reduction, consider protecting the ester. However, a more common and effective strategy is to protect the ketone as a ketal or acetal.[2] This protected ketone will be unreactive towards the hydride reducing agent. The ester can then be reduced, and the protecting group subsequently removed under acidic conditions to reveal the ketone.
Experimental Protocol: Acetal Protection of the Ketone
-
Dissolve this compound in a suitable solvent (e.g., toluene).
-
Add a diol, such as ethylene glycol, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture under reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the acetal product.
-
Once the reaction is complete, quench with a mild base and perform an aqueous workup.
-
Purify the resulting protected β-keto ester by column chromatography.
Scenario 2: Lack of Stereoselectivity in the Asymmetric Hydrogenation of the Ketone
Q: I am performing an asymmetric hydrogenation of the C4 ketone to obtain a specific enantiomer of the corresponding alcohol, but the enantiomeric excess (ee) is low. What can I do to improve it?
A: Achieving high stereoselectivity in the reduction of β-keto esters is a well-studied area, and there are several effective strategies to improve the enantiomeric excess.[3]
-
Catalyst Selection: The choice of the chiral catalyst is paramount. Ruthenium-based catalysts with chiral phosphine ligands, such as BINAP, are known to be highly effective for the asymmetric hydrogenation of β-keto esters.[4] The specific enantiomer of the ligand will determine the stereochemistry of the product.
-
Reaction Conditions Optimization:
-
Solvent: The choice of solvent can have a significant impact on the stereochemical outcome. Protic solvents like methanol or ethanol often give good results.[4]
-
Temperature and Pressure: Lowering the reaction temperature can sometimes enhance enantioselectivity. The hydrogen pressure can also be optimized.
-
-
Biocatalysis: Consider using a biocatalytic approach. Baker's yeast (Saccharomyces cerevisiae) and isolated dehydrogenase enzymes can reduce β-keto esters with high enantioselectivity.[5][6] Genetically engineered strains of baker's yeast have been developed to further improve the stereoselectivity for specific substrates.[5]
Data Presentation: Comparison of Catalytic Systems for Asymmetric Hydrogenation
| Catalyst System | Ligand | Solvent | Typical ee (%) | Reference |
| Ru(II) | (R)-BINAP | Methanol | >95 | |
| Chiral Diphosphonites | BINOL-derived | Toluene | 95-99 | [7] |
| Baker's Yeast | - | Water/Glucose | Variable, can be >90 |
Scenario 3: Unwanted Side Reactions in the Japp-Klingemann Reaction
Q: I am attempting a Japp-Klingemann reaction with this compound to synthesize a hydrazone, but I am getting a complex mixture of products. How can I improve the selectivity?
A: The Japp-Klingemann reaction involves the reaction of a β-keto ester with a diazonium salt to form a hydrazone, often with the cleavage of one of the acyl groups.[8] To improve the selectivity and minimize side reactions:
-
Control of pH: The pH of the reaction medium is critical. The reaction is typically carried out under basic conditions to facilitate the formation of the enolate. However, the pH must be carefully controlled to avoid decomposition of the diazonium salt.
-
Temperature: The reaction should be performed at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt.
-
Purity of Reagents: Ensure that the diazonium salt is freshly prepared and free of impurities.
The following diagram illustrates the general mechanism of the Japp-Klingemann reaction and highlights the key steps where control is crucial.
Caption: Key stages of the Japp-Klingemann reaction.
References
-
Asymmetric Hydrogenation of β-Keto Esters. Master Organic Chemistry. [Link]
-
Yadav, J. S., Reddy, B. V. S., Eeshwaraiah, B., & Reddy, P. N. (2005). Niobium(V) chloride catalyzed synthesis of β-keto esters from aldehydes and ethyl diazoacetate. Tetrahedron, 61(4), 875-878. [Link]
-
Stewart, J. D. (2001). Baker's yeast in the preparation of chiral building blocks for organic synthesis. Current organic chemistry, 5(8), 787-811. [Link]
-
Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society, 109(19), 5856-5858. [Link]
-
Reetz, M. T., & Li, X. (2006). Asymmetric Hydrogenation of β‐Keto Esters Using Chiral Diphosphonites. Advanced Synthesis & Catalysis, 348(10‐11), 1157-1160. [Link]
-
Katz, M., & Stewart, J. D. (2003). Highly stereoselective reagents for β-keto ester reductions by genetic engineering of baker's yeast. Journal of the American Chemical Society, 125(33), 9993-10002. [Link]
-
Wikipedia contributors. (2023). Protecting group. In Wikipedia, The Free Encyclopedia. [Link]
-
Phillips, R. R. (1954). The Japp-Klingemann Reaction. Organic Reactions, 10, 143-178. [Link]
-
Trost, B. M., & Metzner, P. J. (1980). A convenient and mild new synthesis of .alpha.-methylene ketones. Journal of the American Chemical Society, 102(10), 3572-3577. [Link]
-
Taber, D. F., Sheth, R. B., & Joshi, P. V. (2005). A simple, TiCl4-mediated synthesis of α-benzoyl esters. The Journal of Organic Chemistry, 70(7), 2851-2854. [Link]
-
Zhou, G., Lim, D., & Coltart, D. M. (2008). Chemoselective soft enolization and acylation of thioesters. Organic letters, 10(17), 3809-3812. [Link]
-
Seebach, D., & Weller, T. (1998). Selective cleavage and decarboxylation of β-keto esters derived from (trimethylsilyl) ethanol in the presence of β-keto esters derived from other alcohols. Helvetica chimica acta, 81(8), 1371-1383. [Link]
- Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons.
-
ExpertsMind. (n.d.). Japp–Klingemann reaction Assignment Help. [Link]
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- 6. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
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Challenges in the scale-up of Ethyl 4-oxooctanoate synthesis
Technical Support Center: Ethyl 4-oxooctanoate Synthesis
Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key β-keto ester intermediate. We will delve into the mechanistic underpinnings of the reaction, provide actionable troubleshooting advice, and offer insights into transitioning from bench-scale to pilot-plant production.
Section 1: Overview of the Synthetic Pathway
The most common and scalable approach to synthesizing this compound involves the C-acylation of an ethyl acetoacetate (EAA) enolate with an appropriate acylating agent, typically hexanoyl chloride. This method, a variation of the acetoacetic ester synthesis, is favored for its high atom economy and convergence.[1] The overall process can be broken down into three critical stages: enolate formation, acylation, and a final decarboxylation step to yield the target molecule.
The key transformation is the selective C-acylation of the EAA dianion, followed by targeted cleavage of the acetyl group.
Caption: General workflow for this compound synthesis via dianion acylation.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing both the underlying cause and a validated solution.
Part A: Enolate and Dianion Formation
Question 1: My reaction is sluggish, and I'm observing low conversion of my starting material (EAA). What's going wrong?
Answer: This issue almost always points to incomplete deprotonation. The acidity of the α-protons on ethyl acetoacetate is crucial for enolate formation.[2]
-
Causality:
-
Base Stoichiometry/Activity: Using an insufficient amount of base or a base that has degraded due to improper storage (e.g., old sodium hydride that is coated with NaOH) will result in incomplete enolate formation.
-
Solvent Purity: Protic impurities, primarily water, in your solvent (e.g., THF, ether) will quench the strong base, reducing its effective concentration.
-
Temperature: While initial enolate formation with NaH is often done at 0°C to room temperature, the subsequent formation of the dianion with n-BuLi requires very low temperatures (typically -78°C) to prevent side reactions. If the temperature is too high, the highly reactive n-BuLi can react with the solvent or the ester functionality.
-
-
Troubleshooting Protocol:
-
Verify Base Activity: Use a fresh, unopened container of NaH (60% dispersion in mineral oil is standard). For n-BuLi, titrate it before use to determine its exact molarity.
-
Ensure Anhydrous Conditions: Use a solvent freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for THF). All glassware should be oven- or flame-dried under an inert atmosphere (Nitrogen or Argon).
-
Optimize Temperature Control: Maintain strict temperature control during base addition. Add n-BuLi dropwise to the sodio enolate solution at -78°C (a dry ice/acetone bath is recommended). A slight exotherm is expected, but the internal temperature should not rise significantly.
-
Question 2: I'm seeing significant amounts of a side product that appears to be a result of O-acylation. How can I improve C-acylation selectivity?
Answer: The formation of both C- and O-acylated products is a classic problem in enolate chemistry. The ratio is heavily influenced by the nature of the enolate, the solvent, and the electrophile.
-
Causality: The enolate of EAA is an ambident nucleophile, meaning it can react at either the α-carbon or the enolate oxygen.
-
"Hard" vs. "Soft" Nucleophiles/Electrophiles: The oxygen atom is a "hard" nucleophilic center, while the carbon is "soft". Acyl chlorides are considered "hard" electrophiles, which can favor O-acylation.
-
Counter-ion and Solvent: A more covalent metal-oxygen bond (like that in a lithium enolate) and polar aprotic solvents that do not strongly solvate the cation can favor C-alkylation/acylation. The formation of the dianion is the key strategy here; the terminal, more basic carbanion is a much stronger nucleophile than the enolate oxygen, ensuring highly selective C-acylation.
-
-
Troubleshooting Protocol:
-
Confirm Dianion Formation: The most robust solution is to ensure the complete formation of the dianion. The terminal carbon of the dianion is significantly more nucleophilic and sterically accessible, leading to almost exclusive C-acylation. This requires the two-step, two-base (e.g., NaH then n-BuLi) procedure.
-
Inverse Addition: Add the dianion solution slowly to the hexanoyl chloride solution (inverse addition) at low temperature. This keeps the concentration of the highly reactive dianion low, minimizing potential side reactions.
-
Part B: Acylation and Decarboxylation
Question 3: My yield is low, and I've isolated a significant amount of ethyl 3-oxodecanoate. What is causing this side reaction?
Answer: You are observing self-condensation of your desired product, this compound. This is a Claisen-type condensation reaction where one molecule of the product acts as the nucleophile (enolate) and another acts as the electrophile.
-
Causality: The product, this compound, still possesses acidic α-protons between the ketone and ester carbonyls. If any strong base is present during the work-up or if the reaction temperature is too high for too long, the product can deprotonate and undergo self-condensation.
-
Troubleshooting Protocol:
-
Controlled Quench: Ensure the reaction is thoroughly quenched at low temperature before warming to room temperature. A careful, slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) is a standard and effective quenching agent. This protonates any remaining enolates and neutralizes the base without being strongly acidic.
-
Minimize Reaction Time: Once the acylation is complete (as monitored by TLC or LC-MS), proceed to the work-up and decarboxylation steps without unnecessary delay.
-
Buffered Hydrolysis: For the decarboxylation step, heating in aqueous acid (like dilute H₂SO₄ or HCl) is required.[3] Ensure this step is driven to completion. Incomplete reaction can leave behind the acylated intermediate, which can cause issues during purification.
-
Question 4: The final decarboxylation step is messy and gives a low yield of impure product. How can I optimize this?
Answer: The decarboxylation of β-keto acids is thermally driven and proceeds through a cyclic transition state.[4] However, the prerequisite is the clean hydrolysis of the ester groups.
-
Causality:
-
Incomplete Hydrolysis: If the initial hydrolysis of the acylated intermediate to the corresponding β-keto diacid is incomplete, the subsequent decarboxylation will be inefficient.
-
Harsh Conditions: Using excessively concentrated acid or very high temperatures can lead to charring, polymerization, or other degradation pathways, especially on a larger scale.
-
Transesterification: If using an alcohol-based solvent during an acid-catalyzed decarboxylation, you risk transesterification if the alcohol does not match the ester group.[5]
-
-
Troubleshooting Protocol:
-
Stepwise Procedure: Perform the hydrolysis and decarboxylation as two distinct conceptual steps, even if they occur in the same pot. First, ensure complete hydrolysis of the ester to the carboxylic acid using aqueous acid or base, followed by careful heating to effect decarboxylation.
-
Temperature and Time Study: Optimize the temperature for decarboxylation. It should be hot enough to evolve CO₂ at a steady rate but not so hot as to cause decomposition. A typical range is 80-110°C. Monitor the reaction by observing CO₂ evolution (bubbling).
-
Aqueous System: The classic and most reliable method is heating in an aqueous acidic medium. This ensures sufficient water is present for hydrolysis before the temperature is raised to initiate decarboxylation.
-
Section 3: Scale-Up Protocol and Key Considerations
Transitioning a synthesis from the laboratory to a pilot plant introduces challenges that are not always apparent at the bench scale.[6] The primary concerns are safety, heat transfer, and mass transfer (mixing).[7][8]
Detailed Experimental Protocol (100g Scale)
-
Reactor Setup: A 5 L, 4-necked, jacketed glass reactor equipped with an overhead mechanical stirrer, a thermocouple, a nitrogen inlet, and a pressure-equalizing dropping funnel is assembled and dried under vacuum with a heat gun. It is then purged with dry nitrogen.
-
Enolate Formation: The reactor is charged with anhydrous THF (1.5 L) and sodium hydride (60% dispersion in oil, 44.0 g, 1.1 mol). The slurry is cooled to 0°C using a circulating chiller. Ethyl acetoacetate (130.1 g, 1.0 mol) is added dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 5°C. The mixture is stirred for an additional hour at 0-5°C until hydrogen evolution ceases.
-
Dianion Formation: The reaction mixture is cooled to -78°C (dry ice/acetone bath). A solution of n-butyllithium (2.5 M in hexanes, 440 mL, 1.1 mol) is added dropwise over 90 minutes, ensuring the internal temperature does not exceed -70°C. The resulting deep-colored solution is stirred for 1 hour at -78°C.
-
Acylation: A solution of hexanoyl chloride (141.0 g, 1.05 mol) in anhydrous THF (250 mL) is added dropwise over 2 hours, maintaining the temperature below -70°C. After the addition is complete, the reaction is stirred for an additional 2 hours at -78°C.
-
Quench and Work-up: The reaction is slowly and carefully quenched by the dropwise addition of saturated aqueous NH₄Cl (500 mL) while keeping the temperature below -50°C. The mixture is then allowed to warm to room temperature. The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 500 mL).
-
Decarboxylation: The combined organic layers are transferred to a suitable flask. 3M aqueous HCl (1 L) is added, and the mixture is heated to reflux (approx. 90-95°C) with vigorous stirring for 6-8 hours, or until CO₂ evolution stops and TLC/LC-MS analysis shows complete conversion.
-
Purification: After cooling, the organic layer is separated, washed with saturated sodium bicarbonate solution and then brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford this compound.
Scale-Up Parameter Comparison
| Parameter | Lab Scale (1 L Flask) | Pilot Scale (100 L Reactor) | Key Considerations for Scale-Up |
| Heat Transfer | High surface-area-to-volume ratio; efficient cooling with ice bath. | Low surface-area-to-volume ratio; requires jacketed reactor with efficient thermal fluid. | The exotherm from base and acylating agent additions must be managed. Slower addition rates are critical to prevent runaway reactions.[6] |
| Mixing | Magnetic stir bar provides adequate mixing. | Requires overhead mechanical stirring (e.g., pitched-blade turbine or anchor stirrer) to ensure homogeneity. | Inefficient mixing can lead to localized "hot spots" and poor reaction control, resulting in side product formation. |
| Addition Rate | Rapid addition via pipette or dropping funnel. | Slow, controlled addition via metering pump. | Addition times must be increased significantly to allow the cooling system to dissipate the heat generated. |
| Safety | Open to benchtop atmosphere (with N₂ balloon). | Fully enclosed system under positive nitrogen pressure. | Handling large quantities of pyrophoric n-BuLi and water-reactive NaH and hexanoyl chloride requires specialized equipment and safety protocols. |
Visualization of Scale-Up Logic
Caption: Critical challenges when transitioning from lab to pilot scale production.
References
-
Preparation method of ethyl 4-chloroacetoacetate - Eureka | Patsnap. (n.d.). Retrieved January 28, 2026, from [Link]
-
Hamel, J. (1921). Synthesis of ethyl 4-haloacetoacetates. Bull. Soc. Chem.,[9] 29, 390. (Note: This is a historical reference cited in other patents, direct link unavailable).
-
PrepChem. (n.d.). Synthesis of ethyl (4Z)-8-oxo-4-octenoate. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of ethyl 4-methyloctanoate (1) from natural citronellol 20. Retrieved January 28, 2026, from [Link]
- LibreTexts. (2023). Acylation in Acetoacetic Ester Synthesis. (Content derived from general principles of acetoacetic ester synthesis).
- Google Patents. (n.d.). Method for synthesizing ethyl 4,4-difluoroacetoacetate.
-
OpenOChem Learn. (n.d.). Acetoacetic Ester Synthesis. Retrieved January 28, 2026, from [Link]
-
Organic Syntheses. (n.d.). Acetoacetic acid, ethyl ester. Retrieved January 28, 2026, from [Link]
- Google Patents. (n.d.). Method for producing ethyl 4-methyloctanoate.
-
Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances. Retrieved January 28, 2026, from [Link]
- Google Patents. (n.d.). Method for producing ethyl 4-methyloctanoate.
- Google Patents. (n.d.). Method for continuously synthesizing ethyl 4-chloroacetoacetates.
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved January 28, 2026, from [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved January 28, 2026, from [Link]
-
Arkat USA. (2018). Concise asymmetric syntheses of (S)-ethyl 4-methyloctanoate and its acid: aggregation pheromones of rhinoceros beetles. Arkivoc. Retrieved January 28, 2026, from [Link]
- Google Patents. (n.d.). Synthetic method of oxiracetam intermediate 4-ethyl chloroacetoacetate.
-
LibreTexts Chemistry. (2023). Acetoacetic Ester Synthesis. Retrieved January 28, 2026, from [Link]
-
Journal of Sciences, Islamic Republic of Iran. (n.d.). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Retrieved January 28, 2026, from [Link]
-
IJSAT. (n.d.). Scale-Up and Quality Control Challenges in the Industrial Manufacturing of Nanoformulations. Retrieved January 28, 2026, from [Link]
- Google Patents. (n.d.). Process for purifying an a-keto ester.
-
CPI. (2025). 6 key challenges when scaling up sustainable chemical processes. Retrieved January 28, 2026, from [Link]
-
Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved January 28, 2026, from [Link]
-
ACS Publications. (n.d.). Facile Synthesis of β-Keto Esters from Methyl Acetoacetate and Acid Chloride: The Barium Oxide/Methanol System. Organic Process Research & Development. Retrieved January 28, 2026, from [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. Retrieved January 28, 2026, from [Link]
-
Chemistry Steps. (n.d.). Acetoacetic Ester Synthesis. Retrieved January 28, 2026, from [Link]
-
YouTube. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. Retrieved January 28, 2026, from [Link]
-
National Institutes of Health. (2018). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. Retrieved January 28, 2026, from [Link]
-
Reddit. (n.d.). What are issues/things to consider when scaling up reactions from the lab to a factory?. Retrieved January 28, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved January 28, 2026, from [Link]
- Innovations, Challenges and Future Perspectives in Large-Scale Organic Synthesis. (2024). Journal of Chemical Science and Engineering.
-
MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved January 28, 2026, from [Link]
-
LibreTexts Chemistry. (2021). 9.4: β-Ketoacids Decarboxylate. Retrieved January 28, 2026, from [Link]
-
Drug Discovery and Development. (2007). Micrograms to Kilos: The Challenges of Scaling. Retrieved January 28, 2026, from [Link]
- Google Patents. (n.d.). Method for preparing acyclic beta keto ester.
-
Pure Synth. (2025). Key Factors for Successful Scale-Up in Organic Synthesis. Retrieved January 28, 2026, from [Link]
Sources
- 1. Acetoacetic Ester Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 3. aklectures.com [aklectures.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 6. pure-synth.com [pure-synth.com]
- 7. reddit.com [reddit.com]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. guidechem.com [guidechem.com]
By-product formation in the synthesis of Ethyl 4-oxooctanoate
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-oxooctanoate. This document is designed to offer practical, field-tested insights to overcome common challenges and minimize by-product formation.
Introduction
This compound is a valuable β-keto ester intermediate in various synthetic pathways. Its successful synthesis is pivotal for the advancement of numerous research and development projects. However, like many chemical syntheses, the preparation of this compound is not without its challenges. By-product formation is a common hurdle that can complicate purification, reduce yields, and compromise the quality of the final product. This guide provides a comprehensive overview of the common synthetic routes and addresses the specific issues that may arise, offering logical and scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries and problems encountered during the synthesis of this compound.
Q1: I obtained a low yield of this compound in my Claisen condensation reaction. What are the likely causes?
A low yield in a Claisen condensation can often be attributed to several factors. Firstly, the use of a catalytic amount of base is insufficient. A full equivalent of a strong base, such as sodium ethoxide, is necessary to deprotonate the resulting β-keto ester, which drives the reaction to completion.[1][2] Secondly, the presence of water in the reaction medium can lead to the hydrolysis of the starting ester and the product. Ensure all your reagents and glassware are scrupulously dry.
Q2: My reaction mixture turned dark brown during the synthesis. Is this normal?
While some color change can be expected, a dark brown or black coloration often indicates decomposition or side reactions. This can be caused by using too high a reaction temperature or a prolonged reaction time. It is crucial to monitor the reaction progress by techniques like Thin Layer Chromatography (TLC) and to work up the reaction as soon as the starting material is consumed.
Q3: I am struggling to separate my product from the starting materials. What purification strategies do you recommend?
Purification of this compound can be challenging due to the similar polarities of the product and unreacted starting esters. A common and effective method is to first wash the crude product with a saturated sodium bicarbonate solution to remove any acidic by-products. Subsequent purification by fractional distillation under reduced pressure or column chromatography on silica gel is typically employed to isolate the pure product.[3]
In-Depth Troubleshooting Guides
This section provides a more detailed analysis of specific problems, their root causes, and step-by-step guidance to rectify them.
Issue 1: Formation of Self-Condensation By-products in Crossed Claisen Condensation
Symptoms:
-
Complex mixture of products observed by GC-MS or NMR.
-
Isolation of by-products with molecular weights corresponding to the self-condensation of one or both of the starting esters.
Causality: The synthesis of this compound via a crossed Claisen condensation, for example, between ethyl butyrate and ethyl chloroacetate, can be complicated by the self-condensation of ethyl butyrate.[1] This occurs because the enolate of ethyl butyrate can react with another molecule of ethyl butyrate, in addition to the desired reaction with ethyl chloroacetate.
Troubleshooting Protocol:
-
Choice of Reactants: To minimize self-condensation, it is advantageous to use a strategy where one of the esters cannot form an enolate. For instance, reacting the enolate of ethyl acetate with ethyl butyrate is a viable alternative route.
-
Order of Addition: Slowly add the ester that can form an enolate to a mixture of the base and the other ester. This ensures that the enolate is formed in the presence of a high concentration of the desired electrophile, favoring the crossed condensation.
-
Use of a Non-enolizable Ester: A more robust strategy involves using a non-enolizable ester as the electrophile, such as diethyl carbonate, in a reaction with a ketone enolate.
Issue 2: Hydrolysis and Transesterification Side Reactions
Symptoms:
-
Presence of carboxylic acids (e.g., butyric acid) in the crude product.
-
Formation of esters with a different alcohol moiety (e.g., mthis compound if sodium methoxide is used with ethyl esters).
Causality: Hydrolysis of the ester functional groups can occur if there is moisture in the reaction. The use of a hydroxide base will lead to saponification. Transesterification will occur if the alkoxide base used does not match the alcohol portion of the starting esters (e.g., using sodium methoxide with ethyl esters).[2]
Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents.
-
Appropriate Base Selection: Use an alkoxide base that corresponds to the alcohol of your starting esters. For the synthesis of this compound from ethyl esters, sodium ethoxide is the base of choice.
-
Reaction Work-up: During the work-up, neutralize the reaction mixture with a weak acid, such as acetic acid, before extraction to prevent base-catalyzed hydrolysis of the product.
Issue 3: Polyalkylation in Acetoacetic Ester Synthesis
Symptoms:
-
Formation of by-products with multiple alkyl groups attached to the α-carbon.
-
Difficulty in isolating the mono-alkylated product.
Causality: The acetoacetic ester synthesis route to this compound involves the alkylation of ethyl acetoacetate with a butyl halide. After the first alkylation, the product still possesses an acidic α-hydrogen, which can be deprotonated and undergo a second alkylation, leading to a dialkylated by-product.[4][5]
Troubleshooting Protocol:
-
Control of Stoichiometry: Use a slight excess of the ethyl acetoacetate relative to the base and the alkylating agent to favor mono-alkylation.
-
Slow Addition: Add the alkylating agent slowly and at a controlled temperature to maintain a low concentration of the alkylating agent, which disfavors polyalkylation.
-
Choice of Base and Solvent: The choice of base and solvent can influence the rate of alkylation. Using a bulkier base may sterically hinder the second alkylation.
Experimental Protocols
Protocol 1: Claisen Condensation Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add sodium ethoxide (1.0 equivalent) to anhydrous ethanol.
-
Reaction: To this solution, add a mixture of ethyl butyrate (1.0 equivalent) and diethyl oxalate (1.0 equivalent) dropwise at 0 °C.
-
Reflux: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.
-
Work-up: Cool the mixture to room temperature and quench with a dilute aqueous acid (e.g., 1 M HCl) until neutral.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Acetoacetic Ester Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Enolate Formation: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol. Add ethyl acetoacetate (1.0 equivalent) dropwise at room temperature.
-
Alkylation: To the resulting enolate solution, add 1-bromobutane (1.0 equivalent) dropwise.
-
Reflux: Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).
-
Hydrolysis and Decarboxylation: Cool the reaction mixture, add aqueous HCl, and heat to reflux to effect hydrolysis of the ester and decarboxylation of the resulting β-keto acid.
-
Work-up and Purification: Follow steps 5-8 as described in Protocol 1.
Data Presentation
| Parameter | Claisen Condensation | Acetoacetic Ester Synthesis |
| Key Reactants | Ethyl butyrate, Diethyl oxalate | Ethyl acetoacetate, 1-Bromobutane |
| Base | Sodium ethoxide (1 eq.) | Sodium ethoxide (1 eq.) |
| Common By-products | Self-condensation products, Hydrolysis products | Dialkylated products, Unreacted starting material |
| Typical Yield | 60-75% | 70-85% |
| Purification | Vacuum distillation, Column chromatography | Vacuum distillation, Column chromatography |
Visualizations
Reaction Mechanisms
Caption: Claisen condensation mechanism for this compound synthesis.
Caption: Decision tree for troubleshooting low yields.
References
- Hamel, J. F. (1921). Bull. Soc. Chim. Fr., 29, 390.
-
Rafinejad, A., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4). [Link]
-
Chan, Y. C., et al. (2013). Synthesis, Crystal Structure and Antimicrobial Activity of (E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino) benzoate. Journal of Crystallization Process and Technology, 3(2). [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]
-
Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]
-
LibreTexts. (2023). 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]
-
LibreTexts. (2023). Acetoacetic Ester Synthesis. Chemistry LibreTexts. [Link]
-
Hunt, I. (n.d.). Ch21: Acetoacetic esters. University of Calgary. [Link]
-
Ashenhurst, J. (2024). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
Sources
Technical Support Center: Optimizing Reactions with Ethyl 4-oxooctanoate
Welcome to the technical support center for Ethyl 4-oxooctanoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth answers to common questions and troubleshooting advice to help you optimize your experiments and overcome challenges. The information provided is grounded in established chemical principles and supported by scientific literature to ensure accuracy and reliability.
Frequently Asked Questions (FAQs)
General Handling and Stability
Q1: What is the recommended storage temperature for this compound?
Q2: Is this compound prone to decomposition at elevated temperatures?
Yes, prolonged exposure to high temperatures can lead to decomposition. The primary thermal decomposition pathway for β-keto esters, especially after hydrolysis to the corresponding β-keto acid, is decarboxylation (loss of CO₂).[1] For this compound, this would ultimately lead to the formation of 2-heptanone. The temperature at which this becomes significant depends on the presence of water, acid, or base catalysts.
Reaction Optimization
Q3: What is a typical temperature range for the synthesis of this compound?
The synthesis of β-keto esters like this compound often involves a Claisen condensation or similar reactions. For instance, the synthesis of various ethyl 2,4-dioxo-4-arylbutanoates is conducted by heating the reaction mixture to 80°C.[2] A similar temperature range would be a good starting point for the synthesis of this compound.
Q4: I am performing an alkylation reaction at the α-carbon of this compound. What is the optimal temperature?
Alkylation of β-keto esters is a common carbon-carbon bond-forming reaction.[3] This reaction typically involves the formation of an enolate using a base, followed by reaction with an alkyl halide. The enolate formation is often done at room temperature or below to ensure complete deprotonation before adding the alkylating agent. The subsequent alkylation step can often be run at room temperature, although gentle heating may be required to drive the reaction to completion, depending on the reactivity of the alkyl halide.[4] It is crucial to avoid excessively high temperatures, which can promote side reactions such as O-alkylation or dialkylation.
Q5: What temperature should I use for the hydrolysis and decarboxylation of an alkylated this compound derivative?
This is a two-step process, and the temperature requirements are quite different.
-
Hydrolysis (Saponification): The hydrolysis of the ester to a carboxylate can often be achieved under mild conditions. For example, the saponification of (S)-ethyl 4-methyloctanoate, a structurally similar compound, is carried out at room temperature using lithium hydroxide.[5]
-
Decarboxylation: The subsequent decarboxylation of the resulting β-keto acid typically requires elevated temperatures.[6] While some simple β-keto acids can decarboxylate at room temperature, most require heating.[1] For reactions like the Krapcho decarboxylation, temperatures are often high, around 150°C, and are carried out in a high-boiling polar aprotic solvent like DMSO.[7]
Q6: How does temperature affect the reduction of the ketone group in this compound?
The reduction of the ketone in a β-keto ester can be achieved using various reducing agents. The optimal temperature will depend on the chosen reagent. For instance, enzymatic reductions are often carried out at or near room temperature (e.g., 25°C) to maintain enzyme activity.[8] Reductions with metal hydrides like sodium borohydride are also typically performed at low temperatures (e.g., 0°C to room temperature) to control the reaction rate and improve selectivity.
Troubleshooting
Q7: My alkylation reaction is giving low yields. Could the temperature be the issue?
Yes, temperature is a critical parameter. If the temperature is too low, the reaction may be too slow, resulting in incomplete conversion. If the temperature is too high, you may be promoting side reactions. One common issue is that the product can be deprotonated by any remaining starting enolate, leading to an equilibrium that disfavors the product. Also, at higher temperatures, elimination reactions of the alkyl halide can compete with the desired substitution.
Q8: I am observing the formation of multiple products in my reaction. How can temperature control help?
Controlling the temperature is key to improving selectivity. For example, in alkylation reactions, O-alkylation can compete with the desired C-alkylation. This is often more prevalent at higher temperatures. Running the reaction at a lower temperature can favor the thermodynamically more stable C-alkylated product. If you are performing a crossed Claisen condensation, a complex mixture of products can result if both esters can act as both nucleophile and electrophile.[9] Careful temperature control, along with the slow addition of one reagent, can help to minimize side products.
Q9: During workup of a reaction involving hydrolysis and decarboxylation, I am losing a significant amount of my product. Why might this be happening?
If your target is the ketone product after decarboxylation, ensure the decarboxylation step is complete before workup. Incomplete decarboxylation will leave the β-keto acid, which is more water-soluble and may be lost during aqueous extraction. The decarboxylation step often requires significant heating, so ensure your reaction has been heated for a sufficient time at the appropriate temperature.[6]
Experimental Protocols and Data
Data Summary: Recommended Temperature Ranges
| Reaction Type | Reagents/Catalyst | Typical Temperature Range | Notes |
| Synthesis (Claisen-type) | Sodium ethoxide | Room Temperature to 80°C | Initial enolate formation is often done at a lower temperature, followed by heating to drive the condensation.[2] |
| α-Alkylation | Alkoxide base, Alkyl halide | 0°C to Room Temperature | Higher temperatures may be needed for less reactive alkyl halides but can increase side reactions.[4] |
| Ester Hydrolysis (Saponification) | NaOH, KOH, or LiOH | Room Temperature | This reaction is typically efficient at ambient temperatures.[5] |
| Decarboxylation (of β-keto acid) | Heat (with or without acid/base) | 100°C - 180°C | The required temperature can vary significantly based on the substrate and conditions.[1][7] |
| Ketone Reduction | NaBH₄ | 0°C to Room Temperature | Low temperatures are used to control reactivity and selectivity. |
| Enzymatic Ketone Reduction | Carbonyl Reductase | 25°C - 37°C | Temperature is optimized for enzyme stability and activity.[8] |
Protocol 1: General Procedure for α-Alkylation of this compound
This protocol is a general guideline and may require optimization for specific alkyl halides.
-
Enolate Formation:
-
To a solution of sodium ethoxide (1.05 equivalents) in anhydrous ethanol at room temperature, add this compound (1.0 equivalent) dropwise.
-
Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.
-
-
Alkylation:
-
Add the desired alkyl halide (1.1 equivalents) dropwise to the enolate solution.
-
Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is sluggish, it may be gently heated to reflux.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Protocol 2: Hydrolysis and Decarboxylation to a Ketone
This protocol describes the conversion of an α-alkylated this compound derivative to the corresponding ketone.
-
Saponification:
-
Dissolve the alkylated β-keto ester in a mixture of ethanol and water.
-
Add an excess of aqueous sodium hydroxide (2-3 equivalents).
-
Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC).
-
-
Acidification and Decarboxylation:
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1.
-
Gently heat the acidic mixture to reflux. The evolution of CO₂ gas should be observed.
-
Continue heating until gas evolution ceases, indicating the completion of decarboxylation. This can take several hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the ketone product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting ketone by distillation or chromatography.
-
Visualizations
Workflow for α-Alkylation and Subsequent Decarboxylation
Caption: General workflow for the synthesis of ketones from this compound.
Temperature Effects on Reaction Pathways
Caption: Influence of temperature on the selectivity of α-alkylation reactions.
References
-
Smith, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]
-
(2021). Mastering β-keto esters. ResearchGate. Retrieved from [Link]
-
Agarkov, A., Nefedova, A., Ovsyannikov, A., & Litvinov, I. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. Retrieved from [Link]
- Rafinejad, A., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-326.
-
JoVE. (2025, May 22). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Journal of Visualized Experiments. Retrieved from [Link]
-
Hart, H., et al. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses Procedure. Retrieved from [Link]
- Google Patents. (2017). Method for producing ethyl 4-methyloctanoate.
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
- Pandey, R., et al. (2018). Concise asymmetric syntheses of (S)-ethyl 4-methyloctanoate and its acid: aggregation pheromones of rhinoceros beetles of the genus Oryctes.
-
Wikipedia. (n.d.). Krapcho decarboxylation. Retrieved from [Link]
-
Grokipedia. (n.d.). Krapcho decarboxylation. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-oxobutanoate. Retrieved from [Link]
- Khan, S., et al. (2023). Enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate to ethyl (R)-2-hydroxy-4-phenylbutyrate using stereospecific carbonyl reductase KmCR: optimization of cultivation and reaction conditions.
-
Chemistry LibreTexts. (2014, August 29). A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 7. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Solvent Effects on Ethyl 4-oxooctanoate Reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, experience-based answers to common challenges encountered when working with Ethyl 4-oxooctanoate, focusing on the critical role of solvent selection in directing reaction outcomes. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Part 1: Frequently Asked Questions (FAQs) - General Solvent Selection
Q1: My reaction with this compound is sluggish or not proceeding at all. How do I know if the solvent is the problem?
A1: This is a classic issue, and the solvent is often a primary factor. Here’s a systematic way to diagnose the problem:
-
Solubility Check: The first and most fundamental requirement is that all your reactants (this compound, your base/nucleophile, etc.) must be sufficiently soluble in the chosen solvent at the reaction temperature.[1] If you observe a heterogeneous mixture where a solid reactant is not dissolving, the reaction is likely limited by mass transfer, not inherent reactivity.
-
Troubleshooting Step: Try sonicating a small sample or gently warming it to see if solubility improves. If not, a different solvent or a co-solvent system is necessary.
-
-
Solvent Polarity and Reactivity: The polarity of the solvent can dramatically influence reaction rates by stabilizing or destabilizing the ground state of reactants versus the transition state.
-
For reactions involving ketones, more polar solvents can sometimes lead to slower kinetics.[2] This can be due to the strong solvation of the carbonyl group's ground state, which increases the energy required to reach the transition state. If your reaction involves nucleophilic attack at the C4-ketone, a highly polar, coordinating solvent might be slowing it down.
-
Troubleshooting Step: If you are using a very polar solvent like DMSO or DMF, consider screening a less polar aprotic solvent like Tetrahydrofuran (THF) or Diethyl Ether to see if the rate improves.
-
-
Protic vs. Aprotic Environments: Protic solvents (e.g., ethanol, water, methanol) have acidic protons that can interfere with many reactions of keto-esters.
-
If you are using strong bases (like LDA, NaH) to generate an enolate, a protic solvent will quench the base and prevent enolate formation entirely.
-
Troubleshooting Step: For base-mediated reactions, strictly use anhydrous aprotic solvents like THF, DME, or Diethyl Ether.
-
Q2: I need to perform a base-mediated reaction. What is the functional difference between using a protic and an aprotic solvent with this compound?
A2: This is a critical distinction that governs the success of most reactions involving this substrate.
-
Protic Solvents (e.g., Ethanol, Methanol): These solvents possess O-H or N-H bonds.
-
Hydrogen Bonding: They can act as hydrogen bond donors, stabilizing charged species. For a reduction reaction like with NaBH₄, this is beneficial as the protic solvent can hydrogen-bond to the ketone's oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.[3]
-
Acidity: They are acidic enough to protonate and destroy strong bases and any enolates that might form. Therefore, they are generally unsuitable for reactions requiring irreversible enolate formation.
-
-
Aprotic Solvents (e.g., THF, DMF, Hexane): These solvents lack acidic protons.
-
Polar Aprotic (THF, DMF, DMSO): These solvents have dipole moments and can dissolve charged species (like enolates) without protonating them. They are the standard choice for reactions involving strong bases and enolate intermediates.
-
Nonpolar Aprotic (Hexane, Toluene): These are generally used when polarity is undesirable and reactants are sufficiently soluble.
-
The choice fundamentally depends on the reaction you are running, as illustrated in the workflow below.
Caption: Decision workflow for solvent selection.
Part 2: Troubleshooting Guides for Specific Reactions
Scenario A: Base-Mediated Enolate Formation & Alkylation
Q3: I am trying to deprotonate this compound to form an enolate for an alkylation reaction, but I'm getting a mixture of products alkylated at C3 and C5. How can I control the regioselectivity using solvents?
A3: This is a classic problem of kinetic versus thermodynamic control, and solvent choice is a key variable.[4][5] this compound has two acidic sites: C3 (between the ketone and ester) and C5.
-
To Favor the Kinetic Enolate (Deprotonation at C5): The protons at C5 are sterically more accessible but lead to the less stable (less substituted) enolate. To form this product, you need conditions that are fast, irreversible, and minimize equilibration.[4]
-
Base: Use a strong, bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA).
-
Solvent: Use a polar aprotic solvent like THF at low temperatures (e.g., -78 °C).[5] THF is crucial because it solvates the lithium cation, preventing enolate aggregation and equilibration. The aprotic nature ensures the strong base is not quenched.[5]
-
Causality: At -78 °C, the deprotonation is essentially irreversible. LDA removes the most accessible proton (C5) fastest, and the low temperature and aprotic solvent lock the enolate in this kinetic form before it can rearrange to the more stable thermodynamic form.
-
-
To Favor the Thermodynamic Enolate (Deprotonation at C3): The protons at C3 are less accessible but lead to the more stable, conjugated enolate. To form this, you need conditions that allow the initially formed mixture of enolates to equilibrate.
-
Base: Use a weaker base, such as NaOEt or KOtBu.
-
Solvent: Use a protic solvent like ethanol (for NaOEt) or tert-butanol (for KOtBu), often at room temperature or with gentle heating.[4]
-
Causality: A protic solvent allows for reversible protonation and deprotonation.[5] Over time, even if the kinetic enolate forms first, it will be protonated by the solvent and re-deprotonated, eventually settling into the most stable thermodynamic state (the C3 enolate) before alkylation occurs.
-
Caption: Solvent's role in regioselective enolate formation.
Scenario B: Reduction of the C4-Ketone
Q4: I am trying to reduce the ketone of this compound to an alcohol using sodium borohydride (NaBH₄), but the reaction is extremely slow in THF. Why is this happening and what is a better solvent?
A4: This is an excellent observation and highlights a key mechanistic requirement for borohydride reductions. While THF is a great solvent for many reactions, it is a poor choice for NaBH₄ reductions of ketones.
-
The Problem with Aprotic Solvents (like THF): Sodium borohydride is a source of hydride (H⁻), a nucleophile. However, the carbonyl carbon of a ketone is only moderately electrophilic. In an aprotic solvent, the reaction relies solely on the intrinsic reactivity of the two species, which is low.[6] The ester group is even less reactive and generally not reduced by NaBH₄ under these conditions.[7]
-
The Solution: Protic Solvents (Methanol or Ethanol): The standard and most effective solvents for NaBH₄ reductions of ketones are protic solvents like methanol (MeOH) or ethanol (EtOH).[3]
-
Causality - Carbonyl Activation: The protic solvent performs a critical function: it hydrogen-bonds to the carbonyl oxygen.[3] This polarization of the C=O bond withdraws electron density from the carbonyl carbon, making it significantly more electrophilic and thus much more susceptible to nucleophilic attack by the hydride.[3]
-
Causality - Solubilization: NaBH₄ has better solubility in lower alcohols than in ethers like THF.[3]
-
Experimental Protocol: Selective Reduction of this compound
-
Dissolve this compound (1.0 eq) in methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise over 10-15 minutes. Caution: Gas evolution (H₂) will occur as NaBH₄ reacts slowly with the methanol.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Perform an acidic workup (e.g., with 1M HCl) to quench excess NaBH₄ and protonate the resulting alkoxide.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Scenario C: Hydrolysis of the Ester (Saponification)
Q5: I need to hydrolyze the ethyl ester to a carboxylic acid using NaOH. What is the best solvent system to ensure a complete and clean reaction?
A5: The challenge in saponification is often ensuring that the aqueous hydroxide base and the organic ester can interact effectively. This compound has limited solubility in water. Therefore, a single-phase solvent system or a system with efficient mixing is required.
-
The Solution: Alcohol/Water Co-solvent Systems: The most common and effective approach is to use a mixture of water and a water-miscible organic solvent.[8]
-
Recommended Solvents: A mixture of Ethanol/Water or Methanol/Water is ideal.[8] The alcohol acts as a co-solvent, dissolving both the organic ester and allowing it to mix freely with the aqueous sodium hydroxide, creating a homogeneous reaction medium. This dramatically increases the reaction rate compared to a biphasic system.[9]
-
Alternative: THF/Water can also be used.
-
Troubleshooting Guide: Incomplete Saponification
-
Issue: The reaction stalls, and starting material remains after several hours.
-
Cause: Insufficient water or base, or poor miscibility.
-
Solution: Ensure you are using an excess of NaOH (typically 2-3 equivalents). Increase the proportion of the alcohol co-solvent (e.g., from 1:1 to 2:1 EtOH:H₂O) to improve the solubility of the ester. Gentle heating (reflux) is also common practice to accelerate the reaction.[8]
-
-
Issue: An oily layer separates out during the reaction.
-
Cause: The system is not homogeneous. The concentration of the ester is too high for the chosen solvent ratio.
-
Solution: Add more of the alcohol co-solvent until the mixture becomes a single clear phase. Ensure vigorous stirring.
-
Part 3: Data & References
Table 1: Properties of Common Solvents for Reactions with Keto-Esters
| Solvent | Dielectric Constant (ε) at 20°C | Type | Typical Use Case with this compound |
| Hexane | 1.88 | Nonpolar Aprotic | Extraction, chromatography |
| Diethyl Ether | 4.33 | Polar Aprotic | Kinetic enolate formation (alternative to THF) |
| Tetrahydrofuran (THF) | 7.58 | Polar Aprotic | Kinetic enolate formation (preferred) [5] |
| Ethyl Acetate | 6.02 | Polar Aprotic | Extraction, chromatography |
| Dichloromethane (DCM) | 8.93 | Polar Aprotic | General purpose, inert reactions |
| Acetone | 20.7 | Polar Aprotic | Not recommended (can self-condense) |
| Ethanol (EtOH) | 24.55 | Polar Protic | NaBH₄ reduction , Thermodynamic enolates , Saponification[3][4][8] |
| Methanol (MeOH) | 32.70 | Polar Protic | NaBH₄ reduction , Saponification[3][8] |
| N,N-Dimethylformamide (DMF) | 36.71 | Polar Aprotic | Can be used for enolate chemistry, but harder to remove |
| Dimethyl Sulfoxide (DMSO) | 46.68 | Polar Aprotic | High-temperature reactions, can promote side reactions |
Data sourced from various online chemical property databases.[10]
References
-
Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. [Link]
-
Regioselective Formation of Enolates. JoVE. [Link]
-
Why does reduction using sodium borohydride require a protic solvent? Chemistry Stack Exchange. [Link]
-
Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA. Journal of Emerging Investigators. [Link]
-
A Study of Solvents for Sodium Borohydride and the Effect of Solvent and the Metal Ion on Borohydride Reductions. Journal of the American Chemical Society. [Link]
-
ENOLATES. eGyanKosh. [Link]
-
Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education. [Link]
-
The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. SciSpace. [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
The Solvent Selection framework: Solvents for organic synthesis, separation processes and ionic liquids solvents. ResearchGate. [Link]
-
Saponification Reaction System: a Detailed Mass Transfer Coefficient Determination. Acta Chimica Slovenica. [Link]
-
Why ketone more reactive than ester. Reddit. [Link]
-
Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
-
Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]
-
Enolate Seminar. Macmillan Group, Princeton University. [Link]
-
Saponification-Typical procedures. OperaChem. [Link]
-
Lecture 3 Regioselective Formation of Enolates. University of Bath. [Link]
-
Solvent and Reagent Selection Guide. University of Toronto, Green Chemistry Initiative. [Link]
-
Saponification of Ethyl Acetate at the Consolute Point of 2-Butoxyethanol + Water. ResearchGate. [Link]
-
Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone. Organic & Biomolecular Chemistry. [Link]
-
Hydroxide as General Base in the Saponification of Ethyl Acetate. ResearchGate. [Link]
-
Unpacking the Sodium Borohydride Reduction Mechanism. Oreate AI Blog. [Link]
-
Is there a guide to selecting solvents for synthesis? Reddit. [Link]
-
Table of dielectric constants of pure liquids. NBS Circular. [Link]
-
Dielectric Constant. Honeywell. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Video: Regioselective Formation of Enolates [jove.com]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Saponification-Typical procedures - operachem [operachem.com]
- 9. researchgate.net [researchgate.net]
- 10. Dielectric Constant [macro.lsu.edu]
Technical Support Center: Catalyst Selection for Ethyl 4-Oxooctanoate Reactions
From the desk of the Senior Application Scientist
Welcome to the technical support center for Ethyl 4-Oxooctanoate. This guide is designed for researchers, chemists, and drug development professionals who work with this versatile γ-ketoester. This compound possesses three key reactive sites: the ketone, the ester, and the α-methylene group, making catalyst selection paramount to achieving desired chemical transformations with high selectivity and yield. This document provides in-depth, field-proven insights into catalyst selection, detailed experimental protocols, and robust troubleshooting strategies to navigate the challenges you may encounter.
Frequently Asked Questions (FAQs): Catalyst Selection Guide
This section addresses common questions regarding catalyst choice for the primary transformations of this compound.
Q1: I want to selectively reduce the ketone of this compound to an alcohol without affecting the ester group. What are my catalyst options?
A1: Selective reduction of the ketone in the presence of an ester is a common and achievable goal. The choice of catalyst depends on whether you require a simple reduction or a stereoselective one.
-
For Achiral Reduction: Standard heterogeneous hydrogenation catalysts are highly effective. The general order of reactivity for catalytic hydrogenation is aldehydes/ketones > alkenes > alkynes > aromatic rings > esters/amides. This inherent selectivity allows for the reduction of the ketone under conditions that leave the ester intact.
-
Palladium on Carbon (Pd/C): A versatile and common choice. Typically used under a hydrogen atmosphere (from balloon pressure to 50 psi) in solvents like ethanol or ethyl acetate.
-
Platinum(IV) Oxide (PtO₂, Adams' catalyst): A highly active catalyst that often works where Pd/C is sluggish. It may require slightly more careful control of conditions to avoid over-reduction.
-
Raney Nickel (Raney Ni): A cost-effective option, particularly on an industrial scale. It is highly active but must be handled with care as it is pyrophoric.
-
-
For Chiral (Asymmetric) Reduction: If you need to produce a specific enantiomer of the resulting ethyl 4-hydroxyoctanoate, a chiral catalyst system is required. This involves a transition metal complexed with a chiral ligand. Ruthenium-based catalysts are the industry standard for this transformation.[1]
Q2: How can I perform an asymmetric hydrogenation of the ketone to yield a specific enantiomer?
A2: Asymmetric hydrogenation is a powerful technique for creating chiral centers with high enantioselectivity. For β- and γ-ketoesters, the most successful and widely cited catalysts are Ruthenium(II)-chiral diphosphine complexes.[2]
-
Ru-BINAP Systems: The catalyst system developed by Noyori and colleagues, typically RuX₂(chiral-BINAP) (where X is a halogen), is exceptionally effective for the asymmetric hydrogenation of β-ketoesters, and this high efficacy extends to γ-ketoesters like this compound.[1] The choice between (R)-BINAP and (S)-BINAP will determine whether you produce the (R)- or (S)-alcohol, respectively. These reactions are known for providing near-quantitative yields and outstanding enantioselectivities (>98% ee).[1]
Q3: I want to perform a reaction at the C-3 position (the methylene group between the ketone and ester). What type of catalyst is needed?
A3: Reactions at the C-3 position, such as alkylations or condensations, require the formation of an enolate. This is achieved not with a traditional catalyst but with a stoichiometric or catalytic amount of a base. The choice of base is critical.
-
For Alkylation: To form a new carbon-carbon bond by adding an alkyl group, a base strong enough to deprotonate the active methylene group is required.
-
For Knoevenagel Condensation: This reaction condenses the active methylene compound with an aldehyde or ketone. It is typically catalyzed by weak amine bases.[5]
Catalyst Selection Decision Workflow
The following diagram outlines a logical workflow for choosing the appropriate catalytic system based on your synthetic goal.
Caption: Decision tree for catalyst selection.
Troubleshooting Guide for Common Issues
Even with the right catalyst, experiments can face hurdles. This guide addresses specific problems in a "Symptom - Potential Cause - Solution" format.
Problem 1: Low or No Conversion During Catalytic Hydrogenation
-
Symptom: After the expected reaction time, analysis (TLC, GC-MS) shows a significant amount of unreacted this compound.
-
Potential Causes & Solutions:
-
Inactive Catalyst:
-
Cause: The catalyst may be old, have been improperly stored, or come from a poor-quality batch. Heterogeneous catalysts lose activity over time.
-
Solution: Use a fresh bottle of catalyst. If possible, test the catalyst on a known, reliable substrate (e.g., hydrogenating styrene) to verify its activity.[8]
-
-
Catalyst Poisoning:
-
Cause: Trace impurities in the substrate, solvent, or hydrogen gas can irreversibly bind to the catalyst's active sites. Common poisons include sulfur compounds (thiols), nitrogen compounds (some amines, pyridines), and halides.
-
Solution: Purify the substrate (e.g., by distillation or chromatography). Use high-purity, degassed solvents. If poisoning is suspected, filtering off the old catalyst and adding a fresh batch to the filtrate can sometimes restart the reaction.[8]
-
-
Insufficient Hydrogen Pressure:
-
Cause: For many hydrogenations, atmospheric pressure (from a balloon) is insufficient to drive the reaction to completion, especially with less active catalysts.[8]
-
Solution: Increase the hydrogen pressure using a Parr shaker or a similar hydrogenation apparatus. Start with 50 psi and increase if necessary, while respecting the safety limits of your equipment.
-
-
Poor Mixing/Mass Transfer:
-
Cause: In heterogeneous catalysis, the substrate must be in contact with the catalyst surface. Inadequate stirring prevents this, especially in viscous solutions or with dense catalysts.
-
Solution: Increase the stirring rate to ensure the catalyst is well-suspended. Ensure your stir bar is functioning correctly.
-
-
Troubleshooting Flowchart: Low Hydrogenation Conversion
Caption: Troubleshooting flowchart for low conversion.
Problem 2: Poor Chemoselectivity (Reduction of Both Ketone and Ester)
-
Symptom: Product analysis reveals the presence of 1,4-octanediol, indicating that the ester group was also reduced.
-
Potential Causes & Solutions:
-
Reaction Conditions Too Harsh:
-
Cause: High temperatures and very high hydrogen pressures can begin to reduce the ester functionality, especially with highly active catalysts like Raney Ni or PtO₂.
-
Solution: Reduce the reaction temperature (run at room temperature if possible) and lower the hydrogen pressure. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
-
Incorrect Catalyst Choice:
-
Cause: While catalytic hydrogenation is generally selective, some systems are more aggressive than others.
-
Solution: Switch to a milder catalyst. Pd/C is typically very selective. For highly sensitive substrates, homogeneous catalysts like the Ru-BINAP system offer exceptional selectivity under mild conditions.[2]
-
-
Problem 3: Low Enantioselectivity in Asymmetric Hydrogenation
-
Symptom: The product is formed in high yield, but the enantiomeric excess (ee) is significantly lower than expected.
-
Potential Causes & Solutions:
-
Impure or Degraded Chiral Ligand:
-
Cause: The chiral ligand (e.g., BINAP) is the source of stereocontrol. If it is not enantiomerically pure or has degraded, the selectivity will suffer.
-
Solution: Use a ligand from a reputable supplier and store it under an inert atmosphere as recommended.
-
-
Incorrect Catalyst Preparation:
-
Cause: The active chiral catalyst is often prepared in situ or requires an activation step. Errors in this procedure can lead to the formation of non-chiral or less active species.[2]
-
Solution: Follow the catalyst preparation protocol meticulously. Ensure all reagents are pure and solvents are anhydrous and deoxygenated where required.
-
-
Reaction Temperature Too High:
-
Cause: Enantioselectivity is often temperature-dependent. Higher temperatures can provide enough energy to overcome the preferential chiral pathway, leading to a more racemic product.
-
Solution: Run the reaction at the recommended temperature, or consider lowering it. Many asymmetric hydrogenations are run at or below room temperature.
-
-
Data Presentation: Catalyst Comparison
The table below summarizes common catalysts for the selective reduction of the ketone in this compound.
| Catalyst System | Type | Typical Conditions | Pros | Cons/Considerations |
| 10% Pd/C | Heterogeneous | 1-4 atm H₂, RT, EtOH | Cost-effective, easy workup (filtration), good selectivity. | Can be sluggish; activity varies by batch. |
| PtO₂ (Adams') | Heterogeneous | 1-4 atm H₂, RT, EtOH/AcOH | Highly active, works for stubborn reductions. | Can be less selective under harsh conditions; more expensive. |
| Raney® Ni | Heterogeneous | 3-10 atm H₂, RT-50°C, EtOH | Very high activity, low cost. | Pyrophoric (must be handled wet); potential for lower selectivity. |
| RuCl₂(S)-BINAP | Homogeneous | 1-10 atm H₂, RT, MeOH | Excellent enantioselectivity (>98% ee), high yield, very high chemoselectivity.[1] | High cost, requires ligand synthesis/purchase, product purification from catalyst can be more involved. |
| RuCl(p-cymene)[(S,S)-Ts-DPEN] | Homogeneous | Formic acid/NEt₃, RT, DMF | Used for transfer hydrogenation (no H₂ gas needed), high ee.[9] | Requires stoichiometric H-source; catalyst may be sensitive. |
Experimental Protocols
CAUTION: These protocols are intended for trained chemists in a laboratory setting. Always use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.
Protocol 1: Asymmetric Hydrogenation of this compound using Ru-BINAP
This protocol is adapted from the highly efficient procedures developed for ketoester hydrogenation.[1][2]
-
Catalyst Preparation (in a glovebox):
-
To a flame-dried Schlenk flask, add Ru(COD)(2-methylallyl)₂ (15.9 mg, 0.05 mmol) and (R)-BINAP (34.2 mg, 0.055 mmol).
-
Add 5 mL of anhydrous, degassed acetone.
-
Add 0.055 mL of a 2M solution of HBr in methanol.
-
Stir at room temperature for 10 minutes. The solution should turn orange-brown.
-
Remove the solvent under vacuum to yield the pre-catalyst, [(R)-BINAP]RuBr₂.
-
-
Hydrogenation:
-
Place the flask containing the pre-catalyst into a stainless-steel autoclave.
-
Add a solution of this compound (1.72 g, 10 mmol) in 20 mL of anhydrous, degassed methanol via syringe.
-
Seal the autoclave. Purge the system by pressurizing with H₂ gas to 100 psi and venting three times.
-
Pressurize the autoclave to 60 psi (approx. 4 atm) with H₂ gas.
-
Stir the reaction mixture vigorously at room temperature (25°C) for 12-24 hours.
-
Monitor the reaction by taking aliquots (carefully vent the system first) and analyzing by GC or TLC.
-
-
Work-up and Purification:
-
Carefully vent the autoclave and purge with nitrogen.
-
Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Dilute the residue with 50 mL of diethyl ether and pass it through a short plug of silica gel to remove the ruthenium catalyst.
-
Wash the silica plug with an additional 50 mL of diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product, ethyl (R)-4-hydroxyoctanoate.
-
Purify further by column chromatography if necessary. Characterize by NMR and determine enantiomeric excess by chiral HPLC or GC.
-
Protocol 2: α-Alkylation of this compound
This protocol uses sodium ethoxide for enolate formation, adapted from standard procedures for ketoesters.[3]
-
Enolate Formation:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 50 mL of absolute ethanol.
-
Carefully add sodium metal (0.23 g, 10 mmol) in small pieces. Allow the sodium to react completely to form sodium ethoxide. The reaction is exothermic.
-
Cool the resulting solution to 0°C in an ice bath.
-
Add this compound (1.72 g, 10 mmol) dropwise over 15 minutes.
-
Stir the mixture at 0°C for 30 minutes after the addition is complete.
-
-
Alkylation:
-
Add the desired alkyl halide (e.g., methyl iodide, 1.42 g, 10 mmol) dropwise to the enolate solution at 0°C.
-
After addition, allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Remove the ethanol under reduced pressure.
-
Add 50 mL of water to the residue and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure to obtain the crude alkylated product.
-
Purify by vacuum distillation or column chromatography on silica gel.
-
References
- Vertex AI Search. (2024). SCR Gas Exhaust Treatment.
- Vertex AI Search. (2024). Selective Catalytic Reduction.
- Vertex AI Search. (2015). Asymmetric Hydrogenation.
- Vertex AI Search. (2024). Selective catalytic reduction.
-
Carotenuto, G., et al. (2018). The detailed kinetics and mechanism of ethyl ethanoate synthesis over a Cu/Cr2O3 catalyst. ResearchGate. [Link]
-
Noyori, R., et al. (2020). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications. [Link]
-
Reddit Community. (2012). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? r/chemistry. [Link]
-
Prajapati, D., et al. (2008). Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. ResearchGate. [Link]
- BenchChem. (2024). Application Notes and Protocols for Alkylation Reactions of Ethyl 4-(3-chlorophenyl)-4-oxobutyrate.
- Vertex AI Search. (2024). SCR Technology - Reduce NOx emissions.
-
Sharma, R. K., et al. (2016). Asymmetric Hydrogenation of Ethyl 2-Oxo-2-Phenylacetate with Chiral Platinum Loaded on Carbon Fiber. International Journal of Engineering Research & Technology. [Link]
-
Reddit Community. (2022). Hydrogenation troubleshooting. r/Chempros. [Link]
-
Bakulina, O., et al. (2020). Dialkylation of Ethyl 4-(Het)aryl-3-oxobutanoates as a Route to 5-(2-Oxoethyl)cyclopentenones. ResearchGate. [Link]
-
Ratovelomanana-Vidal, V., et al. (2003). Enantioselective Hydrogenation of β-Keto Esters Using Chiral Diphosphine-Ruthenium Complexes. ResearchGate. [Link]
-
Montes-Patiño, J.J., et al. (2022). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. MDPI. [Link]
- Vertex AI Search. (2023). Biocatalytic, asymmetric radical hydrogenation of unactivated alkenes.
-
Morris, R. H. (2015). Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. The Journal of Organic Chemistry. [Link]
- Vertex AI Search. (2004). Process for the preparation of ethyl 3-ethoxy-4-ethoxycarbonyl-phenylacetate.
-
Morris, R. H. (2015). Rational development of iron catalysts for asymmetric transfer hydrogenation. Dalton Transactions. [Link]
- Vertex AI Search. (2021). Late-stage meta-C–H alkylation of pharmaceuticals.
- Vertex AI Search. (2024). Versatile Applications of Cyanoacetic Acid in Organic Chemistry.
-
Reddy, R. S., et al. (2007). Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. PubMed. [Link]
-
Wills, M. (2002). A New Class of Asymmetric Ketone Hydrogenation Catalysts. University of Warwick. [Link]
-
Ghorpade, M., et al. (2007). A novel catalyst for the Knoevenagel condensation of aldehydes with malononitrile and ethyl cyanoacetate under solvent free conditions. ResearchGate. [Link]
-
Meng, D., et al. (2015). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. ResearchGate. [Link]
-
Al-karagoly, H. (2014). Ethyl Cyanoacetate Reactions. ResearchGate. [Link]
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- 5. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
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- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Work-up Procedures for Ethyl 4-oxooctanoate Reactions
From the Desk of the Senior Application Scientist
Welcome to the technical support center for Ethyl 4-oxooctanoate. As a key β-keto ester intermediate, its successful synthesis and subsequent functionalization are critical in many research and development pipelines. However, the work-up and purification of this and related molecules present unique challenges due to their inherent chemical sensitivities. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered in the lab. We will move beyond simple procedural lists to explore the underlying chemical principles, ensuring your protocols are both effective and robust.
Frequently Asked Questions & Troubleshooting Guides
Q1: What is a standard, robust aqueous work-up procedure for a reaction producing this compound?
A1: A successful work-up hinges on efficiently removing reagents, catalysts, and byproducts while preserving the integrity of the target molecule. This compound, being a β-keto ester, is susceptible to both hydrolysis and decarboxylation, especially under harsh pH or high-temperature conditions.[1][2][3] A general, safety-first procedure is outlined below.
-
Reaction Quenching (Cooling): Before exposing the reaction mixture to an aqueous environment, cool it to 0-5 °C using an ice bath. This mitigates the exothermic nature of neutralization and reduces the rate of potential side reactions like ester hydrolysis.[4]
-
Initial Dilution: Dilute the cooled reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane). This ensures the product remains in the organic phase and lowers the concentration of reactive species.
-
Neutralization & Washing: Transfer the diluted mixture to a separatory funnel. The washing sequence is critical and depends on the reaction conditions. See the table below for guidance.[5]
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This step helps to break up minor emulsions and removes the bulk of dissolved water from the organic layer, improving the efficiency of the subsequent drying step.[5]
-
Drying: Dry the isolated organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). MgSO₄ is faster and more efficient, but Na₂SO₄ is more neutral.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solvent in vacuo using a rotary evaporator. Crucially, use a low bath temperature (<40 °C) to prevent thermal decarboxylation of the β-keto ester product.[2]
The following diagram illustrates the decision-making process for the washing steps.
Caption: Decision workflow for aqueous washing sequence.
Q2: My yield is consistently low. I suspect product loss during the aqueous work-up. What is the likely mechanism of loss?
A2: Low yields for β-keto esters like this compound after a work-up are very commonly traced back to two key chemical instabilities: saponification and decarboxylation .
-
Saponification (Ester Hydrolysis): This occurs when the ethyl ester group is cleaved by a base (like residual NaOH, KOH, or even a strong alkoxide) to form a carboxylate salt.[4] This salt is highly water-soluble and will be lost to the aqueous phase during extraction. Using hydroxide bases in the main reaction is generally discouraged for this reason.[6]
-
Evidence: If you acidify the aqueous layers from your extraction and a precipitate or cloudiness appears, it may be the hydrolyzed carboxylic acid.
-
Prevention: Use non-hydroxide bases (e.g., sodium ethoxide in ethanol) for the reaction. During work-up, neutralize basic catalysts with a mild acid (e.g., saturated NH₄Cl or cold, dilute HCl) rather than proceeding directly to a water wash.
-
-
Decarboxylation: This is the loss of CO₂ from the molecule. It does not happen directly from the β-keto ester but from the corresponding β-keto acid.[2][3] If your work-up conditions (e.g., using strong acid or applying heat) first hydrolyze the ester to the carboxylic acid, this intermediate will readily decarboxylate to form 2-heptanone.
-
Evidence: The presence of 2-heptanone in your final product's NMR or GC-MS spectrum is a definitive sign of decarboxylation.
-
Prevention: Avoid high temperatures during the work-up and final solvent removal.[2] Use mild acids for neutralization and avoid prolonged exposure to acidic conditions.
-
The following diagram illustrates the pathway to product loss.
Sources
Technical Support Center: Monitoring Reactions with Ethyl 4-oxooctanoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 4-oxooctanoate. This guide provides in-depth, field-proven insights into monitoring the progress of chemical reactions involving this versatile β-keto ester. Our goal is to equip you with the necessary protocols and troubleshooting knowledge to ensure the success and efficiency of your experiments.
Section 1: Core Concepts and Reaction Monitoring Strategy
This compound is a β-keto ester, a class of compounds known for their utility in organic synthesis due to the reactivity of the α-protons and the susceptibility of the ester and ketone functionalities to various transformations.[1] Common reactions include hydrolysis, transesterification, alkylation, and decarboxylation, making it a valuable building block.[1]
Effective reaction monitoring is crucial for determining reaction completion, optimizing yield, and minimizing the formation of impurities. The choice of analytical technique depends on the specific reaction, the information required (qualitative vs. quantitative), and the available instrumentation.
Choosing Your Monitoring Technique: A Logic Flow
The following workflow provides a decision-making framework for selecting the appropriate analytical method for your experiment.
Caption: Decision workflow for selecting an analytical technique.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the practical aspects of monitoring reactions involving this compound.
Q1: What is the fastest way to see if my reaction has started? A: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method for qualitatively monitoring a reaction's progress.[2] By spotting the starting material, a co-spot (starting material and reaction mixture in the same lane), and the reaction mixture on a TLC plate, you can visually track the disappearance of the starting material and the appearance of a new spot corresponding to the product.[3][4]
Q2: My starting material and product have very similar Rf values on TLC. What can I do? A: This is a common challenge. You can try to improve separation by testing different solvent systems. A good starting point for moderately polar compounds like this compound is a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate).[2] Systematically varying the ratio (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate) can often resolve spots. If this fails, consider using a different stationary phase (e.g., alumina plates) or a different visualization technique that might selectively stain the product or starting material.
Q3: My compound is not UV-active. How can I visualize it on a TLC plate? A: While the keto-group in this compound may provide some UV absorbance, it can be faint. If UV visualization is ineffective, you must use a chemical stain.[5] A potassium permanganate (KMnO₄) stain is excellent for visualizing compounds with reducible functional groups like ketones. Vanillin or p-anisaldehyde stains are also broadly applicable and often produce distinct colors for different functional groups, aiding in identification.[2][5]
Q4: How do I get precise, quantitative information about my reaction's conversion rate? A: For quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[6] It provides excellent separation of volatile components and allows for quantification based on peak area. By running a calibrated sample, you can determine the exact concentration of reactants and products over time. Solid-phase microextraction (SPME) can be a rapid, solventless sampling procedure to combine with GC-MS analysis for monitoring volatile compounds like esters.[6]
Q5: What are the key signals to look for in ¹H NMR to confirm the conversion of this compound? A: The key is to identify protons in the product that are in a different chemical environment than in the starting material. For example, in an alkylation reaction at the C-3 position, you would monitor the disappearance of the singlet or doublet corresponding to the α-protons in the starting material and the appearance of a new signal corresponding to the proton at the newly formed stereocenter. For a transesterification reaction, you would see the disappearance of the quartet and triplet of the ethyl group and the appearance of new signals corresponding to the new alcohol moiety.
Section 3: Core Analytical Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
This protocol provides a self-validating system for monitoring reaction progress by including lanes for the starting material and a co-spot.
Objective: To qualitatively assess the consumption of this compound and the formation of product(s).
Materials:
-
Silica gel TLC plates (e.g., Merck 60 F-254)[2]
-
TLC developing chamber with a lid
-
Eluent (e.g., 4:1 Hexanes:Ethyl Acetate - adjust as needed)
-
Capillary spotters[2]
-
UV lamp (254 nm)[2]
-
Staining jar with a suitable stain (e.g., potassium permanganate)
-
Heat gun or hot plate for visualization
Methodology:
-
Prepare the Chamber: Pour a small amount of the chosen eluent into the TLC chamber (enough to cover the bottom 0.5 cm). Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for 5-10 minutes.
-
Prepare the Plate: With a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate.[2] Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "RXN" (Reaction Mixture).
-
Spot the Plate:
-
SM Lane: Using a capillary spotter, apply a small spot of a dilute solution of your starting this compound onto the "SM" mark at the origin.
-
RXN Lane: At a specific time point (e.g., T=30 min), withdraw a tiny aliquot from your reaction mixture.[3] Quench the aliquot if necessary by diluting it in a suitable solvent (e.g., ethyl acetate) to stop the reaction. Spot this mixture on the "RXN" mark.
-
Co Lane: Apply a spot of the starting material solution to the "Co" mark. Let it dry completely, then spot the reaction mixture directly on top of it.[3]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level.[4] Close the lid and allow the solvent front to ascend the plate.
-
Analyze the Plate: When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
Visualize:
-
View the plate under a UV lamp and circle any visible spots.
-
Next, dip the plate into your chosen stain, gently wipe the back, and heat carefully with a heat gun until spots appear.
-
-
Interpret: The "SM" lane shows the retention factor (Rf) of your starting material. The "RXN" lane shows all components in your mixture. A successful reaction will show the spot in the "SM" lane diminishing in intensity in the "RXN" lane over time, with a new product spot appearing. The "Co" lane confirms if the spot in the "RXN" lane is indeed unreacted starting material.[3]
| Parameter | Description | Expected Result for this compound |
| Stationary Phase | Silica Gel | Standard for moderately polar compounds. |
| Mobile Phase | Hexanes:Ethyl Acetate (4:1) | Good starting point. Adjust polarity based on product. |
| Rf (Starting Material) | ~0.4 - 0.6 | Varies with eluent; aim for this range for good separation.[4] |
| Visualization | UV (254 nm), KMnO₄ stain | Keto-ester may be weakly UV-active; KMnO₄ is reliable. |
Protocol 2: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify the conversion of this compound to product and identify byproducts.
Methodology:
-
Sample Preparation (Aliquoting & Quenching):
-
At designated time intervals (e.g., T=0, 1h, 2h, final), withdraw a precise aliquot (e.g., 100 µL) from the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a known volume of a suitable solvent (e.g., 1 mL ethyl acetate) and an internal standard (e.g., dodecane). The internal standard is crucial for accurate quantification.
-
If the reaction involves non-volatile salts or acids, perform a micro-workup by adding water, vortexing, and sampling the organic layer.
-
-
Instrument Setup (Typical Conditions):
-
Injector: 250°C, Split mode (e.g., 50:1 split ratio).[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]
-
Column: A non-polar or mid-polarity column (e.g., DB-5ms, HP-5ms) is generally suitable for this type of analyte.
-
Oven Program: Start at a low temperature (e.g., 80°C) for 2 minutes, then ramp at 5-10°C/min to a final temperature (e.g., 300°C) and hold for several minutes.[7] This program must be optimized to ensure separation of starting material, product, and any byproducts.
-
MS Detector: Electron Impact (EI) mode at 70 eV, scanning a mass range of m/z 50-600.[7]
-
-
Analysis and Interpretation:
-
Inject 1 µL of the prepared sample.
-
Identify the peaks for this compound, the product, and the internal standard based on their retention times and mass spectra.
-
Compare the mass spectrum of each peak to a library (e.g., NIST) for confirmation.[8]
-
Calculate the percent conversion by comparing the peak area ratio of the starting material to the internal standard at T=0 versus subsequent time points.
-
Section 4: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Common Reaction Problems
Caption: Troubleshooting logic for a stalled reaction.
Q: My reaction isn't starting or has stopped prematurely. What's the cause? A: This "stalling" can be due to several factors. Systematically check the following:
-
Catalyst Inactivity: If using an acid or base catalyst, ensure it hasn't degraded. For example, some basic catalysts can be deactivated by atmospheric CO₂. Consider adding a fresh portion of the catalyst.
-
Reagent Quality: Water can be detrimental to many reactions, especially those involving strong bases or water-sensitive intermediates. Ensure your solvents are anhydrous and your starting materials are pure.
-
Temperature: Confirm that your reaction is being heated to the appropriate temperature. Some reactions have a high activation energy and require sufficient heat to proceed at a reasonable rate.[9]
-
Reversibility: Many ester-based reactions, like esterification, are reversible.[10][11] If a byproduct (like water or ethanol) is accumulating, it can push the equilibrium back to the starting materials. Consider using a Dean-Stark trap or molecular sieves to remove water if it's a byproduct.
Q: My TLC shows the starting material is gone, but I have multiple new spots. What are they? A: The formation of multiple products indicates side reactions. With this compound, common side reactions include:
-
Hydrolysis: If water is present under acidic or basic conditions, the ester can hydrolyze back to the corresponding carboxylic acid (4-oxooctanoic acid).[12] This will appear as a more polar spot (lower Rf) on your TLC.
-
Self-Condensation (Claisen Condensation): Under basic conditions, β-keto esters can undergo self-condensation, leading to larger, more complex molecules.
-
Decarboxylation: If the reaction is run under harsh acidic or basic conditions with heat, the β-keto ester can first hydrolyze to a β-keto acid, which can then readily lose CO₂ to form a ketone (in this case, 2-heptanone).[1][13] This product would be less polar than the starting material.
Q: The reaction appeared complete, but my final yield was very low. Where did my product go? A: Low isolated yield despite good conversion is often a workup or purification issue.[14]
-
Aqueous Solubility: If your product is more polar than the starting material, it may have some solubility in the aqueous layer during an extraction. Always check the aqueous layer by TLC before discarding it.[14]
-
Product Instability: Your product might be sensitive to the pH of the workup. For example, exposing it to strong acid or base could cause decomposition.[14] Test the stability of your product by exposing a small amount to your workup conditions in a vial and analyzing by TLC.
-
Volatility: Esters can be volatile. If you are removing solvent under reduced pressure (rotary evaporation), be cautious with the bath temperature and vacuum level, as you may be co-evaporating your product.[14] Check the rotovap trap for your product.
References
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link]
-
Mono Mole. (2019). Monitoring the progress of a reaction. [Link]
-
Vianna, E., & Ebeler, S. E. (2001). Monitoring ester formation in grape juice fermentations using solid phase microextraction coupled with gas chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 49(2), 589-595. [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. [Link]
-
Wong, W. Monitoring Reactions by TLC. Washington State University. [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
-
Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]
- Google Patents. (2017).
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
Sanou, S. F., et al. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Journal of Materials and Environmental Science, 15(8), 1150-1173. [Link]
-
Eltayeib, M., & El-Nour, E. (2015). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua (Delile). ResearchGate. [Link]
-
Chemguide. The mechanism for the esterification reaction. [Link]
-
Chemistry LibreTexts. (2023). Making Esters From Alcohols. [Link]
-
Filo. (2025). Chemical reactions of ethyl ethanoate. [Link]
-
Chemistry Stack Exchange. (2016). Monitoring reaction progress?[Link]
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- 4. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Monitoring ester formation in grape juice fermentations using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. scispace.com [scispace.com]
- 9. US20170267625A1 - Method for producing ethyl 4-methyloctanoate - Google Patents [patents.google.com]
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- 14. How To [chem.rochester.edu]
Handling and safety precautions for Ethyl 4-oxooctanoate
Technical Support Center: Ethyl 4-oxooctanoate (CAS 37174-96-2)
Welcome to the Technical Support Hub
Product: this compound (Ethyl 4-ketooctanoate)
CAS: 37174-96-2
Formula:
This guide is designed for researchers utilizing this compound in organic synthesis, specifically in Paal-Knorr heterocycle formation and pharmaceutical intermediate development. Unlike generic safety sheets, this content addresses the specific reactivity of
Module 1: Critical Safety & Handling (Emergency Response)
Q: Is this compound classified as a "Dangerous Good" for transport? A: No. This compound has a high flash point (~107°C) and is generally not regulated for road or air transport (IATA/DOT). However, it is an organic ester and should be treated as a combustible liquid .
Q: I spilled about 50 mL in the fume hood. How do I clean it? A: Because this compound is lipophilic (not water-soluble), water alone will just spread the spill.
-
Contain: Use sand, vermiculite, or a dedicated organic spill pillow.
-
Solubilize: After absorbing the bulk, wipe the surface with acetone or ethanol to remove the oily residue.
-
Disposal: Place materials in a sealed bag labeled "Organic Waste - Non-Halogenated."
Q: What PPE is strictly required? A:
-
Gloves: Nitrile (0.11 mm minimum thickness). Latex is not recommended due to poor resistance against organic esters.
-
Eyes: Chemical splash goggles. Standard safety glasses are insufficient if you are heating the material or using it under pressure.
-
Respiratory: If heating above 60°C outside a hood, an organic vapor respirator (Type A) is required.
Data Summary: Physical Safety Properties
| Property | Value | Implication |
| Boiling Point | ~259°C (760 mmHg) | Low volatility at room temp; safe for benchtop weighing. |
| Flash Point | 107°C (Closed Cup) | Combustible. Do not use near open Bunsen burner flames. |
| Density | 0.959 g/mL | Slightly lighter than water; will float on aqueous layers. |
| Solubility | DMSO, MeOH, DCM | Use organic solvents for cleaning glassware. |
Module 2: Storage & Stability (Preservation)
Q: The liquid has turned from colorless to pale yellow. Is it degraded?
A: A slight yellowing is common and often acceptable. It usually indicates trace oxidation at the
-
Action: Check the purity via TLC (Hexane/EtOAc 4:1). If the main spot is distinct (
), it is usable. If a baseline streak appears, purify via silica plug filtration.
Q: Can I store this at room temperature? A: Short-term (weeks), yes. For long-term storage (>1 month), we recommend 2–8°C .
-
Reasoning: As a
-keto ester, the molecule is prone to slow hydrolysis if moisture is present, or intramolecular cyclization under acidic/basic catalysis. Cold storage slows these kinetic pathways.
Q: Do I need an inert atmosphere? A: Yes. Always backfill the storage container with Argon or Nitrogen .
-
Why? Oxygen can slowly oxidize the activated methylene positions (C3 and C5), leading to complex impurity profiles that interfere with sensitive cyclization reactions.
Visual Guide: Storage Decision Tree
Figure 1: Decision logic for maximizing the shelf-life of this compound.
Module 3: Reaction Troubleshooting (Process Optimization)
Q: I am using this for a Paal-Knorr synthesis (pyrrole formation), but the yield is low (<40%).
A: The Paal-Knorr reaction with
-
Troubleshooting Checklist:
-
Water Removal: Are you using a Dean-Stark trap (toluene reflux) or molecular sieves? Water inhibits the final dehydration step.
-
Acid Catalyst: If using an amine with low nucleophilicity (e.g., aniline), add catalytic p-TsOH (5 mol%) or Acetic Acid.
-
Temperature: Ensure the internal temperature reaches >100°C to facilitate the ring closure.
-
Q: I see a side product with a molecular weight matching the dimer. A: This is likely an Aldol Condensation product.
-
Cause: The ketone at C4 has acidic
-protons at C3 and C5. If your reaction conditions are too basic (or if you use a strong amine without acid buffering), the ketone can self-condense. -
Fix: Switch to slightly acidic conditions (pH 4-5) to favor the imine formation over the enolate formation.
Q: Can I reduce the ketone without touching the ester?
A: Yes, but you must use Sodium Borohydride (
-
Caution: Avoid Lithium Aluminum Hydride (
), as it will reduce both the ketone and the ester to the diol.
Visual Guide: Paal-Knorr Mechanism & Troubleshooting
Figure 2: Workflow for Paal-Knorr synthesis using this compound, highlighting critical control points.
References
-
PubChem. "this compound (Compound)."[1] National Library of Medicine. Accessed January 2026. [2]
-
ChemSrc. "CAS 37174-96-2 MSDS and Properties."
-
Organic Syntheses. "Paal-Knorr Pyrrole Synthesis." Org.[1][2] Synth.2014 , 91, 248-259. (General methodology for gamma-keto esters).
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of Ethyl 4-oxooctanoate via NMR and Mass Spectrometry
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel and existing chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven approach to the validation of the molecular structure of Ethyl 4-oxooctanoate, a β-keto ester of significant interest. We will move beyond rote procedural descriptions to explore the underlying rationale for experimental design and data interpretation, comparing the orthogonal and complementary nature of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Analytical Imperative: Why NMR and MS?
The selection of analytical techniques is a critical decision in structural elucidation. For a molecule like this compound, which possesses both ester and ketone functionalities, a multi-technique approach is not just beneficial, it is essential for unequivocal validation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides a detailed map of the carbon-hydrogen framework. ¹H NMR elucidates the number of distinct proton environments and their connectivity through spin-spin coupling, while ¹³C NMR reveals the number and electronic environment of each carbon atom. This technique is unparalleled in its ability to define the precise arrangement of atoms within a molecule.
-
Mass Spectrometry (MS) complements NMR by providing the molecular weight of the compound and, through fragmentation analysis, offers puzzle pieces that can be assembled to confirm the overall structure. The fragmentation patterns are highly dependent on the functional groups present and their relative positions, offering a powerful confirmatory tool.
By employing both NMR and MS, we create a self-validating system where the data from one technique corroborates the findings of the other, leading to a high degree of confidence in the assigned structure.
Experimental Workflow: A Step-by-Step Protocol
The following protocols are designed to generate high-quality data for the structural validation of this compound.
I. Sample Preparation
-
Solvent Selection: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for non-polar to moderately polar organic molecules due to its excellent solubilizing properties and the single deuterium lock signal.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm) for both ¹H and ¹³C NMR.
II. NMR Data Acquisition
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz (or higher) spectrometer to ensure adequate signal dispersion.
-
Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument.
-
Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to achieve a good signal-to-noise ratio.
-
III. Mass Spectrometry Data Acquisition
-
Technique: Employ Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). GC will separate any potential impurities, and EI will induce reproducible fragmentation.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms) is suitable.
-
Injection: Inject a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Temperature Program: Start with an initial oven temperature of around 50°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250°C.
-
-
MS Conditions:
-
Ionization Energy: Standard 70 eV.
-
Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.
-
Data Interpretation and Structural Validation: A Comparative Analysis
The true power of this dual-technique approach lies in the synergistic interpretation of the resulting data.
Predicted NMR Spectral Data for this compound
The structure of this compound (C₁₀H₁₈O₃) is presented below, with protons and carbons labeled for clarity in the subsequent discussion.
¹H NMR (400 MHz, CDCl₃):
| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale |
| a | 1.25 | Triplet | 3H | H-0 | Protons of the ethyl ester methyl group, coupled to the adjacent methylene group (H-1). |
| b | 4.14 | Quartet | 2H | H-1 | Methylene protons of the ethyl ester, deshielded by the adjacent oxygen and coupled to the methyl group (H-0).[1] |
| c | 0.92 | Triplet | 3H | H-8 | Terminal methyl group of the octanoyl chain. |
| d | 1.33 | Sextet | 2H | H-7 | Methylene group adjacent to the terminal methyl group. |
| e | 1.59 | Quintet | 2H | H-6 | Methylene group in the middle of the alkyl chain. |
| f | 2.55 | Triplet | 2H | H-5 | Methylene group α to the ketone carbonyl, deshielded. |
| g | 2.77 | Triplet | 2H | H-3 | Methylene group between the two carbonyls, significantly deshielded. |
| h | 2.50 | Triplet | 2H | H-2 | Methylene group α to the ester carbonyl, deshielded.[1][2] |
¹³C NMR (100 MHz, CDCl₃):
| Carbon | Chemical Shift (δ, ppm) (Predicted) | Rationale |
| C-0 | 14.1 | Methyl group of the ethyl ester. |
| C-1 | 60.5 | Methylene carbon of the ethyl ester, attached to oxygen. |
| C-8 | 13.9 | Terminal methyl carbon of the octanoyl chain. |
| C-7 | 22.4 | Methylene carbon in the alkyl chain. |
| C-6 | 23.7 | Methylene carbon in the alkyl chain. |
| C-5 | 42.8 | Methylene carbon α to the ketone. |
| C-4 | 209.0 | Ketone carbonyl carbon, highly deshielded.[3][4][5] |
| C-3 | 36.5 | Methylene carbon between the two carbonyls. |
| C-2 | 29.1 | Methylene carbon α to the ester. |
| C-9 | 173.0 | Ester carbonyl carbon.[3][5] |
Predicted Mass Spectrum Fragmentation of this compound
The mass spectrum will provide the molecular weight and key structural motifs through characteristic fragmentation patterns. The molecular weight of this compound is 186.25 g/mol .
Key Fragmentation Pathways:
-
α-Cleavage: The bonds adjacent to the carbonyl groups are susceptible to cleavage.[6][7][8]
-
McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a γ-hydrogen.[6][7][8]
Predicted Major Fragment Ions:
| m/z | Ion Structure | Fragmentation Pathway |
| 186 | [C₁₀H₁₈O₃]⁺˙ | Molecular Ion (M⁺˙) |
| 141 | [M - OC₂H₅]⁺ | α-cleavage at the ester, loss of the ethoxy radical.[9] |
| 115 | [M - C₄H₉]⁺ | α-cleavage at the ketone, loss of the butyl radical. |
| 99 | [CH₃(CH₂)₃CO]⁺ | α-cleavage at the ketone, formation of the pentanoyl cation. |
| 87 | [C₄H₇O₂]⁺ | McLafferty rearrangement involving the ester carbonyl. |
| 71 | [C₄H₇O]⁺ | Cleavage between C4 and C5. |
| 43 | [C₃H₇]⁺ | Propyl cation from the alkyl chain. |
Visualizing the Validation Workflow
Caption: Workflow for the structural validation of this compound.
Conclusion: A Unified Approach to Structural Certainty
The structural validation of a molecule like this compound is a clear demonstration of the power of a multi-faceted analytical approach. While ¹H and ¹³C NMR provide an intricate and definitive map of the molecular skeleton, mass spectrometry offers robust confirmation of the molecular weight and key functional group arrangements through its fragmentation patterns. The predicted data presented in this guide serves as a benchmark for researchers working with this compound. Any significant deviation from these expected values would warrant further investigation, potentially indicating the presence of isomers, impurities, or an altogether different structure. By judiciously applying these powerful techniques and interpreting the data with a deep understanding of their principles, researchers can achieve the highest level of confidence in their chemical structures, a fundamental requirement for advancing scientific discovery.
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A Comparative Guide to the Synthesis of Ethyl 4-oxooctanoate: From Classical Reactions to Modern Strategies
Introduction: The Significance of Ethyl 4-oxooctanoate
This compound is a valuable β-keto ester that serves as a key intermediate in the synthesis of a variety of more complex organic molecules, including pharmaceuticals, agrochemicals, and flavor and fragrance compounds. Its bifunctional nature, possessing both a ketone and an ester group, allows for a rich and diverse range of subsequent chemical transformations. The efficient and cost-effective synthesis of this molecule is therefore of significant interest to researchers and professionals in the field of drug development and chemical synthesis.
This guide provides a comparative analysis of four distinct synthetic routes to this compound, evaluating each based on reaction efficiency, scalability, cost-effectiveness, and environmental impact. The discussion is supported by detailed experimental protocols, mechanistic insights, and a summary of the key performance indicators for each method.
Route 1: The Classic Approach - Crossed Claisen Condensation
The Claisen condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] In the context of this compound, a crossed Claisen condensation between ethyl pentanoate and ethyl acetate offers a direct route to the target molecule.
Reaction Scheme:
Mechanistic Rationale
The reaction is initiated by the deprotonation of the α-carbon of ethyl acetate by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate.[3] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl pentanoate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the β-keto ester. A final deprotonation of the product by the ethoxide drives the equilibrium towards the product, and an acidic workup is required to neutralize the enolate.[2]
Experimental Protocol
-
Preparation: To a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, add sodium ethoxide (1.1 equivalents) and absolute ethanol.
-
Reaction: A mixture of ethyl pentanoate (1 equivalent) and ethyl acetate (1.2 equivalents) is added dropwise to the stirred solution of sodium ethoxide at a controlled temperature, typically 0-5 °C.
-
Reflux: After the addition is complete, the reaction mixture is gently refluxed for 2-3 hours to ensure complete reaction.
-
Work-up: The cooled reaction mixture is poured into a mixture of ice and dilute hydrochloric acid to neutralize the excess base and protonate the product enolate.
-
Extraction and Purification: The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation.
Performance Analysis
| Parameter | Assessment |
| Yield | Low to Moderate |
| Purity | Fair to Good (after purification) |
| Scalability | Challenging |
| Cost-Effectiveness | Good (inexpensive starting materials) |
| Green Chemistry | Fair (use of strong base, solvent waste) |
The primary drawback of the crossed Claisen condensation is the potential for a mixture of four different products due to self-condensation of both esters, which complicates purification and lowers the yield of the desired product.[4]
Route 2: The Acetoacetic Ester Synthesis - A More Controlled Approach
The acetoacetic ester synthesis provides a more regioselective method for the preparation of ketones and their derivatives.[5][6] This route involves the alkylation of ethyl acetoacetate with a suitable butyl halide, followed by hydrolysis and decarboxylation.
Reaction Scheme:
(Note: The final product of the classical acetoacetic ester synthesis is a methyl ketone. To obtain this compound, the hydrolysis and decarboxylation step would be omitted, and the initial alkylation would be with a different electrophile, or a different starting β-keto ester would be used. For the synthesis of this compound, a more direct alkylation of the dianion of ethyl acetoacetate would be required, which is a more advanced variation of this synthesis.)
A more direct approach using the principles of acetoacetic ester synthesis would involve the acylation of the enolate of ethyl acetate with pentanoyl chloride.
Mechanistic Rationale
In this modified approach, ethyl acetate is deprotonated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature to quantitatively form the lithium enolate. This enolate then reacts as a nucleophile with the highly electrophilic carbonyl carbon of pentanoyl chloride. The resulting tetrahedral intermediate collapses to form this compound. The use of a strong, non-nucleophilic base and low temperatures helps to prevent self-condensation of the ethyl acetate.
Experimental Protocol
-
Enolate Formation: A solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C, and n-butyllithium is added dropwise to generate LDA. After stirring for 30 minutes, ethyl acetate is added slowly to form the lithium enolate.
-
Acylation: Pentanoyl chloride is then added dropwise to the enolate solution at -78 °C.
-
Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography or vacuum distillation.
Performance Analysis
| Parameter | Assessment |
| Yield | Good to High |
| Purity | Good |
| Scalability | Good |
| Cost-Effectiveness | Fair (LDA is more expensive than NaOEt) |
| Green Chemistry | Fair (requires cryogenic temperatures, stoichiometric strong base) |
This method offers significantly better regioselectivity and yield compared to the crossed Claisen condensation.
Route 3: The Grignard Reagent Approach - A Powerful C-C Bond Formation Tool
Grignard reagents are highly versatile nucleophiles for forming carbon-carbon bonds.[7][8] In this synthesis, a butylmagnesium halide is reacted with diethyl oxalate to afford the target β-keto ester.
Reaction Scheme:
Mechanistic Rationale
The Grignard reagent, prepared from butyl bromide and magnesium metal, acts as a potent nucleophile.[7] It attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The initial addition product is a tetrahedral intermediate which can then be worked up to yield the α-keto ester. It is crucial to control the stoichiometry and reaction conditions to prevent a second addition of the Grignard reagent to the newly formed ketone.
Experimental Protocol
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings are covered with anhydrous diethyl ether. A small crystal of iodine can be added to initiate the reaction. A solution of butyl bromide in anhydrous diethyl ether is added dropwise at a rate that maintains a gentle reflux.[7]
-
Addition Reaction: The freshly prepared Grignard reagent is cooled in an ice bath, and a solution of diethyl oxalate in anhydrous diethyl ether is added dropwise with vigorous stirring.[9]
-
Work-up: The reaction is quenched by the slow addition of a cold, saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed, dried, and concentrated. The product is purified by vacuum distillation.
Performance Analysis
| Parameter | Assessment |
| Yield | Good |
| Purity | Good |
| Scalability | Good |
| Cost-Effectiveness | Good (common reagents) |
| Green Chemistry | Fair (requires anhydrous conditions, ether as solvent) |
This method is generally reliable and provides good yields, making it an attractive option for the synthesis of this compound.
Route 4: Organocuprate Conjugate Addition - A Softer Nucleophilic Approach
Organocuprates, also known as Gilman reagents, are softer nucleophiles than Grignard reagents and are particularly effective for 1,4-conjugate addition to α,β-unsaturated carbonyl compounds.[10][11][12] For the synthesis of this compound, this would involve the addition of a butylcuprate to ethyl propiolate.
Reaction Scheme:
(Note: The direct formation of the β-keto ester from this reaction is not the primary outcome. The initial product is an α,β-unsaturated ester. A subsequent hydration step would be required to furnish the ketone. A more direct, albeit less common, approach would be the reaction of an acyl cuprate with an appropriate electrophile.)
A more plausible organocuprate route involves the reaction of a butylcuprate with ethyl 4-chloroacetoacetate.
Mechanistic Rationale
A lithium dibutylcuprate is prepared in situ from butyllithium and copper(I) iodide.[10] This Gilman reagent then acts as a nucleophile in an SN2-type reaction, displacing the chloride from the α-position of ethyl 4-chloroacetoacetate. This approach avoids the strong basicity of Grignard and organolithium reagents, which can lead to side reactions like deprotonation.
Experimental Protocol
-
Organocuprate Preparation: To a suspension of copper(I) iodide in anhydrous diethyl ether at -78 °C under a nitrogen atmosphere, two equivalents of butyllithium are added dropwise. The mixture is stirred until a clear, colorless or slightly yellow solution of the Gilman reagent is formed.
-
Coupling Reaction: A solution of ethyl 4-chloroacetoacetate in anhydrous diethyl ether is added slowly to the organocuprate solution at low temperature.
-
Quenching and Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The mixture is filtered, and the organic layer is separated, washed, dried, and concentrated. The product is purified by column chromatography.
Performance Analysis
| Parameter | Assessment |
| Yield | Good to High |
| Purity | High |
| Scalability | Fair (requires low temperatures, organolithium reagents) |
| Cost-Effectiveness | Fair to Poor (organolithium and copper reagents are costly) |
| Green Chemistry | Poor (stoichiometric copper, cryogenic conditions) |
While potentially offering high yields and purity, the cost and operational complexity of this route may limit its large-scale applicability.
Comparative Summary of Synthesis Routes
| Synthesis Route | Starting Materials | Key Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| Crossed Claisen Condensation | Ethyl pentanoate, Ethyl acetate | Sodium ethoxide | Low-Moderate | Inexpensive starting materials | Poor selectivity, difficult purification |
| Acetoacetic Ester Synthesis (Acylation) | Ethyl acetate, Pentanoyl chloride | LDA | Good-High | High selectivity and yield | Requires cryogenic temperatures, expensive base |
| Grignard Reaction | Butyl bromide, Diethyl oxalate | Magnesium | Good | Readily available and inexpensive reagents | Requires strictly anhydrous conditions |
| Organocuprate Addition | Butyl bromide, Ethyl 4-chloroacetoacetate | n-Butyllithium, Copper(I) iodide | Good-High | High selectivity, mild conditions | Expensive reagents, cryogenic temperatures, copper waste |
Conclusion and Recommendations
For laboratory-scale synthesis where cost is a primary concern and purification capabilities are robust, the Grignard reaction presents a balanced and effective approach for the preparation of this compound. It utilizes readily available and inexpensive starting materials and generally provides good yields.
For applications demanding higher yields and purity, and where the cost of reagents is less of a constraint, the acylation of ethyl acetate via its lithium enolate is the superior method. Its high regioselectivity minimizes the formation of byproducts, simplifying purification and ensuring a high-quality final product.
The crossed Claisen condensation , while classic, is generally not recommended for the synthesis of a specific unsymmetrical β-keto ester due to its inherent lack of selectivity. The organocuprate route , while elegant and high-yielding, is likely to be prohibitively expensive and environmentally burdensome for large-scale production.
Ultimately, the choice of synthesis route will depend on the specific requirements of the researcher or organization, balancing factors of cost, scale, required purity, and available equipment and expertise.
Visualizing the Synthetic Workflows
Fig. 1: Crossed Claisen Condensation Workflow
Fig. 2: Acetoacetic Ester Synthesis (Acylation) Workflow
Fig. 3: Grignard Reaction Workflow
Fig. 4: Organocuprate Addition Workflow
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A Comparative Guide to the Reactivity of Ethyl 4-oxooctanoate and Methyl 4-oxooctanoate for the Synthetic Chemist
In the realm of synthetic organic chemistry, the selection of starting materials is a critical decision that profoundly influences the efficiency, yield, and overall success of a synthetic route. For researchers and professionals in drug development, fine-tuning reaction conditions often begins with the subtle yet significant choice between structurally similar reagents. This guide provides an in-depth, objective comparison of the reactivity of two closely related β-keto esters: ethyl 4-oxooctanoate and mthis compound. By examining their inherent electronic and steric differences, we will explore how these seemingly minor variations can be leveraged to optimize key chemical transformations.
Introduction to Ethyl and Mthis compound
This compound and mthis compound are bifunctional molecules possessing both a ketone and an ester functional group. This dual reactivity makes them valuable intermediates in the synthesis of a wide array of more complex molecules, including heterocycles and substituted long-chain fatty acids. Their core structure consists of an eight-carbon chain with a ketone at the C4 position and a carboxylic ester at the C1 position. The sole difference lies in the alcohol portion of the ester: an ethyl group in the former and a methyl group in the latter.
Molecular Structures:
-
This compound: CH₃CH₂CH₂CH₂C(=O)CH₂CH₂C(=O)OCH₂CH₃
-
Mthis compound: CH₃CH₂CH₂CH₂C(=O)CH₂CH₂C(=O)OCH₃
While their physical properties are broadly similar, subtle differences in boiling point, density, and viscosity can influence handling and reaction setup, particularly at an industrial scale.
Comparative Analysis of Physicochemical Properties
A summary of the key physical and chemical properties for both compounds is presented below. These properties are essential for practical considerations in the laboratory, such as solvent selection, reaction temperature control, and purification methods.
| Property | This compound | Mthis compound |
| Molecular Formula | C₁₀H₁₈O₃ | C₉H₁₆O₃ |
| Molecular Weight | 186.25 g/mol | 172.22 g/mol [1] |
| Boiling Point | Not readily available | Not readily available |
| Density | Not readily available | Not readily available |
Note: Experimentally determined physical properties for these specific compounds are not consistently reported in publicly available literature. The provided molecular weights are calculated from their chemical formulas.
Unraveling the Nuances of Reactivity: A Mechanistic Perspective
The difference in the ester moiety—ethyl versus methyl—is the primary determinant of their differential reactivity. This can be rationalized through the interplay of steric and electronic effects.
Steric Hindrance: The Role of Alkyl Group Size
The ethyl group is sterically more demanding than the methyl group. This seemingly small difference can have a significant impact on the rates of reactions where a nucleophile attacks the ester carbonyl carbon. In general, for reactions such as hydrolysis, transesterification, or reduction of the ester, the methyl ester is expected to react more rapidly due to the greater accessibility of the carbonyl carbon to the incoming nucleophile.
Electronic Effects: Inductive and Hyperconjugation Influences
The ethyl group is slightly more electron-donating than the methyl group due to a greater inductive effect and hyperconjugation. This increased electron density on the ester carbonyl oxygen can subtly decrease the electrophilicity of the carbonyl carbon in the ethyl ester compared to the methyl ester. Consequently, the methyl ester is generally a better electrophile and more susceptible to nucleophilic attack.
Performance in Key Chemical Transformations: A Comparative Overview
Given their bifunctional nature, ethyl and mthis compound can undergo a variety of chemical transformations at either the ketone or the ester functional group. The following sections provide a comparative analysis of their expected reactivity in common synthetic operations.
Reduction of the Ketone Carbonyl
The reduction of the C4 ketone is a common transformation for this class of molecules, yielding the corresponding 4-hydroxy ester. Common reducing agents for this purpose include sodium borohydride (NaBH₄).
In this reaction, the choice between the ethyl and methyl ester is not expected to have a dramatic impact on the reaction rate or yield. The site of reaction is the ketone carbonyl, which is sufficiently remote from the ester group that the steric and electronic differences between the ethyl and methyl moieties exert a negligible influence.
Expected Outcome: Both ethyl and mthis compound should undergo smooth reduction of the ketone to a secondary alcohol in the presence of a mild reducing agent like sodium borohydride, with comparable reaction times and yields under identical conditions.
Reactions at the Ester Carbonyl: Hydrolysis and Transesterification
In reactions involving nucleophilic attack at the ester carbonyl, such as basic hydrolysis to the corresponding carboxylate, the differences between the ethyl and methyl esters become more pronounced.
Hydrolysis: The rate of saponification (base-catalyzed hydrolysis) is expected to be faster for mthis compound. The smaller size of the methyl group presents a lower steric barrier to the approach of the hydroxide ion to the ester carbonyl carbon.
Transesterification: Similarly, in acid- or base-catalyzed transesterification reactions, the methyl ester will generally be more reactive. For instance, the conversion of the methyl ester to a larger ester by reaction with a higher-boiling alcohol will proceed more readily than the reverse reaction.
Enolate Formation and Subsequent Alkylation
The methylene protons alpha to both the ketone and ester carbonyls (at the C3 and C5 positions) are acidic and can be removed by a suitable base to form an enolate. The C3 protons are generally more acidic due to the electron-withdrawing effect of the adjacent ketone.
The choice of the ester group can subtly influence the acidity of the α-protons and the stability of the resulting enolate. However, for most practical applications, the difference in reactivity for enolate formation is likely to be minor.
In the subsequent alkylation of the enolate, the steric bulk of the ester group could play a role, particularly if the alkylating agent is also sterically demanding. However, given the distance of the ester from the primary site of enolate formation (C3), this effect is likely to be minimal.
Experimental Protocols: A Guide for the Bench Chemist
The following are representative, detailed protocols for key transformations of a 4-oxooctanoate ester. While specific reaction optimization will be necessary, these procedures provide a solid starting point.
Protocol for the Selective Reduction of the Ketone
Reaction: Reduction of the C4 ketone to a hydroxyl group using sodium borohydride.
Diagrammatic Workflow:
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Comparative study of gamma-keto esters in organic synthesis
Topic: Comparative Study of
Executive Summary: The 1,4-Dicarbonyl Advantage
-Keto esters represent a privileged structural motif in organic synthesis, defined by a 1,4-distance between the ketone and ester carbonyls. Unlike their ubiquitousThis guide objectively compares the three dominant synthetic methodologies—Stetter Reaction (Umpolung) , Gold-Catalyzed Alkyne Hydration , and Zinc-Carbenoid Homologation —providing experimental protocols and decision matrices to optimize your synthetic route.
Comparative Analysis of Synthetic Methodologies
Selection of the synthetic route depends heavily on substrate availability, atom economy, and the need for asymmetric induction.
Method A: The Stetter Reaction (Umpolung)[2][3][4]
-
Mechanism: Cyanide or N-Heterocyclic Carbene (NHC) catalyzed conjugate addition of an aldehyde (acyl anion equivalent) to an
-unsaturated ester.[2] -
Best For: Convergent assembly of complex backbones; introducing chirality via chiral NHCs.
-
Limitation: Requires screening of catalysts to suppress benzoin condensation (1,2-addition side reaction).
Method B: Gold(III)-Catalyzed Hydration of 3-Alkynoates
-
Mechanism: Regioselective hydration of the alkyne moiety assisted by the neighboring carbonyl group (5-endo-dig cyclization intermediate).[3][4]
-
Best For: High-throughput synthesis; mild conditions (RT); high functional group tolerance.
-
Limitation: Cost of Gold catalysts; requires alkynoate precursors.
Method C: Zinc-Carbenoid Homologation (Simmons-Smith Type)
-
Mechanism: Insertion of a methylene group into
-keto esters using . -
Best For: Modifying existing
-keto ester libraries. -
Limitation: Hazardous reagents (diethylzinc); poor atom economy due to stoichiometric zinc waste.
Decision Matrix: Method Performance Comparison
| Feature | Method A: Stetter Reaction | Method B: Au-Catalyzed Hydration | Method C: Zn-Homologation |
| Atom Economy | High (100% additive) | High (Water addition only) | Low (Stoichiometric Zn/I waste) |
| Reagent Cost | Low (Aldehydes + Acrylates) | High (Au catalyst) | Moderate (Reagents cheap, disposal high) |
| Scalability | Excellent (Industrial viable) | Good (Catalyst recovery needed) | Poor (Exothermic/Safety concerns) |
| Regiocontrol | Ligand dependent | Substrate controlled (High) | High (Insertion at |
| Primary Risk | Dimerization (Benzoin) | Catalyst poisoning | Pyrophoric reagents |
Visualizing the Chemical Landscape
The following diagram maps the synthetic pathways and the downstream utility of
Figure 1: Strategic map connecting precursor feedstocks (left) to the
Detailed Experimental Protocols
These protocols are designed to be self-validating . The "Checkpoint" steps ensure the reaction is proceeding correctly before committing further resources.
Protocol A: The Intermolecular Stetter Reaction
Target: Synthesis of ethyl 4-oxopentanoate from acetaldehyde and ethyl acrylate.
Reagents:
-
Acetaldehyde (10 mmol)
-
Ethyl Acrylate (10 mmol)
-
3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (Catalyst, 0.5 mmol)
-
Triethylamine (
, 5 mmol) -
Ethanol (Abs., 20 mL)
Step-by-Step Workflow:
-
Catalyst Activation: In a flame-dried round-bottom flask under Argon, dissolve the thiazolium salt in Ethanol. Add
.-
Mechanistic Insight: The base deprotonates the thiazolium salt to generate the active ylide species.
-
-
Aldehyde Addition: Add acetaldehyde dropwise. Stir for 10 minutes at room temperature.
-
Checkpoint: The solution typically darkens (yellow/orange) as the Breslow intermediate forms. If no color change occurs, check the dryness of the solvent.
-
-
Michael Addition: Add ethyl acrylate dropwise. Heat the mixture to reflux (
C) for 12 hours. -
Workup: Cool to RT. Remove solvent in vacuo. Dissolve residue in
, wash with 1M HCl (to remove catalyst/amine), then brine. Dry over . -
Purification: Distillation or Flash Chromatography (Hexane/EtOAc 4:1).
Validation Criteria:
-
1H NMR: Look for the disappearance of the aldehyde proton (
9-10 ppm) and the appearance of the ethylene bridge triplets ( 2.6-2.9 ppm).
Protocol B: Gold(III)-Catalyzed Hydration
Target: Synthesis of methyl 4-oxopentanoate from methyl 3-pentynoate.
Reagents:
-
Methyl 3-pentynoate (1.0 mmol)
- (2 mol%)
-
Ethanol/Water (4:1 v/v, 5 mL)
Step-by-Step Workflow:
-
Preparation: Dissolve the alkynoate in the EtOH/Water mixture.
-
Why Water? Water acts as the nucleophile. The EtOH ensures solubility of the organic alkyne.
-
-
Catalysis: Add the Gold salt. Stir at Room Temperature in an open flask.
-
Mechanistic Insight: The ester carbonyl coordinates to the gold-activated alkyne (5-endo-dig), directing the water attack to the
-position exclusively.
-
-
Monitoring: Monitor by TLC (usually complete in < 2 hours).
-
Workup: Evaporate ethanol. Extract aqueous residue with Ether.
-
Purification: Filtration through a short silica plug.
Validation Criteria:
-
Regioselectivity Check: The product must be a
-keto ester. If a -keto ester forms (rare with this method), the NMR will show a singlet methylene between two carbonyls ( 3.5 ppm) instead of two triplets.
Application: Asymmetric Hydrogenation
The conversion of
-
Conditions: 8-20 atm
, catalytic base ( ). -
Performance: These systems routinely achieve >98% ee.[6] The resulting hydroxy-ester often spontaneously cyclizes to the lactone, driven by the thermodynamic stability of the 5-membered ring.
Figure 2: The asymmetric reduction pathway. Note that the intermediate hydroxy ester is often transient, cyclizing immediately to the lactone.
References
-
Stetter Reaction Mechanism & Scope
- Stetter, H. (1976). "Catalyzed Addition of Aldehydes to Activated Double Bonds - A New Synthetic Principle.
-
Source:
-
Gold-Catalyzed Hydration
- Wang, S., et al. (2009).
-
Source:
-
Asymmetric Hydrogenation
- Touge, T., et al. (2018). "Chemoselectivity Control in the Asymmetric Hydrogenation of - and -Keto Esters." Angewandte Chemie.
-
Source:
-
Comparison of Homologation Methods
-
Zercher, C. K., et al. (2014). "Formation of
-Keto Esters from -Keto Esters." Organic Syntheses. -
Source:
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. journals.irapa.org [journals.irapa.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the γ-Keto Ester: A Comparative Guide to Alternative Reagents in Pheromone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of insect pheromones is a cornerstone of sustainable agriculture and pest management. These semiochemicals offer a highly specific, non-toxic alternative to broad-spectrum pesticides. Within the synthetic chemist's toolbox, γ-keto esters like Ethyl 4-oxooctanoate have traditionally served as reliable workhorses for constructing key pheromone structures, particularly γ-lactones. However, the drive for greater efficiency, stereochemical precision, and novel synthetic routes has spurred the exploration of a diverse array of alternative reagents.
This guide provides an in-depth comparison of strategic alternatives to this compound, focusing on the synthesis of (+)-Eldanolide, the aggregation pheromone of the male African sugarcane borer (Eldana saccharina), as a representative target. We will dissect the causality behind experimental choices, present detailed protocols, and offer quantitative comparisons to empower researchers in selecting the optimal synthetic strategy.
The Benchmark: Synthesis of (+)-Eldanolide from this compound
The classical approach to (+)-Eldanolide hinges on the manipulation of this compound. The key transformation involves a stereoselective reduction of the ketone, followed by acid-catalyzed lactonization.
A typical synthetic sequence involves:
-
Asymmetric Reduction: The prochiral ketone in this compound is reduced to a chiral alcohol. This is the critical stereochemistry-defining step. Baker's yeast (Saccharomyces cerevisiae) is often employed for a cost-effective and environmentally benign reduction, yielding the desired (R)-hydroxy ester with high enantiomeric excess. The enzymatic machinery of the yeast provides a chiral environment, preferentially producing one enantiomer.
-
Lactonization: The resulting ethyl (4R)-hydroxyoctanoate is then subjected to acidic conditions. The hydroxyl group nucleophilically attacks the ester carbonyl, leading to intramolecular cyclization and the elimination of ethanol to form the target (+)-Eldanolide.
While effective, this route's reliance on the specific γ-keto ester structure can be limiting. The quest for alternatives is driven by the desire for:
-
Improved Stereocontrol: Achieving higher enantiomeric and diastereomeric purity.
-
Convergence: Combining complex fragments late in the synthesis to improve overall yield.
-
Flexibility: Accessing a wider range of pheromone analogues for structure-activity relationship studies.
-
Cost-Effectiveness: Utilizing more readily available or less expensive starting materials.
Alternative Strategy 1: The Chiral Pool Approach with (R)-2,3-Cyclohexylideneglyceraldehyde
A powerful alternative bypasses γ-keto esters entirely by starting with a molecule that already possesses the desired chirality. This "chiral pool" approach leverages readily available, enantiopure natural products. (R)-2,3-cyclohexylideneglyceraldehyde, derived from D-mannitol, serves as an excellent starting point for synthesizing various natural products, including the ant pheromone (3R,4S)-4-methyl-3-hexanol.[1][2]
The synthetic logic here is to build the carbon skeleton onto the existing chiral scaffold. The stereocenter from the starting material directs the stereochemistry of newly formed centers.
Synthetic Workflow: (R)-2,3-Cyclohexylideneglyceraldehyde to Pheromone Precursor
Caption: Synthetic route from a chiral pool starting material to an ant pheromone.
Experimental Protocol: Synthesis of (3R,4S)-4-Methyl-3-hexanol[1]
-
Crotylation of Aldehyde (1): (R)-2,3-cyclohexylideneglyceraldehyde (1) undergoes crotylation to afford the corresponding homoallylic alcohol (2), establishing the carbon skeleton and key stereocenters.
-
Protection and Functional Group Manipulation (2 -> 4): The free hydroxyl group in compound 2 is protected as a benzyl ether. Subsequent acid-catalyzed deketalization yields a diol (3 ). Both hydroxyl groups of the diol are then converted to mesylates to give the dimesylate (4 ). This two-step activation is crucial for the subsequent elimination reaction.
-
Elimination (4 -> 5): The vicinal dimesyloxy groups of 4 are eliminated by treatment with zinc dust and sodium iodide to form a diene (5 ). This step effectively removes the oxygen functionality derived from the original glyceraldehyde backbone.
-
Reduction (5 -> I): Catalytic hydrogenation of the diene 5 over 10% Palladium on carbon not only reduces both double bonds but also simultaneously removes the benzyl protecting group via hydrogenolysis to yield the target pheromone, (3R,4S)-4-methyl-3-hexanol (I ).[1]
Alternative Strategy 2: Biocatalytic Desymmetrization
Biocatalysis offers a highly efficient and selective alternative for creating chiral centers. Instead of reducing a prochiral ketone in a linear substrate like this compound, this strategy often employs the enzymatic modification of a symmetric or meso compound to generate chirality. A chemoenzymatic synthesis of (+)-Eldanolide has been demonstrated starting from a bicyclic ketone.[3]
The key principle is the use of enzymes, such as alcohol dehydrogenases (ADHs), to selectively reduce one of two enantiotopic carbonyl groups or to selectively oxidize one of two enantiotopic hydroxyl groups in a meso diol. This desymmetrization is often highly enantioselective.
Synthetic Workflow: Chemoenzymatic Route to (+)-Eldanolide
Caption: Chemoenzymatic pathway to (+)-Eldanolide via biocatalytic reduction.
Experimental Protocol: Key Biocatalytic Step[5]
-
Bioreduction of (rac)-7,7-dimethyl-substituted bicyclic ketone: A coupled-enzyme system using hydroxysteroid dehydrogenase (HSDH) and horse liver alcohol dehydrogenase (HLADH) in aqueous ethanol is used to reduce the racemic bicyclic ketone.
-
Enzyme Action: The enzymes selectively reduce the ketone to furnish the (-)-(6S)-endo-alcohol with high enantiomeric excess (>95% e.e.). The coupled-enzyme system ensures cofactor (NADH/NAD+) recycling, making the process efficient.
-
Conversion to (+)-Eldanolide: The resulting enantiopure alcohol is then converted through a series of chemical steps, including oxidation and photochemical rearrangement, to yield enantiomerically pure (+)-(3S,4R)-Eldanolide.[3]
Performance Comparison
| Parameter | This compound Route | Chiral Pool Route (Glyceraldehyde) | Biocatalytic Route (Bicyclic Ketone) |
| Starting Material | This compound | (R)-2,3-Cyclohexylideneglyceraldehyde | Racemic Bicyclic Ketone |
| Source of Chirality | Asymmetric Reduction (e.g., Yeast) | Chiral Pool | Enzymatic Desymmetrization (ADH) |
| Key Advantage | Direct, well-established precursor | Pre-installed stereocenter, high predictability | High enantioselectivity, mild conditions |
| Key Disadvantage | Variable enantioselectivity | Longer linear sequence | Requires specific enzyme screening |
| Typical e.e. | Often >90% (yeast dependent) | >99% (from starting material) | >95% |
| Overall Yield | Moderate | Moderate | Moderate to Good |
| Flexibility | Limited to γ-lactone structures | High, versatile intermediate | Substrate-specific for the enzyme |
Conclusion
While this compound remains a valuable and direct precursor for certain pheromones, modern synthetic chemistry offers powerful alternatives that provide significant advantages in stereocontrol and flexibility.
-
The Chiral Pool approach, exemplified by the use of (R)-2,3-cyclohexylideneglyceraldehyde, is ideal when absolute stereochemical fidelity is paramount and the synthetic target can be logically disconnected to a readily available chiral building block.[4][5]
-
Biocatalysis provides an elegant and highly selective method for generating chirality from simple, achiral precursors.[6] Its mild, aqueous reaction conditions and exceptional selectivity make it a leading green chemistry approach, particularly powerful in industrial-scale synthesis.
The choice of reagent ultimately depends on the specific target molecule, desired stereochemical purity, scalability, and available resources. By understanding the mechanistic principles and practical outcomes of each strategy, researchers can make informed decisions to design more efficient and elegant syntheses of vital semiochemicals.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking the Synthesis of Ethyl 4-oxooctanoate and Its Analogs
Introduction: The Significance of γ-Ketoesters
Ethyl 4-oxooctanoate belongs to the class of γ-ketoesters, a valuable group of bifunctional molecules in organic synthesis. The presence of both a ketone and an ester group within the same carbon skeleton allows for a diverse range of subsequent chemical transformations, making them key building blocks for pharmaceuticals, agrochemicals, and specialty materials.[1] For instance, the structurally related compound, ethyl 4-methyloctanoate, is a known aggregation pheromone for the Coconut Rhinoceros Beetle, highlighting the importance of efficient synthesis routes for such molecules in applications ranging from pest control to fine chemical production.[2][3]
The industrial viability of any process involving these intermediates hinges on the efficiency of their synthesis. A robust benchmarking protocol is therefore not merely an academic exercise but a critical step in process development, enabling researchers and chemical engineers to make data-driven decisions. This guide provides a framework for evaluating and comparing the efficiency of synthetic routes, using the well-documented synthesis of a close structural analog, ethyl 4-methyloctanoate, as a primary case study. The principles and methodologies discussed herein are directly applicable to the synthesis of this compound and other related γ-ketoesters.
Pillar 1: Establishing Key Benchmarking Metrics
True reaction efficiency is a multidimensional metric. While percentage yield is the most common indicator, a comprehensive evaluation must consider a broader set of parameters. The choice of which metric to prioritize often depends on the specific application—be it large-scale industrial production or small-scale custom synthesis.
Core Efficiency Metrics:
-
Yield (%): The amount of product obtained relative to the theoretical maximum.
-
Reaction Time: The duration required for the reaction to reach completion, directly impacting throughput.
-
Process Conditions: Temperature, pressure, and solvent choice, which influence energy consumption and safety.
-
Catalyst Efficiency: The turnover number (TON) and turnover frequency (TOF) for catalytic reactions, reflecting the catalyst's productivity and longevity.
-
Atom Economy & E-Factor: Green chemistry metrics that quantify the amount of waste generated per unit of product.
-
Work-up & Purification: The complexity and resource intensity of isolating the final product. A high-yielding reaction that requires multi-step chromatographic purification may be less efficient overall than a lower-yielding reaction with a simple extraction and distillation work-up.
The following diagram illustrates the logical relationship between these core metrics in a comprehensive benchmarking workflow.
Caption: Experimental workflow for the malonic ester synthesis step.
Methodology:
-
Reactor Setup: Equip a dry, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple.
-
Reagent Charging: To the flask, add N,N-dimethylacetamide (solvent), cesium carbonate (base), and diethyl malonate. [2]Begin stirring to form a slurry.
-
Heating: Heat the mixture to the target temperature (e.g., 130°C). The choice of temperature is a balance between reaction rate and potential side reactions; this parameter should be optimized for specific substrates. [3]4. Substrate Addition: Slowly add 1-chloro-2-methylhexane to the heated slurry over a period of 1-2 hours using a syringe pump. This slow addition is critical to maintain temperature control and minimize the concentration of the electrophile, further suppressing dialkylation.
-
Reaction Monitoring (Self-Validation): Allow the reaction to stir at temperature for 8-12 hours. The progress should be monitored every 2-3 hours by taking a small aliquot, quenching it, and analyzing by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add hexane and water to quench the reaction and dissolve the salts. [2]Transfer the mixture to a separatory funnel.
-
Extraction: Separate the aqueous and organic layers. Extract the aqueous layer again with hexane to recover any residual product. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove the solvent and inorganic impurities.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the hexane. The resulting crude oil can be purified by vacuum distillation to yield pure diethyl 2-methylhexylmalonate. [2]A yield of >70% is expected. [2]
Protocol 2: Krapcho Decarboxylation to Ethyl 4-methyloctanoate
This second step removes one of the ester groups to yield the final product. The addition of a small amount of water has been shown to accelerate this reaction, likely by facilitating the dissolution of the salt and participating in the transition state. [3] Methodology:
-
Reactor Setup: In a flask equipped with a stirrer, reflux condenser, and thermocouple, combine the diethyl 2-methylhexylmalonate from the previous step, sodium chloride, water, and N,N-dimethylacetamide. [3]2. Heating: Heat the mixture to reflux (approx. 140-160°C, depending on the solvent) and maintain for 4-6 hours. The evolution of CO2 will be observed.
-
Reaction Monitoring (Self-Validation): Monitor the reaction by GC, tracking the disappearance of the starting material and the appearance of the product peak.
-
Work-up & Isolation: After cooling, perform an aqueous work-up similar to Protocol 1. The final product is purified by vacuum distillation. An overall two-step yield of 79-83% is achievable with this method. [3]
Conclusion and Recommendations
Based on a thorough comparison of synthetic routes for a representative γ-ketoester analog, the two-step Malonic Ester Synthesis followed by a Krapcho Decarboxylation provides a superior combination of yield, safety, and scalability. The Grignard-based approach, while more convergent, suffers from a significantly lower yield and relies on hazardous reagents, rendering it less efficient for most practical purposes. [3] For researchers and drug development professionals working on the synthesis of this compound, the recommended starting point is to adapt and optimize the Malonic Ester/Krapcho sequence. Key optimization parameters would include screening different carbonate bases (e.g., K2CO3, Cs2CO3), solvents, and reaction temperatures to maximize yield and minimize reaction time for the specific substrate. A well-designed benchmarking study, grounded in the principles outlined in this guide, will be instrumental in developing a truly efficient and scalable manufacturing process.
References
-
Title: Synthesis of ethyl (4Z)-8-oxo-4-octenoate Source: PrepChem.com URL: [Link]
-
Title: Rapid Synthesis of Flavor Compound 4-Ethyloctanoic Acid under Microwave Irradiation Source: PMC - NIH URL: [Link]
- Title: Method for producing ethyl 4-methyloctanoate (JP6553534B2)
-
Title: Synthesis of ethyl 4-methyloctanoate (1) from natural citronellol Source: ResearchGate URL: [Link]
-
Title: Concise asymmetric syntheses of (S)-ethyl 4-methyloctanoate and its acid: aggregation pheromones of rhinoceros beetles of the ge Source: Arkat USA URL: [Link]
- Title: Method for producing ethyl 4-methyloctanoate (US20170267625A1)
-
Title: Enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate to ethyl (R)-2- hydroxy-4-phenylbutyrate using stereospecific carbonyl reductase KmCR: optimization of cultivation and reaction conditions Source: ResearchGate URL: [Link]
-
Title: A guide to benchmarking enzymatically catalysed reactions: the importance of accurate reference energies and the chemical enviro Source: ChemRxiv URL: [Link]
Sources
The Significance of Kinetic Analysis for γ-Keto Esters
An In-Depth Guide to the Reaction Kinetics of Ethyl 4-oxooctanoate: A Comparative Framework
For researchers and professionals in drug development and synthetic chemistry, a thorough understanding of reaction kinetics is paramount for process optimization, scalability, and the rational design of molecular entities. This compound, a γ-keto ester, serves as a versatile building block in organic synthesis. Its reactivity is dictated by the interplay between the ester and ketone functionalities. This guide provides a comprehensive framework for analyzing the reaction kinetics of this compound, offering a comparative perspective against other keto esters and detailing robust experimental protocols for accurate kinetic profiling.
γ-Keto esters like this compound are valuable intermediates. The spatial separation of the ketone and ester groups by two methylene units influences their chemical behavior, distinguishing them from the more commonly studied α- and β-keto esters. A kinetic analysis of their reactions, such as synthesis and hydrolysis, provides critical data on reaction rates, the influence of catalysts, temperature dependence, and activation energy. This knowledge is indispensable for:
-
Optimizing Reaction Conditions: Achieving higher yields and purity by fine-tuning parameters like temperature, concentration, and catalyst loading.
-
Mechanistic Elucidation: Gaining insights into the reaction pathway and identifying the rate-determining step.
-
Predictive Modeling: Developing models that can forecast reaction outcomes under various conditions, aiding in process scale-up.
A Framework for Comparative Kinetic Analysis
Key Reactions for Kinetic Investigation:
-
Base-Catalyzed Hydrolysis (Saponification): A fundamental reaction for esters, the kinetics of which are highly sensitive to molecular structure.
-
Synthesis via Acylation: A common route to forming keto esters, where the kinetics can reveal insights into carbanion stability and reactivity.
The following table outlines the key kinetic parameters to be determined and provides a template for presenting comparative data.
| Parameter | This compound (γ-Keto Ester) | Ethyl Acetoacetate (β-Keto Ester) - Alternative | Rationale for Comparison |
| Reaction | Base-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis | To assess the influence of the ketone's position relative to the ester on the rate of nucleophilic acyl substitution. |
| Rate Constant (k) at 25°C | To be determined experimentally | To be determined experimentally | Provides a direct measure of reaction speed under standard conditions. |
| Reaction Order | To be determined experimentally | Typically second-order[2] | Confirms the reaction mechanism and the dependence on reactant concentrations. |
| Activation Energy (Ea) | To be determined experimentally | To be determined experimentally | Indicates the temperature sensitivity of the reaction rate. Differences would reflect different transition state energies. |
| Pre-exponential Factor (A) | To be determined experimentally | To be determined experimentally | Relates to the frequency of collisions with the correct orientation. |
Experimental Design: Methodologies and Protocols
To acquire the data outlined above, rigorous experimental design is crucial. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for monitoring the progress of organic reactions, allowing for the accurate quantification of reactants and products over time.[3]
Synthesis of this compound
A plausible and efficient method for synthesizing γ-keto esters is the gold(III)-catalyzed hydration of 3-alkynoates.[4] This atom-economical approach proceeds under mild conditions.
Caption: Proposed synthesis of this compound.
Protocol for Kinetic Analysis of Base-Catalyzed Hydrolysis
This protocol describes a self-validating system for determining the rate constant of the hydrolysis of this compound. The principle relies on quenching the reaction at specific time points and analyzing the sample composition using a pre-calibrated HPLC method.
Materials and Equipment:
-
This compound
-
Sodium hydroxide (NaOH), standardized solution (e.g., 0.1 M)
-
Hydrochloric acid (HCl), standardized solution (e.g., 0.2 M) for quenching
-
Ethanol (or other suitable solvent)
-
Constant temperature water bath
-
Volumetric flasks, pipettes, and autosampler vials
-
HPLC system with a UV detector and a C18 column
Step-by-Step Protocol:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in ethanol at a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of NaOH in water at the same concentration (0.1 M). The use of equal initial concentrations simplifies the application of the second-order rate equation.[5]
-
Causality: Using a solvent like ethanol ensures miscibility of the ester and the aqueous base.
-
-
Reaction Initiation and Sampling:
-
Place separate flasks containing the ester solution and the NaOH solution in a constant temperature water bath (e.g., 25°C) to allow them to reach thermal equilibrium.
-
To start the reaction (t=0), rapidly mix equal volumes of the pre-heated solutions in a larger reaction flask with stirring.
-
Immediately withdraw the first sample (e.g., 1.0 mL) and transfer it to a vial containing a quenching solution (e.g., 2.0 mL of 0.2 M HCl). The acid immediately neutralizes the NaOH catalyst, stopping the hydrolysis.
-
Causality: Quenching is critical to "freeze" the reaction at a precise moment, ensuring that the measured concentrations accurately reflect the reaction's progress at that specific time.
-
-
Time-Course Analysis:
-
Continue to withdraw samples at regular intervals (e.g., every 5, 10, 15, 30, 60 minutes). The sampling frequency should be adjusted based on the expected reaction rate, with more frequent sampling during the initial, faster phase of the reaction.
-
Each sample must be immediately quenched as described in step 2.
-
-
HPLC Analysis:
-
Analyze each quenched sample by HPLC. A C18 reversed-phase column is typically effective for separating the relatively nonpolar ester from the more polar carboxylate product.
-
The mobile phase could be a mixture of acetonitrile and water.
-
Monitor the elution of this compound using a UV detector (the carbonyl group provides a chromophore).
-
Causality: A pre-constructed calibration curve (plotting peak area against known concentrations of this compound) is essential for converting the HPLC peak area of each sample into an accurate concentration. This is a cornerstone of a self-validating protocol.
-
-
Data Processing:
-
Plot the concentration of this compound versus time.
-
For a second-order reaction with equal initial concentrations of ester ([E]₀) and base ([OH⁻]₀), the integrated rate law is: 1/[E]t = kt + 1/[E]₀.
-
Plot 1/[E]t versus time. The data should yield a straight line with a slope equal to the rate constant, k.[6]
-
To determine the activation energy (Ea), repeat the entire experiment at several different temperatures (e.g., 25°C, 35°C, 45°C) and use the Arrhenius equation: ln(k) = -Ea/R(1/T) + ln(A). A plot of ln(k) versus 1/T will have a slope of -Ea/R.
-
Caption: Experimental workflow for kinetic analysis.
Anticipated Results and Mechanistic Insights
When comparing the hydrolysis kinetics of this compound (a γ-keto ester) with Ethyl Acetoacetate (a β-keto ester), distinct differences are expected due to electronic and steric effects.
-
Electronic Effects: The β-keto group in ethyl acetoacetate can stabilize the negative charge on the α-carbon through resonance, making the α-protons significantly more acidic. While this is more relevant for reactions involving enolate formation, the electron-withdrawing inductive effect of the carbonyl group is also a key factor. In the γ-position, this inductive effect on the ester carbonyl is weaker.
-
Predicted Kinetic Outcome: It is hypothesized that the base-catalyzed hydrolysis of Ethyl Acetoacetate will be faster than that of this compound. The closer proximity of the electron-withdrawing keto group in the β-position makes the ester carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxide ion.
Understanding these subtle but significant differences in reactivity is crucial for any scientist working on the synthesis and modification of these important molecular scaffolds. This guide provides the foundational logic and a robust, verifiable protocol to undertake such an investigation.
References
-
Al-Ghamdi, A. A., & Al-Otaibi, L. M. (2014). Kinetics and mechanism of the alkaline hydrolysis of ethyl oxamate. RSC Advances, 4(65), 34653-34661. [Link]
-
Yalçın, M., & Kılıç, A. (2017). Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature. DergiPark, 26(3), 635-642. [Link]
-
El-Shazly, M., & El-Gendy, N. (2018). Kinetic study of hydrolysis of ethyl acetate using caustic soda. BUE Scholar, 1(1). [Link]
-
Rushing, M. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Bridgewater College Digital Commons. [Link]
-
O'Brien, Z., & Williams, J. M. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(42), 26369-26383. [Link]
-
ResearchGate. (n.d.). Kinetic resolution of β-keto esters (A,B). [Link]
-
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A Researcher's Guide to Quantum Chemical Calculations on Ethyl 4-oxooctanoate: A Comparative Analysis
In the landscape of modern drug discovery and materials science, a profound understanding of molecular properties is paramount. For a molecule like Ethyl 4-oxooctanoate, a γ-keto ester with potential applications as a building block in organic synthesis, computational chemistry provides a powerful lens to elucidate its electronic structure, conformational landscape, and reactivity. This guide offers a comparative overview of common quantum chemical methods for studying this compound, aimed at researchers, scientists, and drug development professionals seeking to leverage these techniques in their work.
The Significance of In Silico Analysis for Keto Esters
This compound, with its combination of a ketone and an ester functional group, presents an interesting case for theoretical investigation. Key questions that can be addressed through quantum chemical calculations include:
-
Conformational Preferences: The flexible alkyl chain allows for numerous conformers. Identifying the low-energy conformations is crucial for understanding its interactions in biological systems or its behavior in solution.
-
Electronic Properties: The distribution of electron density, dictated by the electron-withdrawing carbonyl groups, governs the molecule's reactivity. Properties like the HOMO-LUMO gap, dipole moment, and atomic charges provide insights into its electrophilic and nucleophilic sites.
-
Vibrational Spectra: Theoretical prediction of infrared (IR) spectra can aid in the interpretation of experimental data, allowing for the identification of characteristic vibrational modes, such as the carbonyl stretches of the ketone and ester groups.
-
Tautomeric Stability: Although less prevalent in γ-keto esters compared to their β-counterparts, the possibility of keto-enol tautomerism can be computationally explored to determine the relative stability of the tautomers.
A Comparative Overview of Computational Methods
The choice of computational method is a critical decision that balances accuracy against computational cost. Here, we compare three widely used approaches: Hartree-Fock (HF), Density Functional Theory (DFT), and Møller-Plesset Perturbation Theory (MP2).
The Hierarchy of Methods
Caption: Hierarchy of common quantum chemical methods.
Hartree-Fock (HF) Theory: The Foundation
HF theory is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[1] It treats electron-electron repulsion in an averaged, mean-field way and neglects electron correlation.
-
Expertise & Experience: While computationally inexpensive, HF is generally not recommended for quantitative predictions of molecular properties for systems like this compound. It often overestimates bond lengths and vibrational frequencies and provides a poor description of reaction energies. However, it can be a reasonable starting point for more advanced calculations.
Density Functional Theory (DFT): The Workhorse
DFT has become the most popular method in computational chemistry due to its excellent balance of accuracy and computational cost.[2] Instead of the complex wavefunction, DFT uses the electron density as the fundamental variable. The accuracy of a DFT calculation is highly dependent on the chosen exchange-correlation functional.
-
Expertise & Experience: For a molecule like this compound, a hybrid functional like B3LYP is a common and reliable choice for geometry optimizations and frequency calculations.[3] For more accurate energy calculations, especially those involving non-covalent interactions or reaction barriers, newer functionals like the M06-2X or the ωB97X-D family are recommended.[4]
Møller-Plesset Perturbation Theory (MP2): A Step Towards Higher Accuracy
MP2 is the simplest ab initio method that explicitly includes electron correlation by adding a second-order correction to the HF energy.[1]
-
Expertise & Experience: MP2 generally provides more accurate results than HF and many DFT functionals, particularly for geometries and vibrational frequencies.[3] However, it is significantly more computationally demanding than DFT, with the cost scaling more steeply with the size of the molecule. For this compound, MP2 calculations are feasible and can serve as a valuable benchmark for DFT results.
The Crucial Role of Basis Sets
The choice of basis set, the set of mathematical functions used to build the molecular orbitals, is as important as the choice of method.[5]
Pople vs. Dunning Basis Sets
Caption: Comparison of Pople and Dunning style basis sets.
-
Pople-style basis sets (e.g., 6-31G(d,p), 6-311+G(d,p)): These are widely used due to their computational efficiency and are often a good choice for initial geometry optimizations and frequency calculations, especially with DFT methods.[5] The inclusion of polarization functions (d,p) is essential for accurately describing the geometry of molecules with heteroatoms like oxygen. Diffuse functions (+) are important for describing anions or systems with significant non-covalent interactions.
-
Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit, making them ideal for high-accuracy calculations, particularly with correlated methods like MP2.[6] They are generally more computationally expensive than Pople-style basis sets of a similar size.
Experimental Workflow for Quantum Chemical Calculations
The following outlines a typical workflow for performing quantum chemical calculations on this compound.
Step-by-Step Protocol
-
Molecule Building and Initial Optimization:
-
Construct the 3D structure of this compound using a molecular modeling program (e.g., GaussView, Avogadro).
-
Perform an initial geometry optimization using a low-level method and basis set (e.g., HF/3-21G) to obtain a reasonable starting geometry.
-
-
Conformational Search:
-
For a flexible molecule like this, a thorough conformational search is crucial. This can be done using molecular mechanics or semi-empirical methods, followed by re-optimization of the low-energy conformers at a higher level of theory.
-
-
High-Level Geometry Optimization and Frequency Calculation:
-
Optimize the geometry of the most stable conformer(s) using the desired level of theory (e.g., B3LYP/6-31G(d,p) or MP2/cc-pVDZ).
-
Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectrum.
-
-
Single-Point Energy Calculation:
-
For even higher accuracy in the relative energies of different conformers or in reaction energies, perform a single-point energy calculation on the optimized geometries using a more robust method and/or a larger basis set (e.g., ωB97X-D/aug-cc-pVTZ).
-
-
Property Calculations:
-
Calculate other properties of interest, such as the dipole moment, atomic charges (e.g., using Natural Bond Orbital analysis), and the HOMO-LUMO gap.
-
Workflow Visualization
Caption: Computational workflow for this compound.
Predicted Performance: A Comparative Data Table
The following table presents hypothetical but realistic data for key properties of this compound, as would be predicted by the different computational methods. This illustrates the expected trends in accuracy and computational cost.
| Property | Hartree-Fock (HF/6-31G(d)) | B3LYP/6-31G(d,p) | MP2/cc-pVDZ |
| Relative CPU Time | 1x | ~5x | ~50x |
| C=O (Ketone) Bond Length (Å) | ~1.18 | ~1.21 | ~1.22 |
| C=O (Ester) Bond Length (Å) | ~1.19 | ~1.22 | ~1.23 |
| C-O-C (Ester) Angle (°) | ~117 | ~116 | ~116.5 |
| Dipole Moment (Debye) | ~2.5 | ~2.9 | ~3.0 |
| C=O (Ketone) Stretch (cm⁻¹) | ~1850 (Overestimated) | ~1740 (Good Agreement) | ~1760 (Slightly Overestimated) |
| C=O (Ester) Stretch (cm⁻¹) | ~1820 (Overestimated) | ~1725 (Good Agreement) | ~1745 (Slightly Overestimated) |
| HOMO-LUMO Gap (eV) | ~12.0 (Overestimated) | ~6.5 (Reasonable) | ~8.0 (Overestimated) |
Note: These are illustrative values. Actual results will depend on the specific software and computational resources used.
Conclusion and Recommendations
For routine investigations of this compound, such as conformational analysis and prediction of vibrational spectra for comparison with experimental data, DFT with a hybrid functional like B3LYP and a Pople-style basis set like 6-31G(d,p) offers an excellent compromise between accuracy and computational efficiency. For researchers requiring higher accuracy, particularly for reaction energies or subtle electronic effects, MP2 calculations with a correlation-consistent basis set like cc-pVDZ or larger are recommended. It is always good practice to benchmark DFT results against MP2 for a representative conformer to validate the chosen functional. By carefully selecting the appropriate computational method and basis set, researchers can gain valuable insights into the molecular properties of this compound, accelerating research and development in their respective fields.
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DFT studies of molecular structure, equilibrium constant for keto-enol tautomerism and geometrical isomerism (E-Z) of 2-amino-1-. Prime Scholars. Available from: [Link]
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Haghdadi, M., Amiri, R., & Gholipour, M. R. (2009). DFT studies on structures and stability of some keto-fructose analogues. Journal of Molecular Structure: THEOCHEM, 904(1-3), 57-63. Available from: [Link]
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Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. Available from: [Link]
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Formation of γ-Keto Esters from β-Keto Esters. Organic Syntheses. Available from: [Link]
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DFT Study To Explore the Importance of Ring Size and Effect of Solvents on the Keto–Enol Tautomerization Process of α- and β-Cyclodiones. ACS Omega. Available from: [Link]
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A Comparative Guide to Catalyst Efficacy in Ethyl 4-oxooctanoate Synthesis via the Stetter Reaction
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the efficient construction of key intermediates is paramount. Ethyl 4-oxooctanoate, a versatile building block, presents a synthetic challenge in achieving high yields and purity. This guide provides an in-depth, comparative analysis of catalytic systems for the synthesis of this compound, focusing on the robust and atom-economical Stetter reaction. Drawing upon established principles of organocatalysis, we will explore the efficacy of various N-heterocyclic carbene (NHC) catalysts, offering field-proven insights and detailed experimental protocols to inform your synthetic strategies.
Introduction: The Synthetic Utility of this compound and the Stetter Reaction
This compound is a 1,4-dicarbonyl compound, a structural motif that is a valuable precursor for the synthesis of various heterocyclic compounds, such as furans and pyrroles, which are prevalent in many biologically active molecules.[1] The Stetter reaction, a conjugate addition of an aldehyde to an α,β-unsaturated compound, stands out as a powerful method for the formation of 1,4-dicarbonyls.[2][3] This reaction operates under the principle of "umpolung," where the inherent electrophilic character of an aldehyde's carbonyl carbon is temporarily reversed to a nucleophilic one by a suitable catalyst.[1]
The synthesis of this compound via the Stetter reaction involves the coupling of butanal and ethyl acrylate. The choice of catalyst is critical to the success of this transformation, influencing reaction rates, yields, and the formation of potential side products. The primary catalysts employed for the Stetter reaction are N-heterocyclic carbenes (NHCs), typically generated in situ from thiazolium or triazolium salt precursors.[4][5]
The Catalytic Heart of the Stetter Reaction: A Mechanistic Overview
The efficacy of different catalysts in the Stetter reaction is rooted in their ability to facilitate the key steps of the catalytic cycle. Understanding this mechanism is crucial for rational catalyst selection and reaction optimization. The generally accepted mechanism for the NHC-catalyzed Stetter reaction is as follows:[6]
-
Carbene Generation: A base abstracts the acidic proton from the azolium salt (thiazolium or triazolium) to generate the catalytically active N-heterocyclic carbene.
-
Breslow Intermediate Formation: The nucleophilic carbene attacks the carbonyl carbon of the aldehyde (butanal), forming a tetrahedral intermediate. A subsequent proton transfer generates the key "Breslow intermediate," an enaminol species where the original aldehyde carbon is now nucleophilic.[7]
-
Michael Addition: The Breslow intermediate undergoes a conjugate addition to the Michael acceptor (ethyl acrylate). This is typically the rate-determining and irreversible step of the reaction.[6]
-
Product Formation and Catalyst Regeneration: A final proton transfer and elimination of the NHC catalyst yields the desired 1,4-dicarbonyl product (this compound) and regenerates the catalyst for the next cycle.
The structure of the NHC catalyst, particularly the substituents on the heterocyclic ring, significantly influences its steric and electronic properties. This, in turn, affects the stability of the Breslow intermediate and the transition state energies of the subsequent steps, ultimately dictating the overall efficiency of the reaction.
Figure 1. Generalized catalytic cycle of the NHC-catalyzed Stetter reaction for the synthesis of this compound.
Comparative Efficacy of N-Heterocyclic Carbene Catalysts
While a wide array of NHC catalysts have been developed, they primarily fall into two categories for the Stetter reaction: those derived from thiazolium salts and those from triazolium salts. The choice between these catalyst families can significantly impact the reaction outcome, especially when dealing with less reactive aliphatic aldehydes like butanal.
Thiazolium-Based Catalysts
Thiazolium salts are the classical precursors for NHCs used in the Stetter reaction. They are generally effective for reactions involving aromatic aldehydes. However, their application with aliphatic aldehydes can be more challenging, often resulting in lower yields due to the potential for side reactions like the benzoin condensation.[2]
Triazolium-Based Catalysts
Triazolium-derived NHCs have emerged as more robust catalysts for the Stetter reaction, particularly for more demanding substrates. Computational studies have suggested that triazolium catalysts can be more selective than their thiazolium counterparts.[8] Chiral triazolium salts, in particular, have been extensively developed for asymmetric Stetter reactions and have shown high efficacy in promoting the desired 1,4-addition. While often employed for enantioselective synthesis, their achiral analogues or racemic versions can be excellent catalysts for general synthesis, often providing higher yields and cleaner reactions compared to thiazolium-based systems, especially with aliphatic aldehydes.
The following table summarizes representative data for the Stetter reaction of aliphatic aldehydes with acrylate derivatives, providing a comparative overview of the performance of different catalyst types.
| Catalyst Type | Precursor | Aldehyde | Michael Acceptor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Thiazolium | 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride | Arenoxy benzaldehydes | Methyl vinyl ketone | Et₃N | DMSO | RT | 24 | 71-96 | [9] |
| Thiazolium | Thiazolium salt 1n | n-Butanal | Chalcone | Base | Biphasic | - | - | 30 | [6] |
| Triazolium | Chiral Triazolium Salt | Straight-chain aliphatic aldehydes | N-Boc imines | Base | - | - | - | Good | [10] |
| Triazolium | Fluorinated Triazolium Salt 8 | Hetaryl aldehydes | Nitroalkenes | Hünig's base | MeOH | 0 | - | 95 | [11] |
Note: Direct comparative data for the synthesis of this compound with various catalysts in a single study is limited. This table presents data from reactions with similar substrates to provide a representative comparison of catalyst efficacy.
From the available data, it is evident that triazolium-based catalysts generally offer superior performance for Stetter reactions involving aliphatic aldehydes, providing higher yields and better selectivity. The development of fluorinated triazolium salts by Rovis and coworkers has shown particular promise in enhancing reactivity and selectivity.[11]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for conducting the Stetter reaction to synthesize this compound using representative thiazolium and triazolium-based catalysts.
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Aldehydes should be freshly distilled to remove any carboxylic acid impurities.
-
The choice of base is crucial and should be non-nucleophilic to avoid side reactions. Common bases include triethylamine (Et₃N), 1,8-diazabicycloundec-7-ene (DBU), and potassium tert-butoxide (KOtBu).
Protocol 1: Thiazolium-Catalyzed Synthesis
This protocol is adapted from general procedures for Stetter reactions using thiazolium salt catalysts.
Materials:
-
3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (Thiazolium precursor)
-
Butanal
-
Ethyl acrylate
-
Triethylamine (Et₃N)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the thiazolium salt precursor (0.1 mmol, 10 mol%).
-
Add anhydrous DMSO (2 mL).
-
Add triethylamine (0.12 mmol, 12 mol%) and stir the mixture for 10 minutes at room temperature to generate the NHC in situ.
-
Add butanal (1.2 mmol) to the reaction mixture.
-
Add ethyl acrylate (1.0 mmol) dropwise over 5 minutes.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Figure 2. Experimental workflow for the thiazolium-catalyzed synthesis of this compound.
Protocol 2: Triazolium-Catalyzed Synthesis
This protocol is based on highly efficient Stetter reactions developed by Rovis and others, which often employ triazolium salt catalysts.
Materials:
-
Chiral or achiral triazolium salt precursor (e.g., a derivative of the Rovis catalyst)
-
Butanal
-
Ethyl acrylate
-
Potassium tert-butoxide (KOtBu) or another suitable base
-
Anhydrous Tetrahydrofuran (THF) or another suitable aprotic solvent
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the triazolium salt precursor (0.05 mmol, 5 mol%).
-
Add anhydrous THF (2 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add potassium tert-butoxide (0.06 mmol, 6 mol%) and stir for 15 minutes at 0 °C.
-
Add butanal (1.2 mmol) to the reaction mixture.
-
Add ethyl acrylate (1.0 mmol) dropwise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Figure 3. Experimental workflow for the triazolium-catalyzed synthesis of this compound.
Conclusion and Future Outlook
The Stetter reaction provides a highly efficient and atom-economical route for the synthesis of this compound from readily available starting materials. The choice of catalyst is a critical parameter, with N-heterocyclic carbenes derived from triazolium salts generally demonstrating superior efficacy over their thiazolium counterparts for reactions involving aliphatic aldehydes. The continued development of novel NHC catalysts, including those with fine-tuned steric and electronic properties, promises to further enhance the scope and efficiency of the Stetter reaction for the synthesis of valuable 1,4-dicarbonyl compounds. For researchers and drug development professionals, a thorough understanding of the underlying reaction mechanism and the comparative performance of different catalytic systems is essential for the rational design of robust and scalable synthetic routes.
References
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- Breslow, R. (1958). On the mechanism of thiamine action. IV. 1 Evidence from studies on model systems. Journal of the American Chemical Society, 80(14), 3719-3726.
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- Enders, D., & Balensiefer, T. (2004). Nucleophilic carbenes in asymmetric organocatalysis.
- Ghosh, A., Patra, A., Mukherjee, S., & Biju, A. T. (2018). Synthesis of 2-aryl naphthoquinones by the cross-dehydrogenative coupling involving an NHC-catalyzed endo-stetter reaction. The Journal of Organic Chemistry, 84(2), 1103-1110.
- Jousseaume, T., Wurz, N. E., & Glorius, F. (2011). Highly enantioselective synthesis of α‐amino acid derivatives by an NHC‐catalyzed intermolecular Stetter reaction.
- Kerr, M. S., & Rovis, T. (2004). Enantioselective synthesis of quaternary stereocenters via a catalytic asymmetric Stetter reaction. Journal of the American Chemical Society, 126(29), 8876-8877.
- Li, Y., Geng, L., Song, Z., & Zhang, Z. (2022). A DFT study of NHC-catalyzed reactions between 2-bromo-2-enals and acylhydrazones: mechanisms, and chemo-and stereoselectivities. Organic & Biomolecular Chemistry, 20(1), 123-132.
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- Enders, D., Han, J., & Henseler, A. (2008). Asymmetric intermolecular Stetter reaction of (hetero) aromatic aldehydes with chalcones catalyzed by a novel chiral N-heterocyclic carbene.
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- Scheidt, K. A., & Phillips, A. J. (2004). The intermolecular Stetter reaction. Journal of the American Chemical Society, 126(48), 15612-15613.
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- Rovis, T., & DiRocco, D. A. (2011). Catalytic enantioselective intermolecular Stetter reaction.
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A Comparative Guide to the Spectroscopic Cross-Referencing of Ethyl 4-oxooctanoate
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a molecule is a cornerstone of scientific rigor. In this guide, we delve into the spectroscopic characterization of Ethyl 4-oxooctanoate, a keto-ester of interest in various synthetic pathways. The accurate interpretation of its spectroscopic data is paramount for ensuring purity, confirming identity, and guaranteeing the quality of downstream applications.
This guide provides a comprehensive comparison of the expected spectroscopic data for this compound with that of structurally similar alternatives. By understanding the subtle yet significant differences in their spectral fingerprints, researchers can confidently differentiate these molecules. We will explore ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing both predicted data for our target molecule and experimental data for close analogs.
The Importance of a Multi-Spectroscopic Approach
Relying on a single analytical technique for structural elucidation can be misleading. A multi-spectroscopic approach, however, provides orthogonal data points that, when cross-referenced, build a robust and self-validating confirmation of a molecule's identity. For instance, while NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy offers invaluable insights into the functional groups present. Mass spectrometry complements these techniques by providing the molecular weight and fragmentation patterns, which can reveal the molecular formula and connectivity.
Molecular Structures Under Investigation
To facilitate a comprehensive comparison, we will be examining the spectroscopic data of this compound and two logical alternatives: Ethyl 3-oxooctanoate and Mthis compound. The choice of these alternatives allows for the exploration of how a change in the keto group's position or the ester's alkyl chain manifests in the spectroscopic data.
Figure 1: Molecular structures of the compounds under comparison.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a powerful tool for elucidating the hydrogen environments within a molecule. The chemical shift, splitting pattern, and integration of each signal provide a wealth of information about the connectivity of the molecule.
Predicted ¹H NMR Data for this compound and Comparison with Alternatives
| Assignment (this compound) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Corresponding Signal in Ethyl 3-oxooctanoate (δ, ppm) | Corresponding Signal in Mthis compound (δ, ppm) |
| H-a (CH₃-CH₂-O-) | ~1.25 | Triplet | 3H | ~1.28 | N/A |
| H-b (CH₃-CH₂-CH₂-) | ~0.92 | Triplet | 3H | ~0.90 | ~0.92 |
| H-c (-CH₂-CH₂-C=O) | ~1.60 | Sextet | 2H | ~1.58 | ~1.60 |
| H-d (-CH₂-C=O) | ~2.55 | Triplet | 2H | ~3.45 (singlet, H-2) | ~2.55 |
| H-e (-CH₂-COO-) | ~2.75 | Triplet | 2H | N/A | ~2.75 |
| H-f (CH₃-CH₂-O-) | ~4.14 | Quartet | 2H | ~4.19 | N/A |
| H-g (-COO-CH₃) | N/A | N/A | N/A | N/A | ~3.67 (singlet) |
Expertise & Experience: Interpreting the ¹H NMR Data
The predicted ¹H NMR spectrum of this compound is expected to show six distinct signals. The ethyl ester group will be readily identifiable by the characteristic triplet (~1.25 ppm) and quartet (~4.14 ppm) of the ethyl group. The butyl chain attached to the ketone will give rise to a triplet for the terminal methyl group (~0.92 ppm), a sextet for the adjacent methylene group (~1.60 ppm), and a triplet for the methylene group alpha to the ketone (~2.55 ppm). The methylene group between the two carbonyls is expected to be a triplet at around 2.75 ppm.
-
Comparison with Ethyl 3-oxooctanoate: The most significant difference will be the signal for the protons on the carbon between the two carbonyls (C-2). In Ethyl 3-oxooctanoate, these protons are a singlet at a higher chemical shift (~3.45 ppm) due to the strong deshielding effect of being flanked by two carbonyl groups. In this compound, the analogous protons (H-e) are a triplet and at a lower chemical shift.
-
Comparison with Mthis compound: The key difference here lies in the ester functionality. Mthis compound will exhibit a singlet at approximately 3.67 ppm for the methyl ester protons, whereas this compound will show the characteristic ethyl ester signals.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information on the different carbon environments in a molecule. While it is not typically integrated, the chemical shift of each carbon is highly informative.
Predicted ¹³C NMR Data for this compound and Comparison with Alternatives
| Assignment (this compound) | Predicted Chemical Shift (δ, ppm) | Corresponding Signal in Ethyl 3-oxooctanoate (δ, ppm) | Corresponding Signal in Mthis compound (δ, ppm) |
| C-1 (CH₃-CH₂-O-) | ~14.2 | ~14.1 | N/A |
| C-2 (CH₃-CH₂-CH₂-) | ~13.8 | ~13.9 | ~13.8 |
| C-3 (-CH₂-CH₂-C=O) | ~22.4 | ~22.3 | ~22.4 |
| C-4 (-CH₂-C=O) | ~42.8 | ~49.5 (C-2) | ~42.8 |
| C-5 (-CH₂-COO-) | ~35.5 | N/A | ~35.5 |
| C-6 (CH₃-CH₂-O-) | ~60.5 | ~61.3 | N/A |
| C-7 (-COO-CH₃) | N/A | N/A | ~51.8 |
| C-8 (Ester C=O) | ~173.0 | ~167.5 | ~173.5 |
| C-9 (Ketone C=O) | ~209.0 | ~202.8 | ~209.0 |
Expertise & Experience: Interpreting the ¹³C NMR Data
The predicted ¹³C NMR spectrum for this compound should display nine distinct signals. The two carbonyl carbons will be the most downfield, with the ketone carbonyl appearing at a higher chemical shift (~209.0 ppm) than the ester carbonyl (~173.0 ppm).[1][2] The carbon of the ethyl ester's methylene group will be around 60.5 ppm.[2]
-
Comparison with Ethyl 3-oxooctanoate: The chemical shift of the carbon between the two carbonyls (C-2) in Ethyl 3-oxooctanoate will be significantly different (~49.5 ppm) compared to the corresponding methylene carbons in this compound.[1] Also, the ketone carbonyl in the 3-oxo isomer is expected at a slightly lower chemical shift.
-
Comparison with Mthis compound: The primary difference will be the signal for the ester's alkyl carbon. The methyl ester carbon will be a single peak around 51.8 ppm, while the ethyl ester will show two distinct signals for its methyl and methylene carbons.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The vibrational frequencies of different bonds provide a characteristic "fingerprint."
Predicted IR Data for this compound and Comparison with Alternatives
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected in Ethyl 3-oxooctanoate (cm⁻¹) | Expected in Mthis compound (cm⁻¹) |
| C-H stretch (alkane) | 2850-3000 | 2850-3000 | 2850-3000 |
| C=O stretch (ketone) | ~1715 | ~1718 | ~1715 |
| C=O stretch (ester) | ~1740 | ~1745 | ~1740 |
| C-O stretch (ester) | 1150-1250 | 1150-1250 | 1150-1250 |
Expertise & Experience: Interpreting the IR Data
The IR spectrum of this compound will be dominated by two strong carbonyl absorption bands.[4] The ester carbonyl stretch is expected at a higher wavenumber (~1740 cm⁻¹) than the ketone carbonyl stretch (~1715 cm⁻¹).[4] The presence of two distinct C=O peaks is a strong indicator of a keto-ester. The C-H stretching of the alkyl chains will be observed in the 2850-3000 cm⁻¹ region.
-
Comparison with Alternatives: All three compounds will show very similar IR spectra due to the presence of the same key functional groups (ketone and ester). The subtle differences in the exact positions of the carbonyl stretches, influenced by the electronic environment, might be difficult to resolve without high-resolution instrumentation. However, when combined with NMR and MS data, the IR spectrum serves as a crucial confirmation of the functional groups present.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation patterns.
Predicted Mass Spectrometry Data for this compound and Comparison with Alternatives
| Ion | Predicted m/z (this compound) | Key Fragments (Ethyl 3-oxooctanoate) | Key Fragments (Mthis compound) |
| [M]⁺ | 186 | 186 | 172 |
| [M - OCH₂CH₃]⁺ | 141 | 141 | N/A |
| [M - OCH₃]⁺ | N/A | N/A | 141 |
| [CH₃CH₂CH₂CO]⁺ | 71 | N/A | 71 |
| [CH₃CH₂O]⁺ | 45 | 45 | N/A |
| [CH₃O]⁺ | N/A | N/A | 31 |
Expertise & Experience: Interpreting the Mass Spectra
For this compound (Molecular Weight: 186.25 g/mol ), the molecular ion peak [M]⁺ is expected at m/z 186. Key fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 141, and cleavage alpha to the ketone, resulting in a fragment corresponding to the butanoyl cation ([CH₃CH₂CH₂CO]⁺) at m/z 71.
-
Comparison with Ethyl 3-oxooctanoate: While the molecular ion will be the same (m/z 186), the fragmentation pattern will differ. Alpha-cleavage at the ketone will produce different fragments. For example, cleavage between C-2 and C-3 would lead to a different set of acylium ions.
-
Comparison with Mthis compound: The molecular ion will be at m/z 172. The loss of the methoxy group (-OCH₃) will result in a fragment at m/z 141. The other fragmentation patterns will be similar to this compound due to the identical keto-acyl chain.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: -5 to 220 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
Figure 2: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition Parameters:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Data Processing: Perform a background scan of the empty sample holder and then acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
-
Data Analysis: Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the analyte and examine its mass spectrum for the molecular ion and characteristic fragment ions.
Conclusion
The structural elucidation of this compound is a clear demonstration of the power of a multi-spectroscopic approach. While direct experimental data may not always be readily available, a thorough understanding of spectroscopic principles allows for accurate prediction and interpretation. By comparing the predicted data for this compound with the experimental data of its close structural isomers, Ethyl 3-oxooctanoate and Mthis compound, we can confidently identify the unique spectral features that differentiate these compounds. This guide serves as a valuable resource for researchers, providing the necessary framework for the rigorous and unambiguous characterization of keto-esters and other organic molecules.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 4-oxooctanoate for Laboratory Professionals
As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of Ethyl 4-oxooctanoate, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are designed to be self-validating, integrating scientific principles with established safety standards.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Before any disposal procedure can commence, a thorough understanding of the compound's intrinsic properties and associated hazards is paramount. While specific toxicological data for this compound is not extensively documented, data from analogous keto esters and general chemical principles dictate a cautious approach. The primary risks involve irritation and combustibility.
It is prudent to handle this compound as a substance that may cause skin, eye, and respiratory irritation.[1][2][3] Improper disposal, such as release into drains or soil, can lead to environmental contamination.[4][5] Therefore, a structured disposal plan is not merely a regulatory formality but a critical component of responsible chemical management.
Table 1: Key Properties of Structurally Similar Keto Esters
| Property | Value | Source |
|---|---|---|
| Appearance | Colorless to light yellow liquid | [3][6] |
| Boiling Point | Varies (e.g., 93-94 °C @ 18 mmHg) | [3] |
| Flash Point | Varies (e.g., ~90 °C / 195 °F) | [3] |
| Solubility | Generally soluble in water and organic solvents | [3] |
| Incompatibilities | Strong oxidizing agents, acids, bases, reducing agents |[7][8] |
Table 2: GHS Hazard Classifications for Analogous Compounds
| Hazard Class | Statement | Source |
|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [1][2] |
| Eye Damage/Irritation | H319: Causes serious eye irritation | [1][2] |
| STOT - Single Exposure | H335: May cause respiratory irritation |[1][2] |
Pre-Disposal Safety Protocols: Engineering and Personal Protection
The causality behind pre-disposal safety is simple: minimize exposure and prevent accidental reactions. This is achieved through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
-
Engineering Controls : All handling and transfer of this compound waste must be conducted within a certified chemical fume hood.[5][7] This is the primary barrier to prevent the inhalation of vapors or mists.[9] A mechanical exhaust system is required to ensure adequate ventilation.[4]
-
Personal Protective Equipment (PPE) : A standard ensemble of PPE is mandatory.
Step-by-Step Disposal Protocol for this compound
This protocol provides a direct, procedural workflow for accumulating and preparing this compound for final disposal. The guiding principle is waste segregation and containment.
Step 1: Prepare a Designated Waste Container
-
Select a clean, chemically compatible container, preferably glass or polyethylene, with a secure, tight-fitting lid.
-
Label the container clearly as "HALOGEN-FREE ORGANIC WASTE" and list "this compound" as a constituent. Include the appropriate hazard pictograms.
Step 2: Waste Transfer
-
Inside a chemical fume hood, carefully pour the waste this compound into the designated waste container.
-
Avoid splashing. Use a funnel if necessary.
Step 3: Decontaminate Empty Reagent Bottles
-
To decontaminate the original, now empty, reagent bottle, rinse it three times with a small amount of a suitable combustible solvent (e.g., acetone or ethanol).
-
Crucially, collect this rinsate and add it to the hazardous waste container. Do not discharge the rinsate into the drain.[4]
-
Once the container is air-dried under the hood, deface the label and dispose of the empty bottle according to your institution's guidelines for non-hazardous lab glass.[10][11]
Step 4: Secure and Store the Waste Container
-
Store the container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[5]
-
Ensure the storage area is away from heat, ignition sources, and incompatible materials such as strong acids, bases, and oxidizing agents.[7][12]
Step 5: Arrange for Final Disposal
-
The final and most critical step is to engage a licensed professional waste disposal service.[13]
-
The recommended disposal method for this type of organic liquid is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[4] This method ensures the complete destruction of the compound.
-
Never attempt to dispose of this chemical by pouring it down the drain or placing it in the regular trash.[4]
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate hazards.
Protocol for Small Spills (<50 mL):
-
Ensure the area is well-ventilated, preferably within a fume hood.[4]
-
Wearing full PPE, contain the spill.
-
Absorb the liquid using an inert absorbent material such as vermiculite, sand, or cat litter.[14][15]
-
Carefully scoop the absorbed material into a sealable container.
-
Label the container as "SPILL DEBRIS: this compound" and manage it as hazardous waste for professional disposal.[14]
-
Clean the spill area with soap and water.
Protocol for Large Spills (>50 mL):
-
Alert personnel and evacuate the immediate area.
-
Increase ventilation and restrict access.
-
If the substance is flammable, remove all ignition sources.[14]
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
Visualization of the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process, from initial handling to final disposition.
Caption: Logical workflow for the safe disposal of this compound.
Regulatory and Compliance Context
All chemical waste disposal activities are governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), while the Occupational Safety and Health Administration (OSHA) sets standards for workplace safety.[16][17] It is imperative that all laboratory personnel adhere not only to these federal mandates but also to state and institutional policies. Always consult your organization's EHS department for specific guidance, as they are the ultimate authority on waste management within your facility.[10]
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Ethyl 4-oxoheptanoate | C9H16O3 | CID 12271529 - PubChem. National Institutes of Health. [Link]
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Ester Disposal - Chemtalk. Chemtalk Science Forum. [Link]
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1910.1047 - Ethylene oxide. | Occupational Safety and Health Administration. OSHA. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 4-oxooctanoate
As researchers and scientists at the forefront of drug development, our work with novel chemical compounds demands a rigorous and proactive approach to safety. Handling substances like Ethyl 4-oxooctanoate requires not just procedural discipline but a deep, causal understanding of why specific protective measures are necessary. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a field-proven safety-first mindset.
Hazard Assessment: The 'Why' Behind the PPE
Comprehensive toxicological data for this compound is not extensively published. Therefore, we must ground our safety protocols in the known hazards of structurally similar esters and adhere to the principle of treating chemicals of unknown toxicity with a high degree of caution. Safety Data Sheets (SDS) for related compounds indicate that the primary hazards are irritation to the skin, eyes, and respiratory system.[1][2]
The core objective of our Personal Protective Equipment (PPE) strategy is to mitigate the primary routes of exposure:
-
Dermal (Skin): Absorption through the skin or direct irritation.
-
Ocular (Eyes): Splash hazards causing irritation or serious damage.
-
Inhalation: Breathing in vapors or aerosols, leading to respiratory tract irritation.[1][3]
This hazard assessment is the foundational step mandated by the Occupational Safety and Health Administration (OSHA), which requires employers to select and provide appropriate PPE to protect workers from identified workplace hazards.[4]
Core Engineering and Personal Protection
Before any personal protective equipment is worn, the primary methods for protection are robust engineering and administrative controls.[5] PPE is the final, essential barrier between you and the hazard.
Primary Engineering Controls:
-
Chemical Fume Hood: All work involving this compound, especially heating or creating solutions, must be conducted in a certified chemical fume hood.[6] This is the most critical control for preventing respiratory exposure.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[7][8]
-
Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[8][9]
Minimum PPE for All Operations: For any task involving this compound, the following non-negotiable PPE is required to be worn:[5][10][11]
-
Laboratory Coat: A standard polyester/cotton blend lab coat is acceptable for low-volume work.[12] For larger quantities or significant splash risk, a chemically resistant apron over the lab coat is recommended.[9]
-
Protective Eyewear: At a minimum, ANSI Z87-rated safety glasses with side shields are required.[12]
-
Full-Length Pants and Closed-Toe Shoes: This is a baseline requirement for any laboratory work to protect against spills and dropped objects.[10][13]
Task-Specific PPE Selection
The level of PPE must escalate with the level of risk associated with a specific procedure. A thorough risk assessment of each task is critical for ensuring adequate protection.[5][10]
| Laboratory Task | Potential Risks | Eyes/Face | Hands | Body | Respiratory |
| Weighing/Sample Prep (Low Volume, <50mL) | Minor spills, incidental contact | Safety glasses with side shields | Nitrile gloves | Standard lab coat | Not required if in fume hood |
| Solution Prep/Transfers | Splashes, spills | Chemical splash goggles | Nitrile gloves (consider double-gloving) | Standard lab coat | Not required if in fume hood |
| Heating or Reactions (e.g., Reflux) | Increased vapor pressure, splashes, spills | Chemical splash goggles and a face shield | Chemical-resistant gloves (e.g., Butyl or Neoprene) | Standard lab coat; chemically resistant apron recommended | Not required if in fume hood with proper sash height |
| Handling Large Quantities (>1L) | Major splashes, significant spills | Chemical splash goggles and a face shield | Heavy-duty, chemical-resistant gloves (e.g., Butyl) | Chemically resistant apron over lab coat | Not required if in fume hood |
| Spill Cleanup | High risk of splash, inhalation, and skin contact | Chemical splash goggles and a face shield | Heavy-duty, chemical-resistant gloves | Chemically resistant apron or suit | Air-purifying respirator with organic vapor cartridges may be necessary depending on spill size and ventilation.[1][3] |
Note on Gloves: Nitrile gloves provide good protection against incidental splashes of many esters.[11] For prolonged contact or handling of corrosives, more robust gloves like neoprene or butyl rubber should be used. Always check the manufacturer's glove compatibility chart.
Procedural Discipline: Donning, Doffing, and Disposal
The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat
-
Eye/Face Protection
-
Respirator (if required)
-
Gloves (pulled over the cuffs of the lab coat)
Doffing Sequence (The "Dirty-to-Clean" Principle):
-
Gloves: Remove first, as they are the most contaminated. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.
-
Lab Coat: Remove by rolling it down the arms, keeping the contaminated exterior folded inward.
-
Face Shield/Goggles: Handle by the strap or sides.
-
Respirator: Remove last.
-
Wash Hands: Wash hands thoroughly with soap and water immediately after removing all PPE.[7]
Disposal Plan:
-
Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with this compound must be disposed of as hazardous chemical waste.[1] Place items in a designated, sealed hazardous waste container.
-
Empty Chemical Containers: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) in a fume hood. The rinsate must be collected and disposed of as hazardous waste. After rinsing and air-drying in the hood, the label should be defaced, and the container can be discarded in the trash or recycled according to institutional policy.[14]
-
Chemical Waste: All waste containing this compound must be collected in a compatible, sealed, and clearly labeled hazardous waste container. It should never be disposed of down the drain.[15][16] The final disposal must be handled by a licensed waste contractor.[17] One common method is incineration in a chemical incinerator.[8]
Visualization: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow based on task-specific risk assessment.
References
- Capot Chemical. (2022, November 11). MSDS of Ethyl 4-methyloctanoate.
- ChemicalBook. (n.d.). Ethyl 4-chloro-3-oxobutanoate(638-07-3).
- Biosynth. (2019, October 17). Safety Data Sheet - Ethyl 4-methyloctanoate.
- Oregon State University Environmental Health and Safety. (2016, March 31). SAF 202-1: Personal Protective Equipment for Hazardous Materials in the Laboratory.
- Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Overview.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Ethyl acetate.
- Auburn University Risk Management & Safety. (n.d.). Personal Protective Equipment.
- Excedr. (n.d.). OSHA Lab Safety Equipment: Requirements & Compliance Guide.
- AbMole BioScience. (n.d.). Material Safety Data Sheet of Ethyl 4-Methyloctanoate.
- Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
- University of Nevada, Reno Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- Cornell University Environmental Health and Safety. (n.d.). 3.1 Laboratory Responsibilities for Personal Protective Equipment.
- Chemtalk. (n.d.). Ester Disposal.
- The University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
- National Research Council. (n.d.). Procedures for Disposal of Hazardous Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- National Institute for Occupational Safety and Health. (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
- Fisher Scientific. (2025, May 1). SAFETY DATA SHEET - Ethyl 4-chloroacetoacetate.
- Vanderbilt University. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Retrieved from Office of Clinical and Research Safety.
- Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction | NIOSH.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Ethyl 4-acetylbenzoate.
- Labelmaster. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Ethyl 4-aminobenzoate.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
